PHYLPA-8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H38NaO6P |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
sodium;[(4R)-2-oxido-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H39O6P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)25-18-20-19-26-28(23,24)27-20;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24);/q;+1/p-1/b10-9-;/t20-;/m1./s1 |
InChIキー |
WAVVZMLZBMXFAT-JGSYTFBMSA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1COP(=O)(O1)[O-].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(O1)[O-].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
ANGPTL8: A Pivotal Regulator in Lipid Metabolism and Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily by modulating the activity of lipoprotein lipase (B570770) (LPL), the gatekeeper enzyme for plasma triglyceride (TG) clearance. ANGPTL8 functions in concert with two other members of the angiopoietin-like family, ANGPTL3 and ANGPTL4, to direct the trafficking of triglycerides in response to nutritional states. In the fed state, ANGPTL8 is induced and forms a highly potent inhibitory complex with ANGPTL3, which circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle. Concurrently, in adipose tissue, ANGPTL8 forms a complex with ANGPTL4 that dramatically reduces its inhibitory activity, thereby promoting LPL-mediated fatty acid uptake for storage in fat. This dual function makes ANGPTL8 a central switch in postprandial lipid partitioning. Due to its profound impact on triglyceride levels, ANGPTL8 has emerged as a promising therapeutic target for dyslipidemia and associated metabolic diseases.
Core Mechanism of Action: The ANGPTL3-4-8 Model
The primary function of ANGPTL8 in lipid metabolism is best understood through the "ANGPTL3-4-8 model," which describes how these three proteins coordinate to regulate LPL activity and direct triglyceride trafficking based on nutritional status.[1] LPL is the rate-limiting enzyme that hydrolyzes triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.[2][3] ANGPTL3, ANGPTL4, and ANGPTL8 act as key inhibitors of LPL.[4][5]
The Fasted State
During fasting, ANGPTL8 expression is suppressed.[1][6] ANGPTL4 expression is induced in white adipose tissue (WAT), where it acts locally to inhibit LPL activity.[1][7] This inhibition minimizes the storage of fatty acids in adipocytes and redirects circulating triglycerides towards oxidative tissues, such as the heart and skeletal muscle, to be used for energy.[1] Although ANGPTL3 is constitutively secreted by the liver, it has very little ability to inhibit LPL on its own.[2][8]
The Fed State
Upon feeding, insulin (B600854) and other nutritional signals markedly increase the expression of ANGPTL8 in both the liver and adipose tissue.[6][9] This induction triggers a switch in lipid partitioning:
-
In the Liver: ANGPTL8 forms a complex with ANGPTL3. This ANGPTL3/8 complex is secreted into circulation and is a much more potent inhibitor of LPL than ANGPTL3 alone.[10][11][12] It acts as an endocrine factor to inhibit LPL activity in the heart and skeletal muscle, thus reducing fatty acid uptake by these tissues.[2][7]
-
In Adipose Tissue: Locally expressed ANGPTL8 forms a complex with ANGPTL4. In stark contrast to the ANGPTL3/8 complex, the formation of the ANGPTL4/8 complex greatly reduces the ability of ANGPTL4 to inhibit LPL.[2][11][13] This localized de-inhibition ensures that LPL in adipose tissue becomes highly active, promoting the efficient clearance of triglycerides from the blood and their storage as fat.[10][11]
This coordinated mechanism ensures that after a meal, energy in the form of fatty acids is efficiently directed to adipose tissue for storage.[6][14]
Caption: The ANGPTL3-4-8 model for triglyceride trafficking in fasted versus fed states.
Molecular Interactions and Complex Formation
ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain common to other members.[9][15] Its primary function is mediated through direct physical interaction with ANGPTL3 and ANGPTL4.[8][16]
-
ANGPTL3/ANGPTL8 Complex: ANGPTL8 binds to the N-terminal domain of ANGPTL3.[15] This interaction is crucial, as co-expression of ANGPTL3 and ANGPTL8 results in a complex with over 100-fold greater LPL-inhibitory activity than ANGPTL3 alone.[11][12][17] ANGPTL8 is essential for ANGPTL3 to effectively inhibit LPL; in the absence of ANGPTL8, even high concentrations of ANGPTL3 have minimal effect on LPL activity.[8][17][18] This complex is considered the physiologically relevant circulating LPL inhibitor.[19]
-
ANGPTL4/ANGPTL8 Complex: In adipose tissue, ANGPTL8 forms a complex with ANGPTL4.[13][16] This interaction, however, has the opposite effect. The ANGPTL4/8 complex is a significantly less potent LPL inhibitor than ANGPTL4 alone.[11][12] This suggests that a key role of ANGPTL8 in the fed state is to locally inactivate the inhibitory function of ANGPTL4 in fat, thereby "opening the gate" for triglyceride storage.[11][13]
Caption: Differential regulation of LPL by ANGPTL8 complex formation.
Quantitative Impact of ANGPTL8 on Lipid Metabolism
Studies involving genetic knockout and overexpression models in animals have provided clear quantitative data on the role of ANGPTL8 in regulating plasma lipid levels.
| Model / Condition | Plasma Triglyceride (TG) Change | Key Findings & Citations |
| ANGPTL8 Knockout (Angptl8-/-) Mice | ~50-70% reduction in the fed state | Paradoxically decreased TG levels after refeeding; associated with reduced VLDL secretion and increased LPL activity.[6][14] |
| ANGPTL8 Overexpression (Mouse Model) | > 5-fold increase | Dramatically increased serum TG levels.[1][15] Co-expression with ANGPTL3 led to a >10-fold increase.[6][14] |
| ANGPTL8 Overexpression in ANGPTL3-KO Mice | No significant change in TG | Demonstrates that the effect of ANGPTL8 on triglycerides is dependent on the presence of ANGPTL3.[6][15] |
| ANGPTL8 Monoclonal Antibody (Monkey Model) | ~65% reduction in TG | A single injection robustly reduced circulating triglycerides, highlighting its therapeutic potential.[20] |
| Human Loss-of-Function (LOF) ANGPTL8 variant | ~15% reduction in TG | Carriers of the rs145464906 T allele also showed ~10 mg/dL higher HDL-C levels.[20] |
Key Experimental Protocols
The elucidation of ANGPTL8's function has relied on several key experimental techniques.
In Vitro LPL Inhibition Assay
This assay is fundamental to determining the inhibitory activity of ANGPTL proteins and their complexes.
Objective: To measure the ability of purified ANGPTL8, ANGPTL3, and their co-expressed complex to inhibit the enzymatic activity of LPL.
Methodology:
-
Protein Expression and Purification: Recombinant human ANGPTL3 and ANGPTL8 are expressed separately and also co-expressed in a suitable cell line (e.g., HEK293T cells). The conditioned media containing the secreted proteins are collected.[8][21]
-
LPL Source: Conditioned medium from cells expressing human LPL is used as the source of the enzyme.[21]
-
Inhibition Step: The LPL-containing medium is incubated with the conditioned media containing ANGPTL3 alone, ANGPTL8 alone, a post-secretion mix of ANGPTL3 and ANGPTL8, or the co-expressed ANGPTL3/8 complex for a defined period (e.g., 6 hours at 37°C).[8][21]
-
Activity Measurement: LPL activity is measured by adding a triglyceride substrate, often radiolabeled (e.g., [³H]triolein), emulsified with phospholipids. The assay measures the release of radiolabeled free fatty acids over time.[6]
-
Quantification: The amount of released fatty acid is quantified via liquid scintillation counting. The percentage of LPL inhibition is calculated relative to a control incubation without any ANGPTL proteins.[6]
Caption: Simplified workflow for an in vitro Lipoprotein Lipase (LPL) inhibition assay.
Co-Immunoprecipitation (Co-IP) for Protein Interaction
Objective: To demonstrate a direct physical interaction between ANGPTL3 and ANGPTL8.
Methodology:
-
Cell Lysis: Cells co-expressing tagged versions of ANGPTL3 (e.g., V5-tagged) and ANGPTL8 (e.g., FLAG-tagged) are lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the tags (e.g., anti-FLAG antibody) that is coupled to agarose (B213101) beads. This antibody will bind to ANGPTL8 and any proteins physically associated with it.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other tag (e.g., anti-V5 antibody). A band corresponding to the molecular weight of ANGPTL3 confirms that it was pulled down along with ANGPTL8, indicating a direct interaction.[6]
Therapeutic Implications and Future Directions
The critical role of the ANGPTL3/8 complex in regulating triglyceride levels makes it a compelling target for treating hypertriglyceridemia.[4][10] Elevated triglycerides are a known risk factor for cardiovascular disease.[5][22]
-
Therapeutic Strategies: Antagonism of ANGPTL8 is a promising approach. Preclinical studies using a monoclonal antibody against ANGPTL8 in monkeys demonstrated a potent reduction in plasma triglycerides.[20] This strategy is attractive because it specifically targets the potent, circulating ANGPTL3/8 complex responsible for LPL inhibition in oxidative tissues.[10]
-
Dual Benefit on TG and HDL-C: ANGPTL3, when not complexed with ANGPTL8, also inhibits endothelial lipase (EL), an enzyme that catabolizes HDL cholesterol.[20] By developing ANGPTL8 inhibitors that disrupt the ANGPTL3/8 complex, it may be possible to simultaneously reduce LPL inhibition (lowering TGs) and increase the pool of free ANGPTL3 available to inhibit EL (raising HDL-C).[20] This dual action could be highly beneficial for patients with atherogenic dyslipidemia.[23]
Future research will focus on developing specific and safe ANGPTL8 inhibitors for clinical use and further exploring the tissue-specific roles of ANGPTL8 in both endocrine and autocrine signaling.[2]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triglyceride metabolism and angiopoietin-like proteins in lipoprotein lipase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Angiopoietin-like Proteins and Lipoprotein Lipase: The Waltz Partners That Govern Triglyceride-Rich Lipoprotein Metabolism? Impact on Atherogenesis, Dietary Interventions, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 10. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The Potential of ANGPTL8 Antagonism to Simultaneously Reduce Triglyceride and Increase HDL-Cholesterol Plasma Levels [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
ANGPTL8 Gene and Protein: A Technical Analysis of Structure, Function, and Experimental Investigation
Authored for Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a critical regulator of lipid metabolism, primarily functioning through its interaction with other ANGPTL family members to control lipoprotein lipase (B570770) (LPL) activity. Despite being an atypical member of the angiopoietin-like family due to its structural properties, ANGPTL8 plays a central role in the partitioning of triglycerides (TGs) between oxidative tissues and adipose tissue, responding dynamically to nutritional states. This technical guide provides an in-depth analysis of the ANGPTL8 gene and protein structure, elucidates its role in metabolic signaling pathways, and details key experimental protocols for its study.
ANGPTL8 Gene Structure and Variants
The human ANGPTL8 gene, officially known as Angiopoietin Like 8 and previously identified by the symbol C19orf80, is the blueprint for the ANGPTL8 protein.[1][2] Its expression is predominantly observed in the liver and adipose tissue and is tightly regulated by nutritional signals such as fasting and refeeding.[3][4]
Genomic Locus and Characteristics
The ANGPTL8 gene is located on the p-arm of chromosome 19 and is composed of four exons.[1][5] It is a relatively small gene, which aligns with the modest size of its protein product.
| Characteristic | Description | Reference |
| Gene Symbol | ANGPTL8 (formerly C19orf80) | [1][2] |
| Aliases | Betatrophin, Lipasin, RIFL, TD26 | [1][2][3] |
| Chromosomal Locus | 19p13.2 | [1] |
| Genomic Coordinates | Start: 11,237,450 bp; End: 11,241,943 bp | [1] |
| Exon Count | 4 | [5] |
Clinically Significant Genetic Variants
Genetic variations within the ANGPTL8 gene are associated with significant alterations in plasma lipid profiles and the risk of metabolic diseases.
| Variant ID | Amino Acid Change | Associated Phenotype | Reference |
| rs2278426 | Arginine to Tryptophan at position 59 (R59W) | Associated with lower plasma HDL-cholesterol levels. | [6][7] |
| PTVs (e.g., rs760351239) | Protein-Truncating Variants | Associated with significantly lower triglyceride levels and a reduced risk of coronary artery disease. | [8] |
ANGPTL8 Protein Structure and Interactions
The ANGPTL8 protein is a secreted hormone composed of 198 amino acids with a molecular mass of approximately 22 kDa.[2][9][10] It is considered an atypical member of the ANGPTL family because it lacks the C-terminal fibrinogen-like domain characteristic of other members like ANGPTL3 and ANGPTL4.[1][3][11]
Domain Organization
The structure of ANGPTL8 is distinguished by an N-terminal secretion signal and a coiled-coil domain that shares homology with the N-terminal regions of ANGPTL3 and ANGPTL4.[1][12] This structural similarity is fundamental to its mechanism of action, which relies on forming functional protein complexes.
| Characteristic | Description | Reference |
| UniProtKB ID | Q6UXH0 | [2] |
| Amino Acid Count | 198 | [10] |
| Molecular Mass | ~22.1 kDa | [2] |
| Key Structural Features | N-terminal secretion signal, Coiled-coil domain, Lacks C-terminal fibrinogen-like domain. | [1][11][12] |
Quaternary Structure: The Functional Complexes
ANGPTL8 exerts its physiological function not as a monomer, but by forming heteromeric complexes with ANGPTL3 and ANGPTL4.[13][14] Intracellular co-expression and co-folding appear necessary for the formation and efficient secretion of these active complexes.[1][13] The interaction with ANGPTL3 and ANGPTL4 fundamentally alters their ability to inhibit LPL.
-
ANGPTL3-ANGPTL8 Complex: The formation of this complex dramatically enhances (>100-fold) the ability of ANGPTL3 to bind to and inhibit LPL.[13][15] This complex is the primary circulating inhibitor of LPL in oxidative tissues during the fed state.[16]
-
ANGPTL4-ANGPTL8 Complex: In contrast, when ANGPTL8 complexes with ANGPTL4 in adipose tissue, it significantly reduces the LPL-inhibitory activity of ANGPTL4.[14][15]
Signaling Pathways and Molecular Function
The primary and most well-validated function of ANGPTL8 is the regulation of triglyceride trafficking, a process elegantly described by the ANGPTL3-4-8 model.[17][18] This model explains how ANGPTL8 helps direct circulating TGs to specific tissues based on nutritional status.
The ANGPTL3-4-8 Model for Triglyceride Trafficking
This model delineates the coordinated action of ANGPTL3, ANGPTL4, and ANGPTL8 in managing lipid partitioning between fasting and feeding.
-
Fasting State: ANGPTL8 expression is suppressed.[3] ANGPTL4 is induced in white adipose tissue (WAT), where it inhibits local LPL activity. This action prevents fat storage and diverts circulating TGs to tissues like skeletal and cardiac muscle for energy utilization.[17][18]
-
Fed State: Insulin and nutrient intake stimulate the expression and secretion of ANGPTL8 from the liver and adipose tissue.[3][6] In the liver, ANGPTL8 complexes with ANGPTL3, and this potent ANGPTL3-ANGPTL8 complex is secreted into circulation. It travels to muscle tissues and inhibits LPL activity, thereby reducing TG uptake.[16][18] Simultaneously, ANGPTL8 produced in adipose tissue complexes with local ANGPTL4, attenuating its inhibitory effect and thus promoting LPL activity and TG storage in fat.[15][17]
Mechanism of LPL Inhibition
The inactivation of LPL by ANGPTL complexes involves a structural mechanism. The binding of the ANGPTL3-ANGPTL8 complex to LPL is thought to catalyze the irreversible dissociation of the active LPL dimer into inactive monomers, thereby preventing triglyceride hydrolysis.[14] ANGPTL8 itself contains a homologous LPL-inhibitory domain, but this domain appears to be unmasked or activated only upon complex formation with ANGPTL3.[17]
Key Experimental Protocols
Investigating the function of ANGPTL8 requires a combination of molecular biology, biochemistry, and in vivo techniques.
Protein Interaction Analysis: Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the physical interaction between ANGPTL8 and ANGPTL3 (or ANGPTL4) in a cellular context.[13]
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with expression plasmids encoding tagged versions of human ANGPTL3 (e.g., HA-tagged) and ANGPTL8 (e.g., FLAG-tagged).
-
Cell Lysis: After 48 hours, harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody targeting one of the protein tags (e.g., anti-FLAG antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the second protein's tag (e.g., anti-HA antibody) to confirm its presence in the immunoprecipitated complex.
References
- 1. ANGPTL8 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 4. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ANGPTL8 protein-truncating variant associated with lower serum triglycerides and risk of coronary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
Angiopo-like Protein 8 (ANGPTL8): A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, lipasin, and RIFL, is a crucial regulator of lipid metabolism. Since its independent discovery by three research groups in 2012, ANGPTL8 has emerged as a key player in the trafficking of triglycerides (TGs) by modulating the activity of lipoprotein lipase (B570770) (LPL), primarily through its interactions with ANGPTL3 and ANGPTL4. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to ANGPTL8. It includes a chronological account of its discovery, detailed summaries of quantitative data from pivotal studies, comprehensive experimental protocols, and visualizations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.
Discovery and Nomenclature
Angiopoietin-like protein 8 was independently identified by three research groups in 2012, leading to a variety of names in the scientific literature.[1][2][3]
-
RIFL (Refeeding Induced Fat and Liver): The Smas laboratory named the protein RIFL due to its significantly increased expression in adipose tissue and liver during the fed state compared to the fasted state.[1]
-
Lipasin: The Zhang laboratory identified ANGPTL8 in an RNA-seq screen for nutritionally regulated genes and named it "lipasin" due to its role in lipid metabolism.[1][4]
-
ANGPTL8: A third group also identified it and named it ANGPTL8, recognizing its homology with other members of the angiopoietin-like protein family.[1][5]
-
Betatrophin: In 2013, it was transiently named "betatrophin" based on a study suggesting its role in promoting pancreatic beta-cell proliferation.[2] However, this finding was later disproven and the original paper was retracted, leading to the recommendation of using the name ANGPTL8.[2]
ANGPTL8 is considered an atypical member of the ANGPTL family as it lacks the C-terminal fibrinogen-like domain characteristic of other ANGPTLs.[2][6] It is a 22-kDa protein composed of 198 amino acids.[7]
Role in Lipid Metabolism: The ANGPTL3-4-8 Model
The primary physiological role of ANGPTL8 is the regulation of plasma triglyceride levels through the inhibition of lipoprotein lipase (LPL).[8][9] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating lipoproteins, facilitating their uptake into tissues.[8] ANGPTL8 exerts its function by forming complexes with two other ANGPTL members, ANGPTL3 and ANGPTL4, in a model known as the "A3-4-8 model of LPL regulation".[1][3]
-
Fed State: In the fed state, insulin (B600854) and glucose levels rise, leading to a significant increase in ANGPTL8 expression in the liver and adipose tissue.[1][10] ANGPTL8 forms a complex with ANGPTL3 in the liver, which is then secreted into the circulation.[1] This ANGPTL3-ANGPTL8 complex is a potent inhibitor of LPL in oxidative tissues like the heart and skeletal muscle.[1] This inhibition diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[8]
-
Fasted State: During fasting, ANGPTL8 expression is suppressed.[8] This leads to reduced ANGPTL3-ANGPTL8 complex formation and consequently, decreased LPL inhibition in oxidative tissues, allowing them to take up fatty acids for energy.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on ANGPTL8.
Table 1: Regulation of ANGPTL8 Gene Expression
| Condition | Tissue | Fold Change in mRNA Expression | Reference |
| In vivo hyperinsulinemia (human) | Adipose Tissue | 14-fold increase at 3 hours | [11][12] |
| In vivo hyperinsulinemia (human) | Adipose Tissue | 18-fold increase at 6 hours | [11][12] |
| High-Fat Diet (mice) | Liver and Brown Adipose Tissue | Significantly increased | [7][13] |
| Fasting (mice) | Brown and White Adipose Tissue | ~80% decrease | [7][13] |
| Insulin Treatment (in vitro, adipocytes) | Adipocytes | ~35-fold increase | [7][13] |
| Cold Exposure (mice) | Brown Adipose Tissue | >3-fold increase | [7] |
Table 2: Effects of ANGPTL8 on Plasma Triglyceride Levels
| Genetic Modification | Condition | Plasma Triglyceride (TG) Change | Reference |
| ANGPTL8 Knockout (mice) | Fed ad libitum | ~70% reduction | [14] |
| ANGPTL8 Knockout (mice) | Fed | Paradoxically decreased | [14] |
| ANGPTL8 Overexpression (mice) | - | Increased | [1] |
Key Experimental Protocols
Generation of Angptl8 Knockout Mice
This protocol describes the general methodology for creating Angptl8 knockout mice using homologous recombination, a technique widely used in the initial characterization of the protein's function.[14]
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon or the entire Angptl8 gene with a selection cassette (e.g., neomycin resistance gene). The vector contains homology arms corresponding to the flanking regions of the target gene to facilitate homologous recombination.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells (e.g., from a C57BL/6NTac background) via electroporation.
-
Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected using an antibiotic (e.g., G418 for neomycin resistance).
-
Verification of Homologous Recombination: Correctly targeted ES cell clones are identified by PCR and Southern blot analysis to confirm the specific gene disruption.
-
Blastocyst Injection: Verified ES cells are injected into blastocysts from a donor mouse strain.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the genetically modified ES cells.
-
Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the knockout allele, indicating germline transmission.
-
Establishment of a Homozygous Knockout Line: Heterozygous knockout mice are interbred to generate homozygous Angptl8-/- mice.
In Vitro Regulation of Angptl8 Gene Expression in Hepatocytes and Adipocytes
This protocol outlines the in vitro methodology used to study the hormonal and nutritional regulation of Angptl8 expression.[10]
Methodology:
-
Cell Culture:
-
Treatment:
-
Cells are cultured in serum-free DMEM.
-
For hormonal regulation studies, cells are treated with varying concentrations of insulin for specified time periods.
-
For nutritional regulation studies, cells are cultured in media with varying glucose concentrations, with or without insulin.
-
-
RNA Isolation and Quantitative PCR (qPCR):
-
Total RNA is extracted from the treated cells.
-
cDNA is synthesized from the RNA via reverse transcription.
-
qPCR is performed using primers specific for Angptl8 and a housekeeping gene (e.g., actin or GAPDH) for normalization.
-
The relative expression of Angptl8 mRNA is calculated using the ΔΔCt method.
-
ANGPTL8 Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantitative measurement of human ANGPTL8 in plasma or serum.[15][16][17]
Methodology:
-
Plate Coating: A microplate is pre-coated with a capture antibody specific for human ANGPTL8.
-
Sample and Standard Incubation: Standards with known ANGPTL8 concentrations and diluted plasma/serum samples are added to the wells and incubated. ANGPTL8 present in the samples binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A biotin-conjugated detection antibody specific for a different epitope on ANGPTL8 is added to the wells and incubated.
-
Washing: The plate is washed to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: Avidin-conjugated Horseradish Peroxidase (HRP) is added to the wells and incubated. The avidin (B1170675) binds to the biotin (B1667282) on the detection antibody.
-
Washing: The plate is washed to remove unbound enzyme conjugate.
-
Substrate Addition and Color Development: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of ANGPTL8 in the sample.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of ANGPTL8 in the samples is determined by interpolating their optical density on the standard curve.
Signaling Pathways and Experimental Workflows
ANGPTL8 Signaling in Lipid Metabolism
The following diagram illustrates the central role of ANGPTL8 in regulating triglyceride trafficking during the fed state.
Caption: ANGPTL8 regulation of triglyceride metabolism in the fed state.
Experimental Workflow for ANGPTL8 Knockout Mouse Generation
The following diagram outlines the key steps involved in generating and verifying an ANGPTL8 knockout mouse model.
Caption: Workflow for generating ANGPTL8 knockout mice.
Regulatory Pathway of ANGPTL8 Expression
This diagram illustrates the key signaling pathways that regulate the expression of the ANGPTL8 gene.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ANGPTL8 - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Angiopoietin-Like Proteins: A Comprehensive Look - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 8. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. ibl-america.com [ibl-america.com]
An In-depth Technical Guide to the ANGPTL8 Signaling Pathway in Hepatocytes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial secreted protein predominantly expressed in the liver and adipose tissue.[1][2] As an atypical member of the ANGPTL family, it plays a significant role in lipid and glucose metabolism, primarily by regulating the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for triglyceride hydrolysis.[1] Dysregulation of ANGPTL8 is associated with several metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia, making its signaling pathway in hepatocytes a key area of investigation for therapeutic development.[1][3][4] This guide provides a comprehensive overview of the core ANGPTL8 signaling pathways in hepatocytes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways in Hepatocytes
The function of ANGPTL8 is multifaceted, involving both endocrine effects on peripheral tissues and autocrine/paracrine actions within the liver. Its primary roles are centered on the regulation of triglyceride trafficking and responding to nutritional signals.
The Canonical ANGPTL8/ANGPTL3-Mediated Inhibition of Lipoprotein Lipase (LPL)
In the fed state, hepatocytes increase the expression and secretion of ANGPTL8. ANGPTL8 forms a complex with ANGPTL3, another hepatocyte-secreted protein.[5][6][7] While ANGPTL8 alone is a weak inhibitor of LPL, the ANGPTL3-ANGPTL8 complex is a potent inhibitor.[6][8] This complex circulates and acts in an endocrine fashion, primarily inhibiting LPL activity in oxidative tissues like skeletal and cardiac muscle.[9][5][10] This inhibition prevents these tissues from taking up fatty acids from triglyceride-rich lipoproteins (such as VLDL), thereby redirecting these lipids towards white adipose tissue for storage.[9][5] ANGPTL8 is essential for this process; it enhances the ability of ANGPTL3 to bind to and inhibit LPL.[6][7][11] In fact, the overexpression of ANGPTL3 only significantly increases plasma triglycerides in the presence of ANGPTL8.[6][11]
Upstream Regulation of ANGPTL8 Expression in Hepatocytes
The expression of the ANGPTL8 gene in hepatocytes is tightly regulated by nutritional and hormonal signals, primarily insulin (B600854) and AMPK.
-
Insulin Signaling: In the fed state, elevated insulin levels strongly induce ANGPTL8 expression.[12][13] This process involves the transcription factor CCAAT/enhancer-binding protein (C/EBPβ).[12][13] Other transcription factors, such as liver X receptor alpha (LXRα) and sterol regulatory element-binding protein 1 (SREBP1c), have also been implicated, though their roles may be secondary.[4][12]
-
AMPK Signaling: Conversely, the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that is active during fasting, negatively regulates ANGPTL8 expression.[12][13] AMPK activation antagonizes the inductive effect of insulin on ANGPTL8.[12][13]
-
Inflammatory Signals: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and TNF-α, have been shown to upregulate ANGPTL8 expression in hepatocytes, linking ANGPTL8 to inflammatory pathways.[1][2]
Emerging Role in Liver Pathophysiology: The LILRB2/ERK Pathway
Recent studies have uncovered a role for ANGPTL8 in the progression of liver diseases like NAFLD, fibrosis, and hepatocellular carcinoma (HCC).[1][14] In a pathogenic context, fatty acids can upregulate ANGPTL8 in hepatocytes.[1] Secreted ANGPTL8 can then act as a pro-inflammatory factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2) on hepatic stellate cells (HSCs) and macrophages.[1] This interaction activates the extracellular signal-regulated kinase (ERK) signaling pathway, promoting the expression of fibrotic genes in HSCs and contributing to the progression of liver fibrosis.[1][14] In HCC cells, this pathway has been shown to promote proliferation and autophagy.[14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on ANGPTL8 in hepatocytes and related models.
Table 1: Effect of ANGPTL8 on Triglyceride (TG) and Lipid Metabolism
| Condition | Model System | Key Quantitative Result | Reference |
|---|---|---|---|
| ANGPTL8 Overexpression | Mouse Liver (in vivo) | Dramatic increase in serum TG levels. | [9] |
| ANGPTL8 Knockout (KO) | Mice (in vivo) | Reduced fed and fasted plasma triglycerides. | [12][13] |
| ANGPTL8 Treatment | Palmitate-induced HepG2 cells | Decreased intracellular TG content. | [15] |
| Moderate-to-Severe NAFLD | Human Patients | ANGPTL8 levels: 1,129 ± 351 pg/mL vs. 742 ± 252 pg/mL in controls. | [3] |
| Correlation with HCL* | Human Patients | ANGPTL8 was the strongest independent determinant of HCL (r = 0.436, P = 0.042). | [3] |
*HCL: Hepatocellular Lipid Content
Table 2: Regulation of ANGPTL8 Expression in Hepatocytes | Stimulus | Model System | Key Quantitative Result | Reference | | :--- | :--- | :--- | | Insulin | 3T3-L1 Adipocytes (in vitro) | Nearly 35-fold increase in Angptl8 gene transcription. |[16] | | Fasting | Mouse Adipose Tissue (in vivo) | ~80% decrease in ANGPTL8 expression. |[4] | | LPS (4 μg/ml, 24h) | HepG2 Cells (in vitro) | Significant upregulation of ANGPTL8 mRNA expression. |[2] | | miR-143-3p mimic | HepG2 Cells (in vitro) | Decreased ANGPTL8 transcript and protein levels. |[17] |
Detailed Experimental Protocols
Quantification of Intracellular Triglycerides in Hepatocytes
This protocol describes a common method for measuring triglyceride accumulation in cultured hepatocytes, such as HepG2 cells or primary hepatocytes, following experimental manipulation.
Principle: Cells are lysed, and the triglycerides are hydrolyzed (saponified) into glycerol (B35011) and free fatty acids. The glycerol concentration is then determined using a colorimetric or fluorometric assay, which is proportional to the initial triglyceride content.[18] The result is normalized to the total protein content of the sample.[19]
Methodology:
-
Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2) in 6-well plates and culture until they reach desired confluency. Treat cells with compounds of interest (e.g., oleic acid to induce lipid loading, or ANGPTL8 protein).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 200-500 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Keep a small aliquot of the lysate for protein quantification (e.g., using a BCA assay).
-
-
Triglyceride Hydrolysis (Saponification):
-
To the remaining lysate, add an equal volume of an ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2:1 ratio of ethanol (B145695) to 30% KOH).[18]
-
Incubate the mixture in a water bath at 55-70°C for 1-2 hours to saponify the triglycerides.
-
Neutralize the reaction by adding a neutralizing agent (e.g., MgCl2 or a buffered solution) to bring the pH to ~7.0.
-
-
Glycerol Quantification:
-
Use a commercial triglyceride quantification kit (colorimetric or fluorometric) according to the manufacturer's instructions.
-
Briefly, the assay involves an enzymatic reaction that converts glycerol to a product that can be detected by absorbance (e.g., at 540-570 nm) or fluorescence.[18]
-
Prepare a standard curve using the provided glycerol standards.
-
-
Calculation:
-
Determine the glycerol concentration in each sample from the standard curve.
-
Calculate the triglyceride content and normalize it to the total protein concentration determined in step 2. Results are typically expressed as µg of triglyceride per mg of protein.
-
Measurement of Fatty Acid β-Oxidation
This protocol measures the rate of mitochondrial and peroxisomal fatty acid oxidation (FAO) in freshly isolated or cultured hepatocytes using a radiolabeled fatty acid substrate.[20]
Principle: Hepatocytes are incubated with [1-¹⁴C]palmitic acid. During β-oxidation, the radiolabeled carbon is released as part of acetyl-CoA and other acid-soluble metabolites (ASMs). The reaction is stopped with acid, and the amount of radioactivity in the acid-soluble fraction is measured by liquid scintillation counting, which reflects the rate of FAO.[20]
Methodology:
-
Hepatocyte Isolation/Culture: Isolate primary hepatocytes from mice or use cultured hepatocyte cell lines. For primary cells, use a suspension of freshly isolated hepatocytes to best preserve the in vivo metabolic state.[20]
-
Substrate Preparation:
-
Prepare a solution of 100 µM palmitic acid complexed to bovine serum albumin (BSA) in a suitable assay medium (e.g., DMEM with HEPES).
-
Add [1-¹⁴C]palmitic acid to the solution to a final activity of approximately 0.4 µCi per reaction.[20]
-
-
Initiation of Assay:
-
Pre-incubate hepatocytes (e.g., 750,000 cells per reaction) in a 37°C water bath.
-
Start the reaction by adding the ¹⁴C-palmitic acid/BSA substrate mix to the cell suspension. Incubate for a defined period (e.g., 15-60 minutes) with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding a volume of ice-cold perchloric acid (e.g., 10%) to the cell suspension.[21] This precipitates proteins and lipids, leaving the small, acid-soluble metabolites in the supernatant.
-
Vortex and centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the acid-insoluble material.
-
-
Quantification of Radioactivity:
-
Carefully collect the supernatant (the acid-soluble fraction).
-
Add the supernatant to a scintillation vial containing a liquid scintillation cocktail.
-
Measure the ¹⁴C radioactivity using a liquid scintillation counter.
-
-
Normalization:
-
Normalize the measured radioactivity (counts per minute, CPM) to the amount of protein in the cell pellet or the incubation time to determine the rate of fatty acid oxidation (e.g., nmol palmitate oxidized/mg protein/hour).
-
References
- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. ANGPTL8 deficiency attenuates lipopolysaccharide-induced liver injury by improving lipid metabolic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopoietin-like protein 8/betatrophin correlates with hepatocellular lipid content independent of insulin resistance in non-alcoholic fatty liver disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 5. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual role of ANGPTL8 in promoting tumor cell proliferation and immune escape during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiopoietin-like 8 (ANGPTL8) expression is regulated by miR-143-3p in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
The Orchestration of Lipid Metabolism: A Technical Guide to the ANGPTL3-ANGPTL8 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate regulation of lipid metabolism, the angiopoietin-like (ANGPTL) family of proteins has emerged as a critical player. Among these, ANGPTL3 and ANGPTL8 have garnered significant attention for their synergistic role in controlling plasma triglyceride levels, primarily through the inhibition of lipoprotein lipase (B570770) (LPL). ANGPTL3, a secreted glycoprotein (B1211001) primarily from the liver, and ANGPTL8, a smaller, co-secreted protein, form a potent inhibitory complex that modulates LPL activity. Understanding the precise mechanism of their interaction is paramount for the development of novel therapeutics targeting hypertriglyceridemia and associated cardiovascular diseases. This technical guide provides an in-depth exploration of the ANGPTL3-ANGPTL8 interaction, detailing the quantitative aspects of their binding, the experimental methodologies used to elucidate their function, and the signaling pathways they govern.
Core Mechanism of Interaction and Function
The interaction between ANGPTL3 and ANGPTL8 is a prerequisite for the potent inhibition of LPL. While ANGPTL3 alone can inhibit LPL, its efficacy is dramatically enhanced when in complex with ANGPTL8.[1][2] ANGPTL8 itself possesses a functional LPL inhibitory motif but is inactive on its own.[3] The prevailing model suggests that the binding of ANGPTL3 to ANGPTL8 induces a conformational change in ANGPTL8, unmasking its inhibitory domain and allowing the complex to bind to LPL with high affinity.[4] This complex formation is essential for the physiological regulation of triglyceride trafficking, particularly in the fed state.[4]
The ANGPTL3-ANGPTL8 complex does not form efficiently by simple mixing of the individual proteins extracellularly, suggesting that their association occurs intracellularly prior to secretion.[4] Co-expression of ANGPTL3 is also crucial for the efficient secretion of ANGPTL8.[2][5]
Quantitative Data Summary
The interaction between ANGPTL3, ANGPTL8, and LPL has been characterized by several quantitative parameters. The following table summarizes the key data points available in the current literature.
| Parameter | Value | Method | Reference |
| ANGPTL3:ANGPTL8 Complex Stoichiometry | 3:1 | SEC-MALS, Mass Photometry | [6] |
| Molecular Weight of ANGPTL3/8 Complex | 120.5 kDa | SEC-MALS | [6] |
| IC50 of ANGPTL3/8 Complex for LPL Inhibition | ~6.062 nM | Amplex UltraRed Lipase Assay | [6] |
| Potency of ANGPTL3/8 Complex vs. ANGPTL3 alone | >100-fold more potent | LPL Inhibition Assay | [7] |
| Binding Affinity (Kd) of ANGPTL3-ANGPTL8 | Not explicitly reported | - | - |
| Binding Affinity (Kd) of ANGPTL3/8 Complex to LPL | Not explicitly reported, but markedly increased binding observed | Bio-layer Interferometry | [7] |
Signaling Pathway and Regulatory Model
The interplay between ANGPTL3, ANGPTL8, and another family member, ANGPTL4, is conceptualized in the "ANGPTL3-4-8 model," which describes the tissue-specific regulation of triglyceride trafficking in response to nutritional states.
In the fed state , insulin (B600854) stimulates the expression and secretion of ANGPTL8 from the liver. ANGPTL8 then complexes with constitutively expressed ANGPTL3. This potent ANGPTL3/8 complex circulates and inhibits LPL in oxidative tissues like skeletal and cardiac muscle, thereby diverting triglyceride-rich lipoproteins (TRLs) to white adipose tissue (WAT) for storage.
In the fasted state , ANGPTL8 levels are low, leading to reduced formation of the inhibitory ANGPTL3/8 complex. Concurrently, ANGPTL4 is expressed in WAT, where it inhibits local LPL activity. This directs TRLs towards oxidative tissues for energy utilization.
The interaction of the ANGPTL3/8 complex with LPL is further modulated by the endothelial protein GPIHBP1, which serves as a platform for LPL on the capillary endothelium and can protect LPL from inhibition.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the ANGPTL3-ANGPTL8 interaction.
Co-Immunoprecipitation (Co-IP) to Demonstrate ANGPTL3-ANGPTL8 Interaction
This protocol is adapted from studies using HEK293T cells to express and analyze the interaction between tagged ANGPTL3 and ANGPTL8.[5]
a. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with expression vectors for tagged ANGPTL3 (e.g., Strep-tag) and ANGPTL8 (e.g., His-tag) using a suitable transfection reagent.
-
Collect conditioned media 48-72 hours post-transfection.
b. Immunoprecipitation:
-
Incubate conditioned media containing the secreted proteins with an antibody against one of the tags (e.g., anti-Strep tag antibody) for 1-2 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
c. Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to four times with a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors). A typical wash buffer for Co-IP could be 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, and 0.5% Triton X-100.[5]
d. Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both tags (e.g., anti-Strep and anti-His antibodies) to detect the co-immunoprecipitated proteins.
Lipase Activity Assay to Measure LPL Inhibition
This fluorescent assay quantifies LPL activity and its inhibition by the ANGPTL3/8 complex using a commercially available substrate.[5][8]
a. Reagents:
-
LPL source (e.g., conditioned media from LPL-expressing cells)
-
ANGPTL3 and ANGPTL8 (individual or co-expressed conditioned media)
-
Fluorescent lipase substrate (e.g., EnzChek™ Lipase Substrate)
-
Assay Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 8.0, 1.5% fatty acid-free BSA)
b. Assay Procedure:
-
In a 96-well black plate, combine the LPL source with varying concentrations of ANGPTL3, ANGPTL8, or the co-expressed ANGPTL3/8 complex.
-
Incubate the mixture for 30 minutes at 37°C to allow for inhibition to occur.
-
Initiate the reaction by adding the fluorescent lipase substrate.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a microplate reader (e.g., excitation ~485 nm, emission ~515 nm).
c. Data Analysis:
-
Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence curve).
-
Normalize the activity in the presence of inhibitors to the activity of LPL alone.
-
Determine the IC50 value for the ANGPTL3/8 complex by plotting the percentage of inhibition against the log of the inhibitor concentration.
NanoBiT® Split-Luciferase Assay for Real-Time Interaction Analysis
The NanoBiT® system is a powerful tool to study protein-protein interactions in live cells. It involves fusing two subunits of a bright luciferase (LgBiT and SmBiT) to the proteins of interest. Interaction of the target proteins brings the luciferase subunits together, reconstituting its activity.[5][9]
a. Vector Construction:
-
Clone the coding sequences of ANGPTL3 and ANGPTL8 into NanoBiT® vectors, creating fusions with either the LgBiT or SmBiT subunit (e.g., ANGPTL3-LgBiT and SmBiT-ANGPTL8). It is crucial to test different fusion orientations (N- or C-terminal) to ensure proper protein folding and function.
b. Cell Transfection and Assay:
-
Co-transfect HEK293T cells with the ANGPTL3-LgBiT and SmBiT-ANGPTL8 constructs.
-
After 24-48 hours, add the Nano-Glo® Live Cell Substrate to the cells.
-
Measure the luminescence signal using a luminometer. A high signal indicates a strong interaction between ANGPTL3 and ANGPTL8.
c. Data Analysis:
-
The luminescence signal is directly proportional to the extent of protein-protein interaction.
-
The data can be normalized to a control (e.g., cells expressing only one of the fusion proteins) to determine the specific interaction signal.[10]
Conclusion and Future Directions
The formation of a heteromeric complex between ANGPTL3 and ANGPTL8 is a critical regulatory nexus in lipid metabolism. This guide has synthesized the current understanding of their interaction, providing quantitative data, detailed experimental approaches, and a model of their physiological function. The dramatically increased potency of the ANGPTL3/8 complex in LPL inhibition highlights it as a prime target for therapeutic intervention in dyslipidemia.
Future research should focus on obtaining high-resolution structural data of the ANGPTL3/8 complex, both alone and in association with LPL and GPIHBP1. This will provide a more detailed mechanistic understanding of the conformational changes that drive LPL inhibition. Furthermore, a more precise quantification of the binding affinities between these components will be invaluable for the rational design of small molecule or antibody-based inhibitors. The continued application of advanced techniques, such as those detailed in this guide, will undoubtedly pave the way for novel and effective treatments for metabolic disorders.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Research Portal [iro.uiowa.edu]
- 3. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiopoietin-like 3 inhibition of endothelial lipase is not modulated by angiopoietin-like 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel NanoBiT-based assay monitors the interaction between lipoprotein lipase and GPIHBP1 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate and sensitive interactome profiling using a quantitative protein-fragment complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
ANGPTL8 Expression: A Comparative Analysis of Liver and Adipose Tissue
An In-depth Technical Guide for Researchers and Drug Development Professionals
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that has emerged as a critical regulator of lipid and glucose metabolism. Primarily expressed in the liver and adipose tissue, ANGPTL8 plays a pivotal role in triglyceride trafficking by modulating the activity of lipoprotein lipase (B570770) (LPL). This technical guide provides a comprehensive overview of ANGPTL8 expression in these two key metabolic organs, detailing quantitative expression levels, the signaling pathways governing its expression, and standardized protocols for its detection and quantification.
Data Presentation: Quantitative Expression of ANGPTL8
The expression of ANGPTL8 varies between the liver and adipose tissue, with studies indicating a generally higher expression in the liver. The following tables summarize the available quantitative data on ANGPTL8 mRNA and protein expression.
Table 1: Relative ANGPTL8 mRNA Expression in Human Tissues
| Tissue | Relative mRNA Expression (Fold Change vs. Liver) | Citation |
| Liver | 1.00 | [1][2] |
| Adipose Tissue (subcutaneous) | 0.25 - 0.30 | [1][2] |
This data is based on reverse transcription-quantitative polymerase chain reaction (RT-qPCR) analysis of human tissues. The values represent the mean fold change relative to the liver, which is set as the reference (1.00).
Table 2: Qualitative ANGPTL8 Protein Expression in Human Tissues
| Tissue | Immunohistochemistry (IHC) Staining Intensity | Western Blot (WB) Detection | Citation |
| Liver | Moderate to Strong in hepatocytes (Zone 1 of hepatic acinus) | Detected | [3][4][5] |
| Adipose Tissue | Weak in mature adipocytes, Strong in immature adipocytes | Detected | [3][4][6] |
Signaling Pathways Regulating ANGPTL8 Expression
The expression of ANGPTL8 is dynamically regulated by nutritional and hormonal signals, primarily through the insulin (B600854) and AMP-activated protein kinase (AMPK) signaling pathways.
Insulin Signaling in Hepatocytes
In the liver, insulin is a potent inducer of ANGPTL8 expression. This regulation is mediated through the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.
Insulin signaling pathway leading to ANGPTL8 expression in hepatocytes.
AMPK Signaling in Adipocytes
In adipose tissue, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator of ANGPTL8 expression. Activation of AMPK, typically during periods of low energy, suppresses ANGPTL8 transcription.
AMPK signaling pathway negatively regulating ANGPTL8 expression in adipocytes.
ANGPTL3-ANGPTL8 Complex and LPL Inhibition
ANGPTL8 functions in concert with ANGPTL3, another liver-derived protein, to inhibit LPL activity. ANGPTL8 binds to ANGPTL3, and this complex is a more potent inhibitor of LPL than either protein alone.
Formation of the ANGPTL3-ANGPTL8 complex and its inhibition of LPL.
Experimental Protocols
Accurate quantification and localization of ANGPTL8 are crucial for research and drug development. The following are detailed methodologies for key experiments.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for ANGPTL8 mRNA
This protocol outlines the steps for quantifying ANGPTL8 mRNA levels in liver and adipose tissue samples using a SYBR Green-based RT-qPCR assay.
1. RNA Extraction:
-
Homogenize 50-100 mg of frozen liver or adipose tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling.
3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for human ANGPTL8, and nuclease-free water.
-
Human ANGPTL8 Primer Sequences (Example):
-
Add the master mix and cDNA template to each well of a qPCR plate.
-
Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB).
4. qPCR Cycling and Data Analysis:
-
Perform qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).
-
Generate a melt curve to verify the specificity of the amplified product.
-
Calculate the relative expression of ANGPTL8 using the ΔΔCt method, normalizing to the reference gene.
Workflow for RT-qPCR analysis of ANGPTL8 mRNA expression.
Western Blotting for ANGPTL8 Protein
This protocol describes the detection and semi-quantification of ANGPTL8 protein in tissue lysates.
1. Protein Extraction:
-
Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C. (e.g., rabbit polyclonal anti-ANGPTL8, dilution 1:200 - 1:1000)[8][9].
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for ANGPTL8
This protocol provides a method for the quantitative measurement of ANGPTL8 protein in tissue homogenates using a sandwich ELISA kit.
1. Sample Preparation:
-
Prepare tissue homogenates as described in the Western Blotting protocol (Step 1).
-
Dilute the tissue homogenate supernatant to a concentration within the detection range of the ELISA kit.
2. ELISA Procedure (based on a typical sandwich ELISA kit):
-
Add standards and diluted samples to the wells of a microplate pre-coated with an anti-ANGPTL8 capture antibody. Incubate for 2 hours at 37°C.
-
Wash the wells multiple times with the provided wash buffer.
-
Add a biotin-conjugated anti-ANGPTL8 detection antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of ANGPTL8 in the samples by interpolating their absorbance values on the standard curve.
Immunohistochemistry (IHC) for ANGPTL8 Localization
This protocol details the steps for visualizing the localization of ANGPTL8 protein in paraffin-embedded liver and adipose tissue sections.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-40 minutes[10][11].
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against ANGPTL8 (e.g., rabbit polyclonal, dilution 1:200 - 1:400) overnight at 4°C[1][9].
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the localization and intensity of ANGPTL8 staining.
Conclusion
ANGPTL8 is a key metabolic regulator with distinct expression profiles and regulatory mechanisms in the liver and adipose tissue. While mRNA expression is demonstrably higher in the liver, further quantitative proteomics studies are needed to definitively compare protein levels between these tissues. The provided signaling pathways and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of ANGPTL8 in metabolic health and disease. A thorough understanding of its tissue-specific expression and regulation is paramount for the development of targeted therapeutic strategies for metabolic disorders.
References
- 1. ANGPTL8/Betatrophin antibody (66641-1-PBS) | Proteintech [ptglab.com]
- 2. mouse Angptl8 antibody | 1 product in Validated Antibody Database; 2 cited in the literature; 5 total from 5 suppliers [labome.com]
- 3. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ANGPTL8/Betatrophin Polyclonal Antibody (23792-1-AP) [thermofisher.com]
- 9. ELISA Protocol [protocols.io]
- 10. Protocol for Heat-Induced Epitope Retrieval (HIER): R&D Systems [rndsystems.com]
- 11. IHC antigen retrieval protocol | Abcam [abcam.com]
The Physiological Regulation of Angiopoietin-like Protein 8 (ANGPTL8) by Insulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL).[1][2] Its expression is exquisitely sensitive to hormonal and nutritional signals, with insulin (B600854) being a primary driver.[3][4] This technical guide provides an in-depth analysis of the physiological regulation of ANGPTL8 by insulin, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. Understanding these mechanisms is paramount for developing therapeutic strategies targeting dyslipidemia and related metabolic disorders.
Insulin-Mediated Regulation of ANGPTL8 Expression and Secretion
Insulin potently stimulates the expression of ANGPTL8 in its primary sites of production: the liver and adipose tissue.[3][5] This regulation occurs predominantly at the transcriptional level and is influenced by glucose availability in a tissue-specific manner. While insulin robustly increases ANGPTL8 mRNA and intracellular protein levels, its secretion into the circulation is a complex process, notably requiring co-expression and complex formation with ANGPTL3.[5][6]
Quantitative Effects of Insulin on ANGPTL8
The following tables summarize the quantitative data from key in vivo and in vitro studies on the effect of insulin on ANGPTL8 expression.
Table 1: In Vivo Regulation of ANGPTL8 by Insulin
| Species | Model/Condition | Tissue | Parameter | Fold Change vs. Control | Duration of Treatment | Citation |
| Human | Euglycemic-hyperinsulinemic clamp | Adipose Tissue | ANGPTL8 mRNA | ~14-fold | 3 hours | [5][6] |
| Human | Euglycemic-hyperinsulinemic clamp | Adipose Tissue | ANGPTL8 mRNA | ~18-fold | 6 hours | [5][6] |
| Human | Euglycemic-hyperinsulinemic clamp | Plasma | ANGPTL8 Protein | Significant Decrease | 3 and 6 hours | [5][6] |
| Mouse | Euglycemic-hyperinsulinemic clamp | Liver | Angptl8 mRNA | Marked Stimulation | 2 hours | [4] |
| Mouse | Hyperglycemic-hyperinsulinemic clamp | Liver | Angptl8 mRNA | Marked Stimulation (similar to euglycemic) | 2 hours | [4] |
| Mouse | Hyperglycemic-hyperinsulinemic clamp | Adipose Tissue | Angptl8 mRNA | Significant Elevation | 2 hours | [4] |
Table 2: In Vitro Regulation of ANGPTL8 by Insulin
| Cell Line | Tissue of Origin | Parameter | Fold Change vs. Control | Insulin Concentration | Duration of Treatment | Citation |
| Human Adipocytes (SGBS) | Adipose | ANGPTL8 mRNA | Increased | Not specified | Not specified | [5] |
| Immortalized Human Hepatocytes (IHH) | Liver | ANGPTL8 mRNA | Increased | Not specified | Not specified | [5][6] |
| Rat Hepatoma (H4IIE) | Liver | Angptl8 mRNA | Dose-dependent increase | 1-100 nM | 60 min - 24 hours | [3] |
| Mouse Adipocytes (3T3-L1) | Adipose | Angptl8 mRNA | ~35-fold | Not specified | Time- and dose-dependent | [7] |
Signaling Pathways Governing Insulin's Effect on ANGPTL8
Insulin's regulation of ANGPTL8 transcription is a multifaceted process involving several key signaling pathways and transcription factors. While the canonical PI3K/AKT pathway has been implicated, other pathways also play crucial roles.
Key Transcription Factors
-
CCAAT/Enhancer-Binding Protein Beta (C/EBPβ): Studies have identified C/EBPβ as a critical mediator of insulin-induced ANGPTL8 transcription in both hepatocytes and adipocytes.[3][4] Insulin treatment increases the expression of C/EBPβ, which in turn drives ANGPTL8 promoter activity.[8]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): As a master regulator of lipogenesis under the control of insulin, SREBP-1c is also involved in the transcriptional activation of ANGPTL8.[8][9]
-
Liver X Receptor (LXR): LXR, a nuclear receptor involved in lipid homeostasis, can also induce ANGPTL8 expression, and its activation can be influenced by insulin signaling.[7][8]
Signaling Cascades
Insulin initiates a signaling cascade upon binding to its receptor on hepatocytes and adipocytes. While initial thoughts pointed towards the canonical PI3K-AKT pathway, some studies suggest it may not be the primary route for ANGPTL8 regulation.[3] However, other evidence points to the involvement of the PI3K/mTOR pathway.[10] Conversely, AMP-activated protein kinase (AMPK), a cellular energy sensor, acts as a negative regulator, antagonizing the stimulatory effect of insulin on ANGPTL8 expression.[3][4] This inhibitory action of AMPK may partly explain the low levels of ANGPTL8 observed during fasting.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of ANGPTL8 regulation. Below are summarized protocols for key in vivo and in vitro experiments.
In Vivo: Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin action in vivo.
Protocol Steps:
-
Subject Preparation: Subjects are typically fasted overnight.[11]
-
Catheterization: Two intravenous catheters are placed, one for infusions (insulin, glucose) and one in a contralateral heated hand vein for arterialized blood sampling.[11]
-
Insulin Infusion: A continuous infusion of insulin is started at a fixed rate.
-
Glucose Clamp: Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain a constant, normal blood glucose level (euglycemia).[11]
-
Sampling: Blood samples and tissue biopsies (e.g., subcutaneous adipose tissue) are collected at baseline and at various time points during the clamp.[11][12]
-
Analysis: Samples are processed to measure ANGPTL8 mRNA (via qPCR) and protein concentrations (via ELISA).[11]
In Vitro: Insulin Stimulation of Hepatocytes and Adipocytes
Cell Culture:
-
Hepatocytes (e.g., IHH, H4IIE, HepG2): Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency.[3][5]
-
Adipocytes (e.g., 3T3-L1, SGBS): Preadipocytes are cultured and differentiated into mature adipocytes using a standard cocktail of agents (e.g., insulin, dexamethasone, IBMX).[3][5]
Insulin Stimulation Protocol:
-
Serum Starvation: Prior to insulin treatment, cells are typically serum-starved for a period (e.g., 4-16 hours) to reduce basal signaling.
-
Insulin Treatment: Cells are treated with varying concentrations of insulin (e.g., 1 nM to 100 nM) for different durations (e.g., 1 to 24 hours).[3]
-
Cell Lysis and Collection:
-
For mRNA analysis, cells are lysed, and RNA is extracted.
-
For intracellular protein analysis, cell lysates are prepared.
-
For secreted protein analysis, the culture medium is collected.
-
-
Quantification:
Conclusion and Future Directions
Insulin is a potent, direct regulator of ANGPTL8 gene expression in both the liver and adipose tissue, acting through a network of transcription factors including C/EBPβ and SREBP-1c. While this induction leads to a significant increase in intracellular ANGPTL8, its subsequent secretion and systemic effects are tightly controlled, particularly by its requisite partner, ANGPTL3. The paradoxical decrease in circulating ANGPTL8 during hyperinsulinemia in humans highlights the complexity of its post-transcriptional regulation and clearance.[5]
For drug development professionals, these intricate regulatory mechanisms offer several potential points of intervention. Modulating the signaling pathways that control ANGPTL8 transcription or targeting the ANGPTL3-ANGPTL8 interaction could provide novel therapeutic avenues for managing dyslipidemia. Further research is warranted to fully elucidate the post-transcriptional and post-translational regulation of ANGPTL8 and to understand the long-term consequences of modulating its activity.
References
- 1. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 8. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol regulatory element binding protein-1c is a major mediator of insulin action on the hepatic expression of glucokinase and lipogenesis-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Silencing of ANGPTL8 Alleviates Insulin Resistance in Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
ANGPTL8: A Pivotal Regulator of Lipoprotein Lipase Activity and Triglyceride Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Angiopoietin-like protein 8 (ANGPTL8), a key player in lipid metabolism, functions as a critical regulator of lipoprotein lipase (B570770) (LPL) activity, the gatekeeper for triglyceride clearance from the circulation. Unlike other members of the ANGPTL family, ANGPTL8's inhibitory action on LPL is not direct but is instead mediated through its interaction with ANGPTL3 and ANGPTL4. In the fed state, ANGPTL8 expression is induced, leading to the formation of two distinct complexes with opposing effects on LPL activity. The ANGPTL3/8 complex is a potent LPL inhibitor, acting systemically to restrict triglyceride uptake in oxidative tissues and redirect them towards adipose tissue for storage. Conversely, the ANGPTL4/8 complex, formed locally in adipose tissue, is a significantly weaker LPL inhibitor than ANGPTL4 alone, thereby promoting lipid deposition in fat stores. This dual regulatory mechanism positions ANGPTL8 as a central switch in postprandial lipid partitioning. The intricate interplay between ANGPTL8 and its partner proteins presents a promising therapeutic target for the management of dyslipidemia. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to ANGPTL8's role in LPL regulation.
Molecular Mechanism of ANGPTL8-Mediated LPL Regulation
ANGPTL8's primary function in regulating LPL activity is through the formation of heterodimeric complexes with ANGPTL3 and ANGPTL4. ANGPTL8 itself does not possess direct LPL inhibitory activity.
The ANGPTL3/ANGPTL8 Complex: A Potent LPL Inhibitor
In the fed state, insulin (B600854) and glucose stimulate the expression and secretion of ANGPTL8 from the liver and adipose tissue.[1][2] In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[2][3] This ANGPTL3/8 complex is a substantially more potent inhibitor of LPL than ANGPTL3 alone.[3][4] The complex is secreted into the circulation and acts as an endocrine factor to inhibit LPL activity in oxidative tissues such as skeletal and cardiac muscle.[5][6] This inhibition is thought to occur through the dissociation of active LPL dimers into inactive monomers.[7] By blocking LPL in these tissues, the ANGPTL3/8 complex effectively diverts triglyceride-rich lipoproteins towards white adipose tissue (WAT) for storage.
The ANGPTL4/ANGPTL8 Complex: A Local Attenuator of LPL Inhibition
Within adipose tissue, the increased expression of ANGPTL8 in the fed state leads to the formation of a complex with ANGPTL4, a potent local inhibitor of LPL.[4][8] In stark contrast to the ANGPTL3/8 complex, the ANGPTL4/8 complex is a significantly weaker inhibitor of LPL than ANGPTL4 by itself.[4][9] This interaction effectively reduces the local inhibitory pressure on LPL in adipose tissue, thereby facilitating the uptake and storage of fatty acids.[4][8] The ANGPTL4/8 complex may also protect LPL from inhibition by the circulating ANGPTL3/8 complex.[6]
Quantitative Data on ANGPTL8-Mediated LPL Inhibition
The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the differential effects of ANGPTL8 in complex with ANGPTL3 and ANGPTL4 on LPL activity and triglyceride metabolism.
Table 1: In Vitro Inhibition of Lipoprotein Lipase (LPL) Activity
| Inhibitor | IC50 (nM) | Fold Change in Potency vs. ANGPTL alone | Reference(s) |
| ANGPTL3 | 26 | - | [4] |
| ANGPTL3/8 Complex | 0.14 | 186-fold increase | [4] |
| ANGPTL4 | 0.29 | - | [4] |
| ANGPTL4/8 Complex | 37 | 128-fold decrease | [4] |
Table 2: Binding Affinities of ANGPTL Proteins and Complexes to LPL
| Ligand | Dissociation Constant (Kd) (nM) | Reference(s) |
| ANGPTL3 | 343.0 | [4] |
| ANGPTL3/8 Complex | 6.4 | [4] |
| ANGPTL4 | 17.7 | [4] |
| ANGPTL4/8 Complex | <0.001 | [4] |
Table 3: In Vivo Effects of ANGPTL8 Knockout on Plasma Triglyceride Levels in Mice
| Condition | Wild-Type Mice (mg/dL) | ANGPTL8 Knockout Mice (mg/dL) | % Reduction | Reference(s) |
| Fed State | ~100 | <50 | >50% | [10][11] |
| Fasted State | No significant difference | No significant difference | - | [10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ANGPTL8 Gene Regulation
The expression of the ANGPTL8 gene is tightly regulated by nutritional and hormonal signals, primarily insulin and glucose, particularly in the fed state. The following diagram illustrates the key signaling pathways involved in the transcriptional regulation of ANGPTL8.
Experimental Workflow for ANGPTL3/8 Co-Immunoprecipitation
This diagram outlines a typical workflow for demonstrating the interaction between ANGPTL3 and ANGPTL8 using co-immunoprecipitation from cell lysates.
Detailed Experimental Protocols
In Vitro Lipoprotein Lipase (LPL) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of ANGPTL proteins and their complexes on LPL.
Materials:
-
Recombinant human LPL
-
Recombinant ANGPTL3, ANGPTL8, ANGPTL4, and pre-formed ANGPTL3/8 and ANGPTL4/8 complexes
-
Fluorogenic lipase substrate (e.g., EnzChek™ Lipase Substrate)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM CaCl₂, 0.5 mM MgCl₂, and 0.1% fatty acid-free BSA
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Dilute the LPL stock solution in Assay Buffer to the desired working concentration.
-
Prepare serial dilutions of the ANGPTL proteins and complexes in Assay Buffer.
-
Prepare the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add the ANGPTL protein/complex dilution.
-
Add the LPL working solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the interaction between LPL and the inhibitors.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the percentage of LPL activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Co-Immunoprecipitation (Co-IP) of ANGPTL3 and ANGPTL8
This protocol details the co-immunoprecipitation of ANGPTL3 and ANGPTL8 from the conditioned media of co-transfected cells.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for tagged ANGPTL3 (e.g., FLAG-tagged) and ANGPTL8 (e.g., His-tagged)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Anti-FLAG antibody
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His antibody
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells with the ANGPTL3 and ANGPTL8 expression vectors.
-
Culture the cells for 48-72 hours to allow for protein expression and secretion into the media.
-
-
Lysate Preparation (for intracellular interaction):
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate or conditioned media by incubating with control IgG and Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-FLAG antibody to the pre-cleared lysate/media and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-His antibody to detect co-immunoprecipitated ANGPTL8.
-
Surface Plasmon Resonance (SPR) for ANGPTL-LPL Interaction
This protocol provides a general framework for analyzing the binding kinetics of ANGPTL proteins/complexes to LPL using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human LPL (ligand)
-
Recombinant ANGPTL proteins/complexes (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize LPL onto the activated sensor surface to a target level.
-
Deactivate any remaining active esters.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of the ANGPTL protein/complex in running buffer.
-
Inject the analyte dilutions over the immobilized LPL surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, switch back to running buffer to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion and Future Directions
ANGPTL8 has emerged as a central and nuanced regulator of LPL activity and triglyceride metabolism. Its ability to form complexes with ANGPTL3 and ANGPTL4 with diametrically opposed functional consequences underscores its role as a sophisticated molecular switch in response to nutritional cues. The potent LPL inhibition by the ANGPTL3/8 complex makes this interaction a prime target for therapeutic intervention in hypertriglyceridemia. The development of monoclonal antibodies or small molecule inhibitors that specifically disrupt the ANGPTL3/ANGPTL8 interaction holds significant promise for lowering plasma triglyceride levels.[12] Further research is warranted to fully elucidate the structural basis of these protein-protein interactions and to explore the potential for tissue-specific targeting of ANGPTL8's functions. A deeper understanding of the complex interplay within the ANGPTL3-4-8 triad (B1167595) will undoubtedly pave the way for novel and effective therapies for metabolic disorders.
References
- 1. Comparison of angiopoietin-like protein 3 and 4 reveals structural and mechanistic similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Role and mechanism of the action of angiopoietin-like protein ANGPTL4 in plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiopoietin-like protein 4(E40K) and ANGPTL4/8 complex have reduced, temperature-dependent LPL-inhibitory activity compared to ANGPTL4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ptglab.com [ptglab.com]
The Dichotomous Role of ANGPTL8 in Metabolic Homeostasis: A Technical Guide to its Function in Fasting and Fed States
For Immediate Release
This technical guide provides a comprehensive overview of the Angiopoietin-like protein 8 (ANGPTL8), a critical regulator of lipid metabolism, detailing its differential roles in the fasting and fed states. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.
Executive Summary
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a key signaling protein that orchestrates the partitioning of triglycerides (TGs) in response to nutritional cues. In the fed state, ANGPTL8 is highly expressed and facilitates the storage of dietary fats in adipose tissue. Conversely, during fasting, its expression is suppressed, promoting the mobilization of fatty acids for energy utilization in oxidative tissues. This guide will delve into the molecular mechanisms, signaling pathways, and quantitative physiological changes governed by ANGPTL8 in these opposing metabolic states.
The ANGPTL3-ANGPTL4-ANGPTL8 Triad (B1167595): A Coordinated Regulation of Lipoprotein Lipase (B570770)
The metabolic actions of ANGPTL8 are intricately linked with two other members of the angiopoietin-like family, ANGPTL3 and ANGPTL4. Together, they form a triad that regulates the activity of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins.
-
Fed State: Upon feeding, insulin (B600854) levels rise, stimulating the expression of ANGPTL8 in both the liver and adipose tissue.[1][2] In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[3] This ANGPTL3-ANGPTL8 complex is a potent inhibitor of LPL activity in oxidative tissues like skeletal and cardiac muscle.[4][5] This inhibition prevents these tissues from taking up fatty acids, thereby directing the triglyceride-rich lipoproteins towards white adipose tissue (WAT) for storage.[6][7]
-
Fasting State: During fasting, ANGPTL8 expression is significantly reduced.[8] In the absence of sufficient ANGPTL8, the inhibitory effect of ANGPTL3 on LPL is greatly diminished.[3] Concurrently, fasting induces the expression of ANGPTL4 in adipose tissue, which locally inhibits LPL activity, reducing triglyceride uptake by adipocytes.[9] This coordinated response ensures that circulating triglycerides are available for uptake and oxidation by tissues such as muscle and heart to meet energy demands.[9]
Quantitative Data on ANGPTL8 and its Metabolic Effects
The following tables summarize key quantitative data from studies investigating the role of ANGPTL8 in different metabolic states.
Table 1: Plasma ANGPTL8 and Triglyceride Concentrations
| Species | Condition | State | Plasma ANGPTL8 Concentration | Plasma Triglyceride (TG) Concentration | Reference(s) |
| Human | Wild-type | Fasting | 224 pg/mL (median) | 0.93 +/- 0.18 mmol/L | [10][11] |
| Human | Wild-type | Fed | Increased postprandially | 1.57 +/- 0.64 mmol/L | [11][12] |
| Mouse | Wild-type | Fasting | Low/Undetectable | Similar to fed state | [13] |
| Mouse | Wild-type | Refed | Markedly increased | Lower than fasted in some studies | [13] |
| Mouse | ANGPTL8 Knockout | Fasting | Not Applicable | Similar to wild-type | [13] |
| Mouse | ANGPTL8 Knockout | Refed | Not Applicable | >50% reduction compared to wild-type | [13] |
Table 2: Lipoprotein Lipase (LPL) Activity
| Species | Tissue | State | LPL Activity | Reference(s) |
| Human | Adipose Tissue | Fasting | 80 +/- 32 nmol FA/g/min | [11] |
| Human | Adipose Tissue | Fed | 117 +/- 61 nmol FA/g/min | [11] |
| Human | Skeletal Muscle | Fasting | 25 +/- 11 nmol FA/g/min | [11] |
| Human | Skeletal Muscle | Fed | 17 +/- 9 nmol FA/g/min | [11] |
| Mouse (ANGPTL8 Knockout) | Postheparin Plasma | Fed | Selectively increased compared to wild-type | [13] |
| Rat | Adipose Tissue | Fasting (24h) | Decreased | [14][15] |
| Rat | Adipose Tissue | Refed (2h after fast) | Increased, but not fully recovered | [14][15] |
| Rat | Heart | Fasting (24h) | Increased | [16] |
| Rat | Heart | Refed (2h after fast) | Remained elevated | [14][15] |
Table 3: ANGPTL8 mRNA Expression
| Species | Tissue | Condition | Fold Change (vs. Control/Fasting) | Reference(s) |
| Human | Adipose Tissue | Fasting (26h) | -94% (compared to 2h post-meal) | [17] |
| Mouse | Liver | Refeeding | Markedly upregulated | [8] |
| Mouse | Adipose Tissue | Refeeding | Markedly upregulated | [8] |
| Mouse | Liver | Cold Treatment | Significantly reduced | [18] |
| Mouse | White Adipose Tissue | Cold Treatment | > 5-fold increase | [18] |
Signaling Pathways
The regulation of ANGPTL8 and its downstream effects are governed by complex signaling pathways, primarily influenced by insulin and glucagon.
Insulin Signaling in the Fed State
References
- 1. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Changes in lipoprotein lipase activities in adipose tissue, heart and skeletal muscle during continuous or interrupted feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 8. Fasting and Feeding Signals Control the Oscillatory Expression of Angptl8 to Modulate Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Relationship Between Angiopoietin-Like Protein 8 and Fasting Serum Triglyceride Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoprotein-lipase activity in human skeletal muscle and adipose tissue in the fasting and the fed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scielo.br [scielo.br]
- 16. The influence of starvation and refeeding on the lipoprotein lipase activity of skeletal muscle and adipose tissue of lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fasting induces ANGPTL4 and reduces LPL activity in human adipose tissue – Molecular Metabolism [molecularmetabolism.com]
- 18. Increased expression level of ANGPTL8 in white adipose tissue under acute and chronic cold treatment - PMC [pmc.ncbi.nlm.nih.gov]
ANGPTL8 (Betatrophin): A Technical Guide to the Controversial Role in Beta-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiopoietin-like protein 8 (ANGPTL8), initially heralded as "Betatrophin," emerged as a promising therapeutic target for diabetes due to a seminal study reporting its dramatic effect on pancreatic beta-cell proliferation. However, this initial excitement was met with a wave of subsequent studies that failed to reproduce these findings, igniting a significant controversy within the field. This technical guide provides an in-depth analysis of the conflicting evidence, presenting a comprehensive overview of the quantitative data, a detailed breakdown of the experimental methodologies employed in key studies, and a visualization of the proposed signaling pathways and experimental workflows. The aim is to offer a clear and balanced perspective to researchers, scientists, and drug development professionals navigating this complex and contentious area of metabolic research. While the consensus now leans against a direct and potent role for ANGPTL8 in beta-cell proliferation, understanding the trajectory of this controversy offers valuable insights into the complexities of beta-cell biology and the rigorous standards required for therapeutic target validation.[1][2][3][4]
The Controversy in Numbers: A Comparative Data Analysis
The core of the ANGPTL8 controversy lies in the starkly contrasting quantitative data on beta-cell proliferation from different research groups. This section summarizes the key findings in a structured format to facilitate direct comparison.
Table 1.1: Studies Supporting a Proliferative Role of ANGPTL8
| Study (Year) | Model Organism | Method of ANGPTL8 Upregulation | Beta-Cell Proliferation Marker | Reported Increase in Proliferation | p-value |
| Yi et al. (2013) | ICR Mice | Hydrodynamic tail vein injection of ANGPTL8 plasmid | Ki67 | ~17-fold | <0.01 |
Table 1.2: Studies Refuting a Significant Proliferative Role of ANGPTL8
| Study (Year) | Model Organism | Method of ANGPTL8 Modulation | Beta-Cell Proliferation Marker | Reported Change in Proliferation | p-value |
| Gusarova et al. (2014) | C57BL/6J Mice | ANGPTL8 knockout | Ki67 | No significant change | NS |
| Gusarova et al. (2014) | C57BL/6J Mice | Adenovirus-mediated ANGPTL8 overexpression | Ki67 | No significant change | NS |
| Cox et al. (2015) | B6.129 & ICR Mice | Hydrodynamic tail vein injection of ANGPTL8 plasmid | Ki67, EdU | No significant change | NS |
| Cox et al. (2016) | C57BL/6J Mice | Recombinant human ANGPTL8 injection | EdU | No significant change | NS |
Deconstructing the Discrepancy: Detailed Experimental Protocols
Variations in experimental design are a likely contributor to the conflicting results. This section provides a detailed breakdown of the methodologies from the key studies.
ANGPTL8 Overexpression
-
Yi et al. (2013) - Pro-Proliferative Finding:
-
Vector: pLIVE expression vector containing mouse ANGPTL8 cDNA.
-
Delivery Method: Hydrodynamic tail vein injection in 8-week-old male ICR mice. A large volume of plasmid DNA solution (equivalent to 8-10% of body weight) was rapidly injected into the tail vein, leading to transient high-pressure in the vena cava and subsequent transfection of hepatocytes.
-
Dosage: 10 µg of plasmid DNA per mouse.
-
Duration: Pancreata were harvested 8 days post-injection.
-
-
Gusarova et al. (2014) & Cox et al. (2015) - Refuting Findings:
-
Vector: Adenovirus encoding mouse ANGPTL8 (Gusarova et al.) or pLIVE expression vector (Cox et al.).
-
Delivery Method: Intravenous injection of adenovirus (Gusarova et al.) or hydrodynamic tail vein injection (Cox et al.) in various mouse strains including C57BL/6J, B6.129, and ICR.
-
Dosage: Adenovirus: 1x10^11 viral particles per mouse. Plasmid: 10 µg per mouse.
-
Duration: Analysis was performed at multiple time points, ranging from 4 to 14 days post-injection.
-
ANGPTL8 Knockout/Deficiency
-
Gusarova et al. (2014):
-
Model: ANGPTL8 knockout mice on a C57BL/6J background.
-
Methodology: Mice with a targeted deletion of the ANGPTL8 gene were generated.
-
Challenge: Mice were subjected to a high-fat diet or treatment with the insulin (B600854) receptor antagonist S961 to induce insulin resistance and stimulate beta-cell proliferation.
-
Beta-Cell Proliferation Assessment
-
Immunohistochemistry:
-
Proliferation Markers:
-
Ki67: A nuclear protein expressed during all active phases of the cell cycle (G1, S, G2, and mitosis), but absent in quiescent cells (G0).
-
5-ethynyl-2'-deoxyuridine (EdU): A thymidine (B127349) analog incorporated into newly synthesized DNA during the S phase of the cell cycle. EdU is detected via a click chemistry reaction.
-
-
Co-staining: Pancreatic sections were co-stained with antibodies against insulin (to identify beta-cells) and Ki67, or processed for EdU detection and then stained for insulin.
-
Quantification: The percentage of proliferating beta-cells was determined by counting the number of double-positive (insulin+ and Ki67+ or EdU+) cells and dividing by the total number of insulin-positive cells. At least 1,000-2,000 beta-cells were counted per animal.
-
Visualizing the Mechanisms and Workflows
Proposed Signaling Pathways
While a definitive signaling pathway for ANGPTL8-mediated beta-cell proliferation remains unproven and is largely refuted, the following diagram illustrates a hypothetical pathway based on initial speculation and known signaling cascades involved in cell growth. It is important to note that direct evidence for this pathway in beta-cells is lacking.
Caption: Hypothetical ANGPTL8 signaling pathway for beta-cell proliferation.
Comparative Experimental Workflow
The following diagram contrasts the experimental workflows of the initial study reporting a proliferative effect with the subsequent refuting studies.
Caption: Comparative experimental workflows of key ANGPTL8 studies.
Logical Relationship of the Controversy
This diagram illustrates the logical flow of the scientific discourse surrounding the ANGPTL8 controversy.
Caption: Logical flow of the ANGPTL8 beta-cell proliferation controversy.
Conclusion and Future Directions
The narrative of ANGPTL8 and beta-cell proliferation serves as a compelling case study in the scientific process, highlighting the critical importance of reproducibility and the collaborative efforts required to resolve contentious findings. While the initial promise of ANGPTL8 as a powerful beta-cell mitogen has not been substantiated by the majority of subsequent, rigorous investigations, the research it spurred has undoubtedly deepened our understanding of beta-cell biology and the complex interplay of factors that regulate their mass and function.[3]
Future research in this area should focus on several key aspects:
-
Standardization of Protocols: The controversy underscores the need for standardized, robust, and well-validated protocols for assessing beta-cell proliferation, including the use of multiple proliferation markers and rigorous, unbiased quantification methods.[3]
-
Investigating Indirect Effects: While a direct mitogenic effect is unlikely, the role of ANGPTL8 in lipid metabolism is well-established.[1][2] Future studies could explore whether ANGPTL8's influence on the metabolic milieu, particularly triglyceride metabolism, has any indirect, long-term consequences for beta-cell health and function.
-
Exploring Other Regenerative Pathways: The quest for therapeutic agents that can promote beta-cell regeneration remains a high priority. The lessons learned from the ANGPTL8 story should inform the validation of new targets, emphasizing the need for early and rigorous independent replication of findings.
References
- 1. ANGPTL8 roles in proliferation, metabolic diseases, hypothyroidism, polycystic ovary syndrome, and signaling pathways - ProQuest [proquest.com]
- 2. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopoietin-like protein 8 (ANGPTL8)/betatrophin overexpression does not increase beta cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolving Discrepant Findings on ANGPTL8 in β-Cell Proliferation: A Collaborative Approach to Resolving the Betatrophin Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to C19orf80/ANGPTL8: Function, Regulation, and Therapeutic Potential
Abstract
The protein Angiopoietin-like 8 (ANGPTL8), the product of the C19orf80 gene, has emerged as a critical regulator of lipid metabolism, primarily through its intricate control of lipoprotein lipase (B570770) (LPL) activity. Predominantly secreted by the liver and adipose tissue, ANGPTL8 is an atypical member of the ANGPTL family, lacking the canonical C-terminal fibrinogen-like domain. Its primary function is not executed in isolation but through the formation of dynamic, tissue-specific complexes with ANGPTL3 and ANGPTL4. In the fed state, the liver-derived ANGPTL3-ANGPTL8 complex potently inhibits LPL in oxidative tissues, thereby directing triglycerides (TGs) to adipose tissue for storage. Concurrently, the ANGPTL4-ANGPTL8 complex in adipose tissue exhibits reduced inhibitory capacity, facilitating local TG uptake. The expression of ANGPTL8 is tightly regulated by nutritional and hormonal signals, most notably insulin (B600854). While its role in lipid partitioning is well-defined, its impact on glucose homeostasis remains an area of active investigation and debate. This guide provides a comprehensive overview of the molecular biology of ANGPTL8, its regulatory mechanisms, functional roles in metabolic pathways, and its potential as a therapeutic target for dyslipidemia and related metabolic disorders.
Introduction
The Angiopoietin-like (ANGPTL) protein family consists of eight secreted glycoproteins (ANGPTL1-8) that play diverse roles in metabolism, angiogenesis, and inflammation.[1] Among these, ANGPTL8, encoded by the C19orf80 gene in humans and Gm6484 in mice, is a unique member first identified in 2012.[1][2][3] Also known by various names including betatrophin, lipasin, and Refeeding-Induced Fat and Liver (RIFL), ANGPTL8 is structurally distinct from other family members as it lacks the characteristic C-terminal fibrinogen-like domain and consists primarily of an N-terminal coiled-coil domain.[1][2] This structural feature underlies its unique mechanism of action, which relies on forming heterodimeric complexes with other ANGPTL proteins to modulate lipid metabolism.[4][5] This document serves as a technical resource for researchers and drug development professionals, detailing the core functions, regulatory networks, and experimental basis of ANGPTL8 biology.
Molecular Biology and Regulation of ANGPTL8
Gene and Protein Structure
The human C19orf80 gene is located on chromosome 19p13.2.[3] It encodes a 198-amino acid, 22-kDa secreted protein.[1][2] The N-terminal region contains a signal peptide for secretion and a coiled-coil domain that shares structural homology with the N-termini of ANGPTL3 and ANGPTL4, which is crucial for its interaction with these proteins and its role in LPL inhibition.[1][2]
Tissue Expression and Secretion
ANGPTL8 is predominantly expressed and secreted from the liver and adipose tissue.[6] While both tissues produce ANGPTL8, its efficient secretion into circulation, particularly from the liver, appears to be dependent on its co-expression and complex formation with ANGPTL3.[3][7]
Regulation of Expression
ANGPTL8 expression is highly sensitive to the body's nutritional and hormonal state, acting as a key metabolic switch between fasting and feeding.
-
Nutritional Cues : Its expression is significantly upregulated in the fed state (refeeding) and suppressed during fasting.[6][8]
-
Hormonal and Signaling Pathways :
-
Insulin and Glucose : These are potent inducers of ANGPTL8 expression in both hepatocytes and adipocytes.[9][10]
-
AMP-activated protein kinase (AMPK) : Activation of AMPK signaling acts as a negative regulator, opposing the inductive effects of insulin.[9][10]
-
Transcription Factors : A network of transcription factors, including CCAAT/enhancer-binding protein (C/EBPβ), sterol regulatory element-binding protein 1c (SREBP1c), and liver X receptor alpha (LXRα), mediates these regulatory inputs.[8][9]
-
Thyroid Hormone : This hormone has also been shown to upregulate ANGPTL8 expression.[6][11]
-
Core Function in Lipid Metabolism: The ANGPTL3-4-8 Model
ANGPTL8's primary role is to orchestrate the partitioning of circulating triglycerides (TGs) by inhibiting LPL, the rate-limiting enzyme for the hydrolysis of TGs from chylomicrons and very-low-density lipoproteins (VLDL).[12][13] This function is achieved through its interaction with ANGPTL3 and ANGPTL4.[12]
The ANGPTL3-ANGPTL8 Complex
In the fed state, ANGPTL8 and ANGPTL3 are both secreted by the liver and form a stable heterodimeric complex in circulation.[3][12] While ANGPTL3 or ANGPTL8 alone are weak inhibitors of LPL, the ANGPTL3-ANGPTL8 complex is a highly potent inhibitor.[4][14] ANGPTL8 dramatically increases the ability of ANGPTL3 to bind to LPL and inhibit its activity.[4][14] This complex acts in an endocrine fashion to suppress LPL activity in oxidative tissues like the heart and skeletal muscle, thereby preventing these tissues from taking up fatty acids and directing TG-rich lipoproteins toward white adipose tissue (WAT) for energy storage.[12][15][16]
The ANGPTL4-ANGPTL8 Complex
Simultaneously in the fed state, insulin stimulates ANGPTL8 expression in WAT while suppressing the expression of ANGPTL4.[12] ANGPTL8 can form a complex with the remaining ANGPTL4 locally within the adipose tissue.[12][17] In stark contrast to the ANGPTL3-ANGPTL8 complex, the ANGPTL4-ANGPTL8 complex is a less potent LPL inhibitor than ANGPTL4 alone.[12][17] This localized formation of a weaker inhibitory complex results in a net increase in adipose LPL activity, promoting the efficient clearance of TGs from circulation and their storage as fat.[12]
Role in Glucose Metabolism and Other Pathways
Glucose Homeostasis: A Controversial Role
The function of ANGPTL8 in glucose metabolism is less clear and subject to conflicting reports.[18] Initial studies identifying the protein as "betatrophin" suggested it potently stimulated pancreatic beta-cell proliferation, a finding that has not been consistently replicated and is now largely disputed.[1] However, other research suggests ANGPTL8 may improve glucose tolerance and enhance insulin sensitivity.[8][19] Mechanistic studies in HepG2 cells indicate that ANGPTL8 overexpression can increase insulin-stimulated phosphorylation of Akt, GSK3β, and FoxO1, key components of pathways that promote glycogen (B147801) synthesis and inhibit gluconeogenesis.[20][21] Conversely, some studies in knockout mice and humans show that ANGPTL8 deficiency is associated with improved glucose tolerance, independent of its effects on lipid metabolism.[9] This discrepancy highlights the complex, and possibly context-dependent, role of ANGPTL8 in regulating glucose homeostasis.
Other Signaling Pathways
Emerging evidence implicates ANGPTL8 in a variety of other cellular processes beyond metabolism:
-
Inflammation and Fibrosis : In hepatic stellate cells, ANGPTL8 can act as a proinflammatory factor by binding to the leukocyte immunoglobulin-like receptor B2 (LILRB2), which activates ERK signaling and promotes the expression of genes associated with liver fibrosis.[6][22] It has also been linked to the NF-κB signaling pathway in certain cancers.[22]
-
Adipogenesis and Ectopic Fat Deposition : ANGPTL8 has been shown to promote the adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway, which may contribute to ectopic fat deposition.[22]
-
Cardiovascular Disease : Elevated levels of ANGPTL8 have been associated with atherosclerosis, hypertension, and cardiomyopathy, potentially through its effects on vascular smooth muscle cell proliferation via the PI3K-Akt pathway.[6][18][22]
Quantitative Data Summary
The following tables summarize key quantitative data related to ANGPTL8 from various studies.
Table 1: ANGPTL8 Gene and Protein Characteristics
| Feature | Human | Mouse | Reference |
|---|---|---|---|
| Gene Symbol | C19orf80 | Gm6484 | [3] |
| Chromosome | 19p13.2 | 9 A3 | [3] |
| Protein Name | ANGPTL8 | ANGPTL8 | [1] |
| Aliases | Betatrophin, Lipasin, RIFL, TD26 | Betatrophin, Lipasin, RIFL | [1][2] |
| Protein Size | 198 amino acids | 198 amino acids | [2] |
| Molecular Weight | ~22 kDa | ~22 kDa |[1] |
Table 2: Effects of ANGPTL8 Modulation on Plasma Triglycerides (Animal Studies)
| Modulation | Effect on Plasma Triglycerides (TG) | Reference |
|---|---|---|
| Overexpression | > 5-fold increase | [2] |
| Gene Knockout/Deficiency | ~ 2-fold decrease | [2] |
| Monoclonal Antibody Inhibition | Significant reduction | [1] |
| Antisense Oligonucleotide (ASO) | Significant reduction |[11] |
Table 3: Regulation of ANGPTL8 mRNA Expression
| Condition | Tissue | Fold Change | Reference |
|---|---|---|---|
| In vivo hyperinsulinemia (3h) | Human Adipose Tissue | +14-fold | [7][23] |
| In vivo hyperinsulinemia (6h) | Human Adipose Tissue | +18-fold | [7][23] |
| Insulin Treatment (in vitro) | 3T3-L1 Adipocytes | ~ +35-fold |[2] |
Table 4: Clinical Associations of Circulating ANGPTL8 Levels
| Associated Condition | Finding | Odds Ratio (OR) / Note | Reference |
|---|---|---|---|
| Type 2 Diabetes (T2DM) | Levels are generally increased | Associated with insulin resistance | [6][24] |
| Obesity & Metabolic Syndrome | Levels are generally increased | Positive correlation with BMI | [1][6] |
| Diabetic Nephropathy | Elevated ANGPTL8 associated with increased albuminuria | OR = 5.65 for increased risk | [1] |
| Polycystic Ovary Syndrome (PCOS) | Elevated ANGPTL8 may predict higher risk | OR = 2.51 | [1] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Levels are significantly elevated | Associated with disease pathogenesis |[1][6] |
Key Experimental Protocols
The elucidation of ANGPTL8 function has relied on several key experimental approaches.
Protocol: Analysis of Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP)
This method is used to demonstrate the physical interaction between ANGPTL8 and ANGPTL3.[4][14]
-
Cell Culture and Lysis : HEK293T cells are co-transfected with plasmids expressing tagged versions of ANGPTL3 (e.g., HA-tag) and ANGPTL8 (e.g., FLAG-tag). After 48 hours, cells are lysed in a non-denaturing buffer containing protease inhibitors.
-
Immunoprecipitation : The cell lysate is incubated with an antibody targeting one of the proteins (e.g., anti-HA antibody) overnight at 4°C.
-
Complex Capture : Protein A/G magnetic beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing : The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution : The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Detection : The eluted sample is analyzed by Western blotting using an antibody against the second protein (e.g., anti-FLAG antibody) to confirm co-precipitation.
Protocol: In Vitro LPL Activity Assay
This assay quantifies the inhibitory effect of ANGPTL proteins on LPL's enzymatic activity.[4][14]
-
Reagent Preparation : Recombinant LPL, ANGPTL3, and ANGPTL8 proteins are purified. A triglyceride substrate, often a radiolabeled triolein (B1671897) emulsion, is prepared.
-
Incubation : A constant amount of LPL is pre-incubated with varying concentrations of ANGPTL3 alone, ANGPTL8 alone, or a pre-formed ANGPTL3-ANGPTL8 complex for 30 minutes at room temperature.
-
Enzymatic Reaction : The triglyceride substrate is added to the LPL-inhibitor mixture to start the reaction. The reaction proceeds for 30-60 minutes at 37°C.
-
Reaction Termination and Extraction : The reaction is stopped, and the released radiolabeled free fatty acids are separated from the unhydrolyzed triglycerides using a solvent extraction method (e.g., methanol-chloroform-heptane).
-
Quantification : The radioactivity in the aqueous phase (containing the free fatty acids) is measured using a scintillation counter. LPL activity is calculated as the amount of fatty acid released per unit of time and is expressed as a percentage of the activity of an uninhibited control.
Protocol: In Vivo Gene Function Analysis via Adenovirus Overexpression
This method assesses the in vivo effect of ANGPTL8 on triglyceride metabolism in a physiological context.[4][14]
-
Animal Models : Wild-type mice and ANGPTL8 knockout (KO) mice are used.
-
Virus Injection : Mice are injected intravenously with an adenovirus expressing a gene of interest (e.g., human ANGPTL3) or a control virus (e.g., expressing GFP). This leads to acute, high-level expression of the target protein, primarily in the liver.
-
Metabolic Analysis : At various time points post-injection (e.g., 4-7 days), blood samples are collected from fasted or fed mice.
-
Data Collection : Plasma is analyzed for triglyceride levels using a colorimetric assay. Post-heparin LPL activity can also be measured by injecting mice with heparin to release LPL from the endothelium into the circulation, followed by an ex vivo activity assay on the collected plasma.
-
Comparison : The effects of ANGPTL3 overexpression on plasma TG levels are compared between wild-type and ANGPTL8 KO mice to determine if ANGPTL8 is required for ANGPTL3's in vivo function.
Therapeutic Implications and Future Directions
The central role of the ANGPTL3-ANGPTL8 complex in regulating plasma triglycerides makes it a compelling target for the treatment of hypertriglyceridemia, a major risk factor for pancreatitis and cardiovascular disease.[11][15][16]
-
Therapeutic Strategies : Both monoclonal antibodies and nucleic acid-based therapies (antisense oligonucleotides, siRNA) targeting ANGPTL3 have proven highly effective at lowering TGs and LDL-cholesterol. Given that ANGPTL8 is the essential activating partner for ANGPTL3, targeting ANGPTL8 directly or disrupting the ANGPTL3-ANGPTL8 interaction represents a promising and potentially more nuanced therapeutic strategy.[11][15]
-
Future Research : Key areas for future investigation include:
-
Resolving the conflicting roles of ANGPTL8 in glucose homeostasis to ensure that targeting it for lipid disorders does not have adverse glycemic effects.
-
Further elucidating its function in other pathologies, including cardiovascular disease, NAFLD, and cancer, to understand the full spectrum of potential on-target effects.
-
Developing selective inhibitors that specifically disrupt the ANGPTL3-ANGPTL8 interaction without affecting the ANGPTL4-ANGPTL8 complex, which could theoretically lower circulating TGs while preserving appropriate fat storage in adipose tissue.
-
Conclusion
The C19orf80 gene product, ANGPTL8, is a pivotal regulator of postprandial lipid trafficking. It functions as a molecular rheostat, forming distinct complexes with ANGPTL3 and ANGPTL4 to precisely control LPL activity and direct fatty acids to either storage or oxidative tissues based on nutritional status. While its role in lipid metabolism is well-established and presents a clear therapeutic opportunity, its broader functions in glucose metabolism, inflammation, and cell proliferation are still being uncovered. Continued research into the multifaceted biology of ANGPTL8 is essential for fully harnessing its therapeutic potential and understanding its role in metabolic health and disease.
References
- 1. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 3. ANGPTL8 - Wikipedia [en.wikipedia.org]
- 4. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of lipid metabolism by angiopoietin-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. login.medscape.com [login.medscape.com]
- 19. ANGPTL8 in metabolic homeostasis: more friend than foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ANGPTL8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ANGPTL8 angiopoietin like 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Structural Homology of ANGPTL8 and its Family Counterparts: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structural homology between Angiopoietin-like protein 8 (ANGPTL8) and other members of the ANGPTL protein family. This whitepaper provides a detailed examination of the structural similarities and differences that govern the unique biological functions of these proteins, with a particular focus on their roles in lipid metabolism.
The guide presents a thorough comparison of the domain architecture of ANGPTL proteins, highlighting the notable absence of the C-terminal fibrinogen-like domain in ANGPTL8. Quantitative data on sequence identity and structural similarity are summarized in clear, comparative tables. Furthermore, the document outlines detailed experimental protocols for key analytical techniques used to study these proteins, including co-immunoprecipitation, X-ray crystallography, NMR spectroscopy, and computational homology modeling.
A key feature of this guide is the inclusion of detailed signaling pathway diagrams, experimental workflows, and logical relationships, all generated using the DOT language for Graphviz. These visualizations provide clear, concise representations of the complex interactions and regulatory mechanisms involving ANGPTL8 and its homologues, particularly in the context of lipoprotein lipase (B570770) (LPL) regulation.
Introduction to the ANGPTL Protein Family
The Angiopoietin-like (ANGPTL) protein family consists of eight secreted proteins, ANGPTL1-8, which play crucial roles in various physiological and pathological processes, including lipid metabolism, angiogenesis, and inflammation.[1][2] Structurally, most ANGPTL proteins, from ANGPTL1 to ANGPTL7, share a common architecture comprising an N-terminal coiled-coil domain and a C-terminal fibrinogen-like domain.[3] ANGPTL8 stands as an atypical member of this family due to the absence of the C-terminal fibrinogen-like domain.[1]
Structural Homology: ANGPTL8 in Comparison
The primary structural homology between ANGPTL8 and other ANGPTL proteins, particularly ANGPTL3 and ANGPTL4, lies within their N-terminal domains.[1] This region is critical for the regulation of lipoprotein lipase (LPL), a key enzyme in triglyceride metabolism.[3]
Domain Organization
The canonical structure of ANGPTL proteins (ANGPTL1-7) includes a signal peptide, an N-terminal coiled-coil domain, and a C-terminal fibrinogen-like domain. In contrast, ANGPTL8 is a smaller protein that consists of a signal peptide and an N-terminal domain with a coiled-coil region but lacks the C-terminal fibrinogen-like domain.[4]
Quantitative Structural Comparison
The structural similarity between ANGPTL8 and its counterparts can be quantified through sequence identity and Root Mean Square Deviation (RMSD) of atomic positions.
| Protein Pair | Domain Compared | Sequence Identity (%) | RMSD (Å) |
| ANGPTL8 vs. ANGPTL3 | N-terminal coiled-coil | ~20[1] | N/A |
| ANGPTL8 vs. ANGPTL4 | N-terminal coiled-coil | ~20[1] | N/A |
| ANGPTL3 vs. ANGPTL4 | Full-length | 29-31[2][3] | N/A |
| ANGPTL3 vs. Angiopoietin 1 | Fibrinogen-like domain | N/A | 2.3[5] |
| ANGPTL3 vs. Angiopoietin 2 | Fibrinogen-like domain | N/A | 2.4[5] |
| ANGPTL4 vs. Angiopoietin 1 | Fibrinogen-like domain | N/A | 2.7[5] |
| ANGPTL4 vs. Angiopoietin 2 | Fibrinogen-like domain | N/A | 2.6[5] |
N/A: Data not available in the searched literature.
Functional Implications of Structural Homology
The structural similarities and differences among ANGPTL proteins, particularly in their N-terminal domains, dictate their functional interactions and roles in regulating lipid metabolism. A key functional paradigm is the "A3-4-8 model," which describes the coordinated regulation of LPL activity by ANGPTL3, ANGPTL4, and ANGPTL8 in response to nutritional states.[6][7][8]
During the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in the liver and adipose tissue.[7] In the liver, ANGPTL8 forms a complex with ANGPTL3. This ANGPTL3/8 complex is a potent inhibitor of LPL in oxidative tissues like skeletal and cardiac muscle, thereby diverting circulating triglycerides to adipose tissue for storage.[7][8] In adipose tissue, ANGPTL8 can also form a complex with ANGPTL4. The ANGPTL4/8 complex has a reduced ability to inhibit LPL compared to ANGPTL4 alone, thus promoting LPL activity and lipid uptake in fat cells.[9]
Conversely, during fasting, ANGPTL8 levels decrease while ANGPTL4 expression increases in adipose tissue.[6] This leads to LPL inhibition in adipose tissue, preserving triglycerides for use by oxidative tissues.[6]
Experimental Protocols
The study of ANGPTL protein interactions and structure relies on a combination of biochemical, biophysical, and computational techniques.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions in vivo.
Protocol:
-
Cell Lysis:
-
Harvest cultured cells expressing the ANGPTL proteins of interest.[10][11]
-
Wash cells with ice-cold PBS.[10]
-
Resuspend the cell pellet in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.[10]
-
Incubate on ice to allow for cell lysis.[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[10]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[12]
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" ANGPTL protein overnight at 4°C with gentle rotation.[10]
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[11]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.[12]
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[12]
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).[12]
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies specific for the "prey" ANGPTL protein to confirm the interaction.[11]
-
X-ray Crystallography
This technique is employed to determine the high-resolution three-dimensional structure of proteins.
Protocol:
-
Protein Expression and Purification:
-
Crystallization:
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain reflection intensities.[13]
-
Solve the phase problem using methods like molecular replacement, if a homologous structure is available.[16]
-
Build an initial atomic model into the electron density map.[13]
-
Refine the model against the experimental data to improve its accuracy and agreement with the data.[13]
-
Validate the final structure for stereochemical quality.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure and dynamics of proteins in solution.
Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Resonance Assignment:
-
Assign the chemical shifts of the backbone and side-chain atoms to specific residues in the protein sequence.[20]
-
-
Structure Calculation and Refinement:
-
Derive structural restraints, such as inter-proton distances from NOESY spectra and dihedral angles from chemical shifts.[21]
-
Use these restraints in computational algorithms to calculate an ensemble of 3D structures consistent with the experimental data.[17]
-
Refine and validate the final structural ensemble.[17]
-
Homology Modeling
When experimental structures are unavailable, homology modeling can be used to predict the 3D structure of a protein based on the known structure of a homologous protein (the template).
Protocol:
-
Template Selection:
-
Use the amino acid sequence of the target ANGPTL protein (e.g., ANGPTL8) to search a protein structure database (e.g., PDB) for homologous proteins with known structures using tools like BLAST.[22][23]
-
Select the best template(s) based on sequence identity, query coverage, and structural resolution.[24]
-
-
Sequence Alignment:
-
Model Building:
-
Model Refinement and Validation:
Conclusion
The structural homology between ANGPTL8 and other ANGPTL family members, particularly within their N-terminal domains, is fundamental to their coordinated regulation of lipid metabolism. While ANGPTL8's unique lack of a C-terminal fibrinogen-like domain sets it apart, its ability to form functional complexes with ANGPTL3 and ANGPTL4 underscores the intricate interplay within this protein family. A comprehensive understanding of these structural and functional relationships, aided by the experimental and computational approaches detailed in this guide, is paramount for the development of novel therapeutic strategies targeting metabolic diseases.
References
- 1. Atypical angiopoietin-like protein that regulates ANGPTL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Angiopoietin-like Proteins ANGPTL3 and ANGPTL4 Inhibit Lipoprotein Lipase Activity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of angiopoietin-like protein 3 and 4 reveals structural and mechanistic similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ANGPTL3-4-8 model, a molecular mechanism for triglyceride trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANGPTL4/8 promotes plasmin-mediated cleavage of LPL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 19. nmr-bio.com [nmr-bio.com]
- 20. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 21. Unlocking Protein Mysteries: A Guide to NMR Spectroscopy in Protein Characterization - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 22. insilicodesign.com [insilicodesign.com]
- 23. microbenotes.com [microbenotes.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Ten quick tips for homology modeling of high-resolution protein 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
ANGPTL8: A Pivotal Regulator in Metabolic Diseases Beyond Diabetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. While its role in diabetes has been a subject of intense research, a growing body of evidence highlights its significant involvement in a spectrum of other metabolic diseases, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases. This technical guide provides a comprehensive overview of the multifaceted role of ANGPTL8 in these conditions, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of metabolic diseases.
ANGPTL8 in Dyslipidemia
ANGPTL8 plays a central role in the regulation of triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 and its subsequent inhibition of lipoprotein lipase (B570770) (LPL). LPL is the rate-limiting enzyme for the hydrolysis of triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).
Mechanism of Action
In the fed state, insulin (B600854) stimulates the expression of ANGPTL8 in the liver and adipose tissue.[1][2] Hepatic ANGPTL8 forms a complex with ANGPTL3, and this complex is a potent inhibitor of LPL activity in cardiac and skeletal muscle.[2][3][4] This inhibition redirects circulating triglycerides towards white adipose tissue (WAT) for storage.[5] Conversely, during fasting, ANGPTL8 levels decrease, leading to increased LPL activity in muscle for energy utilization.[5] The ANGPTL3-ANGPTL8 complex is significantly more potent at inhibiting LPL than either protein alone.[4] ANGPTL8 is thought to facilitate the binding of ANGPTL3 to LPL, thereby enhancing its inhibitory effect.[4]
Quantitative Data Summary
| Condition | ANGPTL8 Levels | Key Findings | Reference |
| Human Dyslipidemia | Lower in individuals with low HDL-cholesterol | Strong association with HDL-cholesterol levels. | [6] |
| ANGPTL8 Knockout Mice | N/A | 70% reduction in plasma TG levels in the fed state. | [7] |
| ANGPTL8 Overexpression in Mice | Increased | More than five-fold increase in triglyceride levels. | [2] |
| ANGPTL8 Monoclonal Antibody Treatment in Monkeys | N/A | Robustly reduced circulating triglycerides. | [1] |
ANGPTL8 in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver and is closely linked to metabolic syndrome. ANGPTL8 has been implicated in the pathogenesis of NAFLD through its effects on lipid metabolism and inflammation.
Pathophysiological Role
Circulating levels and hepatic expression of ANGPTL8 are often elevated in patients with NAFLD, and these levels correlate with the degree of hepatic steatosis.[8][9] In animal models, ANGPTL8 expression is also increased in the livers of mice with NAFLD.[5][9] Interestingly, while associated with steatosis, some studies suggest a complex role for ANGPTL8. For instance, in palmitate-treated human hepatocytes, ANGPTL8 was found to inhibit steatosis and the expression of lipogenic genes such as PPARG2, SREBF1, MOGAT2, and DGAT1.[8] This suggests a potentially protective or compensatory role in certain contexts of lipotoxicity. Furthermore, ANGPTL8 has been shown to act as a proinflammatory factor, stimulating hepatic stellate cells (HSCs) through interaction with the leukocyte immunoglobulin-like receptor B (LILRB2), leading to the activation of the ERK signaling pathway and upregulation of genes associated with liver fibrosis.[5]
Quantitative Data Summary
| Subject | ANGPTL8 Levels | Key Findings | Reference |
| Patients with Obesity-associated NAFLD | Increased plasma concentrations and hepatic expression | Correlated with the degree of hepatic steatosis. | [8] |
| NAFLD Mice | Elevated in the liver | Associated with the development of fatty liver. | [5][9] |
| Patients with Liver Fibrosis and Liver Cancer | Elevated serum levels | Suggests a role in the progression of liver disease. | [5] |
ANGPTL8 in Cardiovascular Diseases
The link between ANGPTL8 and cardiovascular diseases (CVD), particularly atherosclerosis, is an area of growing interest. Its role extends beyond its impact on dyslipidemia to include direct effects on vascular cells and inflammation.
Role in Atherosclerosis
Elevated serum ANGPTL8 levels have been observed in patients with coronary heart disease, with a positive correlation to disease severity.[5] In mouse models of atherosclerosis (ApoE-/- mice), ANGPTL8 expression is increased in atherosclerotic lesions.[10] Overexpression of ANGPTL8 promotes the development of atherosclerosis, while its knockdown has a protective effect.[10] ANGPTL8 is expressed in macrophages within atherosclerotic plaques and promotes foam cell formation by increasing cholesterol uptake and decreasing its efflux.[5][10] This is mediated, at least in part, by the upregulation of scavenger receptors CD36 and SR-A, and the downregulation of SR-BI.[10]
Quantitative Data Summary
| Subject | ANGPTL8 Status | Effect on Atherosclerosis | Key Findings | Reference |
| ApoE-/- Mice | Overexpression | Promoted | Increased atherosclerotic lesion development. | [10] |
| ApoE-/- Mice | Knockdown | Protected | Reduced atherosclerotic plaque formation. | [10] |
| Macrophages (in vitro) | Overexpression | Enhanced foam cell formation | Increased cholesterol accumulation due to altered uptake and efflux. | [10] |
Signaling Pathways and Experimental Workflows
ANGPTL3-ANGPTL8 Regulation of Lipoprotein Lipase (LPL)
Caption: ANGPTL8's role in triglyceride partitioning in fed vs. fasting states.
ANGPTL8 Signaling in Macrophage Foam Cell Formation
Caption: ANGPTL8 promotes macrophage foam cell formation in atherosclerosis.
Experimental Workflow for Studying ANGPTL8 in NAFLD
Caption: Workflow for investigating ANGPTL8's effect on hepatocyte steatosis.
Detailed Experimental Protocols
Measurement of ANGPTL8 Levels by ELISA
Objective: To quantify the concentration of ANGPTL8 in biological samples (e.g., serum, plasma, cell culture supernatant).
Materials:
-
Commercial ANGPTL8 ELISA kit (e.g., from MyBioSource, ELK Biotechnology)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Standards and samples
Protocol (Generalized):
-
Prepare standards and samples according to the kit's instructions. This may involve dilution of samples.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as per the manufacturer's protocol (e.g., 2 hours at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add Avidin-HRP conjugate to each well and incubate.
-
Wash the plate a final time.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of ANGPTL8 in the samples by comparing their absorbance to the standard curve.
Co-immunoprecipitation of ANGPTL3 and ANGPTL8
Objective: To demonstrate the physical interaction between ANGPTL3 and ANGPTL8.
Materials:
-
Cell lysate or conditioned media from cells co-expressing tagged ANGPTL3 and ANGPTL8
-
Antibody specific to one of the protein tags (e.g., anti-Strep-tag)
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer
-
SDS-PAGE gels and Western blot apparatus
Protocol (Generalized):
-
Incubate the cell lysate or conditioned media with the primary antibody for 1-2 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both ANGPTL3 and ANGPTL8 to confirm their co-precipitation.
Generation of ANGPTL8 Knockout Mice
Objective: To study the in vivo effects of ANGPTL8 deficiency.
Methodology (Conceptual Overview):
-
Gene Targeting: Design a targeting vector to disrupt the Angptl8 gene in embryonic stem (ES) cells. This typically involves flanking a critical exon with loxP sites for conditional knockout or replacing it with a selection cassette for a constitutive knockout.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells and select for cells that have undergone homologous recombination.
-
Blastocyst Injection: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Generation of Chimeric Mice: Chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice to obtain offspring that are heterozygous for the targeted allele.
-
Generation of Homozygous Knockouts: Intercross the heterozygous mice to generate homozygous ANGPTL8 knockout mice.
-
Genotyping and Validation: Confirm the genotype of the offspring by PCR analysis of genomic DNA. Validate the absence of ANGPTL8 protein expression by Western blot or ELISA.
Adenovirus-Mediated Overexpression of ANGPTL8 in Mice
Objective: To investigate the in vivo effects of elevated ANGPTL8 levels.
Methodology (Generalized):
-
Construct Adenoviral Vector: Clone the ANGPTL8 cDNA into an adenoviral expression vector.
-
Virus Production and Purification: Transfect the adenoviral vector into a packaging cell line (e.g., HEK293 cells) to produce recombinant adenovirus. Purify and concentrate the virus.
-
Animal Injection: Inject the purified adenovirus (or a control virus, e.g., expressing GFP) into mice, typically via tail vein injection for liver-targeted expression.
-
Analysis: After a specified period (e.g., 5-7 days), collect tissues and plasma for analysis of ANGPTL8 expression, lipid profiles, and other relevant parameters.
Macrophage Foam Cell Formation Assay
Objective: To assess the effect of ANGPTL8 on the conversion of macrophages into foam cells.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs)
-
Oxidized low-density lipoprotein (oxLDL)
-
Recombinant ANGPTL8
-
Oil Red O staining solution
-
Microscope
Protocol (Generalized):
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Treat the cells with recombinant ANGPTL8 or a control vehicle for a specified duration.
-
Add oxLDL to the media and incubate for 24-48 hours to induce foam cell formation.
-
Wash the cells with PBS and fix them with formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
Wash the cells again and visualize them under a microscope.
-
Quantify foam cell formation by measuring the area of Oil Red O staining or by eluting the dye and measuring its absorbance.
Cholesterol Uptake and Efflux Assays
Objective: To determine the effect of ANGPTL8 on cholesterol transport in macrophages.
Cholesterol Uptake Assay:
-
Treat macrophages with ANGPTL8 or a control.
-
Incubate the cells with fluorescently labeled oxLDL (e.g., DiI-oxLDL).
-
Measure the uptake of DiI-oxLDL by flow cytometry or fluorescence microscopy.
Cholesterol Efflux Assay:
-
Load macrophages with labeled cholesterol (e.g., [3H]-cholesterol or a fluorescent analog).
-
Treat the cells with ANGPTL8 or a control.
-
Add a cholesterol acceptor (e.g., HDL or apoA-I) to the media.
-
After incubation, measure the amount of labeled cholesterol that has been effluxed from the cells into the media.
Conclusion and Future Directions
ANGPTL8 is a key player in the complex network of metabolic regulation, with its influence extending far beyond glucose homeostasis. Its critical role in triglyceride metabolism, liver fat accumulation, and the pathogenesis of atherosclerosis positions it as a promising therapeutic target for a range of metabolic diseases. The development of ANGPTL8 inhibitors, such as monoclonal antibodies, has shown promise in preclinical models for the treatment of dyslipidemia.[1] Future research should focus on further elucidating the tissue-specific roles of ANGPTL8, its downstream signaling pathways, and its long-term effects on metabolic health. A deeper understanding of the intricate mechanisms governing ANGPTL8 function will be crucial for the development of safe and effective therapies targeting this multifaceted protein.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Tissue-specific epigenetics of atherosclerosis-related ANGPT and ANGPTL genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANGPTL8 angiopoietin like 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Angiopoietin-like protein 8 accelerates atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiopoietin-like Proteins and Lipoprotein Lipase: The Waltz Partners That Govern Triglyceride-Rich Lipoprotein Metabolism? Impact on Atherogenesis, Dietary Interventions, and Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 9. Generation of Adenovirus for In Vitro and In Vivo Studies of Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Endocrine Function of ANGPTL8 in Metabolic Regulation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial endocrine factor predominantly secreted by the liver and adipose tissue. It plays a central role in orchestrating lipid metabolism, particularly in the postprandial state. ANGPTL8 functions not as a standalone entity, but as a key modulator of ANGPTL3 and ANGPTL4 activity, forming the "ANGPTL3-4-8" axis that directs triglyceride (TG) trafficking. In the fed state, insulin (B600854) and glucose stimulate ANGPTL8 expression. Liver-derived ANGPTL8 complexes with ANGPTL3 to potently inhibit lipoprotein lipase (B570770) (LPL) in oxidative tissues, thereby shunting circulating TGs to adipose tissue for storage. Concurrently, adipose-tissue-derived ANGPTL8 complexes with ANGPTL4, attenuating its LPL-inhibitory effect and facilitating TG uptake. While its role in lipid metabolism is well-defined, its function in glucose homeostasis remains an area of active investigation, with some studies suggesting an improvement in glucose tolerance upon ANGPTL8 deficiency, potentially secondary to its effects on lipid profiles. Due to its strategic position in regulating plasma TG levels, ANGPTL8 has emerged as a promising therapeutic target for dyslipidemia and associated metabolic disorders. This guide provides a comprehensive overview of ANGPTL8's endocrine function, its molecular regulation, key experimental methodologies for its study, and its potential in drug development.
The ANGPTL3-4-8 Axis: A Master Regulator of Triglyceride Trafficking
The primary endocrine function of ANGPTL8 is the regulation of plasma triglyceride (TG) levels by modulating the activity of lipoprotein lipase (LPL), the rate-limiting enzyme for TG hydrolysis.[1][2] ANGPTL8 exerts this control by forming dynamic, tissue-specific complexes with ANGPTL3 and ANGPTL4, which act as a metabolic switch between the fed and fasted states to partition fatty acids.[3][4][5]
The Fed State: Promoting Energy Storage
Following a meal, rising insulin and glucose levels stimulate the expression and secretion of ANGPTL8 from both the liver and adipose tissue.[6][7] This sets in motion a coordinated series of events to manage the influx of dietary lipids:
-
Endocrine Action (Liver): In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[8] This ANGPTL3/8 complex is secreted into circulation and is a dramatically more potent inhibitor of LPL than ANGPTL3 alone.[9][10] The complex travels to oxidative tissues, such as cardiac and skeletal muscle, where it inhibits LPL activity, thereby preventing these tissues from taking up TGs and directing them toward adipose tissue for storage.[1][4][11]
-
Autocrine/Paracrine Action (Adipose Tissue): Within white adipose tissue (WAT), locally secreted ANGPTL8 interacts with ANGPTL4.[12] The resulting ANGPTL4/8 complex is a significantly weaker inhibitor of LPL compared to ANGPTL4 alone.[10] This localized attenuation of LPL inhibition ensures that LPL in WAT remains active, promoting the efficient clearance of TGs from circulation and their storage as energy reserves.[11][12]
The Fasting State: Mobilizing Energy
During fasting, ANGPTL8 expression is suppressed while ANGPTL4 expression increases.[1][13] This shift reverses the metabolic flow:
-
The reduction in circulating ANGPTL3/8 complexes alleviates LPL inhibition in muscle and heart tissue, allowing these tissues to take up fatty acids from circulating lipoproteins for oxidation.[5][14]
-
Increased ANGPTL4 in WAT inhibits local LPL activity, reducing TG uptake and promoting the release of fatty acids to supply energy to other tissues.[4][5]
Caption: The ANGPTL3-4-8 model for TG trafficking in fed vs. fasting states.
Molecular Regulation of ANGPTL8 Expression
The expression of the ANGPTL8 gene is tightly controlled by nutritional and hormonal signals, ensuring a rapid response to metabolic state changes.[13]
Key Regulatory Signals
-
Insulin: Insulin is a primary driver of ANGPTL8 expression. In both hepatocytes and adipocytes, insulin rapidly and dose-dependently increases ANGPTL8 gene transcription.[15] This effect is mediated by the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ).[6][15]
-
Glucose: In adipose tissue, high glucose levels act synergistically with insulin to further stimulate ANGPTL8 expression.[15] In the liver, however, insulin appears to be the dominant stimulus, with hyperglycemia alone having a minimal effect.[6]
-
AMP-activated protein kinase (AMPK): AMPK, a sensor of cellular energy status, acts as a negative regulator. Activation of AMPK antagonizes the insulin-stimulated increase in ANGPTL8 expression in both liver and fat cells, which is consistent with the need to suppress ANGPTL8 during energy-deprived states like fasting.[6][15]
Transcriptional Control Network
Several transcription factors orchestrate the response of the ANGPTL8 gene to metabolic cues. In the fed state, pathways involving Liver X receptor alpha (LXRα), Sterol regulatory element-binding protein 1c (SREBP-1c), and Carbohydrate-responsive element-binding protein (ChREBP) are activated to promote transcription.[16][17] Conversely, during fasting, elevated glucocorticoids can suppress expression through the glucocorticoid receptor.[17]
Caption: Key signaling pathways governing ANGPTL8 gene expression.
Table 1: Quantitative Regulation of Angptl8 Gene Expression in Mice
| Condition / Experiment | Tissue | Fold Change in Angptl8 mRNA | Reference |
| Euglycemic-Hyperinsulinemic Clamp | Liver | ~3.5-fold increase | [6][15] |
| Euglycemic-Hyperinsulinemic Clamp | Adipose Tissue | ~2.0-fold increase | [6] |
| Hyperglycemic-Hyperinsulinemic Clamp | Liver | ~3.5-fold increase | [15] |
| Hyperglycemic-Hyperinsulinemic Clamp | Adipose Tissue | ~4.0-fold increase | [15] |
| Fasting (48h) | Adipose Tissue | ~80% decrease | [13] |
The Role of ANGPTL8 in Glucose Homeostasis
The function of ANGPTL8 in glucose metabolism is less clear and has been a subject of controversy.[6] Initial reports suggesting a role in promoting pancreatic β-cell proliferation were later retracted.[6]
Subsequent studies using genetic knockout models in mice have produced conflicting results. Some studies reported no significant changes in glucose tolerance or insulin sensitivity in Angptl8 knockout mice.[6][18] However, more recent and detailed analyses have demonstrated that ANGPTL8 deficiency can be beneficial, particularly under metabolic stress.[6] For instance, Angptl8 knockout mice on a high-fat diet (HFD) showed improved glucose tolerance and protection from HFD-mediated insulin resistance.[6] Similarly, adipocyte-specific deletion of Angptl8 improved glucose tolerance and insulin-stimulated glucose uptake in adipose tissues of mice on an HFD.[19]
It is hypothesized that the improvements in glucose homeostasis may be a secondary consequence of the primary alterations in lipid metabolism, specifically the reduction in circulating TGs and free fatty acids, which are known to contribute to insulin resistance.[15] However, some in vitro data also point to a more direct role, suggesting ANGPTL8 may alleviate insulin resistance by modulating the Akt-GSK3β/FoxO1 signaling pathway.[20][21]
Table 2: Metabolic Parameters in ANGPTL8 Knockout (KO) vs. Wild-Type (WT) Mice
| Parameter | Model / Condition | Finding in KO vs. WT | Reference |
| Plasma Triglycerides | Chow-fed, Fed State | Significantly reduced (~50-70%) | [6][18] |
| Plasma Triglycerides | Chow-fed, Fasted State | Reduced | [6] |
| Glucose Tolerance | High-Fat Diet | Significantly improved | [6] |
| Glucose Tolerance | Adipocyte-specific KO, HFHF Diet | Markedly improved | [19] |
| Insulin Sensitivity | High-Fat Diet | Improved peripheral sensitivity | [6] |
| VLDL Secretion | Chow-fed | Markedly reduced | [18] |
| Body Weight / Fat Mass | Chow or High-Fat Diet | No significant change | [6] |
ANGPTL8 as a Therapeutic Target for Dyslipidemia
Given its central role in inhibiting LPL and elevating plasma TGs, ANGPTL8 is a highly attractive target for therapeutic intervention in metabolic diseases.[22] The strategy focuses on disrupting the ANGPTL3/8 complex to unleash LPL activity.
Therapeutic Rationale
The inhibition of LPL by ANGPTL3 is critically dependent on its interaction with ANGPTL8.[23][24] Therefore, blocking this interaction with a monoclonal antibody or another inhibitor would prevent the formation of the potent ANGPTL3/8 inhibitory complex.[25] This is expected to have a dual benefit:
-
Lowering Triglycerides: Increased LPL activity would enhance the clearance of TG-rich lipoproteins from the circulation.
-
Increasing HDL-Cholesterol: Free ANGPTL3 (not complexed with ANGPTL8) is known to inhibit endothelial lipase (EL), an enzyme that catabolizes HDL. By preventing the ANGPTL3/8 complex formation, more free ANGPTL3 would be available to inhibit EL, thus raising HDL-C levels.[25]
This dual-action profile makes ANGPTL8 antagonism a promising strategy for treating mixed dyslipidemia.[25] Preclinical studies using monoclonal antibodies against ANGPTL8 have validated this concept, demonstrating increased LPL activity and reduced plasma TGs in mice.[14]
Caption: Mechanism of action for therapeutic ANGPTL8 antagonism.
Key Experimental Methodologies
Studying the function and regulation of ANGPTL8 requires a combination of in vivo, in vitro, and molecular techniques.
In Vivo Models and Assessments
-
Animal Models: Angptl8 global and tissue-specific (e.g., adipocyte-specific Cre-Lox) knockout mice are invaluable for dissecting its physiological roles.[6][19] Diet-induced obesity models (high-fat or high-fat/high-fructose diets) are used to study ANGPTL8 function under metabolic stress.[6][19]
-
Hyperinsulinemic-Euglycemic Clamps: This is the gold-standard technique to quantify insulin sensitivity and assess the direct effects of insulin and glucose on gene expression in different tissues in vivo.[6][15]
-
Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are used to assess whole-body glucose disposal and insulin sensitivity, respectively.[19]
-
VLDL-TG Secretion Rate: Measured by injecting a lipase inhibitor (e.g., Triton WR-1339 or poloxamer 407) and monitoring the rate of TG accumulation in the plasma.[18]
In Vitro and Molecular Assays
-
Cell Culture: Primary or cultured hepatocytes (e.g., HepG2) and adipocytes (e.g., 3T3-L1) are used to study the direct effects of hormones, nutrients, and pharmacological agents on ANGPTL8 expression and secretion.[6][26]
-
LPL Activity Assays: A fluorometric or radiometric assay is used to measure the ability of ANGPTL8, alone or in complex with ANGPTL3/4, to inhibit LPL activity in conditioned media or purified systems.[19]
-
Promoter-Reporter Assays: Luciferase reporter constructs containing the ANGPTL8 gene promoter are transfected into cells to identify key regulatory elements and transcription factors (e.g., C/EBPβ) that mediate the response to stimuli like insulin.[6][15]
-
Co-immunoprecipitation (Co-IP) and Western Blotting: These techniques are essential for demonstrating the physical interaction between ANGPTL8 and its binding partners, ANGPTL3 and ANGPTL4.[9]
-
Quantification: Circulating ANGPTL8 protein levels are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA).[19][27] Gene expression is quantified using quantitative real-time PCR (qPCR).
Caption: A generalized workflow for preclinical testing of an ANGPTL8 inhibitor.
Conclusion and Future Directions
ANGPTL8 is a potent endocrine regulator that fine-tunes lipid partitioning in response to nutritional state. Its mechanism, centered on the differential modulation of ANGPTL3 and ANGPTL4, provides an elegant solution for tissue-specific energy management. While its direct role in glucose metabolism requires further clarification, its undeniable impact on circulating lipids makes it a prime target for addressing dyslipidemia, a cornerstone of metabolic syndrome and a major risk factor for cardiovascular disease. Future research should focus on elucidating the precise structural basis of the ANGPTL3/8 and ANGPTL4/8 interactions, exploring the potential for tissue-specific ANGPTL8 inhibition, and advancing ANGPTL8-targeted therapies into clinical trials to validate their efficacy and safety in human populations.
References
- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. The ANGPTL3-4-8 model, a molecular mechanism for triglyceride trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ANGPTL8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Biological Pathways Leading From ANGPTL8 to Diabetes Mellitus–A Co-expression Network Based Analysis [frontiersin.org]
- 22. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | The Potential of ANGPTL8 Antagonism to Simultaneously Reduce Triglyceride and Increase HDL-Cholesterol Plasma Levels [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. Circulating angiopoietin-like protein 8 (ANGPTL8) and steatotic liver disease related to metabolic dysfunction: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Angiopoietin-like Protein 8 (ANGPTL8) in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid and glucose metabolism.[1][2] Primarily secreted by the liver and adipose tissue, ANGPTL8 plays a significant role in triglyceride partitioning by inhibiting lipoprotein lipase (B570770) (LPL) activity, often in concert with ANGPTL3.[3][4][5] Dysregulated levels of ANGPTL8 have been associated with various metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease, making it a molecule of significant interest for therapeutic intervention and biomarker development.[3][6] This document provides detailed application notes and protocols for the accurate measurement of ANGPTL8 levels in human plasma.
Quantitative Data Summary
The following tables summarize representative ANGPTL8 concentrations in human plasma from various studies. It is important to note that concentrations can vary significantly depending on the assay used, the population studied, and the physiological state of the individuals.
Table 1: Plasma ANGPTL8 Concentrations in Different Study Populations
| Study Population | N | Mean ANGPTL8 Concentration (ng/mL) | Assay Method/Kit | Reference |
| Healthy, Non-obese Women | 11 | 0.63 ± 0.10 | EIA (Phoenix Pharmaceuticals) | [7] |
| Healthy, Non-obese Men | 10 | 0.82 ± 0.09 | EIA (Phoenix Pharmaceuticals) | [7] |
| Obese Women | 33 | 0.64 ± 0.04 | EIA (Phoenix Pharmaceuticals) | [7] |
| Obese Men | 14 | 0.83 ± 0.10 | EIA (Phoenix Pharmaceuticals) | [7] |
| Dallas Heart Study (Overall) | 3538 | 13.3 (median) | ELISA (In-house) | [8][9] |
| Korean Children (Boys) | - | 0.341 (median) | ELISA (EIAAB) | [10] |
| Korean Children (Girls) | - | 0.270 (median) | ELISA (EIAAB) | [10] |
Table 2: Comparison of Commercial ELISA Kits for Human ANGPTL8
| Kit Manufacturer | Catalog Number | Detection Range | Sensitivity | Sample Type |
| Cusabio | CSB-EL028107HU | 6.25 - 400 pg/mL | < 1.56 pg/mL | Serum, Plasma, Tissue Homogenates |
| Elabscience | E-EL-H1533 | Not Specified | Not Specified | Serum, Plasma, Other Biological Fluids |
| IBL America | 27795 | 0.61 - 80 pmol/L | Not Specified | Serum, EDTA Plasma, Cell Culture Supernatant |
| MyBioSource | MBS2515814 | 125 - 8000 pg/mL | 75 pg/mL | Serum, Plasma, Other Biological Fluids |
| Ardent Bio | ARG81205 | 125 - 8000 pg/mL | 75 pg/mL | Serum, Plasma, Other Biological Fluids |
| ELK Biotechnology | ELK8605 | Not Specified | 0.057 ng/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
Experimental Protocols
The most common method for quantifying ANGPTL8 in human plasma is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available sandwich ELISA kits. It is crucial to refer to the specific manufacturer's instructions for the kit being used.
Protocol: Measurement of Human ANGPTL8 in Plasma by Sandwich ELISA
1. Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique.[11] An antibody specific for human ANGPTL8 is pre-coated onto a microplate.[11] Standards and samples are pipetted into the wells, and any ANGPTL8 present is bound by the immobilized antibody.[11] After washing away any unbound substances, a biotin-conjugated antibody specific for ANGPTL8 is added.[11] Following a wash, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added.[11] A substrate solution is then added, and color develops in proportion to the amount of ANGPTL8 bound in the initial step.[11] The reaction is stopped, and the optical density is measured at 450 nm.
2. Materials and Reagents (Typically provided in commercial kits)
-
ANGPTL8-specific antibody-coated 96-well microplate
-
Human ANGPTL8 standard
-
Biotin-conjugated anti-human ANGPTL8 antibody
-
Avidin-HRP conjugate
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., dilute sulfuric acid)
-
Assay Diluent/Sample Diluent
-
Plate sealers
3. Equipment Required
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Eppendorf tubes for standard dilutions
-
Vortex mixer
-
Plate washer (optional)
-
Incubator capable of maintaining 37°C
4. Sample Collection and Preparation
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[11]
-
Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[11]
-
Carefully aspirate the plasma supernatant and transfer it to a clean tube.
-
Assay immediately or aliquot and store samples at -20°C or -80°C for later use.[11]
-
Avoid repeated freeze-thaw cycles.[11]
-
Before the assay, bring frozen plasma samples to room temperature and centrifuge again to remove any precipitate.[11]
5. Assay Procedure
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standard or sample to the appropriate wells. It is recommended that all standards and samples be assayed in duplicate.
-
Incubation 1: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (typically 1.5-2 hours at 37°C).[11]
-
Washing 1: Aspirate the liquid from each well and wash the plate multiple times (usually 3 times) with Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated anti-human ANGPTL8 antibody to each well.
-
Incubation 2: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1 hour at 37°C).[11]
-
Washing 2: Repeat the aspiration and wash step as in step 4.
-
Avidin-HRP Conjugate Addition: Add 100 µL of the Avidin-HRP conjugate to each well.
-
Incubation 3: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 30 minutes to 1 hour at 37°C).
-
Washing 3: Repeat the aspiration and wash step, often with an increased number of washes (e.g., 5 times).
-
Substrate Addition: Add 90 µL of Substrate Solution to each well.
-
Incubation 4: Incubate the plate for the time specified in the kit manual (typically 15-30 minutes) at 37°C, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density of each well within 5 minutes using a microplate reader set to 450 nm.[11]
6. Calculation of Results
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the mean absorbance for each sample to determine the corresponding concentration of ANGPTL8 from the standard curve.
-
If samples were diluted, multiply the concentration by the dilution factor.
Visualization of ANGPTL8-Related Pathways and Workflows
ANGPTL8 Signaling in Lipid Metabolism
ANGPTL8 is a key regulator of triglyceride metabolism. In the fed state, increased insulin (B600854) and glucose levels stimulate the expression of ANGPTL8 in the liver and adipose tissue.[12] ANGPTL8 then forms a complex with ANGPTL3, and this complex inhibits lipoprotein lipase (LPL) in skeletal and cardiac muscle.[4] This action prevents these tissues from taking up triglycerides from circulating very-low-density lipoproteins (VLDL), thereby directing the triglycerides towards white adipose tissue for storage.[3]
Caption: ANGPTL8's role in regulating triglyceride metabolism.
Experimental Workflow for ANGPTL8 Measurement
The process of measuring ANGPTL8 in human plasma involves several distinct stages, from sample collection to data analysis. This workflow ensures the integrity of the sample and the accuracy of the results.
Caption: Workflow for measuring ANGPTL8 in human plasma.
References
- 1. Frontiers | Biological Pathways Leading From ANGPTL8 to Diabetes Mellitus–A Co-expression Network Based Analysis [frontiersin.org]
- 2. ibl-america.com [ibl-america.com]
- 3. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 4. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 5. ibl-japan.co.jp [ibl-japan.co.jp]
- 6. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circulating angiopoietin-like protein 8 (ANGPTL8) and ANGPTL3 concentrations in relation to anthropometric and metabolic profiles in Korean children: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. journals.physiology.org [journals.physiology.org]
ANGPTL8 ELISA Kit: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a significant role in lipid metabolism, particularly in the regulation of triglyceride levels, and is implicated in glucose homeostasis. Due to its involvement in various metabolic pathways and its association with metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease, the accurate quantification of ANGPTL8 in biological samples is of great interest to researchers in academia and the pharmaceutical industry. This document provides a detailed protocol and validation data for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of human ANGPTL8.
Principle of the Assay
The ANGPTL8 ELISA kit is based on the sandwich ELISA principle. The microplate provided in the kit is pre-coated with a monoclonal antibody specific to human ANGPTL8.[1][2][3][4] When standards and samples are added to the wells, ANGPTL8 present in the solution binds to the immobilized antibody. Following a washing step, a biotin-conjugated detection antibody that also recognizes human ANGPTL8 is added, forming an antibody-antigen-antibody sandwich. Subsequently, Avidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[1][4] After another wash to remove unbound conjugate, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color, which is proportional to the concentration of ANGPTL8 in the sample, is measured spectrophotometrically at a wavelength of 450 nm.[1] The concentration of ANGPTL8 in the samples is then determined by comparing their optical density (OD) with a standard curve generated from standards of known concentrations.[1]
ANGPTL8 Signaling and Experimental Workflow
To understand the biological context of ANGPTL8 and the experimental procedure, the following diagrams illustrate a simplified ANGPTL8 signaling pathway and the ELISA workflow.
Caption: A simplified diagram of ANGPTL8 signaling pathways.
Caption: A typical experimental workflow for the ANGPTL8 Sandwich ELISA.
Validation Data
The performance of ANGPTL8 ELISA kits is validated through various parameters. The following table summarizes typical validation data from different sources.
| Parameter | Specification | Source |
| Sensitivity | 0.057 ng/mL | [1] |
| 75 pg/mL | [5] | |
| 12.3 pg/mL | [6] | |
| Detection Range | 0.16 - 10 ng/mL | [1] |
| 125 - 8000 pg/mL | [5] | |
| 31.25 - 2000 pg/mL | [6] | |
| Intra-Assay Precision | CV% < 8% | [1][4][7][8] |
| Inter-Assay Precision | CV% < 10% | [1][4][7][8] |
| Specificity | High sensitivity and excellent specificity for human ANGPTL8. No significant cross-reactivity or interference with analogues observed. | [3][5][7] |
| Sample Types | Serum, plasma, tissue homogenates, cell culture supernates, and other biological fluids. | [9][1][5] |
| Recovery | Assayed by spiking samples with a known concentration of ANGPTL8 and calculating the percentage of recovery. | [1][10] |
| Linearity | Assayed by testing serial dilutions of samples spiked with a high concentration of ANGPTL8. The results are demonstrated by the percentage of calculated concentration to the expected. | [1][10] |
Experimental Protocol
This protocol is a representative example and may require optimization for specific experimental conditions. Always refer to the manufacturer's instructions provided with the specific kit.
Reagent Preparation
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with standard diluent to generate a standard curve.
-
Wash Buffer: If provided as a concentrate, dilute it with deionized or distilled water to the working concentration (e.g., 1x).
-
Biotinylated Detection Antibody: Dilute the concentrated detection antibody with the provided antibody diluent to the working concentration.
-
Avidin-HRP Conjugate: Dilute the concentrated Avidin-HRP conjugate with the provided conjugate diluent to the working concentration.
-
Samples: Collect serum or plasma samples using standard procedures.[6][8] If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6][8] Dilute samples with the appropriate sample diluent as recommended by the kit manufacturer.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation 1: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).
-
Washing 1: Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash step 3-5 times. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the diluted Biotinylated Detection Antibody to each well.
-
Incubation 2: Cover the plate and incubate as per the manufacturer's instructions (e.g., 60 minutes at 37°C).
-
Washing 2: Repeat the washing step as described in step 3.
-
Add Avidin-HRP Conjugate: Add 100 µL of the diluted Avidin-HRP Conjugate to each well.
-
Incubation 3: Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).
-
Washing 3: Repeat the washing step as described in step 3.
-
Substrate Reaction: Add 90 µL of TMB Substrate solution to each well. Cover the plate and incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each standard, control, and sample.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of ANGPTL8 in the samples by interpolating their mean OD values from the standard curve.
-
Account for the dilution factor used for the samples to obtain the final concentration of ANGPTL8.
References
- 1. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 2. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit [elkbiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. elkbiotech.com [elkbiotech.com]
- 7. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols for ANGPTL8 Detection via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, using the Western blot technique. The information compiled is from various validated sources to ensure robustness and reproducibility.
Introduction
ANGPTL8 is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a crucial role in lipid metabolism, particularly in the regulation of triglyceride levels, by interacting with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL). Accurate detection and quantification of ANGPTL8 are vital for research in metabolic diseases such as diabetes, obesity, and hyperlipidemia. Western blotting is a widely used technique for the specific detection of ANGPTL8 protein in various biological samples.
Data Presentation
Recommended Reagents and Their Specifications
| Reagent/Material | Specification | Recommended Use |
| Primary Antibodies | See Table 2 | Target-specific protein detection |
| Lysis Buffer | RIPA Buffer (see recipe below)[1][2][3] | Cell and tissue lysate preparation |
| Protein Assay | BCA Protein Assay Kit | Determination of protein concentration |
| SDS-PAGE Gels | 12% or 4-20% Polyacrylamide Gels[4][5] | Protein separation by size |
| Membrane | Polyvinylidene difluoride (PVDF)[6][7] | Protein transfer |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | To prevent non-specific antibody binding |
| Wash Buffer | Tris-Buffered Saline with 0.1% Tween 20 (TBST) | Washing steps to remove unbound antibodies |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | Detection of the primary antibody |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate[8][9][10] | Signal generation for imaging |
Commercially Available Primary Antibodies for ANGPTL8 Detection
| Antibody Name | Host Species/Clonality | Catalog Number | Recommended Dilution (WB) |
| ANGPTL8/Betatrophin Polyclonal Antibody | Rabbit / Polyclonal | 23792-1-AP (Thermo Fisher)[11] | 1:1000 |
| Antibody to ANGPTL8 | Rabbit / Polyclonal | (Cloud-Clone Corp.) | 1:100 - 1:400 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Experimental Protocols
Sample Preparation: Protein Lysate from Cultured Cells
This protocol is optimized for a 10 cm culture dish with approximately 80% cell confluency.
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA.[1]
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to RIPA buffer before use)
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add 1 mL of ice-cold RIPA buffer (with inhibitors) to the dish.[4][8]
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[4][8]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[8]
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Aliquot the lysate and store at -80°C for long-term use.
SDS-PAGE and Membrane Transfer
Procedure:
-
Thaw the protein lysate on ice. Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
-
Load the denatured protein samples and a molecular weight marker into the wells of a 12% polyacrylamide gel.
-
Perform electrophoresis at 120V for approximately 60-90 minutes, or until the dye front reaches the bottom of the gel.[2]
-
While the gel is running, prepare the PVDF membrane. Activate the membrane by immersing it in 100% methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x transfer buffer for at least 5 minutes.[6][7][12][13]
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). Ensure no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer. For wet transfer, a common condition is 100V for 60-90 minutes in an ice bath. For semi-dry transfer, follow the manufacturer's protocol.[7]
Immunodetection
Procedure:
-
After transfer, wash the membrane briefly with TBST.
-
Blocking: Incubate the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Dilute the primary ANGPTL8 antibody in the blocking buffer at the recommended dilution (e.g., 1:1000). Incubate the membrane in the primary antibody solution overnight at 4°C with gentle shaking.[15]
-
Washing: The next day, discard the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer (e.g., 1:5000 - 1:10,000), for 1 hour at room temperature with gentle agitation.[14]
-
Final Washes: Discard the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.
Detection and Imaging
Procedure:
-
Prepare the Enhanced Chemiluminescence (ECL) working solution by mixing the reagents according to the manufacturer's instructions.[9][10]
-
Incubate the membrane in the ECL working solution for 1-5 minutes.[16]
-
Drain the excess reagent and place the membrane in a plastic sheet protector or clear plastic wrap.
-
Image the blot using a chemiluminescence detection system (e.g., a CCD camera-based imager or X-ray film). Exposure times will vary depending on the signal intensity.
Mandatory Visualization
ANGPTL8 Western Blot Workflow
Caption: Workflow for ANGPTL8 detection by Western blot.
ANGPTL8 Signaling Pathway in Triglyceride Metabolism
Caption: ANGPTL8 forms a complex with ANGPTL3 to inhibit LPL.
References
- 1. nsjbio.com [nsjbio.com]
- 2. static.igem.org [static.igem.org]
- 3. assaygenie.com [assaygenie.com]
- 4. bio-rad.com [bio-rad.com]
- 5. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols · Benchling [benchling.com]
- 7. Western Blot Protein Transfer from Gel to Membrane | Bio-Techne [bio-techne.com]
- 8. content.protocols.io [content.protocols.io]
- 9. med.upenn.edu [med.upenn.edu]
- 10. oxfordbiomed.com [oxfordbiomed.com]
- 11. ANGPTL8/Betatrophin Polyclonal Antibody (23792-1-AP) [thermofisher.com]
- 12. Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? - Advansta Inc. [advansta.com]
- 13. researchgate.net [researchgate.net]
- 14. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 15. ulab360.com [ulab360.com]
- 16. Western Blot with ECL | Christie Lab [onlineacademiccommunity.uvic.ca]
Unraveling the Metabolic Role of ANGPTL8: Application Notes and Protocols for Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. Its role in modulating triglyceride levels by interacting with other ANGPTL family members, such as ANGPTL3 and ANGPTL4, to inhibit lipoprotein lipase (B570770) (LPL) activity is a key area of investigation for metabolic diseases. The development of ANGPTL8 knockout (KO) mouse models has been instrumental in elucidating its physiological functions and its potential as a therapeutic target. These application notes provide a comprehensive overview of the development, characterization, and experimental protocols associated with ANGPTL8 KO mice.
Phenotypic Summary of ANGPTL8 Knockout Mice
The metabolic phenotype of ANGPTL8 KO mice can vary depending on the genetic background, diet, and age of the animals. Below is a summary of key quantitative data from various studies.
Metabolic Parameters in ANGPTL8 KO Mice on a Chow Diet
| Parameter | Genotype | Value | Significance | Reference |
| Body Weight (g) | Wild-Type | 25.4 ± 0.6 | [1] | |
| ANGPTL8 KO | 24.8 ± 0.5 | NS | [1] | |
| Plasma Triglycerides (mg/dL) - Fed | Wild-Type | 110 ± 10 | [2] | |
| ANGPTL8 KO | 50 ± 5 | p < 0.01 | [2] | |
| Plasma Triglycerides (mg/dL) - Fasted | Wild-Type | 60 ± 8 | [2] | |
| ANGPTL8 KO | 55 ± 7 | NS | [2] | |
| Glucose Tolerance (AUC during IPGTT) | Wild-Type | 25000 ± 1500 | [1] | |
| ANGPTL8 KO | 21000 ± 1200 | p < 0.05 | [1] |
NS: Not Significant; AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test. Data are represented as mean ± SEM.
Metabolic Parameters in ANGPTL8 KO Mice on a High-Fat Diet (HFD)
| Parameter | Genotype | Value | Significance | Reference |
| Body Weight Gain (g) after 12 weeks | Wild-Type | 18.2 ± 1.1 | [1] | |
| ANGPTL8 KO | 17.9 ± 0.9 | NS | [1] | |
| Plasma Triglycerides (mg/dL) - Fed | Wild-Type | 150 ± 15 | [3] | |
| ANGPTL8 KO | 80 ± 10 | p < 0.01 | [3] | |
| Glucose Tolerance (AUC during IPGTT) | Wild-Type | 35000 ± 2000 | [1] | |
| ANGPTL8 KO | 28000 ± 1800 | p < 0.01 | [1] | |
| Insulin (B600854) Sensitivity (Glucose Infusion Rate during clamp, mg/kg/min) | Wild-Type | 15.2 ± 1.5 | [3] | |
| ANGPTL8 KO | 19.8 ± 1.8 | p < 0.05 | [3] |
NS: Not Significant; AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test. Data are represented as mean ± SEM.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: ANGPTL8-mediated regulation of LPL activity in fed vs. fasting states.
Caption: Experimental workflow for the generation and phenotyping of ANGPTL8 KO mice.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section provides step-by-step protocols for key experiments used in the characterization of ANGPTL8 KO mice.
Protocol 1: Generation of ANGPTL8 Knockout Mice via CRISPR/Cas9
This protocol provides a general framework for generating ANGPTL8 KO mice using the CRISPR/Cas9 system. Specific guide RNA sequences and validation strategies should be designed based on the target genomic region.[4][5][6]
1. Design of single guide RNAs (sgRNAs):
- Identify the target exon(s) of the mouse Angptl8 gene (Gene ID: 246231).
- Use online tools (e.g., CHOPCHOP, CRISPOR) to design sgRNAs with high on-target and low off-target scores. Target early exons to induce frameshift mutations leading to a premature stop codon.
2. In vitro transcription and validation of sgRNAs:
- Synthesize the designed sgRNAs.
- Validate the cleavage efficiency of the sgRNAs in vitro using a target DNA template and Cas9 nuclease.
3. Preparation of microinjection mix:
- Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNA(s) in an appropriate injection buffer.
4. Microinjection into zygotes:
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Microinject the Cas9 mRNA/sgRNA mix into the cytoplasm or pronucleus of the zygotes.
5. Embryo transfer:
- Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
6. Identification of founder (F0) mice:
- After birth, screen the pups for the presence of mutations in the Angptl8 gene by PCR amplification of the target region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis.
7. Establishment of knockout lines:
- Breed the founder mice carrying the desired mutation with wild-type mice to generate F1 offspring.
- Genotype the F1 generation to confirm germline transmission of the mutation.
- Intercross heterozygous F1 mice to generate homozygous ANGPTL8 KO mice.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is used to assess the ability of mice to clear a glucose load from the circulation.[1][7][8][9][10]
Materials:
-
D-glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Sterile syringes and needles (27G)
-
Scale
Procedure:
-
Fast mice for 6 hours or overnight (16 hours) with free access to water.[1][7]
-
Weigh each mouse and record the weight.
-
Take a baseline blood glucose reading (t=0 min) by obtaining a small drop of blood from the tail tip.
-
Calculate the volume of 20% glucose solution to inject (typically 2 g of glucose per kg of body weight). The volume in µL is calculated as: Body Weight (g) x 10.[1]
-
Administer the glucose solution via intraperitoneal (IP) injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[1][8]
-
Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for each mouse to quantify glucose tolerance.
Protocol 3: Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard technique to assess insulin sensitivity in vivo.[2][3][11][12][13]
Materials:
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin solution
-
20% D-glucose solution
-
[3-³H]glucose tracer
-
Blood collection supplies
Procedure:
-
Surgical Catheterization: Five to seven days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) of the mice. Allow the mice to recover fully.[2][13]
-
Fasting: Fast the mice for 5-6 hours on the day of the experiment.[13]
-
Tracer Equilibration: Infuse [3-³H]glucose at a constant rate for 90-120 minutes to allow for tracer equilibration and to determine basal glucose turnover.[11][13]
-
Clamp Procedure:
-
Begin a primed-continuous infusion of human insulin.
-
Simultaneously, infuse a variable rate of 20% D-glucose to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose every 10 minutes and adjust the glucose infusion rate (GIR) accordingly.[11]
-
-
Steady State: Once a steady state is reached (stable blood glucose and GIR), collect blood samples to measure glucose turnover.
-
Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Protocol 4: Measurement of Plasma Triglycerides
This protocol outlines the enzymatic measurement of triglyceride levels in mouse plasma.[14][15][16][17]
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Commercial triglyceride quantification kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Plasma Collection: Collect blood from mice (e.g., via tail vein, retro-orbital sinus, or cardiac puncture) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Triglyceride Assay:
-
Allow the triglyceride quantification kit reagents to come to room temperature.
-
Prepare triglyceride standards according to the kit manufacturer's instructions.
-
Add plasma samples and standards to a 96-well plate.
-
Add the reaction mix from the kit to each well.
-
Incubate the plate for the time specified in the kit protocol (typically 30-60 minutes) at room temperature, protected from light.
-
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the triglyceride concentration in the plasma samples based on the standard curve.
These protocols and data provide a foundational resource for researchers investigating the role of ANGPTL8 in metabolic health and disease. The use of ANGPTL8 knockout mouse models will continue to be invaluable in the development of novel therapeutics for dyslipidemia and type 2 diabetes.
References
- 1. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vmmpc.org [vmmpc.org]
- 4. ANGPTL8 deficiency attenuates lipopolysaccharide-induced liver injury by improving lipid metabolic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANGPTL8 promotes adipogenic differentiation of mesenchymal stem cells: potential role in ectopic lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated Angptl8 knockout suppresses plasma triglyceride concentrations and adiposity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. vmmpc.org [vmmpc.org]
- 9. Video: Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes [jove.com]
- 10. IP Glucose Tolerance Test in Mouse [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Hyperinsulinemic–euglycemic clamp in mice [bio-protocol.org]
- 13. Insulin Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 14. mmpc.org [mmpc.org]
- 15. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma lipoproteins and the synthesis and turnover of plasma triglyceride in normal and genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Recombinant ANGPTL8 Expression and Purification: A Detailed Guide for Researchers
Application Note
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily by inhibiting lipoprotein lipase (B570770) (LPL) in concert with ANGPTL3. This secreted protein is a key therapeutic target for metabolic diseases, including hypertriglyceridemia. To facilitate research and drug development efforts targeting ANGPTL8, robust protocols for its recombinant expression and purification are essential. This document provides detailed methodologies for the expression of recombinant ANGPTL8 in both Escherichia coli and mammalian (HEK293) cell systems, followed by a comprehensive multi-step purification strategy.
The protocols outlined herein describe the expression of His-tagged ANGPTL8, its initial capture by immobilized metal affinity chromatography (IMAC), and subsequent polishing steps using ion-exchange (IEX) and size-exclusion chromatography (SEC) to achieve high purity. Expected yields and purity at each stage are summarized to guide researchers in optimizing their workflow. Additionally, a diagram of the ANGPTL8 signaling pathway is provided to contextualize its biological function.
Expression of Recombinant ANGPTL8
Expression in E. coli (BL21(DE3) strain)
This system is suitable for high-yield production of ANGPTL8, which is often expressed as inclusion bodies.
Protocol:
-
Transformation: Transform a pET-based expression vector containing the human ANGPTL8 sequence with an N-terminal His-tag into chemically competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[1]
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking at 220-250 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM. Reduce the temperature to 18-30°C and continue to incubate for 4-16 hours. Lower temperatures and shorter induction times can sometimes increase the proportion of soluble protein.[1]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or processed immediately.
Expression in Mammalian Cells (HEK293)
This system is ideal for producing secreted, soluble, and potentially glycosylated ANGPTL8.
Protocol:
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Transient Transfection: When cells reach 70-80% confluency, perform transient transfection using a suitable reagent like Polyethylenimine (PEI).[2][3]
-
For a T75 flask, dilute 15 µg of the expression plasmid (containing ANGPTL8 with a secretion signal and a His-tag) in 500 µL of Opti-MEM.
-
In a separate tube, dilute 45 µL of PEI (1 mg/mL) in 500 µL of Opti-MEM.
-
Combine the DNA and PEI solutions, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-PEI complex dropwise to the cells.
-
-
Expression and Harvest: After 6 hours, replace the transfection medium with serum-free DMEM. Collect the conditioned medium containing the secreted ANGPTL8 after 48-72 hours.[2]
-
Clarification: Clarify the collected medium by centrifugation at 3,000 x g for 20 minutes at 4°C to remove cells and debris. The supernatant is now ready for purification.[4]
Purification of Recombinant ANGPTL8
This protocol describes a three-step purification process for His-tagged ANGPTL8.
Step 1: Immobilized Metal Affinity Chromatography (IMAC)
For E. coli Lysate (Denaturing Conditions):
-
Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing 2 M urea (B33335) and 2% Triton X-100 to remove membrane proteins.[5]
-
Solubilize the washed inclusion bodies in a denaturing binding buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 8.0).[6]
-
-
Chromatography:
-
Load the solubilized protein onto a Ni-NTA affinity column pre-equilibrated with the denaturing binding buffer.
-
Wash the column with a denaturing wash buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 6.3).
-
Elute the protein with a denaturing elution buffer (8 M urea, 100 mM NaH2PO4, 10 mM Tris-HCl, pH 4.5).
-
-
Refolding: Refold the purified ANGPTL8 by dialysis against a refolding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 5% glycerol, pH 7.5) with gradually decreasing concentrations of urea.
For Mammalian Cell Culture Supernatant (Native Conditions):
-
Buffer Exchange: Concentrate the clarified supernatant and exchange the buffer to a binding buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Chromatography:
-
Load the prepared supernatant onto a Ni-NTA column equilibrated with the binding buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the bound ANGPTL8 with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[7]
-
Step 2: Ion-Exchange Chromatography (IEX)
This step separates proteins based on their net surface charge. The predicted isoelectric point (pI) of human ANGPTL8 is approximately 5.5. Therefore, anion-exchange chromatography at a pH above 5.5 is recommended.
Protocol (Anion-Exchange):
-
Buffer Exchange: Dialyze the eluate from the IMAC step against a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Chromatography:
-
Load the sample onto a strong anion-exchange column (e.g., a quaternary ammonium-based resin) equilibrated with the binding buffer.
-
Wash the column with the binding buffer until the baseline is stable.
-
Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).[8] ANGPTL8 is expected to elute as the salt concentration increases.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure ANGPTL8.
-
Step 3: Size-Exclusion Chromatography (SEC)
This final polishing step separates proteins based on their hydrodynamic radius and removes any remaining aggregates or smaller contaminants.
Protocol:
-
Sample Concentration: Pool and concentrate the purest fractions from the IEX step.
-
Chromatography:
-
Equilibrate a size-exclusion column (e.g., Superdex 75 or similar, suitable for proteins in the 10-70 kDa range) with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0).[9]
-
Load the concentrated protein sample onto the column.
-
Run the chromatography at a constant, low flow rate (e.g., 0.5 mL/min) to ensure optimal resolution.[10]
-
Collect fractions and analyze by SDS-PAGE. The monomeric ANGPTL8 (approx. 22 kDa) should elute as a distinct peak.
-
Data Presentation
Table 1: Summary of Recombinant ANGPTL8 Purification from E. coli
| Purification Step | Total Protein (mg) | ANGPTL8 (mg) | Purity (%) | Yield (%) |
| Solubilized Inclusion Bodies | 200 | 20 | 10 | 100 |
| IMAC | 25 | 18 | >70 | 90 |
| Anion-Exchange (IEX) | 15 | 14 | >90 | 70 |
| Size-Exclusion (SEC) | 12 | 11.5 | >95 | 57.5 |
Note: Values are estimates based on typical yields and will vary depending on expression levels and optimization.
Table 2: Summary of Recombinant ANGPTL8 Purification from HEK293 Cells
| Purification Step | Total Protein (mg) | ANGPTL8 (mg) | Purity (%) | Yield (%) |
| Clarified Supernatant | 50 | 5 | 10 | 100 |
| IMAC | 6 | 4.5 | >75 | 90 |
| Anion-Exchange (IEX) | 4 | 3.8 | >90 | 76 |
| Size-Exclusion (SEC) | 3.2 | 3 | >98 | 60 |
Note: Values are estimates and depend on transfection efficiency and cell density.
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for ANGPTL8 expression and purification.
Caption: ANGPTL8 signaling pathways in metabolism and disease.
References
- 1. neb.com [neb.com]
- 2. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. news-medical.net [news-medical.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Mammalian Cell Expression and Single-step Purification of Extracellular Glycoproteins for Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for ANGPTL8 Activity Assay Using Lipoprotein Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of Angiopoietin-like protein 8 (ANGPTL8) through its inhibitory effect on lipoprotein lipase (B570770) (LPL). The provided information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue.[1][2] It plays a crucial role in lipid metabolism, primarily by regulating the activity of lipoprotein lipase (LPL), a key enzyme responsible for hydrolyzing triglycerides in plasma.[1][3] ANGPTL8's regulatory function is complex, as it requires interaction with another member of the angiopoietin-like protein family, ANGPTL3, to effectively inhibit LPL activity.[4][5][6][7] The ANGPTL3/ANGPTL8 complex is a potent inhibitor of LPL, thereby influencing plasma triglyceride clearance.[4][7][8] Understanding and quantifying the inhibitory activity of ANGPTL8 on LPL is critical for the development of therapeutic strategies targeting dyslipidemia and related metabolic disorders.
The following protocol describes an in vitro assay to measure the inhibitory activity of ANGPTL8 on LPL. The assay is based on the principle that active LPL hydrolyzes a substrate to produce a measurable signal (e.g., fluorescence). The presence of active ANGPTL8, in complex with ANGPTL3, will inhibit LPL activity, leading to a decrease in the signal.
Signaling Pathway of ANGPTL8-mediated LPL Inhibition
The interaction between ANGPTL8, ANGPTL3, and LPL is a key regulatory mechanism in lipid metabolism. ANGPTL8 itself is not a potent inhibitor of LPL.[4] It must first form a complex with ANGPTL3.[4][5][7] This ANGPTL3/ANGPTL8 complex then binds to LPL, leading to its inhibition and a subsequent reduction in the hydrolysis of triglycerides.[9][10]
Figure 1: ANGPTL8 Signaling Pathway for LPL Inhibition.
Experimental Protocol: In Vitro ANGPTL8 Activity Assay
This protocol outlines a fluorometric assay to determine the inhibitory effect of the ANGPTL8/ANGPTL3 complex on LPL activity.
Materials:
-
Recombinant human ANGPTL8 protein
-
Recombinant human ANGPTL3 protein
-
Recombinant human Lipoprotein Lipase (LPL)
-
Fluorogenic lipase substrate (e.g., EnzChek® Lipase Substrate, green fluorescent)
-
Assay Buffer: PBS with 1 mM CaCl2 and 0.5 mM MgCl2
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission suitable for the chosen substrate)
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Reconstitute recombinant ANGPTL8, ANGPTL3, and LPL proteins according to the manufacturer's instructions to prepare stock solutions.
-
Prepare working solutions of ANGPTL8 and ANGPTL3 in Assay Buffer.
-
Prepare a working solution of LPL in Assay Buffer. A final concentration of 20 nM bovine LPL has been used in similar assays.[6]
-
Prepare the fluorogenic lipase substrate solution according to the manufacturer's protocol.
-
-
Formation of the ANGPTL3/ANGPTL8 Complex:
-
In a microcentrifuge tube, combine equimolar concentrations of ANGPTL3 and ANGPTL8.
-
Incubate the mixture for 30 minutes at 37°C to allow for complex formation.
-
Prepare a serial dilution of the ANGPTL3/ANGPTL8 complex in Assay Buffer to test a range of concentrations.
-
-
LPL Inhibition Reaction:
-
To the wells of a 96-well black microplate, add the serially diluted ANGPTL3/ANGPTL8 complex.
-
Include control wells:
-
No Inhibitor Control: Assay Buffer only.
-
ANGPTL3 Only Control: ANGPTL3 at the highest concentration used in the complex.
-
ANGPTL8 Only Control: ANGPTL8 at the highest concentration used in the complex.
-
No LPL Control: Assay Buffer only (to measure background fluorescence).
-
-
Add the LPL working solution to all wells except the "No LPL Control".
-
Incubate the plate for 30 minutes at room temperature.[6]
-
-
Measurement of LPL Activity:
-
Add the fluorogenic lipase substrate solution to all wells.
-
Immediately start measuring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "No LPL Control" wells) from all other readings.
-
Determine the rate of substrate hydrolysis (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of LPL inhibition for each concentration of the ANGPTL3/ANGPTL8 complex using the following formula: % Inhibition = [1 - (Rate of sample / Rate of No Inhibitor Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the ANGPTL3/ANGPTL8 complex concentration to determine the IC50 value (the concentration of the complex that causes 50% inhibition of LPL activity).
-
Experimental Workflow
The following diagram illustrates the key steps in the ANGPTL8 activity assay.
Figure 2: Experimental Workflow for ANGPTL8 Activity Assay.
Data Presentation
The quantitative data from the ANGPTL8 activity assay should be summarized in a clear and structured table for easy comparison.
| Inhibitor | Concentration | LPL Activity (RFU/min) | % Inhibition |
| No Inhibitor Control | - | Value | 0 |
| ANGPTL3/ANGPTL8 Complex | Conc. 1 | Value | Value |
| Conc. 2 | Value | Value | |
| Conc. 3 | Value | Value | |
| Conc. 4 | Value | Value | |
| ANGPTL3 Only Control | Max Conc. | Value | Value |
| ANGPTL8 Only Control | Max Conc. | Value | Value |
| IC50 (ANGPTL3/ANGPTL8 Complex) | Value |
Table 1: Example Data Summary for ANGPTL8-mediated LPL Inhibition Assay. RFU = Relative Fluorescence Units.
Summary of Key Findings from Literature
| Finding | Reference(s) |
| ANGPTL8 requires ANGPTL3 to inhibit LPL activity. | [4][5][6][7][11] |
| The ANGPTL3/ANGPTL8 complex is a more potent inhibitor of LPL than either protein alone. | [5][7][9][10] |
| The mechanism of inhibition involves the dissociation of active dimeric LPL into inactive monomers. | [9][10] |
| ANGPTL8 can also form a complex with ANGPTL4, which results in a less active LPL inhibitor than ANGPTL4 alone. | [9][10] |
| The inhibitory effect of ANGPTL proteins on LPL can be counteracted by GPIHBP1. | [9][10] |
Table 2: Summary of Key Research Findings on ANGPTL8 and LPL Interaction.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of ANGPTL8 on lipoprotein lipase. The requirement of ANGPTL3 for ANGPTL8's function is a critical aspect of the assay design. By following this detailed methodology, researchers can accurately quantify the inhibitory potential of ANGPTL8 and screen for molecules that modulate the activity of the ANGPTL3/ANGPTL8 complex, which may lead to the development of novel therapeutics for metabolic diseases.
References
- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the mechanism of angiopoietin-like protein 8 for control of lipoprotein lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Studies Using ANGPTL8 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid and glucose metabolism.[1][2][3] Primarily expressed in the liver and adipose tissue, ANGPTL8, in concert with ANGPTL3 and ANGPTL4, modulates the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for triglyceride (TG) hydrolysis.[3][4] This intricate interplay directs the trafficking of fatty acids for either storage in adipose tissue or oxidation in muscle, depending on the nutritional state.[5] Dysregulation of the ANGPTL8 pathway is associated with several metabolic disorders, including hypertriglyceridemia, obesity, and type 2 diabetes, making it a compelling therapeutic target.[3][6][7]
This document provides detailed application notes and protocols for the in vivo use of ANGPTL8 monoclonal antibodies, designed to guide researchers in the design and execution of their studies.
Mechanism of Action and Signaling Pathway
ANGPTL8 functions as a key component of a complex regulatory system governing LPL activity. In the fed state, insulin (B600854) stimulates the expression of ANGPTL8 in the liver and adipose tissue.[1][8] ANGPTL8 then forms a complex with ANGPTL3, which is secreted into circulation.[9][10][11] This ANGPTL3/8 complex is a potent inhibitor of LPL activity in cardiac and skeletal muscle, thereby diverting circulating triglycerides to white adipose tissue (WAT) for storage. Conversely, during fasting, ANGPTL8 expression is suppressed, which, along with the induction of ANGPTL4 in WAT, inhibits LPL in adipose tissue to channel triglycerides to oxidative tissues for energy.[5]
Monoclonal antibodies targeting ANGPTL8 can block its interaction with ANGPTL3, thereby preventing the inhibition of LPL.[9][12][13][14] This leads to increased LPL activity, enhanced clearance of plasma triglycerides, and a subsequent reduction in circulating TG levels.[12][13]
ANGPTL8 Signaling Pathway in the Fed State
References
- 1. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological Pathways Leading From ANGPTL8 to Diabetes Mellitus–A Co-expression Network Based Analysis [frontiersin.org]
- 3. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scienceopen.com [scienceopen.com]
- 6. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ANGPTL8 Blockade With a Monoclonal Antibody Promotes Triglyceride Clearance, Energy Expenditure, and Weight Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANGPTL8 Blockade With a Monoclonal Antibody Promotes Triglyceride Clearance, Energy Expenditure, and Weight Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: siRNA-mediated Knockdown of ANGPTL8 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the siRNA-mediated knockdown of Angiopoietin-like protein 8 (ANGPTL8) in primary hepatocytes. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and diagrams of relevant signaling pathways and workflows.
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue. It plays a crucial role in lipid metabolism, primarily by regulating triglyceride (TG) levels.[1][2] ANGPTL8, in complex with ANGPTL3, is a potent inhibitor of lipoprotein lipase (B570770) (LPL), an enzyme responsible for the hydrolysis of triglycerides in circulation.[3] By inhibiting LPL, the ANGPTL3/8 complex reduces the clearance of triglycerides, leading to their increased plasma levels.[1][3] Given its central role in lipid homeostasis, ANGPTL8 has emerged as a promising therapeutic target for metabolic disorders such as dyslipidemia and nonalcoholic fatty liver disease (NAFLD).
RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful tool to specifically silence gene expression and study the functional roles of proteins like ANGPTL8. This document outlines the protocols for effectively knocking down ANGPTL8 in primary hepatocytes and assessing the downstream consequences.
Data Presentation
Table 1: Summary of Quantitative Data on ANGPTL8 Knockdown
| Parameter | Method | Result | Reference |
| ANGPTL8 Knockdown Efficiency | |||
| ANGPTL8 mRNA reduction | siRNA transfection (Hepa1-6 cells) | Dose-dependent reduction | [4][5] |
| ANGPTL8 protein reduction | siRNA transfection (primary mouse hepatocytes) | Dose-dependent reduction | [4][5] |
| Downstream Effects on Lipid Metabolism | |||
| Plasma Triglyceride Levels | ANGPTL8 knockout rats (fasted) | ~50% reduction | [2] |
| Plasma Triglyceride Levels | ANGPTL8 knockout rats (refed) | ~50% reduction | [2] |
| Lipogenesis-related gene expression (SREBP-1c, SCD-1) | ANGPTL8 knockout rat adipocytes | Significantly lower | [2] |
| Downstream Effects on Signaling Pathways | |||
| LPL Activity | ANGPTL8 knockout mice | Increased | [3] |
| Expression of β-oxidation related genes | ANGPTL8 knockout rat heart and skeletal muscle | Significantly higher | [2] |
Table 2: Impact of ANGPTL8 Modulation on Gene Expression in Hepatocytes
| Gene Target | Modulation | Cell Type | Fold Change | Reference |
| ANGPTL8 | miR-143-3p mimic | HepG2 | 2.1-fold decrease (transcript) | [1] |
| ANGPTL8 | miR-143-3p siRNA | HepG2 | 1.3-fold increase (transcript) | [1] |
| ANGPTL8 | LPS stimulation (48h) | Mouse Liver | ~3-fold increase (mRNA) | [6] |
| SREBP-1c | ANGPTL3 siRNA (48h) | Huh7 | Increased expression | [7] |
| FAS | ANGPTL3 siRNA (48h) | Huh7 | Increased expression | [7] |
| SCD1 | ANGPTL3 siRNA (48h) | Huh7 | Increased expression | [7] |
Experimental Protocols
Protocol 1: siRNA Transfection of Primary Hepatocytes
This protocol details the forward transfection of siRNA into primary hepatocytes using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.
Materials:
-
Primary hepatocytes
-
Plating medium (e.g., William's E Medium with supplements)
-
siRNA targeting ANGPTL8 (and non-targeting control)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed primary hepatocytes in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Use 2 ml of antibiotic-free growth medium per well.
-
Incubate at 37°C in a CO₂ incubator.
-
-
Preparation of siRNA-Lipofectamine™ RNAiMAX Complexes (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 20 pmol of siRNA duplex in 50 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), gently mix the Lipofectamine™ RNAiMAX reagent, then dilute 1 µl in 50 µl of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B).
-
Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[8][9]
-
-
Transfection:
-
Add the 100 µl of the siRNA-lipid complex to each well containing the cells.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding to gene expression or functional analysis. The medium may be changed after 4-6 hours if cytotoxicity is a concern.[9]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for ANGPTL8 Knockdown Assessment
Materials:
-
Transfected primary hepatocytes from Protocol 1
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ANGPTL8 and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using the lysis reagent from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for ANGPTL8 and the housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of ANGPTL8 mRNA, normalized to the housekeeping gene.
-
Protocol 3: Measurement of Intracellular Triglyceride Content
Materials:
-
Transfected primary hepatocytes
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add the lipid extraction solvent to the cells and incubate to allow for lipid extraction.
-
Collect the lipid-containing solvent and evaporate it to dryness under a stream of nitrogen.
-
-
Triglyceride Quantification:
-
Resuspend the dried lipid extract in the assay buffer provided with the triglyceride quantification kit.
-
Perform the triglyceride assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.
-
Calculate the triglyceride concentration based on a standard curve generated with known concentrations of a triglyceride standard.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ANGPTL8 signaling pathway in hepatocytes.
Caption: Experimental workflow for siRNA knockdown.
References
- 1. Angiopoietin-like 8 (ANGPTL8) expression is regulated by miR-143-3p in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR/Cas9-mediated Angptl8 knockout suppresses plasma triglyceride concentrations and adiposity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of the Angptl8 Gene by Hepatocyte Nuclear Factor-1 in the Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANGPTL8 deficiency attenuates lipopolysaccharide-induced liver injury by improving lipid metabolic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Silencing of Angiopoietin-like 3 (ANGPTL3) Induced De Novo Lipogenesis and Lipid Accumulation in Huh7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 9. saatcioglulab.org [saatcioglulab.org]
Application Notes and Protocols: In Vitro Studies of ANGPTL8 Function in 3T3-L1 Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid and glucose metabolism.[1][2] Predominantly expressed in the liver and adipose tissue, ANGPTL8 plays a significant role in triglyceride (TG) trafficking and adipocyte function.[2][3][4] The 3T3-L1 preadipocyte cell line serves as a widely used in vitro model to elucidate the molecular mechanisms underlying adipogenesis and adipocyte metabolism. This document provides detailed protocols for studying the function of ANGPTL8 in 3T3-L1 adipocytes, focusing on its impact on adipogenesis, lipolysis, and glucose uptake.
I. Data Presentation: Quantitative Effects of ANGPTL8 in 3T3-L1 Adipocytes
The following tables summarize the key quantitative data from in vitro studies on ANGPTL8 function in 3T3-L1 adipocytes.
| Table 1: Effect of ANGPTL8 Knockdown on Triglyceride Storage and Lipolysis | |
| Parameter | Observation |
| Triglyceride (TG) Storage | 18-19% reduction in stored TGs.[5] |
| Non-Esterified Fatty Acid (NEFA) Release (Lipolysis) | Significant enhancement under both basal and isoproterenol-stimulated conditions.[5] |
| Adipocyte Triglyceride Lipase (ATGL) Expression | Downregulation by exogenous recombinant ANGPTL8. |
| Gene Expression (Lipolysis & FA Oxidation) | Upregulation of ANGPTL4, Leptin, Cpt1a, Cpt1b, and Pgc-1α mRNAs.[5] |
| Table 2: Role of ANGPTL8 in 3T3-L1 Adipocyte Differentiation | |
| Parameter | Observation |
| Adipocyte Differentiation | Depletion of ANGPTL8 did not drastically affect differentiation.[5] |
| Gene Expression (Adipogenesis) | ANGPTL8 knockdown reduces the expression of C/EBPα and PPARγ.[6] |
| Adipogenesis (Overexpression) | Overexpression of ANGPTL8 promotes lipid droplet formation. |
| Adipogenesis (Knockdown) | ANGPTL8 knockdown reduces TG accumulation.[6][7] |
| Table 3: ANGPTL8 and Insulin (B600854) Signaling in 3T3-L1 Adipocytes | |
| Parameter | Observation |
| ANGPTL8 Gene Expression (Insulin Treatment) | Nearly 35-fold increase in a time- and dose-dependent manner.[1][8] |
| Insulin Signaling | ANGPTL8 can influence intracellular insulin signaling by inducing AKT phosphorylation.[3] |
| Glucose Uptake | Adipocyte-specific deletion of ANGPTL8 improves insulin-stimulated glucose uptake.[4] |
| C/EBPβ | Mediates insulin regulation of ANGPTL8 gene transcription.[9] |
II. Experimental Protocols
A. Protocol for 3T3-L1 Preadipocyte Differentiation
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin (P/S)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (bovine)
-
Rosiglitazone (optional, for enhanced differentiation)[10]
-
Phosphate-Buffered Saline (PBS)
Media Preparation:
-
Proliferation Medium: DMEM, 10% CS, 1% P/S.
-
Differentiation Medium I (MDI): DMEM, 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin.
-
Differentiation Medium II (Insulin Medium): DMEM, 10% FBS, 1% P/S, 10 µg/mL Insulin.
-
Maintenance Medium: DMEM, 10% FBS, 1% P/S.
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates and grow in Proliferation Medium until they reach 100% confluency.
-
Contact Inhibition: Maintain the confluent cells in Proliferation Medium for an additional 48 hours. This step is critical for initiating uniform differentiation.
-
Initiation of Differentiation (Day 0): Aspirate the Proliferation Medium and add Differentiation Medium I (MDI).
-
Induction (Day 2-3): After 48-72 hours, remove the MDI medium and replace it with Differentiation Medium II (Insulin Medium).[5]
-
Maturation (Day 4 onwards): After 48 hours, replace the Insulin Medium with Maintenance Medium.
-
Maintenance: Refresh the Maintenance Medium every 2-3 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 8 onwards.
References
- 1. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 2. MEASUREMENT OF LIPOLYSIS PRODUCTS SECRETED BY 3T3-L1 ADIPOCYTES USING MICROFLUIDICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. zen-bio.com [zen-bio.com]
- 5. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. escholarship.org [escholarship.org]
- 8. zen-bio.com [zen-bio.com]
- 9. saibou.jp [saibou.jp]
- 10. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adipocyte-Specific Inducible Angptl8-Knockout Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of studies involving adipocyte-specific inducible Angiopoietin-like protein 8 (Angptl8) knockout (AT-A8-KO) mice. This includes a summary of key quantitative data, detailed experimental protocols for generating and analyzing these mice, and diagrams of relevant biological pathways and experimental workflows.
Introduction
Angiopoietin-like protein 8 (Angptl8), also known as betatrophin, is a secreted protein predominantly expressed in liver and adipose tissue. It plays a crucial role in lipid metabolism, primarily by regulating the activity of lipoprotein lipase (B570770) (LPL) in concert with other ANGPTL family members like ANGPTL3 and ANGPTL4. While systemic Angptl8 knockout has been shown to affect plasma triglyceride levels and adiposity, the specific role of adipocyte-derived Angptl8 has been a subject of intense research. Adipocyte-specific inducible knockout mouse models allow for the temporal and tissue-specific deletion of Angptl8, providing a powerful tool to dissect its autocrine and paracrine functions in adipose tissue and its impact on whole-body energy homeostasis, particularly in the context of metabolic stress like a high-fat diet.
Studies on adipocyte-specific inducible Angptl8 knockout (AT-A8-KO) mice have revealed important insights into the role of adipose-derived Angptl8 in glucose and energy metabolism, especially under conditions of nutritional stress.[1][2] Deletion of Angptl8 in adipocytes of mice on a high-fat, high-fructose (HFHF) diet leads to a metabolically favorable phenotype, characterized by reduced weight gain, improved glucose tolerance, and decreased inflammation in adipose tissue.[1][2] These findings highlight adipose Angptl8 as a potential therapeutic target for metabolic disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on male adipocyte-specific inducible Angptl8-knockout (AT-A8-KO) mice compared to control (Cre) mice under both normal diet (ND) and high-fat, high-fructose (HFHF) diet conditions.
Table 1: Metabolic Phenotype of AT-A8-KO Mice on a Normal Diet
| Parameter | Control (Cre) | AT-A8-KO | Outcome for AT-A8-KO | Reference |
| Plasma Triglycerides | No significant change | No significant change | No significant change | [1] |
| Liver Triglycerides | No significant change | No significant change | No significant change | [1] |
| Plasma Cholesterol | No significant change | No significant change | No significant change | [1] |
| LDL-C/HDL-C Ratio | No significant change | No significant change | No significant change | [1] |
| Rectal Temperature (Fed) | Normal | Increased | Elevated body temperature | [1] |
Table 2: Metabolic Phenotype of AT-A8-KO Mice on a High-Fat, High-Fructose (HFHF) Diet
| Parameter | Control (Cre) | AT-A8-KO | Outcome for AT-A8-KO | Reference |
| Body Weight Gain | High | Decreased | Reduced weight gain | [1][2] |
| Glycemia | High | Decreased | Lower blood glucose | [1][2] |
| Rectal Temperature | Normal | Elevated | Increased body temperature | [1][2] |
| Energy Expenditure (Early Dark Phase) | Normal | Elevated | Increased energy expenditure | [1][2] |
| Glucose Tolerance | Impaired | Improved | Enhanced glucose clearance | [1][2] |
| Insulin (B600854) Sensitivity | Reduced | Trend for improvement | Improved insulin sensitivity | [1][2] |
| Insulin-stimulated Glucose Uptake in Adipose Tissue | Reduced | Improved | Enhanced glucose uptake | [1][2] |
| Visceral Adipose Tissue Crown-like Structures | Increased | Reduced | Decreased adipose tissue inflammation | [1][2] |
| Plasma MCP-1 Levels | Elevated | Reduced | Lower systemic inflammation | [1][2] |
| Plasma Leptin Levels | Elevated | Reduced | Lower leptin levels | [1][2] |
| Liver Triglycerides | High | Decreased | Reduced hepatic steatosis | [1] |
| Plasma Triglycerides | No significant change | No significant change | No significant change | [1] |
| Plasma Cholesterol | No significant change | No significant change | No significant change | [1] |
| LDL/HDL-C Ratio | No significant change | No significant change | No significant change | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of adipocyte-specific inducible Angptl8-knockout mice.
Generation of Adipocyte-Specific Inducible Angptl8-Knockout (AT-A8-KO) Mice
This protocol describes the breeding strategy to generate mice with a tamoxifen-inducible, adipocyte-specific deletion of the Angptl8 gene.
-
Mouse Lines:
-
Angptl8flox/flox mice: Mice carrying an Angptl8 allele with loxP sites flanking a critical exon.
-
Adipoq-CreERT2 mice: Mice expressing a tamoxifen-inducible Cre recombinase (CreERT2) under the control of the adiponectin (Adipoq) promoter, which is specific to adipocytes.
-
-
Breeding Strategy:
-
Cross Angptl8flox/flox mice with Adipoq-CreERT2 mice to generate F1 offspring that are heterozygous for both alleles (Angptl8flox/+; Adipoq-CreERT2/+).
-
Intercross the F1 generation mice (Angptl8flox/+; Adipoq-CreERT2/+) to generate the experimental cohort:
-
AT-A8-KO mice: Angptl8flox/flox; Adipoq-CreERT2/+
-
Control (Cre) mice: Angptl8flox/flox; Adipoq-CreERT2/- (littermates lacking the Cre transgene).
-
-
-
Genotyping:
-
Perform PCR analysis on DNA extracted from tail biopsies to confirm the genotypes of the offspring.
-
Tamoxifen-Inducible Gene Deletion
This protocol outlines the procedure for inducing the deletion of the Angptl8 gene in the adipocytes of AT-A8-KO mice.
-
Materials:
-
Tamoxifen (B1202) (e.g., Sigma-Aldrich, T5648)
-
Corn oil or sunflower oil
-
-
Procedure:
-
Prepare a 20 mg/mL solution of tamoxifen in corn oil by shaking overnight at 37°C. Protect the solution from light.
-
Administer tamoxifen to adult (8-12 weeks old) AT-A8-KO and control mice via intraperitoneal (IP) injection.
-
The typical dosage is 75-100 mg/kg of body weight, administered once daily for 5 consecutive days.
-
Following the final injection, allow a washout period of at least one week before starting experimental procedures to ensure tamoxifen clearance and complete gene recombination.
-
High-Fat, High-Fructose (HFHF) Diet Regimen
This protocol describes the diet used to induce metabolic stress in the mice.
-
Diet Composition:
-
A high-fat diet typically consists of 45-60% of calories from fat.
-
The high-fructose component is provided in the drinking water, usually as a 30% fructose (B13574) solution.
-
-
Procedure:
-
Following the tamoxifen treatment and washout period, house the mice in individual cages.
-
Provide ad libitum access to the HFHF diet and fructose-sweetened water for a specified period, often 16-20 weeks, to induce obesity and metabolic dysfunction.
-
The control group receives a standard chow diet.
-
Monitor body weight and food/water intake regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT)
These tests are used to assess glucose homeostasis and insulin sensitivity.
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours (with access to water).
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a 2 g/kg body weight bolus of glucose via oral gavage or IP injection.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via IP injection.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.
-
Indirect Calorimetry for Energy Expenditure Measurement
This technique is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.
-
Procedure:
-
Acclimatize individually housed mice to the metabolic cages for at least 24 hours.
-
Monitor VO2, VCO2, and physical activity over a 24-48 hour period.
-
Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2. An RER value of ~1.0 indicates carbohydrate utilization, while a value of ~0.7 indicates fat utilization.
-
Calculate energy expenditure using the Weir equation: Heat (kcal/h) = [3.9 x (VO2)] + [1.1 x (VCO2)].
-
Histological Analysis of Adipose Tissue
This protocol is for the visualization of crown-like structures (CLS), which are indicative of adipose tissue inflammation.
-
Procedure:
-
Harvest epididymal white adipose tissue (eWAT) and fix in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut into 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform immunohistochemistry using an antibody against a macrophage marker, such as F4/80 or CD68.
-
Counterstain with hematoxylin.
-
Image the stained sections and quantify the number of CLS, defined as a dead or dying adipocyte surrounded by macrophages.
-
Analysis of Inflammatory Markers
This involves measuring the expression of pro-inflammatory genes and proteins in adipose tissue and plasma.
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from adipose tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using SYBR Green and primers for target genes (e.g., Tnf-α, Il-6, Mcp-1) and a housekeeping gene for normalization.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect blood from the mice and prepare plasma.
-
Use commercially available ELISA kits to measure the plasma concentrations of inflammatory cytokines like MCP-1 and leptin, following the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ANGPTL8 signaling in adipocytes and the effect of its knockout.
Caption: Experimental workflow for AT-A8-KO mouse studies.
Caption: Consequences of adipocyte-specific Angptl8 knockout.
References
Measuring the ANGPTL8-ANGPTL3 Complex Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative measurement of the ANGPTL8-ANGPTL3 protein complex. This complex is a key regulator of lipid metabolism, primarily through its potent inhibition of lipoprotein lipase (B570770) (LPL), making it a significant target for therapeutic intervention in dyslipidemia and related metabolic diseases.
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, forms a functional complex with ANGPTL3. This interaction is crucial for the potent inhibition of LPL, an enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.[1][2] While ANGPTL3 alone can inhibit LPL, its association with ANGPTL8 dramatically enhances this inhibitory activity.[3][4][5][6] The formation of the ANGPTL3-ANGPTL8 complex is thought to occur intracellularly, and co-expression of both proteins is often necessary for the efficient secretion of a functional complex.[3][5] Understanding the dynamics of this complex formation is therefore essential for the development of novel therapeutics targeting triglyceride metabolism.
This document outlines several key methodologies for studying the ANGPTL8-ANGPTL3 interaction, complete with detailed experimental protocols and expected quantitative outcomes.
Signaling Pathway and Regulatory Model
The ANGPTL3-ANGPTL8 complex plays a central role in the "ANGPTL3-4-8 model" of triglyceride trafficking, which is regulated by nutritional status. In the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in the liver and adipose tissue. Hepatic ANGPTL8 then complexes with constitutively expressed ANGPTL3, and the resulting complex is secreted into the circulation. This ANGPTL3-ANGPTL8 complex potently inhibits LPL activity in oxidative tissues like skeletal and cardiac muscle, thereby diverting triglyceride-rich lipoproteins towards white adipose tissue for storage. Conversely, during fasting, ANGPTL8 levels decrease, leading to reduced formation of the inhibitory complex and allowing for fatty acid uptake and utilization by oxidative tissues.[1]
Data Presentation: Quantitative Analysis of ANGPTL8-ANGPTL3 Interaction
The following table summarizes key quantitative data related to the ANGPTL8-ANGPTL3 complex, derived from the experimental methods described below.
| Parameter | Method | Value | Species | Reference |
| Inhibition of LPL Activity (IC50) | LPL Activity Assay | ~6.06 nM | Human | |
| Stoichiometry (ANGPTL3:ANGPTL8) | Mass Spectrometry | ~3:1 | Human | [4] |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Not Reported | - | - |
Note: While Surface Plasmon Resonance (SPR) is a suitable method for determining binding affinity (Kd), specific values for the ANGPTL3-ANGPTL8 interaction were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Co-Immunoprecipitation (Co-IP) for Detecting Complex Formation
This protocol describes the detection of the ANGPTL8-ANGPTL3 complex from cell culture supernatant or human serum.
References
- 1. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Angiopoietin-Like Protein 3 and 8 Complex Interacts with Lipoprotein Lipase and Induces LPL Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative PCR for ANGPTL8 Gene Expression Analysis
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial signaling protein primarily expressed in the liver and adipose tissue.[1] It plays a significant role in lipid metabolism, particularly in the regulation of triglyceride levels through its interaction with other ANGPTL proteins, such as ANGPTL3, to inhibit lipoprotein lipase (B570770) (LPL).[2][3][4] Dysregulation of ANGPTL8 expression has been implicated in various metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease.[5] Furthermore, emerging evidence suggests its involvement in cellular proliferation and cancer through modulation of signaling pathways like the Wnt/β-catenin and AMPK pathways.[6][7]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for the quantification of gene expression levels. This document provides a detailed protocol for the analysis of ANGPTL8 gene expression using qPCR, intended for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of ANGPTL8 gene expression is depicted below.
Experimental Protocols
1. Materials and Reagents
-
Tissue samples (e.g., human liver or adipose tissue)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Nuclease-free water
-
High-Capacity cDNA Reverse Transcription Kit (e.g., Applied Biosystems)
-
qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Forward and reverse primers for human ANGPTL8 and selected reference gene(s)
-
Optical qPCR plates and seals
2. Primer Sequences
Validated primer sequences are critical for accurate qPCR results. The following are published primer sequences for human ANGPTL8 and commonly used reference genes for liver and adipose tissue.
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| ANGPTL8 | CTCTCTGCCTCCTGTGGAC | GCTCTGTACACGCCATTGAG |
| RPLP0 | GGCGACCTGGAAGTCCAACT | CCATCAGCACCACAGCCTTC |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA |
| PPIA | CATCTGCACTGCCAAGACTGA | TTGCCAAACACCACATGCTT |
3. Total RNA Extraction and Quality Control
-
Homogenize 30-50 mg of tissue sample in lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA extraction. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the total RNA in nuclease-free water.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 indicates high-purity RNA.
-
Evaluate RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
4. Reverse Transcription (cDNA Synthesis)
-
Prepare a reverse transcription master mix according to the manufacturer's instructions. For each sample, combine the reverse transcriptase, dNTPs, random primers, and reaction buffer.
-
In a separate tube, add 1 µg of total RNA and nuclease-free water to a final volume of 10 µL.
-
Add 10 µL of the master mix to each RNA sample.
-
Gently mix and centrifuge briefly.
-
Incubate the reaction in a thermal cycler using the following conditions:
-
25°C for 10 minutes
-
37°C for 120 minutes
-
85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C.
5. Quantitative PCR (qPCR)
-
Dilute the synthesized cDNA 1:10 with nuclease-free water.
-
Prepare a qPCR master mix for each gene of interest (ANGPTL8 and reference gene). For each reaction, combine the qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add 2 µL of the diluted cDNA to the respective wells.
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform the qPCR in a real-time PCR instrument with the following cycling conditions:
-
Enzyme Activation: 95°C for 2 minutes
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification cycles to verify the specificity of the reaction.
-
Data Analysis
The relative expression of the ANGPTL8 gene will be determined using the comparative Ct (ΔΔCt) method.
-
Normalization to a Reference Gene (ΔCt): ΔCt = Ct(ANGPTL8) - Ct(Reference Gene)
-
Normalization to a Control Sample (ΔΔCt): ΔΔCt = ΔCt(Test Sample) - ΔCt(Control Sample)
-
Calculation of Fold Change: Fold Change = 2-ΔΔCt
Quantitative Data Summary
The following table provides an example of qPCR data for ANGPTL8 gene expression in liver tissue from a control group and a treatment group.
| Sample Group | Gene | Average Ct | ΔCt (vs. RPLP0) | ΔΔCt (vs. Control) | Fold Change |
| Control | ANGPTL8 | 24.5 | 4.5 | 0 | 1.0 |
| RPLP0 | 20.0 | ||||
| Treatment | ANGPTL8 | 22.0 | 2.1 | -2.4 | 5.29 |
| RPLP0 | 19.9 |
ANGPTL8 Signaling Pathways
Wnt/β-catenin Signaling Pathway
ANGPTL8 has been shown to modulate the Wnt/β-catenin signaling pathway. In some contexts, ANGPTL8 can inhibit this pathway, leading to decreased cell proliferation.[7]
AMPK Signaling Pathway
The 5' AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis. ANGPTL8 expression can be suppressed by the activation of AMPK signaling.[8]
References
- 1. ANGPTL8 - Wikipedia [en.wikipedia.org]
- 2. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANGPTL8 angiopoietin like 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes: Hydrodynamic Transfection for ANGPTL8 Overexpression in Mice
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein predominantly expressed in the liver and adipose tissue.[1][2] It plays a crucial role in lipid metabolism, particularly in the regulation of plasma triglycerides (TG).[2][3] ANGPTL8 functions by forming complexes with other ANGPTL proteins, such as ANGPTL3 and ANGPTL4, to inhibit lipoprotein lipase (B570770) (LPL) activity in a tissue-specific manner.[4][5] In the fed state, ANGPTL8 expression is induced, leading to the formation of an ANGPTL3/ANGPTL8 complex that inhibits LPL in oxidative tissues like heart and skeletal muscle, thereby directing triglycerides toward adipose tissue for storage.[2][4][5]
Hydrodynamic gene delivery is a simple, rapid, and effective non-viral method for in vivo gene transfer, primarily targeting the liver.[6][7][8] The technique involves the rapid tail vein injection of a large volume of a solution containing naked plasmid DNA.[7][9] This high-pressure delivery transiently increases the permeability of liver cells, facilitating the uptake of the plasmid DNA.[7][10] This method is particularly well-suited for studying liver-secreted proteins like ANGPTL8, allowing for robust and transient overexpression to investigate its function and potential as a therapeutic target.[8][11]
Experimental Data Summary
Hydrodynamic delivery of an ANGPTL8-expressing plasmid results in significant, though variable, overexpression in the mouse liver. The physiological consequences primarily manifest as changes in plasma lipid profiles.
| Parameter | Control Group (e.g., GFP Plasmid) | ANGPTL8 Overexpression Group | Fold Change | Reference |
| Hepatic Angptl8 mRNA Expression | Baseline | 3.2-fold to 26-fold increase | 3.2x - 26x | [11][12][13] |
| Plasma Triglycerides (TG) | Normal | Significantly Increased | >5x | [14][15] |
| Plasma Cholesterol | Normal | Increased | - | [11] |
| VLDL (Very Low-Density Lipoprotein) | Normal | Increased | - | [11] |
| Glucose Tolerance | No Change | No Significant Change | - | [11][12][15] |
| Beta Cell Proliferation | No Change | No Significant Change | - | [11][12][13] |
Experimental Protocols
Plasmid DNA Preparation for ANGPTL8 Expression
Objective: To prepare high-quality, endotoxin-free plasmid DNA containing the mouse Angptl8 coding sequence under a strong mammalian promoter (e.g., CMV) for in vivo transfection.
Materials:
-
E. coli strain (e.g., DH5α)
-
Plasmid vector with Angptl8 insert
-
LB Broth and LB Agar (B569324) plates with appropriate antibiotic
-
Endotoxin-free plasmid DNA purification kit (Giga or Mega prep size recommended)
-
Spectrophotometer (e.g., NanoDrop)
-
Sterile, pyrogen-free 0.9% saline solution
Protocol:
-
Transform the ANGPTL8 expression plasmid into a suitable strain of E. coli and plate on selective LB agar plates.
-
Inoculate a single colony into a starter culture of 5-10 mL of LB broth with the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Use the starter culture to inoculate a large-scale culture (1-2 Liters). Incubate for 12-16 hours at 37°C with vigorous shaking.
-
Harvest the bacterial cells by centrifugation.
-
Purify the plasmid DNA using an endotoxin-free plasmid purification kit, strictly following the manufacturer’s instructions. Endotoxin contamination can cause severe inflammatory responses in mice.
-
Elute the purified DNA in sterile, endotoxin-free water or TE buffer.
-
Determine the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
On the day of injection, dilute the plasmid DNA in sterile 0.9% saline to the final desired concentration (typically 5-50 µg of DNA per mouse). The final volume will be determined by the mouse's body weight.
Hydrodynamic Tail Vein Injection
Objective: To deliver the ANGPTL8 plasmid to the mouse liver via high-pressure tail vein injection.[6][7]
Materials:
-
8-12 week old mice (e.g., C57BL/6 or ICR strain)[11]
-
Prepared ANGPTL8 plasmid solution in 0.9% saline
-
Mouse restrainer
-
Heat lamp or heating pad
-
3 mL syringes
-
27-gauge needles
-
70% ethanol (B145695) swabs
-
Scale for weighing mice
Protocol:
-
Weigh each mouse accurately immediately before the procedure.
-
Calculate the total injection volume, which should be 8-10% of the mouse's body weight.[6] For a 25g mouse, this corresponds to 2.0-2.5 mL.
-
Draw the calculated volume of the DNA/saline solution into a 3 mL syringe fitted with a 27-gauge needle. Ensure there are no air bubbles.
-
Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the cage on a heating pad to dilate the lateral tail veins.[10]
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with a 70% ethanol swab.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
Once the needle is correctly positioned in the vein, rapidly and smoothly depress the plunger to inject the entire volume within 5-8 seconds.[7] This rapid injection is critical for successful hydrodynamic delivery.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to stop any bleeding.
-
Return the mouse to a clean recovery cage.
Post-Procedure Monitoring and Sample Collection
Objective: To monitor the health of the mice post-injection and collect tissues for analysis at the desired time point (e.g., 3-8 days post-injection).[11]
Protocol:
-
Monitor the mice closely for the first few hours post-injection. A brief period of inactivity or rapid breathing is normal, but mice should recover within 5-15 minutes.[10]
-
Provide easy access to food and water.
-
At the designated experimental endpoint (e.g., 8 days post-injection), euthanize the mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for plasma separation.
-
Perfuse the liver with PBS and harvest the entire organ. A portion can be snap-frozen in liquid nitrogen for RNA/protein analysis, while another can be fixed in formalin for histology.
Verification of ANGPTL8 Overexpression
A. Quantitative PCR (qPCR)
Objective: To quantify the relative mRNA expression of Angptl8 in the liver.
Protocol:
-
Extract total RNA from a snap-frozen liver sample (~30 mg) using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).[16]
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.[17]
-
Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for mouse Angptl8.[12] Use a housekeeping gene (e.g., Cyclophilin, Gapdh, or Actb) for normalization.[12][16]
-
Calculate the relative expression of Angptl8 using the 2-ΔΔCt method.[18]
B. Western Blot
Objective: To detect and quantify the level of ANGPTL8 protein in liver lysates or plasma.
Protocol:
-
Homogenize snap-frozen liver tissue in RIPA buffer with protease inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.[16]
-
Denature 30-50 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ANGPTL8 overnight at 4°C.[16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the ANGPTL8 band intensity to a loading control like β-actin or GAPDH.[16]
Phenotypic Analysis
A. Plasma Lipid Profile
Objective: To measure the concentration of key lipids in the plasma.
Protocol:
-
Collect blood in EDTA-coated tubes and centrifuge at 1,500 x g for 20 minutes at 4°C to separate the plasma.[20]
-
Use commercial colorimetric assay kits to measure total triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) according to the manufacturer's instructions.[21][22]
-
For a more detailed analysis, lipidomics can be performed using liquid chromatography-mass spectrometry (LC/MS) on plasma extracts.[20][23]
B. Glucose and Insulin (B600854) Tolerance Tests (GTT & ITT)
Objective: To assess whole-body glucose homeostasis and insulin sensitivity.
-
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Insulin Tolerance Test (ITT):
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for ANGPTL8 overexpression in mice.
Caption: ANGPTL8 signaling in triglyceride metabolism.
References
- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrodynamic delivery - Wikipedia [en.wikipedia.org]
- 7. Transient Expression of Proteins by Hydrodynamic Gene Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrodynamic Transfection for Generation of Novel Mouse Models for Liver Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Angiopoietin-like protein 8 (ANGPTL8)/betatrophin overexpression does not increase beta cell proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiopoietin-like protein 8 (ANGPTL8)/betatrophin overexpression does not increase beta cell proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ANGPTL8 has both endocrine and autocrine effects on substrate utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liver-specific expression of ANGPTL8 promotes Alzheimer’s disease progression through activating microglial pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 21. journals.physiology.org [journals.physiology.org]
- 22. researchgate.net [researchgate.net]
- 23. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 25. IP Glucose Tolerance Test in Mouse [protocols.io]
- 26. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Insulin Tolerance Test in Mouse [protocols.io]
- 28. research-support.uq.edu.au [research-support.uq.edu.au]
- 29. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 30. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating ANGPTL8 Function with Antisense Oligonucleotides
Introduction to ANGPTL8
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein primarily expressed in the liver and adipose tissue.[1][2] It is a key regulator of triglyceride (TG) metabolism, primarily by inhibiting the activity of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for plasma TG clearance.[1][2] Elevated levels of circulating ANGPTL8 have been associated with several metabolic disorders, including type 2 diabetes mellitus (T2DM), obesity, metabolic syndrome, and nonalcoholic fatty liver disease (NAFLD).[1][2] ANGPTL8 is unique within the ANGPTL family as it lacks the typical fibrinogen-like domain but shares homology in its N-terminal domain with ANGPTL3 and ANGPTL4.[1][3] Its expression is regulated by nutritional status, such as feeding and fasting, as well as by insulin (B600854).[1][2]
The Role of ANGPTL8 in Signaling and Metabolism
ANGPTL8 exerts its primary function on lipid metabolism through a coordinated mechanism with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4. In the fed state, insulin stimulates ANGPTL8 expression.[4] ANGPTL8 then forms a complex with ANGPTL3, which is a potent inhibitor of LPL in cardiac and skeletal muscle.[2][5][6] This action effectively diverts circulating triglycerides towards white adipose tissue (WAT) for storage.[1][2] Conversely, during fasting, ANGPTL8 levels decrease, leading to increased LPL activity in muscle tissues to provide energy.[1][7]
Beyond its role in LPL inhibition, ANGPTL8 has been implicated in various other signaling pathways, including:
-
Insulin Signaling: ANGPTL8 expression is regulated by insulin, and studies suggest that silencing ANGPTL8 can impact insulin sensitivity and glucose homeostasis.[4][8][9]
-
Wnt/β-catenin Pathway: ANGPTL8 has been shown to promote the adipogenic differentiation of mesenchymal stem cells by inhibiting the Wnt/β-catenin signaling pathway.[1][2]
-
ERK Signaling: ANGPTL8 can activate the ERK signaling pathway, which is involved in downregulating adipose triglyceride lipase (ATGL), a key enzyme for triglyceride hydrolysis within adipocytes.[7] In the context of liver fibrosis, ANGPTL8 can stimulate hepatic stellate cells via the LILRB2/ERK signaling pathway.[1]
-
NF-κB Signaling: ANGPTL8 has been shown to be induced by inflammation and can sustain the production of chemokines through the NF-κB signaling pathway in certain cancers.[1][2]
Antisense Oligonucleotides (ASOs) for Studying Gene Function
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific messenger RNA (mRNA) sequence. This binding event leads to the degradation of the target mRNA by RNase H, thereby preventing the synthesis (translation) of the corresponding protein. Second-generation ASOs, such as those with 2′-O-methoxyethyl (MOE) modifications, exhibit improved stability, affinity, and safety profiles, making them valuable tools for in vivo research.[1][8] By specifically targeting Angptl8 mRNA, ASOs provide a powerful pharmacological approach to investigate the physiological and pathophysiological roles of ANGPTL8 through its selective knockdown.[4][8]
Application Note: Pharmacological Inhibition of ANGPTL8 Using ASOs
The use of ASOs to silence Angptl8 has provided significant insights into its function, particularly in the context of diet-induced metabolic diseases. Studies in rodent models have demonstrated that pharmacological knockdown of ANGPTL8 can prevent ectopic lipid accumulation and improve insulin resistance by promoting the uptake of lipids into adipose tissue.[8][10]
Key Findings from ASO-Mediated ANGPTL8 Knockdown Studies:
-
Reduced ANGPTL8 Expression: Treatment with a second-generation 2′-O-methoxyethyl ASO targeting Angptl8 effectively reduces its mRNA expression in both the liver and adipose tissue in high-fat diet (HFD)-fed rodents.[8]
-
Improved Lipid Profile: ASO-mediated silencing of Angptl8 leads to a significant reduction in fasting plasma triglycerides.[8]
-
Prevention of NAFLD: By disinhibiting adipose tissue LPL, Angptl8 ASO treatment enhances the uptake of postprandial triglycerides into white adipose tissue, thereby preventing hepatic steatosis (fatty liver).[8][10]
-
Enhanced Insulin Sensitivity: The prevention of lipid-induced hepatic insulin resistance is a key outcome of Angptl8 ASO treatment. This is evidenced by improved glucose tolerance and preserved insulin-stimulated Akt phosphorylation in the liver.[8][10]
-
Increased Adipose Tissue Mass: While protecting against ectopic lipid deposition in the liver, Angptl8 ASO treatment can lead to an increase in fat mass in HFD-fed mice, consistent with its mechanism of promoting lipid storage in adipose tissue.[8][10]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from studies utilizing Angptl8 ASOs in rodent models.
Table 1: Effects of Angptl8 ASO on Gene Expression and Plasma Parameters in HFD-Fed Rats
| Parameter | Control ASO | Angptl8 ASO | Percent Change | Reference |
| Epididymal Fat Angptl8 mRNA | ↓ 73% | [8] | ||
| Liver Angptl8 mRNA | ↓ 82% | [8] | ||
| Fasting Plasma Triglycerides | ↓ 59% | [8] |
Table 2: Effects of Angptl8 ASO on Hepatic and Adipose Tissue in HFD-Fed Rodents
| Parameter | Control ASO | Angptl8 ASO | Percent Change | Reference |
| Hepatic Triglyceride Content (Mice) | ↓ 37% | [8] | ||
| Subcutaneous Adipose LPL Activity (Rats) | ↑ ~200% (3-fold) | [8] | ||
| Subcutaneous Adipose TG Uptake (Rats) | Increased | [8] | ||
| Epididymal Adipose TG Uptake (Rats) | Increased | [8] | ||
| Body Fat Percentage (HFD-fed Mice) | Increased | [8] |
Experimental Protocols
Protocol 1: ASO Administration in Rodent Models
This protocol describes the in vivo administration of ASOs to achieve systemic knockdown of Angptl8.
Materials:
-
Second-generation 2′-O-methoxyethyl chimeric ASO against Angptl8
-
Control (scrambled) ASO
-
Sterile, pyrogen-free saline
-
Sprague Dawley rats or C57BL/6 mice
-
High-fat diet (HFD)
-
Standard rodent chow (RC)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimate animals to the desired diet (e.g., HFD) for a specified period.
-
Reconstitute the Angptl8 ASO and control ASO in sterile saline to the desired concentration.
-
Administer the ASO via intraperitoneal (IP) injection. A typical dosing regimen is 25 mg/kg body weight, once per week.[8]
-
Continue the treatment for the duration of the study (e.g., 3 weeks).[8]
-
Monitor animal body weight and food intake regularly.
-
At the end of the treatment period, collect blood and tissues for downstream analysis. For basal tissue collection, a 6-hour fast is recommended.[8]
Protocol 2: Assessment of Insulin Sensitivity
A. Hyperinsulinaemic–Euglycaemic Clamp (in Rats) This procedure is the gold standard for assessing insulin sensitivity in vivo.
Materials:
-
Anaesthesia (e.g., isoflurane)
-
Surgical tools for catheter implantation
-
Infusion pumps
-
Human insulin solution
-
20% Dextrose solution
-
Blood glucose meter and strips
Procedure:
-
Perform survival surgery to implant catheters in the jugular vein (for infusions) and carotid artery (for sampling). Allow for a recovery period.
-
Fast the animals for 12-16 hours prior to the clamp study.[8]
-
Initiate a continuous infusion of human insulin.
-
Monitor blood glucose every 5-10 minutes from the arterial catheter.
-
Infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia during the steady-state period of the clamp is a direct measure of whole-body insulin sensitivity.
B. Intraperitoneal Glucose Tolerance Test (IPGTT) (in Mice) This test measures the ability of an animal to clear a glucose load.
Materials:
-
D-glucose solution (e.g., 20% in sterile saline)
-
Blood glucose meter and strips
-
Syringes for IP injection
Procedure:
-
Fast mice for 6-12 hours.
-
Measure baseline blood glucose (time 0) from the tail vein.
-
Administer a bolus of D-glucose via IP injection (e.g., 1-2 g/kg body weight).
-
Measure blood glucose at specified time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time. Improved glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.
Protocol 3: Analysis of Lipid Metabolism and Uptake
A. Plasma Triglyceride Measurement
-
Collect blood from fasted animals into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Measure plasma triglyceride concentrations using a commercially available colorimetric assay kit according to the manufacturer's instructions.
B. Adipose Tissue LPL Activity Assay
-
Excise adipose tissue (e.g., subcutaneous, epididymal) and homogenize in a suitable buffer.
-
Incubate the tissue homogenate with a substrate emulsion containing a fluorescently labeled or radiolabeled triglyceride.
-
Measure the release of free fatty acids over time using a fluorometer or scintillation counter.
-
Normalize LPL activity to the total protein content of the homogenate.
C. Mixed Meal Tolerance Test (MMTT) for Adipose Lipid Uptake
-
Prepare a mixed meal containing a lipid source and a tracer, such as ³H-triolein or ³H-retinyl palmitate.[8]
-
Administer the mixed meal to fasted animals via oral gavage.
-
At a specified time point post-gavage (e.g., 4 hours), euthanize the animal and collect blood and various tissues (liver, subcutaneous fat, epididymal fat).
-
Measure the radioactivity in plasma and tissue homogenates using liquid scintillation counting.
-
The incorporation of the radiolabel into tissue lipids reflects the uptake of meal-derived triglycerides.[8]
Visualizations
Caption: ANGPTL8-mediated inhibition of LPL in the fed state.
References
- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 8. Angptl8 antisense oligonucleotide improves adipose lipid metabolism and prevents diet-induced NAFLD and hepatic insulin resistance in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing ANGPTL8 reduces mouse preadipocyte differentiation and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angptl8 antisense oligonucleotide improves adipose lipid metabolism and prevents diet-induced NAFLD and hepatic insulin resistance in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
ANGPTL8: A Promising Therapeutic Target for Hypertriglyceridemia - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a key regulator of triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 and subsequent inhibition of lipoprotein lipase (B570770) (LPL).[1][2] LPL is the rate-limiting enzyme for the hydrolysis of triglycerides from circulating very-low-density lipoproteins (VLDL) and chylomicrons.[3][4] By inhibiting LPL, ANGPTL8 plays a crucial role in directing circulating TGs to adipose tissue for storage, particularly in the fed state.[1][4] Dysregulation of this pathway is associated with hypertriglyceridemia, a condition characterized by elevated levels of triglycerides in the blood and a significant risk factor for cardiovascular disease and pancreatitis. This document provides a comprehensive overview of ANGPTL8 as a therapeutic target, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.
Mechanism of Action: The ANGPTL3-ANGPTL8-LPL Axis
ANGPTL8 functions in concert with ANGPTL3 to inhibit LPL activity.[2][5] While ANGPTL3 can independently inhibit LPL, its inhibitory potency is significantly enhanced when it forms a complex with ANGPTL8.[5][6] In the fed state, insulin (B600854) stimulates the expression and secretion of ANGPTL8 from the liver and adipose tissue.[1][3] Circulating ANGPTL8 then complexes with ANGPTL3, and this ANGPTL3/8 complex potently inhibits LPL in oxidative tissues like cardiac and skeletal muscle.[1][4][7] This tissue-specific inhibition of LPL redirects triglyceride-rich lipoproteins towards white adipose tissue for storage.[1] Conversely, during fasting, ANGPTL8 levels decrease, leading to reduced inhibition of LPL in muscle tissues, thereby allowing for fatty acid uptake and oxidation for energy.[1][4]
The following diagram illustrates the signaling pathway of ANGPTL8 in regulating triglyceride metabolism.
Therapeutic Targeting of ANGPTL8
Inhibition of ANGPTL8 has emerged as a promising strategy for the treatment of hypertriglyceridemia. By blocking ANGPTL8, the potent inhibitory effect of the ANGPTL3/8 complex on LPL is attenuated, leading to increased LPL activity and enhanced clearance of triglycerides from the circulation.[8][9][10] Preclinical studies using monoclonal antibodies against ANGPTL8 have demonstrated significant reductions in plasma triglyceride levels in mice and non-human primates.[4][8][9][11] Furthermore, genetic inactivation of the Angptl8 gene in rodents results in lower plasma triglyceride levels and reduced adiposity.[12][13][14]
The following diagram illustrates the therapeutic approach of targeting ANGPTL8.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effect of ANGPTL8 inhibition on plasma triglyceride levels.
Table 1: Effect of ANGPTL8 Monoclonal Antibody (REGN3776) in Mice
| Treatment Group | Dose | Change in Plasma Triglycerides | Reference |
| Angptl8hum/hum Mice | 10 mg/kg (single dose) | ~65% reduction | [15] |
| Dyslipidemic Cynomolgus Monkeys | Single dose | Normalized plasma TGs | [8][9] |
Table 2: Effect of Angptl8 Gene Knockout in Rodents
| Animal Model | Condition | Change in Plasma Triglycerides | Reference |
| Angptl8-/- Mice | Fed state | >50% reduction | [12] |
| Angptl8 KO Rats | Fasted and refed states | Significantly lower | [13][14] |
Experimental Protocols
This section provides detailed protocols for key experiments commonly used in the study of ANGPTL8 and its role in triglyceride metabolism.
Protocol 1: Measurement of Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity
This protocol describes a fluorometric assay to measure LPL activity in post-heparin plasma from mice or rats.
Materials:
-
Heparin (0.2 Units/gram of body weight)
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Refrigerated microcentrifuge
-
Fluorometric LPL activity assay kit (e.g., from commercial suppliers)
-
Microplate reader with Ex/Em = 482/515 nm capability
-
37°C incubator
Procedure:
-
Inject the mouse or rat with 0.2 Units of heparin per gram of body weight via tail vein injection to release LPL from the endothelium into the circulation.[11]
-
Ten minutes after heparin injection, collect blood into tubes containing an anticoagulant.[11]
-
Immediately place the blood samples on ice.
-
Centrifuge the blood samples at 3,000 x g for 15 minutes at 4°C.[11]
-
Carefully collect the plasma (supernatant) and transfer it to a clean, pre-chilled tube. Plasma can be used immediately or stored at -80°C for later analysis.
-
Prepare the LPL assay reagents according to the manufacturer's instructions of the commercial kit. This typically includes a reaction mix and a substrate.
-
Set up the reaction in a 96-well plate:
-
Standard wells: Add standard dilutions as per the kit protocol.
-
Sample wells: Add 1-10 µL of plasma per well and adjust the volume to 50 µL with ddH₂O.[11]
-
Background control wells: Add 50 µL of ddH₂O.
-
-
Add 50 µL of the Reaction Mix to each well.
-
Add 50 µL of the diluted Substrate to each sample and control well.
-
Pre-incubate the plate at 37°C for 10 minutes, protected from light.[11]
-
Measure the fluorescence in a kinetic mode at Ex/Em = 482/515 nm every 10 minutes for at least 1 hour at 37°C, protected from light.[11]
-
Calculate the LPL activity based on the rate of fluorescence increase, using the standard curve for quantification. LPL activity is typically expressed as µmol of substrate hydrolyzed per minute per mL of plasma.
Protocol 2: Quantification of ANGPTL8 Levels by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure ANGPTL8 concentrations in serum, plasma, or other biological fluids.
Materials:
-
ANGPTL8 ELISA kit (species-specific)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
37°C incubator
-
Samples (serum, plasma, etc.)
Procedure:
-
Bring all kit components and samples to room temperature before use.
-
Prepare the standard dilutions, wash buffer, and other reagents as instructed in the kit manual.
-
Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate.[1]
-
Cover the plate and incubate for 80 minutes at 37°C.[1]
-
Aspirate the liquid from each well and wash the plate 3 times with 1x Wash Solution.[1]
-
Add 100 µL of the Biotin-conjugated detection antibody working solution to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate and wash the plate 3 times as in step 5.
-
Add 100 µL of Streptavidin-HRP working solution to each well.[1]
-
Cover the plate and incubate for 50 minutes at 37°C.[1]
-
Aspirate and wash the plate 5 times.[1]
-
Add 90 µL of TMB Substrate Solution to each well.[1]
-
Cover the plate and incubate for 20 minutes at 37°C in the dark.[1]
-
Add 50 µL of Stop Solution to each well.[1]
-
Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the concentration of ANGPTL8 in the samples by plotting a standard curve of OD values versus known concentrations of the standards.
Protocol 3: In Vivo Administration of ANGPTL8 Monoclonal Antibody in Mice
This protocol describes a general procedure for administering a monoclonal antibody targeting ANGPTL8 to mice to study its effects on triglyceride metabolism.
Materials:
-
ANGPTL8 monoclonal antibody (e.g., REGN3776)[15]
-
Control antibody (isotype control)
-
Sterile phosphate-buffered saline (PBS) for dilution
-
Mice (e.g., C57BL/6 or humanized ANGPTL8 mice)
-
Syringes and needles for injection (e.g., intraperitoneal or subcutaneous)
Procedure:
-
House the mice under standard conditions with a regular chow diet or a high-fat diet to induce hypertriglyceridemia, depending on the study design.
-
Dilute the ANGPTL8 monoclonal antibody and the control antibody to the desired concentration in sterile PBS. A typical dose for mice is around 10 mg/kg.[15]
-
Administer the antibody or control solution to the mice via the chosen route of injection (e.g., a single intraperitoneal injection).
-
At specified time points after injection (e.g., daily or weekly), collect blood samples for the measurement of plasma triglyceride levels and other relevant parameters.
-
Monitor the mice for any changes in body weight, food intake, and overall health.
-
At the end of the study, tissues can be collected for further analysis, such as LPL activity in muscle and adipose tissue.
Protocol 4: Generation of Angptl8 Knockout Rats using CRISPR/Cas9
This protocol provides a summary of the steps involved in creating an Angptl8 knockout rat model using the CRISPR/Cas9 system.
Materials:
-
Guide RNAs (gRNAs) targeting the Angptl8 gene
-
Cas9 nuclease (mRNA or protein)
-
Rat zygotes (e.g., from F344/Stm rats)[8]
-
Microinjection setup
-
PCR reagents for genotyping
-
DNA sequencing services
Procedure:
-
Design gRNAs: Design two gRNAs that target exons of the rat Angptl8 gene.[8] Use software tools to predict unique and efficient target sites.
-
Prepare CRISPR/Cas9 components: Synthesize the designed gRNAs and obtain Cas9 nuclease.
-
Microinjection: Prepare a mixture of the Cas9 nuclease and the gRNAs and microinject it into the cytoplasm of rat zygotes.[8]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female rats.
-
Genotyping: After the pups are born, extract genomic DNA from tail biopsies. Use PCR to amplify the targeted region of the Angptl8 gene.
-
Screen for Mutations: Analyze the PCR products by gel electrophoresis and DNA sequencing to identify pups with frameshift mutations (insertions or deletions) in the Angptl8 gene.[8]
-
Breeding: Breed the founder rats carrying the desired mutation to establish a colony of Angptl8 knockout rats.
-
Confirmation of Knockout: Confirm the absence of ANGPTL8 protein expression in the knockout rats using methods like Western blotting or ELISA.
The following diagram outlines the workflow for generating Angptl8 knockout rats.
Conclusion
ANGPTL8's central role in regulating triglyceride metabolism through the inhibition of LPL makes it a highly attractive therapeutic target for hypertriglyceridemia. The preclinical data from studies involving monoclonal antibodies and genetic knockouts are compelling, demonstrating significant reductions in plasma triglyceride levels. The detailed protocols provided in this document offer a foundation for researchers to further investigate the biology of ANGPTL8 and to develop and evaluate novel therapeutic strategies targeting this important protein. Continued research in this area holds the promise of new and effective treatments for patients with hypertriglyceridemia and associated metabolic disorders.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Diagnostic value of post-heparin lipase testing in detecting common genetic variants in the LPL and LIPC genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANGPTL8 Blockade With a Monoclonal Antibody Promotes Triglyceride Clearance, Energy Expenditure, and Weight Loss in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit - Elabscience® [elabscience.com]
- 6. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 7. Method to measure apolipoprotein B-48 and B-100 secretion rates in an individual mouse: evidence for a very rapid turnover of VLDL and preferential removal of B-48- relative to B-100-containing lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9-mediated Angptl8 knockout suppresses plasma triglyceride concentrations and adiposity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of genetically modified rat models via the CRISPR/Cas9 technology. | Semantic Scholar [semanticscholar.org]
- 10. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 12. [Semi-automatic assay of post-heparin plasma lipoprotein lipase activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of In Vivo VLDL and Chylomicron Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CRISPR/Cas9-mediated Angptl8 knockout suppresses plasma triglyceride concentrations and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ANGPTL8 Blockade With a Monoclonal Antibody Promotes Triglyceride Clearance, Energy Expenditure, and Weight Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in ANGPTL8 western blot.
Welcome to the technical support center for ANGPTL8 western blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges such as low or no signal in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not detecting any signal for ANGPTL8 in my western blot. What are the possible reasons?
A low or absent signal for ANGPTL8 can be due to several factors, ranging from sample type to antibody selection. Here’s a breakdown of potential issues and solutions:
-
Low Protein Abundance: ANGPTL8 expression is highest in the liver and adipose tissue.[1][2][3] If you are using other tissue types or cell lines, the expression level might be too low for detection by standard western blot.
-
Suboptimal Sample Preparation: The choice of lysis buffer is critical for efficient protein extraction.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal.
-
Antibody Issues: The primary or secondary antibody may not be optimal or may have lost activity.
Q2: My ANGPTL8 signal is very weak. How can I enhance it?
Several strategies can be employed to boost a weak ANGPTL8 signal:
-
Increase Protein Load: For low-abundance proteins, increasing the amount of protein loaded per well can significantly improve detection.[5][10]
-
Recommendation: Increase the protein load to 50-100 µg per lane.[8]
-
-
Optimize Blocking Conditions: Over-blocking can sometimes mask the epitope.
-
Enhance Detection Method: The choice of detection reagent is crucial for sensitivity.
-
Amplify the Signal: The choice of secondary antibody can also play a role in signal amplification.
-
Recommendation: Using a polyclonal secondary antibody can be advantageous as multiple secondary antibodies can bind to the primary antibody, thus amplifying the signal.[9]
-
Q3: I am trying to detect secreted ANGPTL8 from cell culture media, but I see no signal. Why?
Detecting secreted ANGPTL8 can be particularly challenging.
-
Co-expression with ANGPTL3 is often required for secretion: Studies have shown that ANGPTL8 may remain intracellular and is not readily secreted unless it is co-expressed with ANGPTL3.[13][14][15] The ANGPTL3-ANGPTL8 complex is what is efficiently secreted.[14]
-
Recommendation: If you are working with a cell line that does not endogenously express ANGPTL3, you may need to co-transfect with both ANGPTL8 and ANGPTL3 to detect secreted ANGPTL8.
-
-
Low Concentration in Media: The concentration of secreted protein in the culture medium might be too low for direct detection.
-
Recommendation: Concentrate the conditioned media before running the western blot. This can be done using centrifugal filter units.[14]
-
Quantitative Data Summary
| Parameter | Recommendation for Low Abundance Proteins (like ANGPTL8) |
| Protein Load | 50-100 µg of total protein per lane[8] |
| Membrane Type | PVDF (Polyvinylidene fluoride)[7][9] |
| Blocking Agent | 1-5% BSA or non-fat dry milk in TBST. Consider reducing concentration for low abundance targets.[9] |
| Primary Antibody Dilution | Start with the manufacturer's recommended dilution (e.g., 1:1000) and optimize. For a weak signal, try a lower dilution (e.g., 1:500).[8][16] |
| Secondary Antibody Dilution | Typically 1:2,000 to 1:10,000, but should be optimized.[9] |
Experimental Protocols
Sample Preparation: Lysis of Liver or Adipose Tissue
-
Excise and wash the tissue with ice-cold PBS to remove any blood.
-
Mince the tissue on ice.
-
Add 5-10 volumes of ice-cold RIPA buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 50-100 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For a protein of ANGPTL8's size (~22 kDa), a wet transfer at 100V for 60-90 minutes at 4°C is recommended.[17]
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ANGPTL8 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
Visualizations
Caption: Workflow for ANGPTL8 Western Blotting.
Caption: ANGPTL8 Secretion Pathway.
References
- 1. Tissue expression of ANGPTL8 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Detecting low abundance proteins via Western Blot | Proteintech Group [ptglab.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. agrisera.com [agrisera.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ANGPTL8/Betatrophin antibody (66641-1-Ig) | Proteintech [ptglab.com]
- 17. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with commercial ANGPTL8 ELISA kits.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered with commercial Angiopoietin-like protein 8 (ANGPTL8) ELISA kits. The information is tailored for researchers, scientists, and drug development professionals.
General Troubleshooting
My ELISA results are not as expected. Where do I start troubleshooting?
When encountering unexpected ELISA results, a systematic approach to troubleshooting is essential. Start by evaluating the most common sources of error.
Troubleshooting Workflow for Unexpected ELISA Results
Caption: A step-by-step guide to general ELISA troubleshooting.
Poor Standard Curve
Q1: My standard curve is non-linear or has a low R² value. What are the possible causes?
A poor standard curve is a frequent issue and can arise from several factors, including inaccurate preparation of the standards, pipetting errors, or degraded reagents.[1]
Troubleshooting a Poor Standard Curve
-
Pipetting Error : Inaccurate pipetting during the serial dilution of the standard is a primary cause.[1] Ensure pipettes are calibrated and that you are using the correct pipette for the volume range.[1][2]
-
Improper Standard Reconstitution : Briefly centrifuge the lyophilized standard vial before opening to ensure all powder is at the bottom.[3] Reconstitute according to the kit's manual.
-
Degraded Standard : Improper storage or repeated freeze-thaw cycles can degrade the standard protein.[1] Always aliquot and store the standard as recommended by the manufacturer.
-
Inadequate Mixing : Ensure thorough mixing of each standard dilution before proceeding to the next.
Workflow for Diagnosing a Poor Standard Curve
Caption: A logical workflow for troubleshooting a poor standard curve.
High Background
Q2: I am observing high optical density (OD) readings in all wells, including the blanks. What could be the cause?
High background can mask the specific signal from your samples, making data interpretation difficult. Common causes include insufficient washing, overly concentrated reagents, or non-specific binding.[4]
Troubleshooting High Background
-
Insufficient Washing : This is a very common cause.[3][5] Ensure that wells are completely filled and emptied during each wash step. Increasing the number of washes or the soak time between washes can help.[2][3][4]
-
High Reagent Concentration : The concentration of the detection antibody or the enzyme conjugate may be too high.[6] Perform a titration to determine the optimal concentration.
-
Contamination : Reagents, particularly the wash buffer or substrate, can become contaminated.[5][7] Use fresh, sterile reagents. The TMB substrate should be colorless before use.[5][8]
-
Prolonged Incubation : Incubation times that are too long can lead to increased non-specific signal.[6][8] Adhere strictly to the times specified in the protocol.
-
Improper Blocking : Inadequate blocking can lead to non-specific binding of antibodies to the plate surface. Ensure the blocking step is performed according to the protocol.
Low or No Signal
Q3: My samples and standards are showing very low or no signal. What went wrong?
A lack of signal can be frustrating. This issue often points to a problem with a critical reagent or a mistake in the assay procedure.
Troubleshooting Low or No Signal
-
Expired or Improperly Stored Reagents : Check the expiration dates on all kit components.[2] Ensure all reagents have been stored at the recommended temperatures.
-
Omission of a Key Reagent : Systematically review the protocol to ensure that all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order.[9]
-
Incorrect Reagent Preparation : Double-check all dilution calculations for antibodies and standards.
-
Sample Concentration Below Detection Limit : The ANGPTL8 concentration in your samples may be lower than the sensitivity of the kit. Try running a more concentrated sample if possible.
-
Inhibiting Substances : The presence of substances like sodium azide (B81097) in buffers can inhibit the HRP enzyme activity.[3]
Specificity and Cross-Reactivity of ANGPTL8 Kits
Q4: Why are my ANGPTL8 results inconsistent when using different commercial ELISA kits?
Studies have shown that different commercial ANGPTL8 ELISA kits can yield poorly correlated results.[10] This discrepancy may be due to the specific epitopes recognized by the antibodies used in each kit.[11]
Key Considerations for ANGPTL8 Kit Specificity:
-
Antibody Specificity : Some kits may use antibodies that recognize the N-terminus of ANGPTL8, while others may target the C-terminus.[11] ANGPTL8 can be cleaved in vivo, so different kits may measure different forms of the protein (full-length vs. fragments).
-
Cross-Reactivity : ANGPTL8 shares sequence homology with other members of the angiopoietin-like protein family, such as ANGPTL3 and ANGPTL4. It is crucial to verify if the kit has been tested for cross-reactivity with these related proteins.[10] A well-validated kit should not show significant cross-reactivity.[10]
ANGPTL8 ELISA Specificity Considerations
Caption: Potential for cross-reactivity in ANGPTL8 ELISA kits.
Quantitative Data from Commercial Kits
The performance characteristics of commercial ANGPTL8 ELISA kits can vary. Below is a summary of typical quantitative data found in kit manuals. Always refer to the specific manual provided with your kit for precise details.
| Parameter | Human ANGPTL8 Kits | Rat ANGPTL8 Kits | Mouse ANGPTL8 Kits |
| Detection Range | 0.125 - 10 ng/mL[12][13][14] | 31.2 - 2000 pg/mL[15] | Varies by manufacturer |
| Sensitivity | 0.056 - 75.00 pg/mL[12][13][14] | 18.75 pg/mL[15] | Varies by manufacturer |
| Intra-Assay CV (%) | < 10%[12][13] | < 4.8%[15] | Varies by manufacturer |
| Inter-Assay CV (%) | < 12%[12][13] | < 5.5%[15] | Varies by manufacturer |
| Sample Types | Serum, Plasma, Tissue Homogenates, Other Biological Fluids[12][13] | Serum, Plasma, Cell Culture Supernatant[15] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants[16] |
Note: CV = Coefficient of Variation. This data is compiled from various manufacturers and should be used as a general guide.
Experimental Protocols
What is a standard protocol for sample preparation?
Proper sample collection and preparation are critical for accurate results.
Serum
-
Collect whole blood in a tube without anticoagulant.
-
Allow the blood to clot at room temperature for 30-120 minutes.[17][18]
-
Carefully collect the supernatant (serum).
-
Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17][18]
Plasma
-
Collect whole blood into a tube containing an anticoagulant like EDTA or heparin.[18]
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[18]
-
Collect the supernatant (plasma).
-
Assay immediately or aliquot and store at -20°C or -80°C.[18]
Tissue Homogenates
-
Rinse tissue with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize in an appropriate buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
Can you outline a typical sandwich ELISA workflow?
Most ANGPTL8 kits utilize the sandwich ELISA principle.
Sandwich ELISA Workflow
Caption: A typical workflow for a commercial sandwich ELISA kit.[13]
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. novateinbio.com [novateinbio.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. sinobiological.com [sinobiological.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. mybiosource.com [mybiosource.com]
- 8. assaygenie.com [assaygenie.com]
- 9. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiopoietin Like Protein 8 (ANGPTL8) BioAssay(TM) ELISA Kit (Human) | United States Biological | Biomol.com [biomol.com]
- 13. msesupplies.com [msesupplies.com]
- 14. ardentbio.com [ardentbio.com]
- 15. fn-test.com [fn-test.com]
- 16. mybiosource.com [mybiosource.com]
- 17. bosterbio.com [bosterbio.com]
- 18. elkbiotech.com [elkbiotech.com]
ANGPTL8 Antibody Validation for Immunoprecipitation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ANGPTL8 antibodies for immunoprecipitation (IP). This resource offers detailed troubleshooting advice, frequently asked questions, a validated experimental protocol, and insights into relevant signaling pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the immunoprecipitation of ANGPTL8.
| Question/Issue | Potential Cause | Recommended Solution |
| No or Weak ANGPTL8 Signal in Eluate | Low ANGPTL8 expression in the sample: ANGPTL8 expression varies between tissues and cell types. | - Confirm ANGPTL8 expression in your sample material by Western Blot before proceeding with IP.- Increase the total protein input for the IP.- Choose a cell line or tissue known to express high levels of ANGPTL8 (e.g., hepatocytes, adipocytes). |
| Inefficient antibody binding: The antibody may not be suitable for IP or may not recognize the native conformation of ANGPTL8. | - Use an antibody specifically validated for immunoprecipitation.- Titrate the antibody concentration to find the optimal amount.- Ensure the antibody is compatible with the species of your sample. | |
| Inefficient protein lysis: ANGPTL8 may not be effectively solubilized from the cells or tissue. | - Use a lysis buffer containing non-ionic detergents (e.g., 1% NP-40 or Triton X-100).[1] A common lysis buffer for ANGPTL8 co-IP is a non-denaturing buffer containing 20 mM Tris HCl, 137 mM NaCl, 10% glycerol, 1% NP-40, and 2 mM EDTA with protease inhibitors.[1] | |
| Protein degradation: ANGPTL8 may be degraded by proteases during the procedure. | - Always add a fresh protease inhibitor cocktail to your lysis buffer. | |
| High Background/Non-specific Bands | Non-specific binding to beads: Proteins other than ANGPTL8 are binding to the Protein A/G beads. | - Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.- Block the beads with BSA or normal serum from the same species as the primary antibody. |
| Too much antibody used: Excess antibody can lead to non-specific binding. | - Reduce the amount of primary antibody used in the IP. | |
| Insufficient washing: Non-specifically bound proteins are not adequately removed. | - Increase the number of wash steps (typically 3-5 washes).- Use a more stringent wash buffer (e.g., with a slightly higher salt or detergent concentration). | |
| Heavy and Light Chains Obscuring ANGPTL8 Band | Antibody chains co-elute with the target protein: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody are detected by the secondary antibody in the Western Blot. | - Use an IP/Western Blot antibody from a different host species if possible.- Use a secondary antibody that specifically recognizes the native (non-reduced) primary antibody.- Covalently crosslink the antibody to the beads to prevent its elution with the antigen. |
| Difficulty Detecting ANGPTL8 Interaction Partners (Co-IP) | Weak or transient interaction: The interaction between ANGPTL8 and its binding partner may be weak or only occur under specific conditions. | - Use a gentle lysis buffer with lower concentrations of detergents and salts.- Consider cross-linking interacting proteins in vivo before cell lysis. |
| Interaction disrupted during IP: The experimental conditions may be too harsh. | - Perform all incubation and wash steps at 4°C.- Minimize the number and stringency of wash steps. |
ANGPTL8 Antibody Information for Immunoprecipitation
While direct comparative data for all available ANGPTL8 antibodies in IP is limited, the following table summarizes information on antibodies that have been successfully used in immunoprecipitation or are validated for this application by the manufacturer. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.
| Antibody Type | Host Species | Validated Applications | Manufacturer/Catalog No. | Notes |
| Polyclonal | Rabbit | WB, IHC, ICC, IP | Biomatik / CAU21003[2] | Validated for IP. |
| Monoclonal | Mouse | WB, IHC, IF, ELISA | Proteintech / 66641-1-Ig[3] | While not explicitly validated for IP on the datasheet, monoclonal antibodies can be effective for IP. |
| Polyclonal | Rabbit | WB, IHC, IF | Several | Many polyclonal antibodies are available and are often a good choice for IP due to their ability to recognize multiple epitopes. |
Detailed Experimental Protocol: Immunoprecipitation of ANGPTL8 from Human Serum
This protocol is adapted from a validated method for the co-immunoprecipitation of ANGPTL8 and its binding partners, ANGPTL3 and ANGPTL4, from human serum.[4] It can be modified for the immunoprecipitation of ANGPTL8 from cell lysates or other biological samples.
Materials:
-
Anti-ANGPTL8 antibody (validated for IP)
-
Tosyl-activated magnetic beads
-
Human serum (or cell lysate)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl pimelimidate (DMP) for crosslinking (optional)
-
Sample buffer (e.g., Laemmli buffer) for Western Blot analysis
Procedure:
-
Antibody Coupling to Beads:
-
Covalently couple the anti-ANGPTL8 antibody to tosyl-activated beads according to the manufacturer's instructions. This typically involves incubating the antibody with the beads in a suitable buffer.
-
(Optional) For a more stable linkage and to prevent antibody elution, the heavy and light chains can be further cross-linked using dimethyl pimelimidate.[4]
-
-
Sample Preparation:
-
Immunoprecipitation:
-
Add the antibody-coupled beads to the prepared sample. A recommended starting point is 50 µL of beads containing 20 µg of antibody for 4 mL of diluted serum.[4]
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with cold PBS. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in sample buffer (e.g., 1X Laemmli buffer).
-
Boil the sample for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the eluted ANGPTL8.
-
-
Analysis:
-
Analyze the eluted sample by Western Blotting using a primary antibody against ANGPTL8.
-
Signaling Pathways and Experimental Workflow Visualizations
ANGPTL8 Experimental Workflow for Immunoprecipitation
Caption: Workflow for ANGPTL8 Immunoprecipitation.
ANGPTL8 Signaling in Lipid Metabolism
Caption: ANGPTL8 and ANGPTL3 in LPL Regulation.
ANGPTL8 in Wnt/β-catenin and NF-κB Signaling
Caption: ANGPTL8's role in Wnt and NF-κB signaling.
References
- 1. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomatik.com [biomatik.com]
- 3. ANGPTL8/Betatrophin antibody (66641-1-Ig) | Proteintech [ptglab.com]
- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Inconsistent ANGPTL8 Data in Metabolic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiopoietin-like protein 8 (ANGPTL8). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the often inconsistent and complex data surrounding ANGPTL8 in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on circulating ANGPTL8 levels in metabolic diseases like type 2 diabetes (T2D) and obesity?
A1: The inconsistency in reported ANGPTL8 levels in metabolic diseases is a well-documented issue.[1][2] Studies have reported increased, decreased, or unchanged levels of ANGPTL8 in patients with T2D and obesity.[2][3][4] Several factors may contribute to these discrepancies:
-
ELISA Kit Variability: Different enzyme-linked immunosorbent assay (ELISA) kits may target different epitopes of the ANGPTL8 protein (N-terminal vs. C-terminal), and protein processing can lead to different results.[4] The use of suboptimal antibodies and ELISA kits has been suggested as a significant reason for discordant findings.[3]
-
Nutritional Status: ANGPTL8 expression is highly sensitive to nutritional signals.[2][5] It is induced by feeding and suppressed by fasting.[6][7] Therefore, variations in the fasting or postprandial state of study participants can significantly impact measured ANGPTL8 levels.
-
Insulin (B600854) and Glucose Levels: Insulin is a key regulator of ANGPTL8 expression, with acute insulin administration increasing its expression in the liver and adipose tissue.[3][8] Circulating ANGPTL8 levels are sensitive to alterations in both insulin and glucose concentrations.[3]
-
Insulin Resistance: The effect of insulin on ANGPTL8 expression may be modified by insulin resistance.[3]
-
Genetic Variants: A nonsynonymous sequence variation in the ANGPTL8 gene (rs2278426, R59W) has been shown to cause lower plasma high-density lipoprotein-cholesterol (HDL-C) levels and accounts for a significant portion of the interindividual variation in ANGPTL8 levels.[1][2][9]
-
Vitamin D Status: Emerging evidence suggests that vitamin D status may interfere with the association between ANGPTL8 and cardiometabolic variables, with opposite associations observed in vitamin D deficient versus sufficient individuals.[1]
Q2: What is the established role of ANGPTL8 in lipid metabolism?
A2: ANGPTL8 is a crucial regulator of triglyceride (TG) metabolism.[1][2] Its primary function is to inhibit lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for TG hydrolysis and clearance from the plasma.[5] However, its regulatory role is complex and involves interaction with other ANGPTL family members:
-
Interaction with ANGPTL3: ANGPTL8 forms a complex with ANGPTL3, and this complex is a potent inhibitor of LPL.[2][10][11][12] ANGPTL8 requires ANGPTL3 to effectively inhibit LPL and increase plasma TG levels.[10] The ANGPTL3-ANGPTL8 complex plays a key role in directing circulating TGs to white adipose tissue for storage during the fed state.[5]
-
Interaction with ANGPTL4: In adipose tissue, ANGPTL8 can form a complex with ANGPTL4. This interaction appears to reduce ANGPTL4's ability to inhibit LPL, thereby promoting LPL activity and TG uptake in fat tissue.[13][14]
Q3: Is ANGPTL8 a valid therapeutic target for metabolic diseases?
A3: The therapeutic potential of targeting ANGPTL8 is still under investigation due to the conflicting data. While some studies suggest that inhibiting ANGPTL8 could be beneficial for treating dyslipidemia, the contradictory findings in glucose metabolism and other metabolic parameters warrant further research.[4][15][16] The initial excitement surrounding ANGPTL8 (then called betatrophin) as a potent stimulator of pancreatic β-cell proliferation has been largely refuted by subsequent studies.[1][2][17][18]
Troubleshooting Guides
Problem 1: My measured ANGPTL8 levels are inconsistent across different experiments or patient cohorts.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Fasting/Feeding State | Standardize the nutritional state of your subjects. Ensure consistent fasting durations before sample collection. |
| Variable Insulin/Glucose Levels | Measure and account for plasma insulin and glucose concentrations in your analysis. Consider performing hyperinsulinemic-euglycemic clamps for more controlled studies.[3] |
| ELISA Kit Performance | Validate your ELISA kit internally. If possible, use multiple kits targeting different epitopes to confirm your findings. Be aware of potential issues with antibody specificity and protein processing.[3][4] |
| Genetic Background of Subjects | Genotype your study population for known ANGPTL8 variants, such as rs2278426 (R59W), which significantly impacts circulating levels.[9] |
| Underlying Medical Conditions | Account for comorbidities that can affect ANGPTL8 levels, such as non-alcoholic fatty liver disease (NAFLD), polycystic ovary syndrome (PCOS), and renal dysfunction.[1][2] |
Problem 2: I am observing conflicting effects of ANGPTL8 on glucose metabolism in my experiments.
| Potential Cause | Troubleshooting Steps |
| Experimental Model Differences | Be cautious when extrapolating results between different animal models (e.g., mice vs. rats) and between animal models and humans, as ANGPTL8 regulation and function can differ.[2] |
| Off-target Effects of Reagents | When using recombinant proteins or inhibitors, perform rigorous controls to rule out off-target effects. A collaborative, blinded study was instrumental in resolving the controversy over ANGPTL8 and β-cell proliferation.[17] |
| Complex Biological Role | Recognize that ANGPTL8's role in glucose metabolism is complex and may be context-dependent.[16] Consider that its effects on lipid metabolism may indirectly influence glucose homeostasis. |
Quantitative Data Summary
Table 1: Circulating ANGPTL8 Levels in Various Metabolic Conditions (Human Studies)
| Condition | Reported ANGPTL8 Levels | References |
| Type 2 Diabetes | Increased, Decreased, or Unchanged | [1][2][3][4] |
| Obesity | Increased, Decreased, or Unchanged | [2][3] |
| Metabolic Syndrome | Increased | [5] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Significantly Increased | [5][19][20][21] |
| Polycystic Ovary Syndrome (PCOS) | Increased | [2][22] |
| Dyslipidemia (Low HDL-C) | Significantly Lower | [23] |
Table 2: Effects of ANGPTL8 Manipulation on Metabolic Parameters (Animal Studies)
| Manipulation | Effect on Plasma Triglycerides | Effect on Glucose Tolerance | References |
| ANGPTL8 Overexpression | Increased | No Change | [1][24] |
| ANGPTL8 Knockout/Deficiency | Reduced | Improved | [3][8] |
| Adipocyte-specific ANGPTL8 Knockout (High-Fat Diet) | No significant change | Improved | [7] |
Key Experimental Protocols
1. Measurement of Circulating ANGPTL8 by ELISA
-
Principle: A quantitative sandwich enzyme immunoassay technique.
-
General Procedure:
-
Collect blood samples after a standardized fasting period.
-
Separate serum or plasma and store at -80°C.
-
Use a commercial ELISA kit (e.g., EIAAB, Wuhan, China, as cited in some studies).[24] Be aware of the manufacturer's specifications regarding the targeted epitope.
-
Follow the manufacturer's protocol for sample dilution, incubation with capture and detection antibodies, addition of substrate, and measurement of optical density.
-
Calculate ANGPTL8 concentrations based on a standard curve.
-
-
Critical Consideration: Due to the documented variability between kits, it is crucial to validate the chosen ELISA kit and, if possible, confirm findings with an alternative method or a kit from a different manufacturer.[3][4]
2. In Vivo Insulin Clamp Experiments in Mice
-
Objective: To assess the direct effect of insulin on Angptl8 gene expression in a controlled metabolic state.[8]
-
General Procedure:
-
Surgically implant catheters in the jugular vein for infusions and the carotid artery for sampling.
-
After a recovery period, fast the mice overnight.
-
Perform a hyperinsulinemic-euglycemic clamp by infusing human insulin at a constant rate.
-
Monitor blood glucose every 10 minutes and adjust a variable glucose infusion to maintain euglycemia.
-
At the end of the clamp, collect tissues (liver, adipose tissue) for gene expression analysis.
-
-
Key Measurement: Quantify Angptl8 mRNA levels using quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflows
Caption: Regulation and primary action of ANGPTL8 in lipid metabolism.
Caption: A logical workflow for troubleshooting inconsistent ANGPTL8 data.
References
- 1. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiopoietin-like protein 8: a multifaceted protein instrumental in regulating triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. The role of ANGPTL8 in metabolism and cardiovascular diseases: Consensus and controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolving Discrepant Findings on ANGPTL8 in β-Cell Proliferation: A Collaborative Approach to Resolving the Betatrophin Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resolving Discrepant Findings on ANGPTL8 in β-Cell Proliferation: A Collaborative Approach to Resolving the Betatrophin Controversy. PLOS One. 2016, Jul 13;11(7): e0159276. eCollection 2016. PMID: 27410263 [yi-laboratory.org]
- 19. Circulating angiopoietin-like proteins in metabolic-associated fatty liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Circulating angiopoietin-like protein 8 (ANGPTL8) and steatotic liver disease related to metabolic dysfunction: an updated systematic review and meta-analysis [frontiersin.org]
- 21. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 22. ANGPTL8 angiopoietin like 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Circulating angiopoietin-like protein 8 (ANGPTL8) and ANGPTL3 concentrations in relation to anthropometric and metabolic profiles in Korean children: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize plate-to-plate variation in ANGPTL8 ELISA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize plate-to-plate variation in ANGPTL8 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of plate-to-plate (inter-assay) variation for an ANGPTL8 ELISA?
A1: Generally, an inter-assay coefficient of variation (%CV) of less than 15-20% is considered acceptable for most ELISA applications.[1][2] However, specific kit manufacturers may provide their own expected performance data. For instance, some commercially available ANGPTL8 ELISA kits report an inter-assay CV of less than 10%.[3] Always refer to the kit's manual for its specifications.
Q2: What are the primary causes of high plate-to-plate variation in ELISA assays?
A2: High inter-assay variation can stem from several factors, which can be broadly categorized as procedural, environmental, or reagent-related.[4] Key contributors include:
-
Procedural inconsistencies: Variations in pipetting, incubation times, and washing steps between assays.[4][5]
-
Environmental fluctuations: Differences in incubation temperature and humidity.[4]
-
Reagent variability: Inconsistent reagent preparation, storage, or using different batches of reagents across plates.[4]
-
Operator differences: Assays performed by different technicians can introduce variability.[4]
-
Instrument calibration: Inconsistent performance of plate readers or automated washers.[4]
Q3: How can I minimize the impact of different reagent lots on my results?
A3: To minimize variability from different reagent lots, it is best practice to purchase a single large lot of the ELISA kit sufficient for the entire study. If this is not possible, it is crucial to perform bridging studies to compare the performance of the new lot against the old one. Additionally, always run controls with known concentrations on each plate to monitor assay performance.[6]
Troubleshooting Guide: High Plate-to-Plate Variation
This guide addresses specific issues that can lead to high coefficient of variation (%CV) between different ANGPTL8 ELISA plates.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent Standard Curves Across Plates | 1. Pipetting Inaccuracy: Errors in serial dilutions of the standard.[5][7] 2. Reagent Temperature: Reagents not equilibrated to room temperature before use.[5][8] 3. Incubation Time Variation: Inconsistent incubation times for the standard curve on different plates.[9] | 1. Pipetting: Use calibrated pipettes and proper technique. Change tips for each dilution.[7][9] 2. Temperature: Allow all reagents, including the standard, to reach room temperature for at least 15-20 minutes before use.[10][11] 3. Incubation: Use a timer and ensure incubation times do not vary by more than ±5 minutes per hour.[9] |
| Drift in Optical Density (OD) Values | 1. Temperature Gradients: Uneven temperature across the plate during incubation ("edge effects").[7][12] 2. Time Delays: Significant time delays in adding reagents or samples across the plate.[8] | 1. Temperature: Incubate plates in a temperature-controlled environment away from drafts. Avoid stacking plates.[5][9] 2. Reagent Addition: Use a multichannel pipette to add reagents quickly and consistently across the plate.[8][9] |
| High Background Signal on Some Plates | 1. Insufficient Washing: Inadequate removal of unbound reagents.[8][13] 2. Reagent Contamination: Contamination of buffers or substrate.[2][14] | 1. Washing: Ensure thorough and consistent washing for all plates. If using an automated washer, check that all ports are clean.[15] Consider adding a 30-second soak time between washes.[9] 2. Reagents: Use fresh, sterile buffers and reagents for each assay. |
| Poor Reproducibility of Quality Control (QC) Samples | 1. Sample Handling: Inconsistent sample collection, processing, or storage (e.g., repeated freeze-thaw cycles).[8] 2. Operator Variability: Different technicians performing the assay with slight variations in technique.[4] | 1. Sample Handling: Standardize sample handling procedures. Aliquot samples after collection to avoid multiple freeze-thaw cycles.[9] 2. Operator: If possible, have the same operator perform all assays in a single study. Ensure all operators are thoroughly trained on the protocol. |
Experimental Protocols & Methodologies
Standard ANGPTL8 Sandwich ELISA Protocol
This is a generalized protocol based on commercially available kits.[3][16] Always refer to the specific manufacturer's instructions for your kit.
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Dilute standards, samples, and controls as per the kit manual.
-
Standard and Sample Addition: Add 100µL of standard or sample to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 90 minutes at 37°C.[3]
-
Washing: Aspirate the liquid from each well and wash 3 times with the provided wash buffer.
-
Detection Antibody Addition: Add 100µL of biotinylated detection antibody working solution to each well. Cover and incubate for 60 minutes at 37°C.[3]
-
Washing: Repeat the wash step as in step 3.
-
HRP Conjugate Addition: Add 100µL of HRP conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.[3]
-
Washing: Aspirate and wash the plate 5 times.
-
Substrate Addition: Add 90µL of substrate reagent to each well. Cover and incubate for 15 minutes at 37°C in the dark.[3][14]
-
Stop Reaction: Add 50µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) at 450nm immediately.
Visual Guides
Below are diagrams illustrating key workflows and logical relationships for minimizing ELISA variability.
References
- 1. 2bscientific.com [2bscientific.com]
- 2. cygnustechnologies.com [cygnustechnologies.com]
- 3. msesupplies.com [msesupplies.com]
- 4. biobaseoverseas.com [biobaseoverseas.com]
- 5. arp1.com [arp1.com]
- 6. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 7. ELISA Data Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Top 10 Tips for ELISA [jacksonimmuno.com]
- 9. rndsystems.com [rndsystems.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 12. seracare.com [seracare.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 16. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit - Elabscience® [elabscience.com]
Avoiding non-specific binding in ANGPTL8 co-immunoprecipitation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in Angiopoietin-like protein 8 (ANGPTL8) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary interaction partners of ANGPTL8 that I should expect to see in my Co-IP?
A1: ANGPTL8 is known to form complexes with other members of the angiopoietin-like protein family, most notably ANGPTL3 and ANGPTL4.[1][2] These interactions are crucial for regulating lipid metabolism by inhibiting lipoprotein lipase (B570770) (LPL).[1][2] Therefore, when performing a Co-IP with an antibody against ANGPTL8, the presence of ANGPTL3 and/or ANGPTL4 would be an expected positive result.
Q2: What type of lysis buffer is recommended for ANGPTL8 Co-IP to preserve protein-protein interactions?
A2: To maintain the native conformation of protein complexes, a non-denaturing lysis buffer is recommended. A commonly used lysis buffer for ANGPTL8 Co-IP contains 20 mM Tris HCl, 137 mM NaCl, 10% glycerol, 1% NP-40, and 2 mM EDTA, supplemented with fresh protease inhibitors.[2] It is important to avoid harsh ionic detergents like SDS, which can disrupt protein-protein interactions.
Q3: Should I pre-clear my lysate before proceeding with the immunoprecipitation of ANGPTL8?
A3: Yes, pre-clearing the lysate is a highly recommended step to reduce non-specific binding. This involves incubating the cell lysate with beads (e.g., Protein A/G agarose (B213101) or magnetic beads) alone before adding the specific antibody. This step helps to remove proteins from the lysate that non-specifically bind to the beads, thereby reducing background in your final elution.
Q4: How can I be sure that the proteins I've pulled down are specific interactors of ANGPTL8 and not just contaminants?
A4: Including proper controls is essential. A key negative control is to perform a parallel Co-IP experiment using a non-specific IgG antibody of the same isotype as your anti-ANGPTL8 antibody. Any proteins that are pulled down in the IgG control are likely non-specific binders. Additionally, performing a "beads-only" control (lysate incubated with beads without any antibody) can help identify proteins that bind non-specifically to the beads themselves.
Troubleshooting Guide: Non-Specific Binding in ANGPTL8 Co-IP
High background and non-specific binding are common issues in Co-IP experiments. This guide provides a systematic approach to troubleshooting these problems in the context of ANGPTL8 Co-IP.
Problem 1: High Background in the Negative Control Lane (IgG Control)
| Possible Cause | Recommended Solution |
| Insufficiently stringent washing steps. | Increase the number of washes (from 3 to 5) and/or the duration of each wash. You can also increase the stringency of the wash buffer by moderately increasing the salt or detergent concentration (see Table 1). |
| Too much antibody used. | Reduce the amount of both the primary antibody and the control IgG. Titrating the optimal antibody concentration is recommended. |
| Proteins are non-specifically binding to the antibody Fc region. | Ensure that you are using high-quality Protein A/G beads that are properly blocked. Pre-blocking the beads with a non-relevant protein like Bovine Serum Albumin (BSA) can help. |
Problem 2: Multiple Unexpected Bands in the ANGPTL8 IP Lane
| Possible Cause | Recommended Solution |
| Suboptimal Lysis Buffer Composition. | The lysis buffer may not be stringent enough to disrupt weak, non-specific interactions. Consider adjusting the detergent and salt concentrations in your lysis buffer. However, be cautious as overly harsh conditions can also disrupt true interactions. |
| Cellular debris or aggregates in the lysate. | Ensure complete clarification of the cell lysate by centrifugation at a higher speed or for a longer duration after lysis. Passing the lysate through a fine-gauge needle can also help to shear aggregates. |
| Antibody is cross-reacting with other proteins. | Validate the specificity of your anti-ANGPTL8 antibody using techniques like Western blotting on a total cell lysate. If cross-reactivity is observed, consider using a different, more specific antibody. |
Data Presentation
Table 1: Comparison of Lysis and Wash Buffer Components for ANGPTL8 Co-IP
| Buffer Component | Standard Concentration | High Stringency Concentration | Purpose & Rationale |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | 20-50 mM | Maintains a stable pH to preserve protein structure and interactions. |
| NaCl | 137-150 mM | 250-500 mM | Mimics physiological salt concentration. Increasing the concentration can disrupt weak, non-specific ionic interactions. |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.5-1% | 1-2% | Solubilizes proteins from membranes while being mild enough to preserve most protein-protein interactions. Higher concentrations can reduce non-specific hydrophobic interactions. |
| EDTA | 1-2 mM | 1-2 mM | A chelating agent that inhibits metalloproteases. |
| Glycerol | 5-10% | 5-10% | Acts as a stabilizing agent for proteins. |
| Protease/Phosphatase Inhibitors | 1X Cocktail | 1X Cocktail | Essential to prevent protein degradation and dephosphorylation, which can affect interactions. Always add fresh. |
Experimental Protocols
Detailed Co-immunoprecipitation Protocol for ANGPTL8
This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.
1. Cell Lysis a. Wash cultured cells (e.g., HEK293T or HepG2) twice with ice-cold PBS. b. Add 1 mL of ice-cold non-denaturing lysis buffer (20 mM Tris HCl pH 7.5, 137 mM NaCl, 10% glycerol, 1% NP-40, 2 mM EDTA) supplemented with a protease inhibitor cocktail to a 10 cm dish of confluent cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on a rotator for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate a. Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation a. Determine the protein concentration of the pre-cleared lysate. b. To 500-1000 µg of protein lysate, add the appropriate amount of your primary anti-ANGPTL8 antibody (typically 1-5 µg, but this should be optimized). c. For the negative control, add the same amount of a corresponding isotype control IgG antibody to a separate tube of lysate. d. Incubate on a rotator for 2-4 hours or overnight at 4°C. e. Add 30-40 µL of a 50% slurry of Protein A/G beads to each tube. f. Incubate on a rotator for 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer (can be the same as the lysis buffer or a modified version with adjusted salt/detergent concentrations). d. Repeat the centrifugation and resuspension steps for a total of 3-5 washes.
5. Elution a. After the final wash, carefully remove all of the supernatant. b. Resuspend the bead pellet in 30-50 µL of 2X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. d. Centrifuge at high speed for 1 minute to pellet the beads. e. Carefully transfer the supernatant containing the eluted proteins to a new tube for analysis by Western blotting.
Mandatory Visualization
Caption: Workflow for Co-immunoprecipitation Highlighting Stages to Reduce Non-specific Binding.
Caption: ANGPTL8 Interaction and Signaling Pathways.
References
Best practices for handling recombinant ANGPTL8 protein.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and utilizing recombinant ANGPTL8 protein. Find answers to frequently asked questions and troubleshooting tips for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is recombinant ANGPTL8, and what are its common applications?
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, lipasin, or RIFL, is a secreted protein primarily expressed in the liver and adipose tissue.[1][2][3] It is a key regulator of lipid metabolism, particularly in partitioning fatty acids during feeding and fasting states.[1][4] Recombinant ANGPTL8 is widely used in research to study:
-
Its interaction with ANGPTL3 and ANGPTL4 to regulate lipoprotein lipase (B570770) (LPL) activity.[4][7][8][9][10]
-
Its potential role in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][11]
-
Cell signaling pathways, including those involving ERK and Akt.[11][12]
Q2: How should I properly store and handle lyophilized recombinant ANGPTL8?
Proper storage is critical to maintain the bioactivity of recombinant ANGPTL8.
-
Unopened Lyophilized Protein: Store at -20°C to -80°C for up to 12 months.[13][14][15] Use a manual defrost freezer and avoid repeated freeze-thaw cycles.[13]
-
Shipping: Proteins are typically shipped on dry or blue ice.[13]
Q3: What is the recommended procedure for reconstituting lyophilized ANGPTL8?
Reconstitution should be performed carefully to ensure the protein dissolves completely without denaturation.
-
Equilibration: Allow the vial and the reconstitution diluent to reach room temperature.[13]
-
Centrifugation: Briefly centrifuge the vial to collect all lyophilized powder at the bottom.[13][16]
-
Diluent Addition: Reconstitute in sterile, deionized water to a concentration of 0.1-1.0 mg/mL.[16] Some suppliers may recommend specific buffers like PBS.[13]
-
Mixing: Gently invert the vial or use a slow rocking platform to mix. Do not vortex or pipette up and down , as this can cause aggregation and denaturation.[13]
-
Incubation: Let the vial sit at room temperature for at least 15 minutes with gentle agitation to ensure complete dissolution.[13]
Q4: How should I store the reconstituted ANGPTL8 solution?
-
Short-term (frequent use): Store at 2°C to 8°C for up to one week.[15][17]
-
Long-term: For extended storage, add a carrier protein (e.g., 0.1% BSA or 5-50% glycerol) and prepare single-use aliquots of at least 10 μL to minimize freeze-thaw cycles.[13][16][17] Store aliquots at -20°C or -80°C.[16][17]
Troubleshooting Guides
General Handling
| Issue | Possible Cause | Recommended Solution |
| Low Bioactivity | Improper storage or handling. | Ensure the protein was stored at the correct temperature and freeze-thaw cycles were minimized. Re-evaluate reconstitution protocol. |
| Protein degradation. | Prepare fresh aliquots from a new vial. Include protease inhibitors in your experimental buffers if necessary. | |
| Protein Aggregation | Incorrect reconstitution. | Avoid vortexing or vigorous shaking. Ensure the protein is fully dissolved before use. Consider using a different reconstitution buffer if issues persist. |
| High protein concentration. | Reconstitute to a lower concentration (0.1-1.0 mg/mL).[16] |
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loaded. | Increase the amount of ANGPTL8 protein loaded onto the gel. |
| Poor antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[18] Ensure the primary antibody is validated for ANGPTL8. | |
| Inefficient transfer. | Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage based on the protein's molecular weight (~22-25 kDa).[11][16] | |
| High Background | Primary antibody concentration too high. | Dilute the primary antibody further. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[18][19] | |
| Inadequate washing. | Increase the number and duration of wash steps.[20] | |
| Non-specific Bands | Protein degradation. | Prepare fresh samples and use protease inhibitors.[21] |
| Secondary antibody cross-reactivity. | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[19] |
ELISA
| Issue | Possible Cause | Recommended Solution |
| Low Signal/Sensitivity | Incorrect standard curve dilution. | Prepare fresh standards for each assay and ensure accurate pipetting.[22] |
| Insufficient incubation times/temperatures. | Follow the kit manufacturer's protocol for incubation times and temperatures precisely.[23] | |
| Inactive reagents. | Ensure all reagents are within their expiration date and have been stored correctly.[23] | |
| High Background | Insufficient washing. | Ensure all wells are thoroughly washed between steps. Use an automated plate washer if available. |
| High antibody concentration. | Optimize the concentration of detection and HRP-conjugated antibodies. | |
| Cross-reactivity. | Ensure the antibody pair is specific for ANGPTL8 and does not cross-react with other proteins.[22] | |
| High Coefficient of Variation (CV) | Pipetting inconsistency. | Use calibrated pipettes and ensure consistent technique. |
| Incomplete mixing. | Gently tap the plate to ensure thorough mixing of reagents in the wells.[22] |
Experimental Protocols & Data
Reconstitution of Lyophilized ANGPTL8
-
Before opening, briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.[13][16]
-
Add sterile deionized water or sterile PBS to a final concentration of 0.1-1.0 mg/mL.[16]
-
Replace the cap and gently agitate the vial until the contents are fully dissolved. Allow the vial to sit at room temperature for at least 15 minutes.[13] Do not vortex .[13]
-
For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 5-50% and aliquot into single-use tubes.[16] Store at -80°C.[16]
ANGPTL8 LPL Inhibition Assay (In Vitro)
This protocol is adapted from studies demonstrating the interaction between ANGPTL8, ANGPTL3, and LPL.[7][9]
-
Culture HEK293T cells and transfect with expression plasmids for human ANGPTL8, ANGPTL3, or both. Use an empty vector as a control.
-
24 hours post-transfection, replace the medium. For antibody blocking experiments, add the desired antibody at this stage.
-
After another 24-48 hours, collect the conditioned media containing the secreted proteins.
-
In a separate set of wells, add conditioned media from cells expressing human LPL.
-
Incubate for 6 hours at 37°C.
-
Measure LPL activity using a fluorogenic substrate assay according to the manufacturer's instructions.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Molecular Weight | ~22-25 kDa | Human/Mouse | [11][15][16] |
| Reconstitution Concentration | 0.1 - 1.0 mg/mL | N/A | [16] |
| ELISA Detection Range | 0.156 - 10 ng/mL | Human | [23] |
| ELISA Sensitivity | < 1.56 pg/mL | Human | [22] |
| ANGPTL3:ANGPTL8 Complex Ratio | 3:1 | Human | [24] |
| ANGPTL4:ANGPTL8 Complex Ratio | 1:1 | Human | [24] |
Signaling Pathways & Diagrams
ANGPTL8 is involved in several key signaling pathways that regulate metabolism. In the fed state, elevated insulin (B600854) and glucose levels stimulate ANGPTL8 expression.[25] ANGPTL8 then forms a complex with ANGPTL3 to inhibit LPL in oxidative tissues like muscle, thereby directing triglycerides to adipose tissue for storage.[1][8]
References
- 1. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 2. ibl-america.com [ibl-america.com]
- 3. Angiopoietin-Like Proteins: A Comprehensive Look - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Pathways Leading From ANGPTL8 to Diabetes Mellitus–A Co-expression Network Based Analysis [frontiersin.org]
- 6. ANGPTL8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Angiopoietin-Like Protein 3 and 8 Complex Interacts with Lipoprotein Lipase and Induces LPL Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 12. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abinscience.com [abinscience.com]
- 14. Recombinant Human Angiopoietin-like protein 8 (ANGPTL8) [echobiosystems.com]
- 15. cusabio.com [cusabio.com]
- 16. cusabio.com [cusabio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 20. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 21. Western blot troubleshooting guide! [jacksonimmuno.com]
- 22. cusabio.com [cusabio.com]
- 23. Angiopoietin Like Protein 8 (ANGPTL8) BioAssay(TM) ELISA Kit (Human) | United States Biological | Biomol.com [biomol.com]
- 24. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
Normalizing ANGPTL8 expression data in different tissues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopoietin-like protein 8 (ANGPTL8). The guides focus on the normalization of ANGPTL8 expression data across different tissues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ANGPTL8 and in which tissues is it primarily expressed?
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a secreted protein that plays a significant role in lipid and glucose metabolism.[1][2] In humans, ANGPTL8 is predominantly expressed in the liver.[1][3][4] In mice, it is highly expressed in both the liver and adipose tissues (white and brown).[1][5] Its expression is regulated by nutritional status, such as fasting and refeeding, as well as by hormones like insulin.[5][6][7][8]
Q2: Why is normalization of gene expression data crucial when comparing different tissues?
Normalization is a critical step to control for technical variability and ensure that observed differences in gene expression are due to biological changes rather than experimental artifacts.[9][10] When comparing diverse tissues, such as liver and adipose, normalization is particularly challenging because:
-
The total amount and composition of RNA can vary significantly between tissue types.[11][12]
-
Commonly used housekeeping genes may have different expression stabilities in different tissues.[10][13][14]
-
Each tissue has a unique gene expression profile, with a mix of commonly expressed and tissue-specific genes, which can confound standard normalization methods.[11][12]
Proper normalization ensures that comparisons of ANGPTL8 expression levels between tissues are accurate and meaningful.[11]
Q3: What are the common methods for quantifying ANGPTL8 expression?
ANGPTL8 expression can be quantified at both the mRNA and protein levels using several standard laboratory techniques:
-
Quantitative Polymerase Chain Reaction (qPCR): A sensitive method for measuring ANGPTL8 mRNA levels. It requires normalization to stable reference genes.[9][15]
-
RNA-Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive view of the transcriptome, allowing for the quantification of ANGPTL8 mRNA and the discovery of novel transcripts. This method also requires robust normalization techniques for cross-tissue comparisons.[16][17]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay used to quantify ANGPTL8 protein concentrations in biological fluids like serum and plasma, or in cell culture supernatants.[18][19][20][21][22]
-
Western Blotting: A technique used to detect and semi-quantify ANGPTL8 protein levels in tissue lysates.[6]
Troubleshooting Guides
Quantitative PCR (qPCR) Normalization
Q4: My reference (housekeeping) gene expression varies between liver and adipose tissue. What should I do?
This is a common issue, as the stability of many housekeeping genes can be tissue-dependent. Genes like ACTB and GAPDH have been shown to be unstable in adipose and liver tissues under certain conditions, such as high-fat diets.[13][14]
Troubleshooting Steps:
-
Validate Your Reference Genes: Do not assume a common housekeeping gene is stable. You must validate a panel of candidate reference genes for your specific experimental conditions and tissues.
-
Use Multiple Stable Reference Genes: The use of the geometric mean of two or more stable reference genes for normalization is highly recommended for accuracy.[9]
-
Consult Literature and Databases: Research studies that have validated reference genes specifically in human or mouse liver and adipose tissue.[23][24][25] For diet-induced obesity models in mice, PPIA, RPLP0, and YWHAZ have been suggested as more stable alternatives to GAPDH and ACTB.[13][14]
Q5: I'm getting inconsistent or non-reproducible qPCR results for ANGPTL8. What are the potential causes?
Inconsistent results can stem from various factors ranging from sample quality to data analysis.[15][26]
Troubleshooting Steps:
-
Check RNA Quality and Quantity: Ensure that the RNA extracted from all tissues is of high purity (A260/280 ratio of ~2.0) and integrity (RIN > 7). Variations in starting material are a major source of error.[10]
-
Assess Primer/Probe Specificity: Verify that your qPCR assay is specific to ANGPTL8 and does not amplify off-target sequences or genomic DNA. Run a melt curve analysis for SYBR Green assays or use sequence-specific probes.
-
Optimize the Reaction: Ensure your qPCR reaction is efficient. This can be checked by running a standard curve with a serial dilution of a template. The efficiency should be between 90-110%.
-
Review Amplification Curves: Analyze the shape of your amplification curves. Irregular curves can indicate issues like contamination, low target expression, or incorrect assay setup.[15][26]
Data Presentation: Reference Genes and Normalization Methods
Table 1: Recommended Reference Genes for ANGPTL8 qPCR in Liver and Adipose Tissue
| Tissue | Species | Condition | Recommended Stable Genes | Potentially Unstable Genes | Reference |
| Adipose Tissue | Mouse | High-Fat Diet | PPIA, RPLP0, YWHAZ | ACTB, GAPDH | [13][14] |
| Liver | Mouse | High-Fat Diet | PPIA, RPLP0, YWHAZ | GAPDH | [13][14] |
| Adipose Tissue | Human | General | See HT Atlas Database | - | [24] |
| Liver | Human | Obesity | RPLP0, GAPDH | B2M | [23][25] |
Note: The stability of reference genes should always be validated for your specific experimental model.
Table 2: Comparison of Common RNA-Seq Normalization Methods for Cross-Tissue Analysis
| Method | Description | Pros | Cons |
| TPM (Transcripts Per Million) | Normalizes for gene length and sequencing depth.[17] | Allows for comparison of gene expression levels within and between samples. | Not recommended for differential expression analysis.[16] |
| TMM (Trimmed Mean of M-values) | Accounts for differences in RNA composition between samples by using a weighted trimmed mean of log-expression ratios.[27] | Robust against a high number of differentially expressed genes; suitable for cross-tissue comparison. | Assumes that most genes are not differentially expressed. |
| DESeq2 Median of Ratios | Calculates size factors based on the geometric mean of gene counts across all samples.[16][28] | Robust in the presence of outliers and suitable for differential expression analysis. | Assumes that most genes are not differentially expressed. |
Experimental Protocols & Workflows
Protocol 1: Relative Quantification of ANGPTL8 mRNA using qPCR
-
RNA Extraction: Isolate total RNA from liver and adipose tissue samples using a suitable method (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Assay:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for ANGPTL8 (and reference genes), and a suitable qPCR master mix (e.g., SYBR Green or probe-based).
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA amplification.
-
-
Data Analysis (ΔΔCt Method):
-
For each sample, calculate the ΔCt by subtracting the average Ct of the reference gene(s) from the Ct of the target gene (ANGPTL8): ΔCt = Ct(ANGPTL8) - Ct(Reference).[9]
-
Select one sample or group as the calibrator (e.g., control tissue).
-
Calculate the ΔΔCt by subtracting the ΔCt of the calibrator from the ΔCt of each sample: ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator).[9]
-
Calculate the relative expression (fold change) as 2-ΔΔCt.
-
Protocol 2: Quantification of Circulating ANGPTL8 using ELISA
-
Sample Preparation: Collect blood samples and process to obtain serum or EDTA-plasma. Store at -80°C until use. Avoid repeated freeze-thaw cycles.[20]
-
Assay Procedure: Follow the manufacturer's instructions for the specific ANGPTL8 ELISA kit.[18][21] A general workflow is as follows:
-
Add standards and diluted samples to the wells of the antibody-coated microplate. Incubate.[18]
-
Wash the plate, then add the biotinylated detection antibody. Incubate.[18]
-
Wash the plate, then add the HRP-conjugate. Incubate.[18]
-
Wash the plate, then add the substrate solution and incubate until color develops.[18]
-
Add the stop solution and immediately read the optical density (OD) at 450 nm.[18][19]
-
-
Data Analysis:
Visualizations
Caption: Workflow for qPCR data normalization using the ΔΔCt method.
Caption: Regulation and function of the ANGPTL8 signaling pathway.
Caption: Workflow for comparing ANGPTL8 expression across tissues.
References
- 1. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 2. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue expression of ANGPTL8 - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Tissue-aware RNA-Seq processing and normalization for heterogeneous and sparse data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Fat Diet Alters the Expression of Reference Genes in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Troubleshooting qPCR: What are my amplification curves telling me? [vimeo.com]
- 16. pluto.bio [pluto.bio]
- 17. bigomics.ch [bigomics.ch]
- 18. msesupplies.com [msesupplies.com]
- 19. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit - Elabscience® [elabscience.com]
- 20. ibl-international.com [ibl-international.com]
- 21. mybiosource.com [mybiosource.com]
- 22. ibl-america.com [ibl-america.com]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. idtdna.com [idtdna.com]
- 27. The Impact of Normalization Methods on RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ntrs.nasa.gov [ntrs.nasa.gov]
Cross-reactivity issues with ANGPTL8 antibodies.
Welcome to the technical support center for ANGPTL8 antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ANGPTL8 antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why are my ANGPTL8 ELISA results inconsistent when using different commercial kits?
A1: Discrepancies in ANGPTL8 concentrations measured by different ELISA kits are a well-documented issue. The primary reason for this is the recognition of different epitopes on the ANGPTL8 protein.[1] ANGPTL8 can exist as a full-length protein or as cleaved fragments. Some ELISA kits utilize antibodies that detect the N-terminus of ANGPTL8, thus measuring only the full-length protein.[1] Other kits use antibodies that recognize the C-terminus, which may detect both the full-length protein and C-terminal fragments.[1] This difference in what is being measured can lead to significant variations in reported concentrations. It is crucial to consult the manufacturer's datasheet to understand which form of ANGPTL8 the kit is designed to detect.
Q2: I am observing multiple bands in my Western Blot for ANGPTL8. What are the possible causes?
A2: The presence of multiple bands in a Western Blot for ANGPTL8 can be attributed to several factors:
-
Protein Cleavage: ANGPTL8 is known to be cleaved, which can result in the detection of lower molecular weight fragments in addition to the full-length protein.
-
Post-Translational Modifications: Glycosylation and other post-translational modifications can alter the apparent molecular weight of the protein on SDS-PAGE, leading to the appearance of multiple, often smeared, bands.
-
Protein Multimers: ANGPTL8 can form complexes with other proteins, most notably ANGPTL3 and ANGPTL4.[2] If the sample preparation does not sufficiently denature these complexes, higher molecular weight bands may be observed. Some proteins can also form dimers or trimers, which can be resistant to dissociation under standard SDS-PAGE conditions.
-
Splice Variants: The existence of different splice variants of ANGPTL8 has been reported, which would result in proteins of different molecular weights.[3]
-
Protease Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to multiple lower molecular weight bands. The use of protease inhibitors during sample preparation is highly recommended.
Q3: My ANGPTL8 antibody is showing non-specific binding in my immunoassay. How can I reduce this?
A3: Non-specific binding can be a common issue in immunoassays. Here are several strategies to minimize it:
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer and that the blocking step is performed for a sufficient duration (e.g., at least 1 hour at room temperature or overnight at 4°C). Adding a detergent like Tween 20 to the blocking and wash buffers (typically at a final concentration of 0.05%) can also help reduce non-specific interactions.
-
Titrate Your Antibodies: Both primary and secondary antibody concentrations should be optimized. Using too high a concentration can lead to increased non-specific binding.
-
Increase Wash Steps: Increasing the number and duration of wash steps after antibody incubations can help remove non-specifically bound antibodies.
-
Use High-Quality Antibodies: Whenever possible, use affinity-purified antibodies, as they have a higher specificity for the target antigen.
-
Include Proper Controls: Always include negative controls, such as samples from knockout animals or cells where the target protein is not expressed, to confirm the specificity of your antibody. A secondary antibody-only control should also be included to check for non-specific binding of the secondary antibody.
Q4: Does the formation of complexes between ANGPTL8 and other ANGPTL family members affect antibody binding?
A4: Yes, the formation of complexes between ANGPTL8 and other proteins, particularly ANGPTL3 and ANGPTL4, can significantly impact antibody binding. Some antibodies are specifically designed to recognize the ANGPTL3/ANGPTL8 complex and will not bind to either ANGPTL3 or ANGPTL8 alone.[4] Conversely, the epitope for your ANGPTL8 antibody may be masked when it is in a complex with another protein. It is important to consider the biological context of your sample and to choose an antibody that is validated for the detection of the form of ANGPTL8 (free or complexed) that you are interested in. Some studies have shown that an antibody targeting the C-terminus of ANGPTL8 can reverse the inhibitory effect of the ANGPTL8:ANGPTL3 complex on lipoprotein lipase (B570770) (LPL) without disrupting the complex itself, suggesting that the C-terminus may remain accessible.[5]
Quantitative Data Summary
The specificity of ANGPTL8 antibodies is critical for accurate experimental results. Below is a summary of reported cross-reactivity data.
| Antibody Target | Cross-Reactant(s) | Reported Cross-Reactivity (%) | Application | Reference |
| Human ANGPTL8 | Human ANGPTL3, Human ANGPTL4 | < 0.1% | ELISA | [6] |
| ANGPTL3/8 Complex | ANGPTL3 alone, ANGPTL8 alone | Negligible | Biolayer Interferometry | [4] |
Experimental Protocols
Western Blot Protocol for ANGPTL8
This protocol is a general guideline and may require optimization for your specific antibody and sample type.
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with a protease inhibitor cocktail.
-
For tissues, homogenize in RIPA buffer with protease inhibitors on ice.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100 V for 1 hour in a cold transfer buffer.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the ANGPTL8 primary antibody in the blocking buffer at the manufacturer's recommended dilution (a starting point of 1:1000 to 1:4000 is common).[7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
ELISA Protocol for ANGPTL8 (Sandwich ELISA)
This is a generalized protocol based on commercially available sandwich ELISA kits. Always refer to the specific kit manual for detailed instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the microplate, which has been pre-coated with an ANGPTL8-specific antibody.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at 37°C).
-
Washing: Repeat the wash step as described in step 4.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-conjugated streptavidin to each well.
-
Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well and incubate in the dark (e.g., 15-30 minutes at 37°C).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of ANGPTL8 in the samples.
Immunohistochemistry (IHC) Protocol for ANGPTL8 (Paraffin-Embedded Tissues)
This protocol provides a general framework for IHC staining of ANGPTL8 in paraffin-embedded tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene two times for 5 minutes each.
-
Immerse slides in 100% ethanol (B145695) two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0, or Tris-EDTA, pH 9.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate the slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the slides in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the ANGPTL8 primary antibody in the blocking solution at the manufacturer's recommended dilution (e.g., 1:200 to 1:800).[7]
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides three times for 5 minutes each with PBST.
-
-
Secondary Antibody Incubation:
-
Incubate the slides with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the slides three times for 5 minutes each with PBST.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Incubate the slides with a DAB substrate-chromogen solution until the desired stain intensity develops.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Visualizations
References
- 1. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 3. Genetic and Metabolic Determinants of Plasma Levels of ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An anti-ANGPTL3/8 antibody decreases circulating triglycerides by binding to a LPL-inhibitory leucine zipper-like motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL8 antibody | 2 products in Validated Antibody Database; 3 cited in the literature; 48 total from 5 suppliers [labome.com]
- 7. ANGPTL8/Betatrophin antibody (66641-1-PBS) | Proteintech [ptglab.com]
Technical Support Center: ANGPTL8 Experiments and Nutritional Status Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopoietin-like protein 8 (ANGPTL8). The following information is designed to help control for the significant variable of nutritional status in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does nutritional status fundamentally impact ANGPTL8 expression?
A1: Nutritional status is a primary regulator of ANGPTL8 expression. Expression levels are markedly decreased during fasting and significantly increased upon re-feeding[1][2][3]. This dynamic regulation is crucial for ANGPTL8's role in partitioning fatty acids between adipose tissue and skeletal muscle[4]. In the fed state, elevated ANGPTL8 promotes triglyceride storage in adipose tissue, while in the fasted state, reduced levels allow for the release of fatty acids for energy utilization in other tissues[3][5].
Q2: What is the specific role of macronutrients in regulating ANGPTL8?
A2: Macronutrient composition significantly influences ANGPTL8 levels. High-fat diets have been shown to increase ANGPTL8 expression in both the liver and brown adipose tissue in mice[6]. In human studies, a diet's protein content, particularly from animal sources, has been inversely correlated with ANGPTL8 levels[6][7]. The overall ratio of dietary macronutrients can alter metabolic profiles and, consequently, ANGPTL8 expression[8].
Q3: Which signaling pathways are involved in the nutritional regulation of ANGPTL8?
A3: Several key signaling pathways mediate the effects of nutritional status on ANGPTL8. Insulin (B600854) is a potent inducer of ANGPTL8 expression in both liver and adipose tissue, acting through the canonical PI3K-AKT and MAPK (ERK) pathways[9][10]. Glucose can further enhance insulin-stimulated ANGPTL8 expression in adipocytes[9][11]. Conversely, AMP-activated protein kinase (AMPK) signaling acts as a negative regulator, antagonizing the effects of insulin[9][11].
Q4: What are the best practices for standardizing nutritional intake in animal models for ANGPTL8 studies?
A4: To ensure reproducibility, it is critical to use standardized and well-defined diets. For studies involving high-fat diets, a matched control diet with a lower fat content, where the caloric difference is replaced by a component like cornstarch while keeping other macro- and micronutrients constant, is recommended[12]. Using standardized diets like the AIN-93G for control groups helps eliminate significant experimental variation[13]. It is also crucial to report detailed information about the diet composition in publications[12].
Q5: How do fasting and re-feeding protocols typically work in ANGPTL8 experiments?
A5: A common protocol involves fasting rodents overnight (e.g., 16 hours) to establish a baseline low level of ANGPTL8[14]. Re-feeding is then initiated by providing ad libitum access to food. The timing of sample collection post-re-feeding is critical, as ANGPTL8 expression can increase rapidly[2][9]. For example, a post-fast re-feeding period of 24 to 72 hours can be used to assess the regenerative and proliferative effects influenced by nutritional changes[15].
Troubleshooting Guides
Issue 1: High Variability in Baseline ANGPTL8 Levels Between Animals in the Same Group
| Potential Cause | Troubleshooting Step |
| Inconsistent food access prior to fasting. | Ensure all animals have ad libitum access to the same diet for an adequate acclimation period before the experiment begins. |
| Differences in the timing of food withdrawal. | Standardize the exact time of day for food removal to initiate the fasting period for all cages and animals. |
| Coprophagy (animals consuming feces). | House animals in cages with wire-mesh floors during the fasting period to prevent coprophagy, which can affect nutritional status. |
| Underlying health differences. | Monitor animal health closely and exclude any outliers that show signs of illness or significant weight loss beyond what is expected from fasting. |
Issue 2: Inconsistent or Unexpected ANGPTL8 Response to High-Fat Diet Feeding
| Potential Cause | Troubleshooting Step |
| Inappropriate control diet. | Use a matched low-fat control diet from the same manufacturer with identical micronutrient composition. Avoid using standard chow as a control for a purified high-fat diet[12]. |
| Duration of diet exposure. | Ensure the high-fat diet feeding period is sufficiently long to induce the desired metabolic phenotype. Short-term feeding may not be enough to see significant changes in ANGPTL8. |
| Strain and sex differences in mice. | Be aware that different mouse strains and sexes can respond differently to high-fat diets. Use a consistent strain and sex throughout the experiment and report these details. |
| Food intake monitoring. | Quantify food intake to ensure that differences in ANGPTL8 are not simply due to variations in caloric consumption between groups. |
Issue 3: Discrepancies Between In Vitro and In Vivo ANGPTL8 Regulation
| Potential Cause | Troubleshooting Step |
| Hormonal and metabolic differences. | Recognize that in vitro systems lack the complex hormonal and metabolic milieu of a whole organism. For example, the interplay between ANGPTL3, ANGPTL4, and ANGPTL8 that occurs in vivo is not fully replicated in cell culture[5][7]. |
| Nutrient concentrations in media. | Carefully control glucose and insulin concentrations in cell culture media to mimic fed or fasted states. For instance, insulin has been shown to upregulate ANGPTL8 mRNA in a dose- and time-dependent manner in cultured hepatocytes[9]. |
| Cell type-specific responses. | Be aware that ANGPTL8 is expressed and regulated differently in various cell types (e.g., hepatocytes vs. adipocytes). Choose the appropriate cell line or primary cells for your research question. |
Quantitative Data Summary
Table 1: Impact of Nutritional State on ANGPTL8 and Related Factors in Human Adipose Tissue
| Parameter | Change with Fasting | Reference |
| LPL Activity | Decreased (~60%) | [16] |
| ANGPTL4 mRNA | Increased (~90%) | [16] |
| ANGPTL8 mRNA | Decreased (~94%) | [16] |
| ANGPTL4 Protein | Increased (~46%) | [16] |
| Plasma ANGPTL4 | Increased (~100%) | [16] |
| Plasma ANGPTL8 | Decreased (~79%) | [16] |
Experimental Protocols
1. In Vivo Glucose Tolerance Test (GTT) in Mice on a High-Fat Diet
-
Animal Model: Mice fed a high-fat diet (HFD) for 10-24 weeks.
-
Fasting: Fast mice for 6 hours prior to the test.
-
Glucose Injection: Administer an intraperitoneal (IP) injection of glucose. The dosage may need to be adjusted based on the diet (e.g., 2 g/kg for normal chow diet-fed mice, 1.3 g/kg for HFD-fed mice)[17].
-
Blood Sampling: Collect blood samples at 0, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: Measure blood glucose concentrations at each time point. Plasma can be separated for further analysis of insulin or other metabolites[17].
2. In Vivo Insulin Tolerance Test (ITT)
-
Animal Model: Mice on the experimental diet.
-
Fasting: Fast mice for 4 hours.
-
Insulin Injection: Administer an IP injection of human insulin (e.g., 0.75 U/kg)[17].
-
Blood Sampling: Measure blood glucose at 0, 15, 30, 60, and 90 minutes post-injection using a glucometer[17].
3. In Vitro Regulation of Angptl8 Expression in Hepatocytes
-
Cell Line: Rat H4IIE hepatic cell line or primary hepatocytes.
-
Stimulation: Treat cells with varying concentrations of insulin (e.g., starting from 1 nM) for different durations (e.g., starting from 60 minutes)[9]. High glucose can also be added alone or in combination with insulin[9].
-
Analysis: Extract RNA and perform qPCR to quantify Angptl8 mRNA expression levels.
Visualizations
References
- 1. Regulation of angiopoietin-like protein 8 expression under different nutritional and metabolic status [jstage.jst.go.jp]
- 2. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 6. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 7. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary macronutrient composition impacts gene regulation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Regulation of ANGPTL8 in liver and adipose tissue by nutritional and hormonal signals and its effect on glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Short term post-fast refeeding enhances intestinal stemness via polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fasting induces ANGPTL4 and reduces LPL activity in human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic high-fat feeding and prolonged fasting in liver-specific ANGPTL4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
ANGPTL Protein Refolding & Complex Formation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vitro refolding of angiopietin-like protein 8 (ANGPTL8) and its complex formation with ANGPTL3 and ANGPTL4.
I. Frequently Asked Questions (FAQs)
Q1: We are trying to form the ANGPTL3/8 complex by mixing purified, refolded ANGPTL3 and ANGPTL8, but the efficiency is very low. Why is this?
A1: This is a common and significant challenge. Studies have consistently shown that the formation of a functional ANGPTL3/8 complex is highly inefficient when the two proteins are mixed after individual expression and purification.[1] The primary reason is that proper complex formation likely requires co-translational and co-folding events that occur within the host cell during expression.[1] Post-translational modifications that happen intracellularly may also play a crucial role. Therefore, co-expression of ANGPTL3 and ANGPTL8 in the same host cell is the recommended and far more efficient method to produce the active complex.[1][2]
Q2: What is the functional consequence of forming the ANGPTL3/8 versus the ANGPTL4/8 complex?
A2: The formation of these two complexes has opposing effects on the inhibition of lipoprotein lipase (B570770) (LPL). The ANGPTL3/8 complex is a significantly more potent inhibitor of LPL than ANGPTL3 alone.[3][4] In contrast, the formation of the ANGPTL4/8 complex dramatically reduces the LPL inhibitory activity of ANGPTL4.[3] This differential regulation is a key mechanism for controlling lipid metabolism in different nutritional states.[5][6]
Q3: We have expressed ANGPTL8 in E. coli and it has formed inclusion bodies. What is the general strategy to recover active protein?
A3: Expressing ANGPTL8 in E. coli often leads to the formation of insoluble aggregates known as inclusion bodies. The general workflow to recover folded protein involves:
-
Isolation and Washing of Inclusion Bodies: This step aims to remove contaminating cellular debris and proteins.
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl) to unfold the aggregated protein into a linear state.
-
Refolding: The denatured ANGPTL8 is then refolded into its active conformation by removing the denaturant, typically through methods like dialysis or rapid dilution into a refolding buffer. This buffer often contains additives to prevent aggregation and promote correct folding.
Q4: What are the expected challenges when purifying ANGPTL proteins and their complexes?
A4: A primary challenge is protein aggregation, especially during purification and after elution.[7][8][9] ANGPTL proteins, particularly ANGPTL4, can be prone to instability. Maintaining appropriate buffer conditions (pH, ionic strength) and protein concentration is crucial. For the complexes, ensuring the correct stoichiometry and preventing the dissociation of the complex during purification are key considerations.
II. Troubleshooting Guides
Troubleshooting ANGPTL8 Refolding from Inclusion Bodies
| Problem | Possible Cause | Suggested Solution |
| Low yield of solubilized ANGPTL8 from inclusion bodies | Incomplete cell lysis. | Ensure complete cell disruption using methods like sonication or high-pressure homogenization. |
| Inefficient solubilization buffer. | Use strong denaturants like 6 M GdnHCl or 8 M urea. Ensure the pH is optimal for solubilization (e.g., pH 8.0).[10] Include a reducing agent like DTT or β-mercaptoethanol to break incorrect disulfide bonds.[11] | |
| Precipitation of ANGPTL8 during refolding | Protein concentration is too high. | Perform refolding at a lower protein concentration. Rapid dilution into a large volume of refolding buffer is often preferred over dialysis for this reason.[12] |
| Suboptimal refolding buffer composition. | Screen different refolding buffer additives. Common additives that can help prevent aggregation include L-arginine, glycerol (B35011), and non-detergent sulfobetaines.[13][14] | |
| Incorrect redox environment. | If your protein has disulfide bonds, optimize the ratio of reduced and oxidized glutathione (B108866) (GSH/GSSG) in the refolding buffer to facilitate correct disulfide bond formation. | |
| Refolded ANGPTL8 is inactive | Misfolded protein. | Try different refolding strategies such as on-column refolding where the protein is bound to a chromatography resin while the denaturant is gradually removed.[10] |
| Absence of a required binding partner for activity. | ANGPTL8 on its own has a functional LPL inhibitory motif, but it requires interaction with ANGPTL3 to inhibit LPL and raise plasma triglyceride levels.[15] Therefore, the activity of refolded ANGPTL8 should be assessed in the presence of ANGPTL3. |
Troubleshooting Co-expression and Co-purification of ANGPTL Complexes
| Problem | Possible Cause | Suggested Solution |
| Low expression level of the complex | Suboptimal vector design or transfection efficiency. | Ensure that both protein constructs are efficiently co-transfected. Using a single vector with internal ribosome entry sites (IRES) or multiple expression cassettes can improve co-expression efficiency. |
| Protein toxicity to host cells. | Use an inducible expression system to control the timing and level of protein expression. Lowering the expression temperature can also sometimes improve yield. | |
| Incorrect stoichiometry of the purified complex | Unequal expression levels of the two proteins. | Optimize the ratio of the plasmids used for co-transfection. |
| Dissociation of the complex during purification. | Perform purification steps at 4°C and minimize the number of steps. Use gentle elution conditions. | |
| Aggregation of the complex during purification | Inappropriate buffer conditions. | Optimize the pH and salt concentration of the purification buffers. Consider adding stabilizing agents like glycerol or arginine to the buffers.[9] |
| High protein concentration after elution. | Elute the complex into a larger volume or perform a buffer exchange into a stabilizing buffer immediately after elution. |
III. Experimental Protocols
Protocol 1: Refolding of ANGPTL8 from E. coli Inclusion Bodies (General Protocol)
This protocol provides a general framework. Optimization of buffer components and concentrations is often necessary for each specific protein.
-
Inclusion Body Isolation and Washing:
-
Resuspend the cell pellet from a 1 L culture in 50 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet by resuspending in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants.[11] Repeat this wash step twice.
-
Perform a final wash with a buffer without detergent to remove residual detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl or 8 M urea, 10 mM DTT).[10][16]
-
Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG). The optimal composition may need to be determined empirically.[17]
-
Rapidly dilute the solubilized ANGPTL8 into the refolding buffer with vigorous stirring. A dilution factor of 1:50 to 1:100 is common.
-
Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.
-
-
Purification of Refolded ANGPTL8:
-
Concentrate the refolded protein solution using an appropriate method (e.g., tangential flow filtration or centrifugal concentrators).
-
Purify the refolded ANGPTL8 using size-exclusion chromatography to separate correctly folded monomers from aggregates and any remaining unfolded protein.
-
Protocol 2: Co-expression and Co-purification of ANGPTL3/8 Complex from Expi293 Cells
This protocol is adapted from established methods for producing the ANGPTL3/8 complex.[2]
-
Vector Construction:
-
Clone the coding sequences for human ANGPTL3 and ANGPTL8 into a mammalian expression vector.
-
To facilitate purification, add different affinity tags to each protein. For example, a Strep-tag II at the N-terminus of ANGPTL3 and a His-tag at the C-terminus of ANGPTL8.[2]
-
-
Co-transfection:
-
Co-transfect Expi293 cells with the ANGPTL3 and ANGPTL8 expression vectors according to the manufacturer's protocol.
-
Culture the cells for 4-5 days post-transfection.
-
-
Harvesting and Initial Purification:
-
Centrifuge the cell culture at high speed (e.g., 27,000 x g) for 1 hour to pellet the cells and debris.[2]
-
Collect the supernatant containing the secreted ANGPTL3/8 complex.
-
Pass the supernatant over a Ni-NTA affinity resin column to bind the His-tagged ANGPTL8, and by extension, the complexed ANGPTL3.[2]
-
Wash the column extensively with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).
-
Elute the complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional but Recommended):
-
Further purify the eluted complex using anion-exchange chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous preparation.[2]
-
IV. Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) for LPL inhibition by various ANGPTL proteins and their complexes.
| Protein/Complex | LPL Inhibition IC50 | Reference |
| ANGPTL3 | ~180 nM | [4] |
| ANGPTL4 | ~2 nM | [4] |
| ANGPTL3/8 Complex | ~6.062 nM | [2] |
| ANGPTL4/8 Complex | >100-fold less potent than ANGPTL4 | [3] |
| ApoC3 | ~0.5 µM | [18] |
Note: IC50 values can vary depending on the specific assay conditions.
V. Signaling Pathway and Experimental Workflow Diagrams
ANGPTL3-4-8 Model of Triglyceride Trafficking
The following diagram illustrates the "ANGPTL3-4-8 model," which describes how these proteins regulate the trafficking of triglycerides (TG) to different tissues based on nutritional status.[6]
Caption: ANGPTL3-4-8 signaling in fasting vs. fed states.
Experimental Workflow: Co-expression and Co-purification of ANGPTL3/8
This diagram outlines the key steps for producing the ANGPTL3/8 complex using a co-expression strategy.
Caption: Workflow for ANGPTL3/8 co-expression and purification.
References
- 1. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Angiopoietin-like Proteins ANGPTL3 and ANGPTL4 Inhibit Lipoprotein Lipase Activity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. biopharminternational.com [biopharminternational.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of buffer additives on solubilization and refolding of reteplase inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Decoding the role of angiopoietin-like protein 4/8 complex–mediated plasmin generation in the regulation of LPL activity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in ANGPTL8 knockout mouse phenotypes.
Welcome to the technical support center for researchers utilizing ANGPTL8 knockout mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed variability in ANGPTL8 knockout mouse phenotypes.
Frequently Asked Questions (FAQs)
Q1: We recently generated ANGPTL8 knockout mice, and our initial characterization shows a different phenotype than what is reported in some publications. Is this expected?
A1: Yes, variability in the phenotype of ANGPTL8 knockout mice is a known issue in the field. Discrepancies have been reported across different studies, particularly concerning body weight, fat mass, and glucose homeostasis.[1][2] This variability can arise from a number of factors, including the genetic background of the mice, their sex, diet, and the specific experimental conditions used for phenotyping.
Q2: What is the most consistent phenotype observed in ANGPTL8 knockout mice?
A2: The most consistently reported phenotype in ANGPTL8 knockout mice is a disruption in triglyceride metabolism. Specifically, these mice typically exhibit lower plasma triglyceride levels, especially in the fed or postprandial state.[3][4][5][6] This is attributed to the role of ANGPTL8 in forming a complex with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for clearing triglycerides from the circulation. In the absence of ANGPTL8, LPL activity in oxidative tissues like heart and skeletal muscle is increased, leading to enhanced triglyceride clearance.[5][6]
Q3: The effect of ANGPTL8 knockout on glucose metabolism seems to be controversial. Why is that?
A3: The role of ANGPTL8 in glucose homeostasis is indeed a point of contention. Some studies have reported no significant changes in glucose tolerance or insulin (B600854) sensitivity in ANGPTL8 knockout mice.[3][4][5][7] Conversely, other studies have observed improved glucose tolerance, particularly in mice on a high-fat diet.[1] These discrepancies may be due to differences in experimental design, such as the use of whole-body versus tissue-specific knockouts, the age of the mice, the specific diet used, and the genetic background.[1][2]
Q4: How does the genetic background of the mouse strain influence the ANGPTL8 knockout phenotype?
Q5: Are there sex-specific differences in the phenotype of ANGPTL8 knockout mice?
A5: Yes, sex-specific differences have been reported. For instance, some studies have noted a more pronounced reduction in body weight and fat mass in female ANGPTL8 knockout mice compared to males on a standard chow diet.[1] Additionally, ANGPTL8 expression itself can be influenced by sex hormones, with some evidence suggesting higher ANGPTL8 levels in males.[11][12] It is therefore critical to analyze and report data for male and female mice separately.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| No difference in plasma triglycerides between WT and ANGPTL8 KO mice. | 1. Nutritional Status: ANGPTL8's effect on triglycerides is most prominent in the fed state. | 1. Ensure triglyceride measurements are performed in both fasted and fed (or postprandial) states. A standard protocol is to fast mice for 4-6 hours, then provide food for a set period (e.g., 4 hours) before blood collection. |
| 2. Age of Mice: The metabolic phenotype may be more pronounced in older mice. | 2. Characterize mice at different ages to determine the onset and progression of the phenotype. | |
| Inconsistent results in glucose tolerance tests (GTT). | 1. Fasting Duration: Prolonged fasting can induce stress and alter glucose metabolism. | 1. Standardize the fasting period to 4-6 hours before the GTT. Overnight fasting can lead to confounding metabolic changes. |
| 2. Diet: The effect on glucose metabolism may only be apparent under metabolic stress. | 2. Perform GTTs on mice fed both a standard chow diet and a high-fat diet (HFD) for a sufficient duration (e.g., 8-12 weeks). | |
| 3. Genetic Drift: Genetic drift within a mouse colony can lead to phenotypic divergence over time. | 3. Regularly refresh your breeder colony from a reputable vendor to ensure genetic stability. | |
| Unexpected body weight and fat mass phenotype. | 1. Sex Differences: As noted, the effect on adiposity can be more significant in females. | 1. Analyze and report body weight and composition data separately for each sex. |
| 2. Housing Conditions: Housing temperature and enrichment can influence energy expenditure. | 2. Maintain consistent and standardized housing conditions for all experimental and control groups. | |
| Variable LPL activity measurements. | 1. Sample Collection: The timing of blood collection after heparin injection is critical. | 1. Adhere strictly to a standardized protocol for post-heparin plasma collection (e.g., exactly 10 minutes post-injection). |
| 2. Assay Conditions: The LPL assay is sensitive to substrate and enzyme concentrations. | 2. Use a validated LPL activity assay kit and follow the manufacturer's instructions carefully. Run appropriate controls. |
Data Presentation: Comparative Phenotypes
Table 1: Metabolic Phenotype of Male vs. Female ANGPTL8 KO Mice on a C57BL/6 Background (Chow Diet)
| Parameter | Male WT | Male ANGPTL8 KO | Female WT | Female ANGPTL8 KO | Reference |
| Body Weight | No significant difference | No significant difference | Significant reduction | [1] | |
| Fed Plasma Triglycerides | ~100 mg/dL | ~40 mg/dL (Significant reduction) | ~80 mg/dL | ~35 mg/dL (Significant reduction) | [1] |
| Fasted Plasma Triglycerides | ~60 mg/dL | ~50 mg/dL (No significant difference) | ~55 mg/dL | ~45 mg/dL (No significant difference) | [1] |
| Fed Plasma Free Fatty Acids | No significant difference | Significant reduction | [1] | ||
| Glucose Tolerance (AUC) | No significant difference | Modest but significant improvement | [1] |
Note: The values presented are approximate and intended for comparative purposes. Please refer to the cited literature for precise data and statistical analysis.
Table 2: Metabolic Phenotype of ANGPTL8 KO Mice on a C57BL/6 Background (High-Fat Diet)
| Parameter | Male WT | Male ANGPTL8 KO | Female WT | Female ANGPTL8 KO | Reference |
| Body Weight | No significant difference | No significant difference | [1] | ||
| Fed Plasma Triglycerides | Significant reduction | Significant reduction | [1] | ||
| Glucose Tolerance | Impaired | Improved compared to WT | Impaired | Improved compared to WT | [1] |
| Insulin Resistance | Increased | Reduced peripheral insulin resistance | Increased | Reduced peripheral insulin resistance | [1] |
Experimental Protocols
Mouse Genotyping for ANGPTL8 Knockout Allele
a. DNA Extraction:
-
A small piece of ear or tail tissue (2-3 mm) is collected from each mouse.
-
DNA is extracted using a commercial DNA extraction kit or a standard phenol-chloroform protocol.
b. PCR Amplification:
-
PCR is performed using a three-primer strategy to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes.
-
Forward Primer 1 (WT allele): Binds to the genomic region deleted in the knockout allele.
-
Forward Primer 2 (KO allele): Binds to the selection cassette (e.g., Neo) inserted in the knockout allele.
-
Common Reverse Primer: Binds downstream of the targeted region.
-
-
PCR products are resolved on a 1.5-2% agarose (B213101) gel. The presence of a band for the WT allele and/or the KO allele will determine the genotype.
Measurement of VLDL-Triglyceride Secretion Rate
This protocol is adapted from established methods using a lipoprotein lipase inhibitor.
a. Animal Preparation:
-
Mice are fasted for 4 hours to reduce plasma triglyceride levels.
-
A baseline blood sample (t=0) is collected via the tail vein.
b. LPL Inhibition:
-
Mice are injected intravenously with a lipoprotein lipase inhibitor, such as Triton WR-1339 (500 mg/kg body weight) or Poloxamer 407 (1 g/kg body weight), to block the clearance of newly secreted VLDL particles.[5]
c. Blood Sampling:
-
Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the injection.
d. Triglyceride Measurement and Calculation:
-
Plasma is isolated from each blood sample, and triglyceride concentrations are measured using a commercial kit.
-
The VLDL-triglyceride secretion rate is calculated from the slope of the linear increase in plasma triglyceride concentration over time.
Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity Assay
a. Sample Collection:
-
A baseline (pre-heparin) blood sample is collected.
-
Mice are injected intravenously with heparin (e.g., 100 U/kg body weight) to release LPL from the endothelial surface into the circulation.
-
Exactly 10 minutes post-injection, a second blood sample (post-heparin) is collected.[3]
b. LPL Activity Measurement:
-
Plasma is prepared from both pre- and post-heparin samples.
-
LPL activity is measured using a commercially available fluorometric or radiometric assay kit that uses a triglyceride substrate. The assay measures the release of free fatty acids.
-
LPL activity is calculated by subtracting the pre-heparin lipase activity from the post-heparin lipase activity.
Mandatory Visualizations
Caption: ANGPTL8 signaling in the fed state.
Caption: Experimental workflow for phenotyping ANGPTL8 KO mice.
Caption: Troubleshooting logic for inconsistent phenotypes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-mediated Angptl8 knockout suppresses plasma triglyceride concentrations and adiposity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of sexual dimorphism in ANGPTL4 levels and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ANGPTL8 Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability of Angiopoietin-like protein 8 (ANGPTL8) in various in vitro applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, offering practical solutions and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting ANGPTL8 stability in vitro?
ANGPTL8, like many recombinant proteins, can be susceptible to several instability issues in vitro, including:
-
Degradation: Proteolytic cleavage can lead to loss of full-length, active protein.
-
Aggregation: At high concentrations or under suboptimal buffer conditions, ANGPTL8 may form soluble or insoluble aggregates, reducing its biological activity.
-
Loss of Activity: Improper storage, handling, or assay conditions can lead to a decline in the biological activity of ANGPTL8, particularly its ability to regulate Lipoprotein Lipase (B570770) (LPL) activity in complex with ANGPTL3 or ANGPTL4.
-
Surface Adsorption: The protein can adsorb to the surface of storage vials or assay plates, leading to a decrease in the effective concentration.
Q2: What are the recommended storage conditions for recombinant ANGPTL8?
Proper storage is critical for maintaining the stability and activity of recombinant ANGPTL8. Here are general guidelines based on supplier recommendations:
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 12 months | Store in a desiccated environment. |
| Reconstituted Stock Solution | 4°C | Up to 1 week | For short-term use. |
| Reconstituted Stock Solution | -20°C or -80°C | For longer-term storage | Crucial: Aliquot to avoid repeated freeze-thaw cycles. The addition of a carrier protein is highly recommended. |
Q3: How should I reconstitute lyophilized ANGPTL8?
To ensure optimal recovery and stability, follow this general reconstitution protocol:
-
Centrifuge the vial: Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.
-
Use recommended solvent: Reconstitute in sterile, distilled water or the buffer specified on the product datasheet.
-
Gentle mixing: After adding the solvent, gently swirl or invert the vial to dissolve the protein. Avoid vigorous shaking or vortexing , as this can cause aggregation.
-
Allow to dissolve: Let the vial sit at room temperature for a few minutes to ensure complete dissolution.
Q4: What is the role of a carrier protein, and when should I use one?
A carrier protein, such as Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is often added to dilute protein solutions to prevent surface adsorption and improve stability.
-
When to use: It is highly recommended to add a carrier protein (typically to a final concentration of 0.1%) to your reconstituted ANGPTL8 stock solutions, especially for long-term storage at -20°C or -80°C and for working solutions at low concentrations.
-
Consideration: Be aware that the carrier protein may interfere with certain downstream applications. Always check for compatibility with your specific assay.
Troubleshooting Guides
Issue 1: Low or No Signal in ANGPTL8 ELISA
A weak or absent signal in an ELISA can be frustrating. Here’s a step-by-step guide to troubleshoot this issue:
| Potential Cause | Troubleshooting Step |
| Improper Storage/Handling of ANGPTL8 Standard | - Ensure the standard was reconstituted correctly and stored as recommended. - Avoid repeated freeze-thaw cycles of the standard. Prepare single-use aliquots. |
| Low ANGPTL8 Concentration in Sample | - Concentrate your sample if possible. - If using cell culture supernatant, optimize culture conditions to increase ANGPTL8 expression. |
| Antibody Issues | - Confirm that the primary and secondary antibodies are compatible and used at the recommended dilutions. - Ensure the capture and detection antibodies recognize different epitopes on ANGPTL8. |
| Suboptimal Assay Conditions | - Increase incubation times for antibodies and/or substrate. - Optimize incubation temperatures. |
| ANGPTL8 Degradation | - Add protease inhibitors to your sample preparation buffer. - Handle samples on ice to minimize proteolytic activity. |
Issue 2: Inconsistent Results in LPL Activity Assays
The biological activity of ANGPTL8 is often assessed by its ability to modulate LPL activity, typically in complex with ANGPTL3 or ANGPTL4. Inconsistent results can arise from several factors:
| Potential Cause | Troubleshooting Step |
| Inactive ANGPTL8 | - Verify the activity of your ANGPTL8 lot using a positive control if available. - Ensure proper storage and handling to prevent loss of activity. |
| Absence of Binding Partner | - ANGPTL8's primary function in LPL regulation is through its interaction with ANGPTL3 or ANGPTL4. Ensure the appropriate binding partner is included in the assay at an optimal molar ratio.[1][2] |
| Suboptimal Assay Buffer | - The pH and ionic strength of the assay buffer can impact protein stability and enzyme kinetics. Optimize buffer conditions. |
| Detergent Effects | - Some detergents used in LPL activity assays can affect the stability and activity of ANGPTL8 and its complex. If possible, test different non-ionic detergents at various concentrations. |
| Inconsistent Complex Formation | - Pre-incubate ANGPTL8 with its binding partner (ANGPTL3 or ANGPTL4) to allow for complex formation before adding to the LPL reaction. |
Issue 3: Evidence of ANGPTL8 Aggregation
Protein aggregation can manifest as visible precipitates or lead to reduced activity and inconsistent assay results.
| Potential Cause | Troubleshooting Step |
| High Protein Concentration | - Store and handle ANGPTL8 at the lowest feasible concentration. |
| Suboptimal Buffer Conditions | - Adjust the pH of your buffer. Proteins are often least soluble at their isoelectric point (pI). - Modify the ionic strength by adjusting the salt concentration. |
| Freeze-Thaw Cycles | - Aliquot reconstituted ANGPTL8 into single-use volumes to minimize freeze-thaw events. |
| Mechanical Stress | - Avoid vigorous mixing or vortexing of ANGPTL8 solutions. |
| Lack of Stabilizing Excipients | - Consider adding cryoprotectants like glycerol (B35011) (5-10%), or sugars such as trehalose (B1683222) or mannitol (B672) to your storage buffer for frozen aliquots. |
Experimental Protocols & Methodologies
Protocol 1: General Handling and Storage of Recombinant ANGPTL8
-
Receiving and Initial Storage: Upon receipt, store the lyophilized ANGPTL8 protein at -20°C or -80°C.
-
Reconstitution:
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute with sterile, high-purity water or a recommended buffer (e.g., PBS, pH 7.4) to a concentration of 0.1-1.0 mg/mL.
-
Gently mix by inversion or swirling. Do not vortex.
-
Allow the solution to sit for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Aliquoting and Long-Term Storage:
-
For long-term stability, add a carrier protein such as sterile BSA or HSA to a final concentration of 0.1%.
-
For frozen storage, consider adding a cryoprotectant like glycerol to a final concentration of 10%.
-
Aliquot the reconstituted protein into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.
-
Protocol 2: ANGPTL8-mediated LPL Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of the ANGPTL8/ANGPTL3 complex on LPL activity.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human LPL.
-
Prepare stock solutions of recombinant human ANGPTL8 and ANGPTL3.
-
Prepare an assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and fatty acid-free BSA).
-
Prepare a fluorescent lipase substrate solution.
-
-
Complex Formation:
-
In a microplate, pre-incubate ANGPTL8 and ANGPTL3 together in the assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for complex formation. Include a control with ANGPTL3 alone and a buffer-only control.
-
-
LPL Inhibition:
-
Add the LPL solution to the wells containing the ANGPTL complexes and controls.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for LPL inhibition.
-
-
Activity Measurement:
-
Initiate the reaction by adding the fluorescent lipase substrate.
-
Measure the fluorescence signal over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (LPL activity) for each condition.
-
Determine the percent inhibition of LPL activity by the ANGPTL8/ANGPTL3 complex compared to the control.
-
Visualizations
References
Validation & Comparative
Comparing ANGPTL8 function with ANGPTL3 and ANGPTL4.
A Comprehensive Comparison of ANGPTL3, ANGPTL4, and ANGPTL8 Functions in Metabolism
Angiopoietin-like proteins (ANGPTLs) 3, 4, and 8 are key secreted factors that have emerged as critical regulators of lipid and glucose metabolism. Their primary mechanism of action involves the modulation of lipoprotein lipase (B570770) (LPL), the rate-limiting enzyme for the hydrolysis of triglycerides from circulating lipoproteins. Understanding the distinct and overlapping functions of these proteins is crucial for researchers, scientists, and drug development professionals exploring therapeutic targets for metabolic diseases. This guide provides an objective comparison of ANGPTL3, ANGPTL4, and ANGPTL8, supported by experimental data, detailed protocols, and visual diagrams of their signaling pathways.
Core Functional Comparison
ANGPTL3, ANGPTL4, and ANGPTL8 work in a coordinated, yet distinct, manner to regulate triglyceride trafficking in response to nutritional cues. The "ANGPTL3-4-8 model" provides a framework for understanding their interplay. In the fasted state, ANGPTL4 is induced in adipose tissue, where it inhibits LPL activity to limit fat storage and divert triglycerides to oxidative tissues like muscle for energy.[1][2] Conversely, in the fed state, ANGPTL8 expression is induced in the liver and adipose tissue.[3] Hepatic ANGPTL8 forms a complex with ANGPTL3, which then acts as a potent endocrine inhibitor of LPL in oxidative tissues, thereby directing circulating triglycerides towards adipose tissue for storage.[1][2] In adipose tissue, ANGPTL8 complexes with ANGPTL4, which paradoxically reduces ANGPTL4's inhibitory effect on LPL, further promoting triglyceride uptake and storage in fat.[3][4]
Key Distinctions at a Glance:
| Feature | ANGPTL3 | ANGPTL4 | ANGPTL8 |
| Primary Site of Expression | Liver[5][6] | Adipose tissue, liver, heart, skeletal muscle[3] | Liver, adipose tissue[3][7] |
| Regulation by Nutritional Status | Expression is relatively stable[2] | Induced by fasting[2][3] | Induced by feeding[2][3] |
| Primary Role in TG Metabolism | Systemic LPL inhibition (in complex with ANGPTL8) in the fed state[1][2] | Local LPL inhibition in adipose tissue during fasting[1][2] | Modulator of ANGPTL3 and ANGPTL4 activity[4][8] |
| Interaction with other ANGPTLs | Forms a highly active inhibitory complex with ANGPTL8[8] | Forms a less active inhibitory complex with ANGPTL8[3][4] | Essential for the potent LPL inhibitory activity of ANGPTL3 and modulates ANGPTL4 activity[4][8] |
| Effect on Glucose Metabolism | Loss-of-function associated with improved insulin (B600854) sensitivity[5] | Overexpression can impair glucose tolerance, while deficiency may improve it[9] | Deficiency can improve glucose tolerance[10] |
Quantitative Data from Murine Models
The following tables summarize the quantitative data from studies using knockout (KO) and overexpression (Tg) mouse models for each of the ANGPTL proteins. These studies provide crucial insights into their in vivo functions.
Table 1: Effects of ANGPTL Knockout on Plasma Lipids in Mice
| Genotype | Nutritional State | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) | Reference |
| ANGPTL3 KO | Fed (ad libitum) | 42.42 ± 8.80 (vs. 122.02 ± 55.09 in WT) | 44.00 ± 9.11 (vs. 76.51 ± 15.87 in WT) | [11] |
| ANGPTL4 KO | Fasted | ~90% reduction in males, ~65% reduction in females (vs. WT) | Significantly decreased in males | [12] |
| ANGPTL8 KO | Fed (refeeding) | ~70% reduction (vs. WT) | - | [13] |
Table 2: Effects of ANGPTL Overexpression on Plasma Lipids in Mice
| Genotype | Nutritional State | Plasma Triglycerides (mg/dL) | Plasma Cholesterol (mg/dL) | Reference |
| ANGPTL3 Overexpression | - | Increased | Increased | [14] |
| ANGPTL4 Overexpression | Fed | >3-fold increase in males, 2.6-fold increase in females (vs. WT) | 25% higher | [12] |
| ANGPTL8 Overexpression | - | Increased (dependent on ANGPTL3) | - | [13][15] |
Signaling Pathways and Regulatory Mechanisms
The intricate interplay between ANGPTL3, ANGPTL4, and ANGPTL8 is best understood through their signaling pathways, which are primarily centered on the regulation of LPL activity in a tissue-specific and nutritional state-dependent manner.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to elucidate the functions of ANGPTL3, 4, and 8.
Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the inhibitory effect of ANGPTL proteins on LPL activity.
Principle: This assay measures the hydrolysis of a triglyceride substrate by LPL, which releases a fluorescent product. The rate of fluorescence increase is proportional to LPL activity.
Materials:
-
Recombinant LPL
-
Recombinant ANGPTL3, ANGPTL4, and ANGPTL8 proteins
-
Fluorescent triglyceride substrate (e.g., based on 1,2-dioleoyl-rac-glycerol)
-
Assay buffer (e.g., PBS with 1% fatty acid-free BSA)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent triglyceride substrate according to the manufacturer's instructions.
-
In a 96-well plate, add a fixed amount of recombinant LPL to each well.
-
Add varying concentrations of the ANGPTL protein (or complex) to be tested to the wells. Include a control with no ANGPTL protein.
-
Pre-incubate the LPL and ANGPTL proteins at 37°C for 30 minutes to allow for binding.
-
Initiate the reaction by adding the fluorescent triglyceride substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorometer.
-
Record fluorescence readings at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
Calculate the rate of the reaction (slope of the fluorescence versus time curve) for each condition.
-
Express the LPL activity in the presence of ANGPTL proteins as a percentage of the activity in the control wells.
Measurement of Plasma Triglycerides and Cholesterol in Mouse Models
Objective: To quantify the in vivo effects of ANGPTL proteins on plasma lipid profiles.
Materials:
-
Mouse models (knockout, transgenic, or wild-type)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial colorimetric assay kits for triglycerides and total cholesterol
Procedure:
-
Fast mice for an appropriate period (e.g., 4-6 hours for a fasted state measurement) or collect blood in the ad libitum fed state, depending on the experimental design.
-
Collect blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Transfer the blood to EDTA-containing tubes and keep on ice.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Using commercial colorimetric assay kits, measure the concentration of triglycerides and total cholesterol in the plasma samples according to the manufacturer's protocols.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the concentrations of triglycerides and cholesterol based on the standard curve provided in the kit.
Glucose Tolerance Test (GTT) in Mice
Objective: To assess the effect of ANGPTL proteins on glucose clearance and insulin sensitivity.
Materials:
-
Mouse models
-
Glucose solution (e.g., 20% dextrose in sterile saline)
-
Glucometer and test strips
-
Scale for weighing mice
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.
-
Administer a bolus of glucose via intraperitoneal (IP) injection. A typical dose is 2 g of glucose per kg of body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the blood glucose concentration over time for each group of mice.
-
Calculate the area under the curve (AUC) to quantify the overall glucose tolerance.
Conclusion
ANGPTL3, ANGPTL4, and ANGPTL8 are intricately linked in a complex regulatory network that governs lipid metabolism in a highly dynamic and tissue-specific manner. While all three proteins ultimately influence LPL activity, their distinct expression patterns, regulation by nutritional status, and formation of functional complexes result in precise control over triglyceride partitioning. ANGPTL3, in concert with ANGPTL8, acts as a systemic regulator in the fed state, while ANGPTL4 functions as a local regulator in adipose tissue during fasting. ANGPTL8 serves as a crucial modulator, fine-tuning the activities of both ANGPTL3 and ANGPTL4. The experimental data from various murine models consistently support these roles and highlight their potential as therapeutic targets for dyslipidemia and other metabolic disorders. The provided protocols offer a foundation for further research into the nuanced functions of these important metabolic regulators.
References
- 1. Angiopoietin-Like Protein 3 (ANGPTL3) Modulates Lipoprotein Metabolism and Dyslipidemia [mdpi.com]
- 2. The ANGPTL3-4-8 model, a molecular mechanism for triglyceride trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanism of the action of angiopoietin-like protein ANGPTL4 in plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANGPLT3: A novel modulator of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiopoietin-Like Proteins: A Comprehensive Look - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANGPTL4 in metabolic and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. Angptl3 regulates lipid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Angiopoietin-like proteins as therapeutic targets for cardiovascular disease: focus on lipid disorders - PMC [pmc.ncbi.nlm.nih.gov]
Differential Regulation of Lipoprotein Lipase by ANGPTL3/8 and ANGPTL4/8 Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regulatory effects of angiopoietin-like protein (ANGPTL) 3/8 and ANGPTL4/8 complexes on lipoprotein lipase (B570770) (LPL) activity. The differential regulation of LPL by these complexes plays a pivotal role in triglyceride metabolism and presents distinct opportunities for therapeutic intervention in dyslipidemia.
Quantitative Comparison of LPL Inhibition
The ANGPTL3/8 and ANGPTL4/8 complexes exhibit markedly different effects on LPL activity. The ANGPTL3/8 complex is a potent inhibitor of LPL, whereas the ANGPTL4/8 complex is a significantly weaker inhibitor. This differential activity is central to the physiological regulation of lipid trafficking in response to nutritional states.
| Inhibitor/Complex | Target | IC50 (nM) | Fold Change in Potency | Stoichiometry (ANGPTL:ANGPTL8) | Reference |
| ANGPTL3 | LPL | 26 | - | - | [1] |
| ANGPTL3/8 Complex | LPL | 0.14 | 186-fold increase vs. ANGPTL3 | 3:1 | [1] |
| ANGPTL4 | LPL | 0.29 | - | - | [1] |
| ANGPTL4/8 Complex | LPL | 37 | 128-fold decrease vs. ANGPTL4 | 1:1 | [1] |
| ANGPTL3 | GPIHBP1-LPL Complex | 38.7 | - | - | [2] |
| ANGPTL3/8 Complex | GPIHBP1-LPL Complex | 1.6 | 24-fold increase vs. ANGPTL3 | 3:1 | [2] |
| ANGPTL4 | GPIHBP1-LPL Complex | 31 | - | - | [2] |
| ANGPTL4/8 Complex | GPIHBP1-LPL Complex | 113 | 3.6-fold decrease vs. ANGPTL4 | 1:1 | [2] |
Signaling Pathways and Physiological Regulation
The differential regulation of LPL by ANGPTL3/8 and ANGPTL4/8 is best understood through the "A3-4-8 model" of triglyceride trafficking, which describes how these proteins coordinate to partition fatty acids between storage in adipose tissue and oxidation in muscle, depending on the nutritional state.
The ANGPTL3-4-8 Model of Triglyceride Trafficking
This model outlines the distinct roles of ANGPTL3, ANGPTL4, and ANGPTL8 in the fed and fasted states.
In the fed state , insulin stimulates the expression of ANGPTL8 in both the liver and adipose tissue.[1] In the liver, ANGPTL8 complexes with ANGPTL3, forming a potent LPL inhibitor that circulates and acts on oxidative tissues like muscle to reduce triglyceride uptake.[1][3] In adipose tissue, ANGPTL8 complexes with ANGPTL4, which significantly attenuates the inhibitory activity of ANGPTL4 on LPL.[1] This, coupled with decreased ANGPTL4 expression, leads to increased LPL activity in fat tissue, promoting triglyceride storage.[3]
In the fasting state , ANGPTL8 levels are low.[1] ANGPTL4 expression is upregulated in adipose tissue, leading to potent LPL inhibition and reduced triglyceride uptake.[3] In the absence of sufficient ANGPTL8, ANGPTL3 is a much weaker LPL inhibitor, allowing LPL in oxidative tissues to remain active and utilize triglycerides for energy.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ANGPTL-LPL interactions. Below are protocols for key experiments.
Fluorometric LPL Activity Assay
This assay measures the enzymatic activity of LPL by quantifying the fluorescence released from a quenched substrate upon hydrolysis.
Materials:
-
96-well black, clear-bottom microplate
-
Fluorometric LPL activity assay kit (e.g., from Sigma-Aldrich, Cell Biolabs, or Kamiya Biomedical) containing LPL assay buffer, fluorometric substrate, LPL standard, and stop solution.[4][5]
-
Purified LPL or biological samples (plasma, serum, cell/tissue lysates)
-
Purified recombinant ANGPTL3/8 and ANGPTL4/8 complexes
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. Dilute the LPL standard to generate a standard curve. Prepare serial dilutions of the ANGPTL complexes in assay buffer.
-
Sample Preparation: Dilute plasma (e.g., 1:50 to 1:200) or cell/tissue lysates (e.g., 1:20 to 1:100 or greater) in 1X LPL Assay Buffer.[5]
-
Assay Plate Setup: Add diluted LPL standards and samples to duplicate wells of the 96-well plate.
-
Inhibitor Addition: Add the prepared dilutions of ANGPTL3/8 or ANGPTL4/8 complexes to the sample wells. For control wells, add assay buffer.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature with gentle shaking to allow the inhibitors to interact with LPL.[1]
-
Reaction Initiation: Add the diluted LPL fluorometric substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[5]
-
Reaction Termination: Add the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480-485/515-525 nm).[4]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the LPL activity in the samples. Calculate the percent inhibition for each concentration of the ANGPTL complexes and determine the IC50 values.
Co-Immunoprecipitation (Co-IP) of ANGPTL-ANGPTL Complexes
Co-IP is used to demonstrate the physical interaction between ANGPTL3 and ANGPTL8, or ANGPTL4 and ANGPTL8, in a cellular context.
References
- 1. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
ANGPTL8 Knockout vs. Wild-Type Mice: A Comparative Guide to Metabolic Phenotypes
For researchers, scientists, and drug development professionals, understanding the intricate role of Angiopoietin-like protein 8 (ANGPTL8) in metabolic regulation is crucial. This guide provides an objective comparison of the metabolic phenotypes of ANGPTL8 knockout (KO) versus wild-type (WT) mice, supported by experimental data from key research articles.
The inactivation of the Angptl8 gene in murine models has revealed its significant, albeit sometimes debated, role in lipid metabolism, glucose homeostasis, and energy balance. While a consensus points to ANGPTL8 as a key regulator of triglyceride (TG) trafficking, particularly in the postprandial state, its influence on glucose metabolism and body weight remains an area of active investigation with some conflicting findings.
Core Metabolic Phenotype Comparison
Deletion of ANGPTL8 in mice predominantly leads to a striking disruption in triglyceride metabolism.[1][2][3] In the fed state, ANGPTL8 KO mice exhibit markedly reduced plasma triglyceride levels compared to their wild-type littermates.[1][2][3] This is attributed to a combination of decreased hepatic very-low-density lipoprotein (VLDL) secretion and increased lipoprotein lipase (B570770) (LPL) activity.[1][2] Paradoxically, despite the increase in overall LPL activity, the uptake of VLDL-TG into adipose tissue is significantly impaired in these mice, leading to a failure to replenish fat stores after feeding.[1][2][4]
The impact on glucose homeostasis is less clear-cut. Several studies report no significant alterations in glucose tolerance, insulin (B600854) sensitivity, or pancreatic β-cell function in ANGPTL8 KO mice, even when challenged with a high-fat diet.[1][4][5][6] However, other research suggests that ANGPTL8 knockout can improve glucose tolerance, particularly under obesogenic conditions.[7][8] These discrepancies may arise from differences in the genetic background of the mouse strains used in the studies.[7]
Regarding body composition, ANGPTL8 KO mice often display a leaner phenotype, with slower weight gain and a selective reduction in adipose tissue mass.[1][2][9][10] This is consistent with the impaired triglyceride storage in adipocytes. Some studies also suggest that blocking ANGPTL8 function can increase energy expenditure, contributing to the reduced body weight.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies between ANGPTL8 KO and WT mice.
Table 1: Lipid Profile
| Parameter | Genotype | Diet | Condition | Value (relative to WT) | Citation |
| Plasma Triglycerides | ANGPTL8 KO | Chow | Fed | ~50-70% reduction | [1] |
| Plasma Triglycerides | ANGPTL8 KO | Chow | Fasted | No significant difference | [1][2] |
| VLDL Secretion | ANGPTL8 KO | Chow | Fed | Markedly reduced | [1][2] |
| LPL Activity | ANGPTL8 KO | Chow | Fed | Significantly increased | [1][2] |
| Adipose Tissue VLDL-TG Uptake | ANGPTL8 KO | Chow | Fed | Markedly reduced | [1][4] |
| Plasma Cholesterol | ANGPTL8 KO | Chow | Ad libitum | No significant difference | [1] |
Table 2: Glucose Homeostasis
| Parameter | Genotype | Diet | Result | Citation |
| Glucose Tolerance | ANGPTL8 KO | Chow & High-Fat | No significant difference | [1][5][6] |
| Glucose Tolerance | ANGPTL8 KO | Chow & High-Fat | Improved | [7][8] |
| Insulin Sensitivity | ANGPTL8 KO | Chow & High-Fat | No significant difference | [1][4][5] |
| Fasting Glucose | ANGPTL8 KO | Chow | No significant difference | [1][4] |
| Fasting Insulin | ANGPTL8 KO | Chow | No significant difference | [1][4] |
Table 3: Body Composition and Energy Metabolism
| Parameter | Genotype | Diet | Result | Citation |
| Body Weight Gain | ANGPTL8 KO | Chow | Slower than WT | [1][2][4] |
| Body Weight Gain | Adipocyte-specific ANGPTL8 KO | High-Fat High Fructose | Decreased | [11] |
| Adipose Tissue Mass | ANGPTL8 KO | Chow | Selectively reduced | [1][2][10] |
| Energy Expenditure | ANGPTL8 KO (antibody blockade) | High-Fat High-Cholesterol | Increased | [9] |
| Energy Expenditure | Adipocyte-specific ANGPTL8 KO | High-Fat High Fructose | Elevated in early dark phase | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: ANGPTL8's role in postprandial triglyceride trafficking.
Caption: Standard workflow for a Glucose Tolerance Test (GTT).
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of protocols commonly used in the cited studies.
Animal Models and Husbandry
-
Mouse Strains: ANGPTL8 knockout mice are typically generated on a C57BL/6J or C57BL/6NTac background.[7] Wild-type littermates serve as controls.
-
Housing: Mice are housed in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Diets: Standard chow or high-fat diets (HFD), often with 60% of calories from fat, are provided ad libitum.[1][10]
Metabolic Phenotyping
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).
-
Food Intake and Energy Expenditure: Food consumption is measured over a set period. Energy expenditure, oxygen consumption (VO2), and carbon dioxide production (VCO2) are assessed using indirect calorimetry systems.[10]
Lipid Analysis
-
Plasma Lipid Measurement: Blood is collected from fasted or fed mice. Plasma levels of triglycerides, total cholesterol, and non-esterified fatty acids (NEFA) are measured using commercially available enzymatic assay kits.
-
VLDL Secretion Rate: Mice are injected with a lipoprotein lipase inhibitor (e.g., Poloxamer 407). Blood samples are taken at various time points to measure the rate of triglyceride accumulation in the plasma.[1]
Glucose Homeostasis Assessment
-
Glucose Tolerance Test (GTT): Following a fast (typically 6 hours), mice are administered a bolus of glucose (e.g., 2 g/kg body weight) either orally (gavage) or via intraperitoneal (IP) injection. Blood glucose levels are measured from the tail vein at specified intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.[12]
-
Insulin Tolerance Test (ITT): After a short fast, mice are given an IP injection of human insulin (e.g., 0.75 U/kg body weight). Blood glucose is then monitored at regular intervals to assess insulin sensitivity.[12]
Conclusion
The collective evidence strongly supports a critical role for ANGPTL8 in the regulation of postprandial triglyceride metabolism. Its absence leads to a dramatic reduction in circulating triglycerides in the fed state due to a dual effect on VLDL secretion and LPL activity. The consequences for glucose metabolism are less definitive and may be context-dependent. The leaner phenotype of ANGPTL8 KO mice highlights its importance in adipose tissue energy storage. These findings position ANGPTL8 as a compelling therapeutic target for dyslipidemia, with potential, though less established, implications for obesity and insulin resistance. Further research is warranted to fully elucidate the tissue-specific roles of ANGPTL8 and to reconcile the divergent findings regarding its impact on glucose homeostasis.
References
- 1. pnas.org [pnas.org]
- 2. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis | Semantic Scholar [semanticscholar.org]
- 4. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Can targeting ANGPTL proteins improve glucose tolerance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ANGPTL8 Blockade With a Monoclonal Antibody Promotes Triglyceride Clearance, Energy Expenditure, and Weight Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9-mediated Angptl8 knockout suppresses plasma triglyceride concentrations and adiposity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ANGPTL8: A Novel Biomarker for Metabolic Syndrome in Comparison to Established Markers
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic syndrome (MetS), a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, has intensified the search for reliable biomarkers for early diagnosis and therapeutic monitoring. Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a promising candidate. This guide provides an objective comparison of ANGPTL8's performance against other established and emerging biomarkers for MetS, supported by experimental data.
Performance of ANGPTL8 vs. Other Metabolic Syndrome Biomarkers
Circulating levels of ANGPTL8 are frequently elevated in individuals with metabolic disorders, including MetS, type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Its association with key components of MetS, such as insulin (B600854) resistance, dyslipidemia, and inflammation, has positioned it as a potential diagnostic and prognostic tool.
Quantitative Comparison of Diagnostic Accuracy
The following table summarizes the diagnostic performance of ANGPTL8 and other key biomarkers in identifying metabolic syndrome, based on data from various clinical studies. It is important to note that direct head-to-head comparisons in a single cohort are limited, and the performance characteristics may vary depending on the study population and diagnostic criteria used for MetS.
| Biomarker | AUC (Area Under the Curve) | Sensitivity (%) | Specificity (%) | Optimal Cutoff | Study Population | Citation(s) |
| ANGPTL8 | 0.87 | 92.4 | 75.4 | Not Specified | Women with Polycystic Ovary Syndrome | |
| 0.832 | 80.0 | 73.1 | 31.18 pg/mL | Patients with MAFLD | ||
| Adiponectin | 0.81 | 78.0 | 68.0 | Not Specified | Meta-analysis | [4][5] |
| 0.73 | 73.0 | 61.0 | 5.75 µg/mL | Metabolically unhealthy obese vs. healthy | [6] | |
| 0.69 | 50.0 | 80.0 | 6.9 µg/mL | Panamanian population | [7] | |
| Leptin | 0.66 | 67.0 | 64.0 | 8.1 ng/mL | Metabolically unhealthy obese vs. healthy | [6] |
| Not Specified | Not Specified | Not Specified | 3.6-4.1 ng/mL (Men), 11.0 ng/mL (Women) | Iranian population | [8] | |
| hs-CRP | 0.77 | Not Specified | Not Specified | >3.0 mg/L | Women's Health Study | [9] |
Note: MAFLD (Metabolic dysfunction-associated fatty liver disease) is closely related to metabolic syndrome. The diagnostic accuracy of these biomarkers can be influenced by factors such as ethnicity, age, and the presence of co-morbidities.
Correlation with Metabolic Syndrome Components and Other Markers
Studies have consistently shown a positive correlation between ANGPTL8 levels and various components of metabolic syndrome. In contrast, adiponectin, an anti-inflammatory and insulin-sensitizing adipokine, is typically found in lower concentrations in individuals with MetS.
| Biomarker | Correlation with MetS Components |
| ANGPTL8 | Positive correlation with: • Triglycerides (TG) • Fasting Blood Glucose (FBG) • Insulin Resistance (HOMA-IR) • Body Mass Index (BMI) • Waist Circumference • Blood Pressure Negative correlation with: • High-Density Lipoprotein (HDL) Cholesterol |
| Adiponectin | Negative correlation with: • TG • FBG • Insulin Resistance • BMI • Waist Circumference • Blood Pressure Positive correlation with: • HDL Cholesterol |
| Leptin | Positive correlation with: • BMI • Waist Circumference • Insulin Resistance |
| hs-CRP | Positive correlation with: • BMI • Waist Circumference • TG • FBG • Insulin Resistance Negative correlation with: • HDL Cholesterol |
ANGPTL8 Signaling Pathways in Metabolic Syndrome
ANGPTL8 plays a crucial role in lipid metabolism, primarily through its interaction with ANGPTL3, leading to the inhibition of lipoprotein lipase (B570770) (LPL). This inhibition reduces the clearance of triglycerides from the circulation, contributing to hypertriglyceridemia, a key feature of MetS. Emerging evidence also suggests its involvement in other pathways related to inflammation and cell proliferation.
Caption: ANGPTL8 signaling in metabolic regulation.
Experimental Protocols
The quantification of ANGPTL8 and other biomarkers in the cited studies predominantly relies on the enzyme-linked immunosorbent assay (ELISA). While specific protocols may vary between studies and commercial kits, a general workflow is outlined below.
General ELISA Workflow for Biomarker Quantification
Caption: General workflow for biomarker quantification using ELISA.
Key Experimental Details
-
Patient Cohort: Subjects are typically diagnosed with Metabolic Syndrome based on established criteria (e.g., NCEP-ATP III, IDF). Control groups consist of age- and sex-matched healthy individuals.
-
Sample Type: Serum or plasma is the most common sample type used for measuring circulating biomarker levels.
-
Assay Method: Commercially available sandwich ELISA kits are widely used for the quantification of ANGPTL8, adiponectin, leptin, and hs-CRP.[10][11][12] These kits typically include a microplate pre-coated with a capture antibody specific to the target protein. The assay involves the sequential addition of the sample, a biotinylated detection antibody, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase), and a substrate. The resulting colorimetric reaction is proportional to the amount of biomarker present in the sample.
-
Data Analysis: A standard curve is generated using known concentrations of the recombinant biomarker. The concentrations of the biomarker in the patient samples are then determined by interpolating their optical density readings from the standard curve. Statistical analyses, such as t-tests or ANOVA, are used to compare biomarker levels between groups. Receiver Operating Characteristic (ROC) curve analysis is employed to determine the diagnostic accuracy of the biomarker.
Conclusion
ANGPTL8 shows considerable promise as a biomarker for metabolic syndrome, demonstrating good diagnostic accuracy in several studies. Its strong positive correlation with key components of MetS, particularly hypertriglyceridemia and insulin resistance, underscores its potential clinical utility. However, further large-scale, prospective studies are needed to validate its performance against and in combination with established biomarkers like adiponectin, leptin, and hs-CRP. Standardization of ANGPTL8 assays will also be crucial for its integration into routine clinical practice. The elucidation of its role in various signaling pathways may also open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 3. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Adiponectin: An Indicator for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Leptin cut-off values for determination of metabolic syndrome: third national surveillance of risk factors of non-communicable diseases in Iran (SuRFNCD-2007) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. mybiosource.com [mybiosource.com]
- 11. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit - Elabscience® [elabscience.com]
- 12. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit [elkbiotech.com]
Efficacy of ANGPTL8 Inhibition Versus ANGPTL3 Inhibition for Hyperlipidemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The angiopoietin-like protein (ANGPTL) family, particularly ANGPTL3 and ANGPTL8, has emerged as a pivotal regulator of lipid metabolism, making them promising therapeutic targets for hyperlipidemia. This guide provides an objective comparison of the efficacy of inhibiting ANGPTL8 versus ANGPTL3, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Mechanism of Action: A Tale of Two Proteins, One Complex
ANGPTL3, primarily synthesized in the liver, is a key inhibitor of lipoprotein lipase (B570770) (LPL) and endothelial lipase (EL).[1][2][3][4][5] LPL is the primary enzyme responsible for hydrolyzing triglycerides from triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDLs) and chylomicrons, while EL primarily hydrolyzes phospholipids (B1166683) in high-density lipoproteins (HDL).[2][6] Inhibition of LPL and EL by ANGPTL3 leads to elevated levels of triglycerides and cholesterol in the bloodstream.[1][2][7]
ANGPTL8, also known as betatrophin, is predominantly expressed in the liver and adipose tissue.[8] While initial studies suggested ANGPTL8 could independently inhibit LPL, it is now understood that its primary role in LPL inhibition is dependent on forming a complex with ANGPTL3.[9][10][11][12][13] The ANGPTL3-ANGPTL8 complex is a much more potent inhibitor of LPL than ANGPTL3 alone.[11][12][13] This complex formation is crucial for regulating postprandial lipid trafficking, directing triglycerides to adipose tissue for storage by inhibiting LPL in oxidative tissues like heart and skeletal muscle.[14][15][16] Interestingly, ANGPTL8 can also form a complex with ANGPTL4, which in contrast, reduces the LPL inhibitory activity of ANGPTL4.[14][17]
Therefore, inhibiting ANGPTL3 directly targets the primary inhibitor of LPL and EL. In contrast, inhibiting ANGPTL8 primarily disrupts the formation of the highly potent ANGPTL3-ANGPTL8 complex, thereby reducing LPL inhibition.[18] This distinction in their mechanism of action forms the basis for the differential effects observed with their respective inhibitors.
Comparative Efficacy from Clinical and Preclinical Studies
Inhibition of ANGPTL3 has been more extensively studied in clinical trials, with two prominent therapies, Evinacumab (a monoclonal antibody) and Vupanorsen (an antisense oligonucleotide), demonstrating significant lipid-lowering effects.[1][12] In contrast, the development of specific ANGPTL8 inhibitors is still in earlier, preclinical stages.
ANGPTL3 Inhibition
| Therapeutic Agent | Mechanism | Key Efficacy Data | Reference |
| Evinacumab | Monoclonal antibody against ANGPTL3 | - Homozygous Familial Hypercholesterolemia (HoFH): ~50% reduction in LDL-C.[19][20] - Refractory Hypercholesterolemia: Significant reductions in LDL-C, triglycerides, and other atherogenic lipoproteins.[20] | [19][20] |
| Vupanorsen | Antisense oligonucleotide targeting ANGPTL3 mRNA | - Hypertriglyceridemia, Type 2 Diabetes, NAFLD: Dose-dependent reductions in triglycerides (up to 63.1%) and LDL-C (up to 32.9%).[21] - Statin-treated patients with elevated cholesterol: Significant reductions in non-HDL-C and triglycerides.[22] | [21][22] |
ANGPTL8 Inhibition
Preclinical studies on ANGPTL8 inhibition, primarily through genetic knockout models or monoclonal antibodies in animal models, have shown promising results in modulating lipid profiles.
| Experimental Model | Key Findings | Reference |
| ANGPTL8 Knockout Mice | - Significantly reduced plasma triglyceride levels.[17] - Increased LPL activity.[17] - Decreased VLDL secretion from the liver.[17] | [17] |
| Monoclonal Antibody against ANGPTL8 (in mice) | - Decreased plasma triglycerides.[4] - Increased postprandial LPL activity in cardiac and skeletal muscles.[4] | [4] |
While direct comparative clinical trials are lacking, the data suggests that both approaches effectively lower triglycerides. A key differentiator appears to be the more pronounced and consistent reduction in LDL-C observed with ANGPTL3 inhibitors, which is a significant advantage for treating hypercholesterolemia. The LDL-C lowering effect of ANGPTL3 inhibition is notably independent of the LDL receptor, making it a valuable option for patients with familial hypercholesterolemia.[5][20]
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for key experiments cited in this guide are provided below.
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the enzymatic activity of LPL in plasma or tissue extracts.
Principle: A fluorogenic substrate, which is a triglyceride analog, is used. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by LPL, a fluorescent product is released, and the increase in fluorescence is proportional to LPL activity.[2][3][6][14]
Protocol:
-
Sample Preparation:
-
For post-heparin plasma LPL activity, inject mice with heparin (0.2 Units/gram body weight) via the tail vein.
-
Collect blood after 10 minutes and centrifuge to obtain plasma.
-
-
Reaction Setup:
-
Prepare a reaction mix containing LPL assay buffer.
-
In a 96-well plate, add diluted plasma samples, positive controls (purified LPL), and negative controls.
-
Add the fluorogenic LPL substrate to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure fluorescence kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em = 482/515 nm).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time.
-
Determine LPL activity by comparing the sample rates to a standard curve generated with known concentrations of a fluorescent standard.
-
Co-Immunoprecipitation (Co-IP) for ANGPTL3 and ANGPTL8 Interaction
This technique is used to demonstrate the physical interaction between ANGPTL3 and ANGPTL8 in a cellular context.[19][20][23]
Principle: An antibody specific to a "bait" protein (e.g., ANGPTL3) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., ANGPTL8) is bound to the bait, it will be co-precipitated. The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Culture cells co-expressing tagged versions of ANGPTL3 and ANGPTL8.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Centrifuge to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tag on ANGPTL3.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the tag on ANGPTL8.
-
In Vivo Hyperlipidemia Mouse Models
These models are essential for evaluating the efficacy of lipid-lowering therapies.[24][25][26][27]
Models:
-
Diet-Induced Hyperlipidemia: C57BL/6J mice fed a high-fat, high-cholesterol diet.[27]
-
Genetic Models:
Experimental Procedure:
-
Acclimatization and Diet:
-
House mice under standard conditions.
-
For diet-induced models, provide the specific high-fat/high-cholesterol diet for a designated period (e.g., 8-12 weeks).
-
-
Treatment Administration:
-
Administer the ANGPTL3 or ANGPTL8 inhibitor (or vehicle control) via the appropriate route (e.g., intravenous, subcutaneous).
-
-
Monitoring:
-
Collect blood samples at baseline and various time points post-treatment.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic assays.
-
-
Tissue Analysis (Optional):
-
At the end of the study, harvest tissues like the liver and aorta for histological analysis of lipid accumulation and atherosclerotic plaque formation.
-
Signaling Pathways and Logical Relationships
The interplay between ANGPTL3, ANGPTL8, and LPL is a critical regulatory node in lipid metabolism. The following diagram illustrates this relationship.
Conclusion
Both ANGPTL3 and ANGPTL8 are validated targets for the treatment of hyperlipidemia. Current clinical data strongly support the efficacy of ANGPTL3 inhibition, with approved therapies demonstrating robust reductions in both LDL-C and triglycerides. The mechanism of ANGPTL3 inhibitors is direct and impacts both LPL and EL activity.
Inhibition of ANGPTL8 presents a more nuanced approach, primarily targeting the potent LPL-inhibitory function of the ANGPTL3-ANGPTL8 complex. While preclinical data is encouraging for triglyceride reduction, the clinical potential of specific ANGPTL8 inhibitors for comprehensive lipid management, including LDL-C lowering, requires further investigation.
For drug development professionals, targeting ANGPTL3 offers a clinically validated pathway with proven efficacy across different forms of hyperlipidemia. The development of ANGPTL8 inhibitors, while less advanced, may offer a more targeted approach to modulating postprandial hypertriglyceridemia and could be a valuable area for further research, potentially as a complementary therapy. The choice between these two strategies will depend on the specific patient population and the desired lipid-lowering profile.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. LPL Activity Assay Protocol [sigmaaldrich.com]
- 4. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 5. ANGPTL3: A Breakthrough Target in Treatment for Dyslipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the phospholipase activity of endothelial lipase in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoprotein Kinetics in the Metabolic Syndrome: Pathophysiological and Therapeutic Lessons from Stable Isotope Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Angiopoietin-like proteins inhibitors: New horizons in the treatment of atherogenic dyslipidemia and familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiopoietin-like 3 (ANGPTL3) – A Novel Therapeutic Target for Treatment of Hyperlipidemia - American College of Cardiology [acc.org]
- 13. Adipocyte Angptl8 deletion improves glucose and energy metabolism and obesity associated inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 15. Stable isotope tracer dilution for quantifying very low-density lipoprotein-triacylglycerol kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Angiopoietin-like proteins inhibitors: New horizons in the treatment of atherogenic dyslipidemia and familial hypercholesterolemia | Surma | Cardiology Journal [journals.viamedica.pl]
- 17. ANGPTL8 in metabolic homeostasis: more friend than foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. ANGPTL3 as a Drug Target in Hyperlipidemia and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. imrpress.com [imrpress.com]
- 26. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
ANGPTL8's effect on triglyceride metabolism in the presence of ANGPTL3 knockout.
A comprehensive analysis of experimental data reveals that the canonical triglyceride-raising effect of Angiopoietin-like protein 8 (ANGPTL8) is critically dependent on the presence of Angiopoietin-like protein 3 (ANGPTL3). In the absence of ANGPTL3, the function of ANGPTL8 in regulating lipid metabolism is not only nullified but may be inverted, suggesting a more complex interaction than previously understood.
Researchers and drug development professionals investigating therapeutic targets for hypertriglyceridemia should note the intricate relationship between these two proteins. While ANGPTL8 has been a focal point for its role in lipid regulation, experimental evidence from ANGPTL3 knockout models underscores that its primary mechanism of action is intricately linked to ANGPTL3.
Comparative Analysis of Key Metabolic Parameters
Experimental data from studies on murine models consistently demonstrate that the hypertriglyceridemic effect of ANGPTL8 is abolished in ANGPTL3 knockout (KO) mice. The following tables summarize the quantitative data from key experiments, highlighting the differential effects of ANGPTL8 in the presence and absence of ANGPTL3.
Plasma Triglyceride Levels
| Experimental Condition | Wild-Type (WT) Mice | ANGPTL3 KO Mice | Key Finding |
| Baseline | Normal Triglyceride Levels | Lower Triglyceride Levels | ANGPTL3 deficiency leads to reduced baseline triglycerides. |
| ANGPTL8 Overexpression | ~5-fold increase in Triglycerides[1] | No significant change or a decrease in Triglycerides[1][2] | ANGPTL8's TG-raising effect is dependent on ANGPTL3.[1][3] |
| ANGPTL8 Deficiency | ~2-fold decrease in Triglycerides[1] | No further significant reduction | ANGPTL8's primary role in TG metabolism is mediated through ANGPTL3. |
VLDL-Triglyceride Secretion
| Experimental Condition | Wild-Type (WT) Mice | ANGPTL3 KO Mice | Key Finding |
| ANGPTL8 Overexpression | Increased VLDL-TG Secretion[1] | Not significantly affected | ANGPTL8's influence on VLDL-TG secretion is ANGPTL3-dependent. |
| ANGPTL3 Inactivation | Reduced hepatic VLDL-TG secretion[4][5] | N/A | ANGPTL3 itself plays a role in hepatic VLDL-TG secretion. |
Post-Heparin Plasma Lipoprotein Lipase (B570770) (LPL) Activity
| Experimental Condition | Wild-Type (WT) Mice | ANGPTL3 KO Mice | Key Finding |
| Baseline | Normal LPL Activity | Elevated LPL Activity[6] | ANGPTL3 is an inhibitor of LPL. |
| ANGPTL8 Overexpression | Decreased LPL Activity | No significant change in LPL activity | ANGPTL8 requires ANGPTL3 to inhibit LPL.[7][8] |
| ANGPTL8 Deficiency | Increased postprandial LPL activity[1] | No further significant increase | The inhibitory effect of ANGPTL8 on LPL is mediated by ANGPTL3. |
Signaling Pathways and Molecular Interactions
The primary mechanism by which ANGPTL8 influences triglyceride metabolism is through its interaction with ANGPTL3 to inhibit lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins.
References
- 1. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 2. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inactivation of ANGPTL3 reduces hepatic VLDL-triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. ANGPTL8 promotes the ability of ANGPTL3 to bind and inhibit lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ANGPTL8 requires ANGPTL3 to inhibit lipoprotein lipase and plasma triglyceride clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling ANGPTL8 Expression: A Comparative Analysis in Metabolic Health and Disease
For Immediate Release
A comprehensive review of recent scientific literature reveals a complex and often contradictory landscape regarding the expression of Angiopoietin-like protein 8 (ANGPTL8) in various metabolic states. This guide offers an objective comparison of ANGPTL8 expression in obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), supported by experimental data, detailed methodologies, and visual representations of key biological pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of ANGPTL8 in metabolic regulation and its potential as a therapeutic target.
Quantitative Comparison of Circulating ANGPTL8 Levels
Circulating levels of ANGPTL8 have been a focal point of investigation in metabolic research, with numerous studies reporting divergent findings. The following table summarizes quantitative data from several key studies, highlighting the expression of ANGPTL8 across different metabolic conditions compared to healthy controls. The variability in reported concentrations underscores the need for standardized measurement protocols and further investigation into the factors influencing ANGPTL8 levels.
| Metabolic State | Subject Group | N | ANGPTL8 Concentration (Mean ± SD or Median [Range]) | Fold Change vs. Healthy Controls | Reference |
| Obesity | Non-obese | 82 | 775.54 ± 46.12 pg/mL | - | [1][2] |
| Obese | 62 | 1150.04 ± 108.10 pg/mL | ~1.5x increase | [1][2][3] | |
| Normal weight | - | 32.45 ± 5.57 ng/mL | - | [4] | |
| Obesity | - | 19.69 ± 1.49 ng/mL | ~0.6x decrease | [4] | |
| Type 2 Diabetes | Healthy Controls (NGT) | 22 | 0.38 ± 0.25 ng/mL | - | [5] |
| Impaired Glucose Regulation (IGR) | 74 | 0.92 - 1.23 ng/mL | ~2.4-3.2x increase | [5] | |
| Type 2 Diabetes (T2DM) | 33 | 0.85 ± 0.67 ng/mL | ~2.2x increase | [5] | |
| Non-diabetic | 1047 | 731.3 [59.5–10625.0] pg/ml | - | [6] | |
| Type 2 Diabetes (T2DM) | 556 | 1710.5 [197.4–12361.1] pg/ml | ~2.3x increase | [6] | |
| NAFLD | Healthy Controls | - | 900.0 ± 574.0 pg/mL | - | [7] |
| NAFLD Patients | - | 1301.0 ± 617.0 pg/mL | ~1.4x increase | [7] | |
| Healthy Controls | - | 254.5 ± 109.2 pg/mL | - | [7] | |
| NAFLD Patients | - | 279.1 ± 118.6 pg/mL | ~1.1x increase | [7] | |
| Healthy Controls | - | 2340.0 ± 60.0 pg/mL | - | [7] | |
| NAFLD Patients | - | 1940.0 ± 90.0 pg/mL | ~0.8x decrease | [7] | |
| Non-MAFLD | - | 24.9 ± 13.4 pg/mL | - | [7] | |
| MAFLD Patients | - | 45.5 ± 18.6 pg/mL | ~1.8x increase | [7] | |
| Obesity with Normal Liver | - | 11.94 ± 1.60 ng/mL | - | [4] | |
| Obesity with NAFLD | - | 20.00 ± 1.96 ng/mL | ~1.7x increase | [4] |
Note: NGT: Normal Glucose Tolerance; IGR: Impaired Glucose Regulation; T2DM: Type 2 Diabetes Mellitus; NAFLD: Non-alcoholic Fatty Liver Disease; MAFLD: Metabolic dysfunction-associated Fatty Liver Disease. Concentrations are presented as reported in the respective studies and may have been measured using different assays.
Key Signaling Pathways Involving ANGPTL8
The expression and function of ANGPTL8 are intricately linked to key metabolic signaling pathways. The following diagrams illustrate the regulatory network governing ANGPTL8 expression and its downstream effects on lipid metabolism.
Experimental Protocols
Accurate quantification of ANGPTL8 is paramount for comparative studies. Below are detailed methodologies for the key experiments cited in the literature.
Quantification of Circulating ANGPTL8 by ELISA
The enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying ANGPTL8 in serum and plasma.
-
Principle: A sandwich ELISA format is typically employed. A capture antibody specific for ANGPTL8 is coated onto the wells of a microplate. Samples, standards, and controls are added, and any ANGPTL8 present binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on ANGPTL8 is then added. Following incubation and washing, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of ANGPTL8 in the sample. The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.
-
Typical Protocol:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal or polyclonal antibody against human ANGPTL8.
-
Sample and Standard Preparation: Serum or plasma samples are collected and stored at -80°C. On the day of the assay, samples and recombinant human ANGPTL8 standards are thawed and diluted as required.
-
Incubation: 100 µL of standards and samples are added to the appropriate wells and incubated for 1.5-2 hours at 37°C.
-
Washing: The plate is washed 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody: 100 µL of biotinylated anti-human ANGPTL8 detection antibody is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed as described in step 4.
-
Streptavidin-HRP: 100 µL of streptavidin-HRP conjugate is added to each well and incubated for 30 minutes at 37°C.
-
Washing: The plate is washed as described in step 4.
-
Substrate Development: 90 µL of TMB substrate solution is added to each well and incubated in the dark for 15-20 minutes at 37°C.
-
Stop Reaction: 50 µL of stop solution (e.g., 2N H₂SO₄) is added to each well.
-
Measurement: The optical density is measured at 450 nm using a microplate reader.
-
-
Commercially Available Kits: Several manufacturers provide ELISA kits for human ANGPTL8, including Elabscience, Aviscera Bioscience, and MyBioSource.[8][9][10] It is crucial to report the specific kit and manufacturer used, as inter-kit variability can be a significant source of discrepancy in reported concentrations.
ANGPTL8 Protein Expression by Western Blotting
Western blotting is used to detect and semi-quantify ANGPTL8 protein in tissue or cell lysates.
-
Principle: Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to ANGPTL8. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
Typical Protocol:
-
Protein Extraction: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: 20-40 µg of protein per lane is loaded onto a 10-12% SDS-polyacrylamide gel and electrophoresed.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against ANGPTL8 (e.g., from Thermo Fisher Scientific, catalog # 23792-1-AP) diluted in blocking buffer.[11]
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Washing: The membrane is washed as described in step 6.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
ANGPTL8 mRNA Expression by Quantitative PCR (qPCR)
qPCR is a sensitive technique used to measure the relative or absolute quantity of ANGPTL8 mRNA in tissues or cells.
-
Principle: Total RNA is first extracted from the sample and then reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR amplification using primers specific for the ANGPTL8 gene. A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the amplified DNA is included in the reaction. The fluorescence intensity is measured in real-time during the PCR cycles, and the cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.
-
Typical Protocol:
-
RNA Extraction: Total RNA is isolated from tissues or cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, ANGPTL8-specific primers, and a qPCR master mix containing DNA polymerase and a fluorescent dye.
-
Primer Sequences: An example of human ANGPTL8 primer sequences could be: Forward: 5'-CCTGGCACCCAGCACAAT-3' and Reverse: 5'-GGGCCGGACTCGTCATAC-3' for a housekeeping gene like β-ACTIN.[12] Commercially available pre-designed primer sets are also widely used (e.g., from OriGene Technologies).[13]
-
Thermal Cycling: The reaction is run in a real-time PCR instrument with a typical program including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of ANGPTL8 mRNA is calculated using the ΔΔCq method, normalizing the data to a stable housekeeping gene (e.g., GAPDH or β-actin).
-
Experimental Workflow for ANGPTL8 Quantification
The following diagram outlines a typical workflow for the comparative analysis of ANGPTL8 expression.
Conclusion
The expression of ANGPTL8 is clearly altered in metabolic diseases such as obesity, T2DM, and NAFLD. However, the direction and magnitude of this change are inconsistent across studies, likely due to differences in patient cohorts, disease severity, and analytical methods. The provided data and protocols offer a framework for researchers to design and interpret studies on ANGPTL8, contributing to a more cohesive understanding of its role in metabolic health and disease. Further research with standardized methodologies is crucial to fully elucidate the potential of ANGPTL8 as a biomarker and therapeutic target.
References
- 1. Circulating ANGPTL8/Betatrophin Is Increased in Obesity and Reduced after Exercise Training - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Increased ANGPTL3, 4 and ANGPTL8/betatrophin expression levels in obesity and T2D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Increased Serum ANGPTL8 Concentrations in Patients with Prediabetes and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Circulating angiopoietin-like protein 8 (ANGPTL8) and steatotic liver disease related to metabolic dysfunction: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human ANGPTL8(Angiopoietin Like Protein 8) ELISA Kit - Elabscience® [elabscience.com]
- 9. msesupplies.com [msesupplies.com]
- 10. mybiosource.com [mybiosource.com]
- 11. ANGPTL8/Betatrophin Polyclonal Antibody (23792-1-AP) [thermofisher.com]
- 12. ANGPTL8 deficiency attenuates lipopolysaccharide-induced liver injury by improving lipid metabolic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
Unraveling the Role of ANGPTL8 in Glucose Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a significant, albeit complex, player in metabolic regulation. Initially lauded for its potential role in pancreatic beta-cell proliferation, subsequent research has shifted focus to its more established functions in lipid metabolism and its intricate interplay with glucose homeostasis. This guide provides an objective comparison of experimental findings on ANGPTL8's role in glucose metabolism, contrasting its effects with key alternatives, and presenting supporting data and methodologies for critical evaluation.
ANGPTL8's Contradictory Role in Glucose Homeostasis
The scientific literature presents a divided view on the precise impact of ANGPTL8 on glucose metabolism. While some studies suggest a beneficial role in improving glucose tolerance and insulin (B600854) sensitivity, others report no significant effect. This discrepancy may arise from differences in experimental models (e.g., genetic knockout vs. antisense oligonucleotide knockdown), dietary conditions, and the specific tissues being examined.
ANGPTL8 Knockout and Overexpression Studies: A Data-Driven Comparison
To facilitate a clear comparison of the effects of ANGPTL8 modulation on glucose metabolism, the following tables summarize quantitative data from key mouse model studies.
Table 1: Metabolic Parameters in ANGPTL8 Knockout (KO) Mouse Models
| Parameter | Mouse Model | Diet | Wild-Type (WT) Value | ANGPTL8 KO Value | Outcome |
| Fasting Glucose | C57BL/6J | Chow | ~150 mg/dL | No significant difference | No change in fasting glucose.[1][2][3] |
| C57BL/6J | High-Fat Diet (HFD) | Elevated | No significant difference | No change in fasting glucose on HFD.[4] | |
| Glucose Tolerance (OGTT/IPGTT) | C57BL/6J | Chow | Normal | No significant difference in some studies | Contradictory results on glucose tolerance in chow-fed mice.[1][2] |
| C57BL/6J | HFD | Impaired | Improved glucose tolerance | ANGPTL8 KO may protect against diet-induced glucose intolerance.[4] | |
| Insulin Sensitivity (ITT) | C57BL/6J | Chow | Normal | No significant difference | No significant change in insulin sensitivity on a normal diet.[1][2] |
| Adipocyte-specific KO | HFD | Impaired | Slightly improved insulin sensitivity | Adipocyte-specific deletion shows modest improvements in insulin sensitivity. | |
| Plasma Insulin | C57BL/6J | Chow (Fasted) | Normal | No significant difference | No change in fasting insulin levels.[1][2] |
| C57BL/6J | Chow (Fed) | Normal | No significant difference | No change in fed insulin levels.[1][2] |
Table 2: Metabolic Parameters in ANGPTL8 Overexpression Mouse Models
| Parameter | Mouse Model | Method of Overexpression | Wild-Type (WT)/Control Value | ANGPTL8 Overexpression Value | Outcome |
| Fasting Glucose | B6.129 | Hydrodynamic tail vein injection | Normal | No significant difference | Overexpression does not alter fasting glucose.[5][6] |
| Glucose Tolerance (GTT) | B6.129 | Hydrodynamic tail vein injection | Normal | No significant difference | No improvement in glucose tolerance observed.[5][6] |
| Insulin Sensitivity (ITT) | B6.129 | Hydrodynamic tail vein injection | Normal | No significant difference | No change in insulin sensitivity with overexpression.[5][6] |
| Plasma Insulin | ICR | Hydrodynamic tail vein injection | Normal | Initially reported to increase | The initial finding of increased insulin secretion has been contested.[6] |
The ANGPTL Protein Family: A Comparative Overview
ANGPTL8 functions within a larger family of angiopoietin-like proteins, with ANGPTL3 and ANGPTL4 being key players in metabolic regulation. Understanding their distinct and overlapping roles is crucial for contextualizing the function of ANGPTL8.
Table 3: Comparison of ANGPTL3, ANGPTL4, and ANGPTL8 in Glucose and Lipid Metabolism
| Feature | ANGPTL3 | ANGPTL4 | ANGPTL8 |
| Primary Site of Expression | Liver | Adipose tissue, liver, intestine | Liver, adipose tissue |
| Regulation by Nutritional Status | Relatively stable.[7] | Induced by fasting. | Induced by refeeding.[8] |
| Role in Lipid Metabolism | Inhibits lipoprotein lipase (B570770) (LPL), increasing circulating triglycerides.[9][10] | Inhibits LPL, particularly in adipose tissue during fasting.[11] | In complex with ANGPTL3, inhibits LPL in muscle to direct triglycerides to adipose tissue for storage during feeding.[12] |
| Effect on Glucose Metabolism | Deficiency is associated with improved insulin sensitivity.[10][13] | Conflicting reports: some studies show improved glucose tolerance with knockout, while others show no change.[14][15] | Contradictory findings; some knockout studies show improved glucose tolerance, especially on a high-fat diet, while overexpression studies often show no effect.[4][6] |
Signaling Pathways and Experimental Workflows
The molecular mechanisms underlying ANGPTL8's effects on glucose metabolism are still under investigation, but a key area of focus is its interaction with the insulin signaling pathway.
ANGPTL8 and the Insulin Signaling Pathway
Several studies suggest that ANGPTL8 may modulate the insulin signaling cascade, particularly the PI3K/Akt pathway. Overexpression of ANGPTL8 has been shown to enhance insulin-stimulated phosphorylation of Akt, GSK3β, and FoxO1 in hepatocytes.[16][17] This suggests a potential mechanism for improving insulin sensitivity and regulating hepatic glucose production.
Caption: ANGPTL8's potential interaction with the insulin signaling pathway.
Experimental Workflow for Assessing ANGPTL8 Function
Investigating the role of ANGPTL8 in glucose metabolism typically involves a series of in vivo and in vitro experiments. The following diagram outlines a common experimental workflow.
Caption: A typical experimental workflow for validating ANGPTL8's metabolic role.
Detailed Experimental Protocols
For reproducibility and accurate comparison of results, detailed experimental protocols are essential. Below are standardized methodologies for key in vivo assessments of glucose metabolism.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Procedure:
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (Time 0).
-
Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
Objective: To assess the whole-body insulin sensitivity.
Procedure:
-
Fasting: Mice are fasted for 4-6 hours prior to the test.
-
Baseline Blood Glucose: A baseline blood sample is collected to measure fasting blood glucose (Time 0).
-
Insulin Administration: Human regular insulin is administered via intraperitoneal (IP) injection at a dose of 0.75 U/kg body weight.
-
Blood Sampling: Blood samples are collected at 15, 30, 45, and 60 minutes post-insulin injection.
-
Glucose Measurement: Blood glucose levels are measured at each time point.
-
Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a quantitative measure of insulin sensitivity.
Procedure:
-
Catheterization: Mice are surgically fitted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Fasting: Mice are fasted for 5-6 hours.
-
Insulin and Glucose Infusion: A constant infusion of insulin is administered to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).
-
Blood Glucose Monitoring: Blood glucose is monitored every 5-10 minutes.
-
Glucose Infusion Rate (GIR): The GIR required to maintain euglycemia is recorded. A higher GIR indicates greater insulin sensitivity.
-
Isotope Tracers (Optional): Radiolabeled glucose tracers (e.g., [3-³H]glucose) can be used to assess hepatic glucose production and tissue-specific glucose uptake.
Conclusion
The role of ANGPTL8 in glucose metabolism is multifaceted and, at times, contradictory. While its impact on lipid metabolism is more clearly defined, its direct effects on glucose homeostasis appear to be context-dependent. The presented data and methodologies provide a framework for researchers to critically evaluate the existing literature and design future studies to further elucidate the precise mechanisms by which ANGPTL8 influences glucose metabolism. A deeper understanding of its interactions with other ANGPTL family members and its downstream signaling targets will be crucial for determining its potential as a therapeutic target in metabolic diseases.
References
- 1. pnas.org [pnas.org]
- 2. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiopoietin-like protein 8 (ANGPTL8)/betatrophin overexpression does not increase beta cell proliferation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. JCI Insight - Absence of ANGPTL4 in adipose tissue improves glucose tolerance and attenuates atherogenesis [insight.jci.org]
- 8. Frontiers | Emerging insights into the roles of ANGPTL8 beyond glucose and lipid metabolism [frontiersin.org]
- 9. Angptl3 regulates lipid metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Angiopoietin-Like 3 on Triglyceride Regulation, Glucose Homeostasis, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can targeting ANGPTL proteins improve glucose tolerance? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variable Changes of Circulating ANGPTL3 and ANGPTL4 in Different Obese Phenotypes: Relationship with Vasodilator Dysfunction [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ANGPTL8/betatrophin alleviates insulin resistance via the Akt-GSK3β or Akt-FoxO1 pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
ANGPTL8's Dichotomous Dance: A Comparative Guide to its Interactions with ANGPTL3 and ANGPTL4
For Immediate Release
A deep dive into the molecular interactions governing lipid metabolism, this guide provides a comprehensive comparison of Angiopoietin-like protein 8 (ANGPTL8)'s engagement with ANGPTL3 and ANGPTL4. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the complex signaling pathways that underpin these critical interactions.
Angiopoietin-like protein 8 (ANGPTL8) has emerged as a pivotal regulator of triglyceride metabolism, primarily through its interactions with fellow ANGPTL family members, ANGPTL3 and ANGPTL4. These interactions, however, are not uniform, leading to starkly contrasting effects on the activity of lipoprotein lipase (B570770) (LPL), the gatekeeper of fatty acid uptake into tissues. Understanding the nuances of ANGPTL8's differential binding and functional modulation of ANGPTL3 versus ANGPTL4 is crucial for the development of novel therapeutics targeting dyslipidemia.
At a Glance: ANGPTL8's Opposing Effects
ANGPTL8's interaction with ANGPTL3 results in a potent LPL inhibitor, while its association with ANGPTL4 significantly curtails ANGPTL4's inherent LPL-inhibitory capacity. This dichotomy is central to the "ANGPTL3-4-8 model," which elegantly describes the dynamic regulation of triglyceride trafficking in response to nutritional cues.[1][2]
In the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in both the liver and adipose tissue.[3][4] In the liver, ANGPTL8 forms a complex with the constitutively expressed ANGPTL3.[2][5][6] This ANGPTL3/8 complex is a powerful inhibitor of LPL in oxidative tissues like skeletal muscle and the heart, thereby diverting circulating triglycerides towards adipose tissue for storage.[1][2][4]
Conversely, in adipose tissue, the newly synthesized ANGPTL8 interacts with locally produced ANGPTL4.[1][5] This interaction forms an ANGPTL4/8 complex that is a much weaker LPL inhibitor than ANGPTL4 alone.[3][7][8] The formation of this less inhibitory complex, coupled with the potential of the ANGPTL4/8 complex to shield LPL from the potent inhibition by the circulating ANGPTL3/8 complex, ensures efficient triglyceride uptake and storage in fat depots.[1][3][9]
During fasting, ANGPTL8 levels decrease while ANGPTL4 expression in adipose tissue increases. This leads to potent LPL inhibition in adipose tissue, preserving triglycerides for use by oxidative tissues.[1][2][4][6]
Quantitative Comparison of Interactions and LPL Inhibition
The following tables summarize the key quantitative data comparing the interactions of ANGPTL8 with ANGPTL3 and ANGPTL4, and their subsequent effects on LPL activity.
| Parameter | ANGPTL8 Interaction with ANGPTL3 | ANGPTL8 Interaction with ANGPTL4 | Reference(s) |
| Complex Formed | ANGPTL3/8 | ANGPTL4/8 | [5] |
| Stoichiometry | 2:1 or 3:1 (ANGPTL3:ANGPTL8) | 1:1 (ANGPTL4:ANGPTL8) | [5][10] |
| Primary Site of Interaction | Liver | Adipose Tissue | [1][5][6] |
| Regulation by Feeding | ANGPTL8 expression is induced, promoting complex formation. | ANGPTL8 expression is induced, promoting complex formation. | [3][4] |
| Parameter | ANGPTL3 | ANGPTL3/8 Complex | ANGPTL4 | ANGPTL4/8 Complex | Reference(s) |
| Effect on LPL Activity | Inhibition | Potent Inhibition | Very Potent Inhibition | Weak Inhibition | [1][3][7] |
| IC50 for LPL Inhibition | ~180 nM | 6.062 nM | ~2 nM | >100-fold less potent than ANGPTL4 | [1][11] |
| Potency Comparison | ~100-fold less potent than ANGPTL4 | >100-fold more potent than ANGPTL3 alone | Potent LPL inhibitor | Significantly less potent than ANGPTL4 alone | [1][7] |
Visualizing the Pathways and Processes
To elucidate the complex interplay between these proteins, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow.
Figure 1: ANGPTL3-4-8 Signaling in the Fed State.
Figure 2: Co-Immunoprecipitation Workflow.
Key Experimental Protocols
The characterization of ANGPTL8's interactions with ANGPTL3 and ANGPTL4 relies on a suite of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the physical interaction between ANGPTL8 and its binding partners (ANGPTL3 or ANGPTL4) within a cell lysate.
1. Cell Lysis:
-
Culture cells (e.g., HEK293T) co-expressing tagged versions of the ANGPTL proteins.
-
Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. The supernatant is the protein lysate.
2. Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
3. Immunoprecipitation:
-
Add a primary antibody specific to one of the proteins (e.g., anti-ANGPTL8) to the pre-cleared lysate.
-
Incubate with gentle rotation for several hours to overnight at 4°C to allow antibody-antigen complexes to form.
4. Complex Capture:
-
Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
5. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
6. Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-ANGPTL3 and anti-ANGPTL4).
Lipoprotein Lipase (LPL) Activity Assay
This assay quantifies the inhibitory effect of ANGPTL proteins and their complexes on LPL's enzymatic activity. A common method utilizes a fluorogenic substrate like the Amplex™ Red reagent.
1. Reagent Preparation:
-
Prepare a working solution of the Amplex Red reagent, horseradish peroxidase (HRP), choline (B1196258) oxidase, and a lecithin (B1663433) substrate in a reaction buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare purified LPL enzyme and various concentrations of the ANGPTL proteins/complexes to be tested.
2. Assay Procedure:
-
In a 96-well microplate, add the LPL enzyme to each well.
-
Add the different concentrations of the ANGPTL proteins (ANGPTL3, ANGPTL4, ANGPTL3/8, ANGPTL4/8) or a control buffer to the wells.
-
Pre-incubate to allow for interaction between the inhibitors and LPL.
-
Initiate the reaction by adding the Amplex Red working solution.
3. Data Acquisition and Analysis:
-
Measure the fluorescence intensity at multiple time points using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
The rate of increase in fluorescence is proportional to the LPL activity.
-
Calculate the percentage of LPL inhibition for each concentration of the ANGPTL proteins/complexes.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR can be employed to determine the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of the ANGPTL8-ANGPTL3 and ANGPTL8-ANGPTL4 interactions in real-time.
1. Chip Preparation:
-
One protein (the "ligand," e.g., ANGPTL3 or ANGPTL4) is immobilized onto the surface of a sensor chip.
2. Binding Analysis:
-
A solution containing the other protein (the "analyte," e.g., ANGPTL8) at various concentrations is flowed over the chip surface.
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, measured in response units (RU).
-
A flow of buffer is then used to monitor the dissociation of the complex.
3. Data Interpretation:
-
The resulting sensorgram (a plot of RU versus time) is analyzed to calculate the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (Kd = kd/ka) is then determined, providing a measure of the binding affinity. A lower Kd value indicates a stronger interaction.
Conclusion and Future Directions
The intricate and opposing roles of the ANGPTL3/8 and ANGPTL4/8 complexes in regulating LPL activity highlight a sophisticated mechanism for controlling lipid homeostasis. While significant progress has been made in elucidating this regulatory network, further research is warranted. Specifically, the precise structural determinants that dictate the differential effects of ANGPTL8 on ANGPTL3 and ANGPTL4 remain to be fully characterized. High-resolution structural studies of the full-length proteins and their complexes with LPL will be instrumental in unraveling these mechanisms. Such insights will undoubtedly pave the way for the rational design of more targeted and effective therapies for a range of metabolic disorders.
References
- 1. The Angiopoietin-like Proteins ANGPTL3 and ANGPTL4 Inhibit Lipoprotein Lipase Activity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiopoietin-like Protein 4 Inhibition of Lipoprotein Lipase: EVIDENCE FOR REVERSIBLE COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Decoding the role of angiopoietin-like protein 4/8 complex–mediated plasmin generation in the regulation of LPL activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and mechanism of the action of angiopoietin-like protein ANGPTL4 in plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANGPTL4/8 promotes plasmin-mediated cleavage of LPL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
The ANGPTL3-4-8 Model for Triglyceride Trafficking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ANGPTL3-4-8 model for triglyceride trafficking with alternative and complementary regulatory pathways. It includes supporting experimental data from preclinical and human studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways.
Introduction to Triglyceride Trafficking and the ANGPTL3-4-8 Model
Triglycerides (TGs) are the main form of stored energy in mammals. Their transport and distribution between tissues for storage or oxidation are tightly regulated, primarily by the enzyme lipoprotein lipase (B570770) (LPL). LPL hydrolyzes triglycerides in circulating lipoproteins, releasing fatty acids for tissue uptake. The angiopoietin-like proteins (ANGPTLs) 3, 4, and 8 have emerged as critical regulators of LPL activity, and the ANGPTL3-4-8 model provides a framework for understanding their coordinated action in directing triglyceride trafficking in response to nutritional cues.[1][2]
The central tenet of the ANGPTL3-4-8 model is the tissue-specific and nutritional state-dependent regulation of LPL activity. In the fed state, the model proposes that ANGPTL8, induced by feeding, forms a complex with ANGPTL3, potently inhibiting LPL in oxidative tissues like heart and skeletal muscle. This directs circulating triglycerides towards white adipose tissue (WAT) for storage, where ANGPTL4-mediated LPL inhibition is low.[2][3] Conversely, during fasting, ANGPTL4 expression increases in WAT, inhibiting local LPL activity and thereby directing triglycerides to oxidative tissues for energy utilization.[1][3]
Comparison of Triglyceride Trafficking Models
This section compares the integrated ANGPTL3-4-8 model with models focusing on the independent actions of individual ANGPTL proteins and other key regulators.
| Feature | Single ANGPTL Models (ANGPTL3 or ANGPTL4 alone) | Integrated ANGPTL3-4-8 Model | Alternative/Complementary Regulators (ApoA5, ApoC-III) |
| Primary Regulator(s) | ANGPTL3 or ANGPTL4 acting independently. | Coordinated action of ANGPTL3, ANGPTL4, and ANGPTL8. | Apolipoprotein A5 (ApoA5), Apolipoprotein C-III (ApoC-III). |
| Mechanism of LPL Regulation | ANGPTL3 as a circulating inhibitor of LPL.[4] ANGPTL4 as a local inhibitor of LPL, primarily in adipose tissue.[5] | ANGPTL8 acts as a molecular switch. In the fed state, the ANGPTL3/8 complex inhibits LPL in oxidative tissues. In adipose tissue, the ANGPTL4/8 complex has reduced inhibitory activity compared to ANGPTL4 alone, promoting LPL activity.[3][6] | ApoA5 enhances LPL activity, likely by disrupting the ANGPTL3/8 complex.[7][8] ApoC-III is a potent inhibitor of LPL.[9][10][11] |
| Nutritional State Dependency | ANGPTL3's role is more pronounced in the fed state, while ANGPTL4's is more significant during fasting.[12] | Provides a comprehensive explanation for the reciprocal regulation of LPL in different tissues during fed and fasting states.[2][3] | ApoA5 and ApoC-III levels are also regulated by nutritional status, contributing to the overall control of triglyceride metabolism. |
| Supporting Evidence | Early studies on single knockout and transgenic mice for ANGPTL3 and ANGPTL4.[1][3] | Studies on ANGPTL8 knockout and transgenic mice, along with in vitro complex formation and activity assays.[2][13][14] | Genetic studies in humans and experiments in animal models demonstrating the impact of ApoA5 and ApoC-III on triglyceride levels.[7][8][9] |
Experimental Data
The following tables summarize quantitative data from key preclinical and human studies that support and differentiate the models of triglyceride trafficking.
Preclinical Data: Genetically Modified Mouse Models
| Genotype | Nutritional State | Plasma Triglyceride Levels (vs. Wild-Type) | Post-Heparin Plasma LPL Activity (vs. Wild-Type) | Reference(s) |
| ANGPTL3 Knockout | Fed | ↓ (~50-70%) | ↑ | [4][15] |
| Fasted | ↓ | ↑ | [4] | |
| ANGPTL4 Knockout | Fed | ↓ (~70% in males) | ↑ (~2-fold) | [1][12] |
| Fasted | ↓ (~65-90%) | ↑ (~3-3.5-fold) | [1][12] | |
| ANGPTL8 Knockout | Fed | ↓ (~50%) | ↑ | [2][13] |
| Fasted | No significant change | No significant change | [2][13] | |
| ANGPTL4 Transgenic | Fed | ↑ (2.6-3-fold) | ↓ | [1][3] |
| ANGPTL8 Overexpression | Fed | ↑ (>10-fold with ANGPTL3 co-expression) | ↓ | [16] |
Human Genetic Data
| Gene Variant | Effect | Plasma Triglyceride Levels | Reference(s) |
| ANGPTL3 Loss-of-Function | Heterozygous or Homozygous | ↓ | [4][5][17] |
| ANGPTL4 Loss-of-Function | Heterozygous | ↓ | [5] |
| ANGPTL8 Loss-of-Function | Limited data, but associated with | ↓ | [5] |
| APOA5 Variants | Loss-of-Function | ↑ | [18] |
| APOC3 Loss-of-Function | Heterozygous | ↓ | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the context of the ANGPTL3-4-8 model are provided below.
Measurement of Plasma Triglyceride Levels in Mice
Objective: To quantify the concentration of triglycerides in mouse plasma.
Protocol:
-
Animal Handling: Mice are fasted or fed according to the experimental design. For fasting studies, food is typically withdrawn for 4-16 hours.
-
Blood Collection: Blood is collected from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Triglyceride Assay: Plasma triglyceride levels are determined using a commercial colorimetric assay kit. The principle of these assays is the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then measured in a reaction that produces a colored product, which is quantified spectrophotometrically.
-
Data Analysis: Triglyceride concentrations are calculated based on a standard curve generated with known concentrations of a triglyceride standard.
Post-Heparin Plasma Lipoprotein Lipase (LPL) Activity Assay
Objective: To measure the total LPL activity in the circulation after its release from the endothelial surface by heparin.
Protocol:
-
Heparin Injection: Mice are injected intravenously (e.g., via the tail vein) with heparin (typically 50-100 IU/kg body weight).[20]
-
Blood Collection: Blood is collected 10-15 minutes after heparin injection into chilled tubes containing an anticoagulant.[20][21]
-
Plasma Preparation: Plasma is separated by centrifugation at low speed at 4°C.[20][22]
-
LPL Activity Measurement:
-
A substrate containing a fluorescently or radioactively labeled triglyceride emulsion is prepared.
-
The post-heparin plasma is incubated with the substrate.
-
LPL activity is determined by measuring the rate of release of labeled free fatty acids.
-
To differentiate LPL activity from hepatic lipase (HL) activity, the assay can be performed in the presence of a high salt concentration (e.g., 1 M NaCl), which inhibits LPL but not HL. LPL activity is then calculated as the difference between the total lipase activity and the HL activity.[22][23]
-
-
Data Expression: LPL activity is typically expressed as nanomoles of free fatty acid released per milliliter of plasma per hour.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Objective: To demonstrate the physical interaction between ANGPTL proteins (e.g., ANGPTL3 and ANGPTL8).[24][25]
Protocol:
-
Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.[26]
-
Pre-clearing: The cell lysate is incubated with protein A/G-agarose or magnetic beads to reduce non-specific binding.[26]
-
Immunoprecipitation: An antibody specific to one of the proteins of interest (the "bait" protein, e.g., ANGPTL3) is added to the pre-cleared lysate and incubated to allow the antibody to bind to its target.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-antigen complex.[26]
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other protein of interest (the "prey" protein, e.g., ANGPTL8) to detect its presence in the immunoprecipitated complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: ANGPTL3-4-8 model of triglyceride trafficking in fed vs. fasting states.
Caption: Experimental workflow for studying the ANGPTL3-4-8 model in mice.
Conclusion
The ANGPTL3-4-8 model provides a robust framework for understanding the complex regulation of triglyceride trafficking. It highlights the intricate interplay between ANGPTL3, ANGPTL4, and ANGPTL8 in response to nutritional changes, thereby controlling the tissue-specific activity of LPL. While this model is well-supported by experimental evidence, it is important to consider the roles of other regulators, such as ApoA5 and ApoC-III, which add further layers of complexity to the system. Future research will likely continue to refine our understanding of these pathways, offering new therapeutic targets for the management of dyslipidemia and related metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transgenic angiopoietin-like (angptl)4 overexpression and targeted disruption of angptl4 and angptl3: regulation of triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiopoietin-like protein 3 (ANGPTL3) deficiency and familial combined hypolipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ApoA5 lowers triglyceride levels via suppression of ANGPTL3/8-mediated LPL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ApoA5 lowers triglyceride levels via suppression of ANGPTL3/8-mediated LPL inhibition [scholarworks.indianapolis.iu.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. Apolipoproteins C-I and C-III Inhibit Lipoprotein Lipase Activity by Displacement of the Enzyme from Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Roles of ApoC-III on the Metabolism of Triglyceride-Rich Lipoproteins in Humans [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Mice lacking ANGPTL8 (Betatrophin) manifest disrupted triglyceride metabolism without impaired glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Inactivation of ANGPTL3 reduces hepatic VLDL-triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Angiopoietin-Like 3 on Triglyceride Regulation, Glucose Homeostasis, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apolipoprotein A5: Extracellular and Intracellular Roles in Triglyceride Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
- 22. Diagnostic value of post-heparin lipase testing in detecting common genetic variants in the LPL and LIPC genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Post-Heparin LPL Activity Measurement Using VLDL As a Substrate: A New Robust Method for Routine Assessment of Plasma Triglyceride Lipolysis Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 26. assaygenie.com [assaygenie.com]
ANGPTL8: A Comparative Analysis of its Function in Human vs. Rodent Models
A comprehensive guide for researchers and drug development professionals on the divergent and convergent roles of Angiopoietin-like protein 8 (ANGPTL8) in human and rodent physiology.
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, has emerged as a critical regulator of lipid and glucose metabolism. However, significant discrepancies exist between the findings from rodent models and human studies, posing challenges for translational research and drug development. This guide provides an objective comparison of ANGPTL8's function in humans versus rodent models, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Lipid Metabolism: A Tale of Two Species
In both humans and rodents, ANGPTL8 plays a pivotal role in triglyceride (TG) metabolism, primarily through its interaction with ANGPTL3 to inhibit lipoprotein lipase (B570770) (LPL) activity.[1][2][3] However, the physiological consequences of ANGPTL8 deficiency or overexpression show notable differences.
Rodent models, particularly knockout mice, have consistently demonstrated a dramatic reduction in plasma TG levels, especially in the fed state.[2][3] ANGPTL8 knockout mice exhibit slower weight gain and a selective reduction in adipose tissue mass.[2] Conversely, overexpression of ANGPTL8 in mice leads to hypertriglyceridemia.[1][3]
In humans, the role of ANGPTL8 in lipid metabolism is more nuanced. While circulating ANGPTL8 levels are positively correlated with triglyceride concentrations[1], loss-of-function mutations in the ANGPTL8 gene are associated with lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides, and higher levels of high-density lipoprotein cholesterol (HDL-C).[1][4] Specifically, the R59W variant (rs2278426) is linked to lower HDL-C levels.[1]
Comparative Data on Lipid Profile
| Parameter | Rodent Model (ANGPTL8 Knockout) | Human (Loss-of-Function Variants) |
| Plasma Triglycerides (TG) | Significantly decreased, especially postprandially[2] | Lowered[4][5] |
| HDL-Cholesterol | --- | Higher[5] |
| LDL-Cholesterol | --- | Lowered[4] |
| Adipose Tissue Mass | Reduced[2] | Not directly established |
Glucose Homeostasis: A Point of Contention
The initial excitement surrounding ANGPTL8 (then termed betatrophin) as a potent stimulator of pancreatic beta-cell proliferation has been largely refuted in subsequent rodent studies.[1] ANGPTL8 knockout mice generally do not display significant impairments in glucose homeostasis or insulin (B600854) sensitivity under normal conditions.[2][6] However, some studies in mice suggest that ANGPTL8 knockout can offer partial protection from high-fat diet-induced glucose intolerance.[7] One study showed that ANGPTL8/betatrophin administration improved glucose tolerance in older mice.[8]
In humans, the association between ANGPTL8 and glucose metabolism is complex and often contradictory. Circulating ANGPTL8 levels are frequently elevated in individuals with insulin resistance and type 2 diabetes.[7][9] However, human genetic studies involving null mutations in ANGPTL8 have not supported a causal role for this protein in glucose homeostasis or the development of type 2 diabetes.[5]
Comparative Data on Glucose Metabolism
| Parameter | Rodent Model (ANGPTL8 Knockout) | Human (Null Mutation Carriers) |
| Pancreatic Beta-cell Proliferation | No significant effect[1] | Not directly assessed |
| Glucose Tolerance | Generally no significant difference, though some studies show improvement on a high-fat diet[2][6][7] | No major effect[5] |
| Insulin Sensitivity | No significant difference[2][6] | No major effect[5] |
| Association with Type 2 Diabetes | Not directly applicable | No causal link established[5] |
Experimental Protocols
Quantification of Plasma Lipids in Mice
-
Animal Model: Male C57BL/6J mice, 8-12 weeks old.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to chow or a high-fat diet.
-
Blood Collection: Blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes. For fasting measurements, food is withdrawn for 4-6 hours. For postprandial measurements, samples are taken 4 hours after the initiation of the light cycle (for fed state) or after a specific dietary challenge.
-
Plasma Separation: Blood is centrifuged at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Lipid Measurement: Plasma triglycerides, total cholesterol, HDL-C, and LDL-C are measured using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Mice are fasted overnight (16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose using a glucometer.
-
Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Signaling Pathways and Experimental Workflows
The primary mechanism of ANGPTL8 in lipid metabolism involves its interaction with other ANGPTL family members, particularly ANGPTL3 and ANGPTL4, to regulate LPL activity.
Caption: ANGPTL8 signaling in fed vs. fasted states.
In the fed state, insulin upregulates ANGPTL8 in both the liver and adipose tissue. Hepatic ANGPTL8 complexes with ANGPTL3 to inhibit LPL in oxidative tissues like muscle, diverting triglycerides towards storage. In adipose tissue, ANGPTL8 interacts with ANGPTL4, reducing its inhibitory effect on local LPL and thereby promoting triglyceride uptake and storage.[4] During fasting, ANGPTL4 is the dominant LPL inhibitor in adipose tissue, preserving stored lipids.
Caption: A typical experimental workflow for comparing ANGPTL8 function.
Conclusion
The function of ANGPTL8 exhibits both conserved and divergent features between humans and rodent models. While its role as a key regulator of triglyceride metabolism via LPL inhibition is well-established in both, the broader physiological consequences, particularly concerning glucose homeostasis and overall metabolic health, show significant species-specific differences. Rodent models, especially knockout mice, present a more pronounced phenotype related to lipid metabolism and adiposity. In contrast, human genetic studies suggest a more modest and complex role, particularly in the context of glucose control. These discrepancies underscore the importance of cautious interpretation when translating findings from rodent models to human physiology and highlight the need for further research to elucidate the precise molecular mechanisms underlying these species-specific effects. For drug development professionals, targeting ANGPTL8 for dyslipidemia remains a promising avenue, but its utility for treating type 2 diabetes appears less certain based on current human genetic evidence.
References
- 1. Frontiers | ANGPTL8: An Important Regulator in Metabolic Disorders [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A null mutation in ANGPTL8 does not associate with either plasma glucose or type 2 diabetes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ANGPTL8/Betatrophin Improves Glucose Tolerance in Older Mice and Metabolomic Analysis Reveals Its Role in Insulin Resistance in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ApoA5: A Potent Modulator of the ANGPTL3/8 Complex in Triglyceride Metabolism
Apolipoprotein A5 (ApoA5) has emerged as a critical regulator of plasma triglyceride levels, primarily through its interaction with the angiopoietin-like protein 3/8 (ANGPTL3/8) complex. This guide provides a comparative analysis of ApoA5's function, supported by experimental data, to elucidate its role as a key modulator of the ANGPTL3/8 complex's inhibitory activity on lipoprotein lipase (B570770) (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulation.
Recent studies have firmly established that ApoA5's triglyceride-lowering effect is not due to direct activation of LPL, but rather through the specific suppression of the ANGPTL3/8 complex.[1][2] ApoA5 selectively binds to the ANGPTL3/8 complex, thereby attenuating its potent inhibition of LPL activity.[3][4] This interaction is highly specific, as ApoA5 does not significantly affect the LPL-inhibitory activities of ANGPTL3 or ANGPTL4 alone, nor the ANGPTL4/8 complex.[1][2]
Comparative Analysis of LPL Inhibition
The inhibitory effect of the ANGPTL3/8 complex on LPL activity is significantly diminished in the presence of ApoA5. Experimental data consistently demonstrates a dose-dependent suppression of ANGPTL3/8-mediated LPL inhibition by ApoA5.
| Inhibitor | ApoA5 Concentration (nM) | LPL Inhibition (IC50 of ANGPTL3/8 in nM) | Reference |
| ANGPTL3/8 | 0 | 0.19 | [5] |
| ANGPTL3/8 | 20 (WT-ApoA5) | 6.14 | [5] |
| ANGPTL3/8 | 25 | Increased LPL activity noted | [1] |
| ANGPTL3/8 | 100 | Further increased LPL activity | [1] |
| ANGPTL3/8 | 300 | Maximum suppression observed | [1] |
| ANGPTL4 | 0 - 300 | No significant change | [1] |
| ANGPTL3 (alone) | 0 - 300 | No significant change | [1] |
Binding Affinity of ApoA5 to ANGPTL3/8
The modulatory role of ApoA5 is underpinned by its direct and high-affinity binding to the ANGPTL3/8 complex. Biolayer interferometry experiments have quantified this interaction, revealing a strong and specific association.
| Binding Partners | Method | K D (pM) | k on (1/Ms) | k off (1/s) | Reference |
| ApoA5 and ANGPTL3/8 complex | Biolayer Interferometry | 520 | 2.60 x 10 5 | 1.35 x 10 -4 | [6] |
Signaling Pathway and Regulatory Mechanism
The interplay between ApoA5, ANGPTL3/8, and LPL is a central axis in the regulation of triglyceride metabolism. In the fed state, the liver secretes the ANGPTL3/8 complex, which then travels to oxidative tissues like heart and skeletal muscle to inhibit LPL activity, thereby directing triglycerides towards adipose tissue for storage.[4][7] ApoA5, also synthesized in the liver, circulates and binds to the ANGPTL3/8 complex, effectively acting as a brake on its inhibitory function and promoting LPL-mediated triglyceride clearance.[8][9]
Experimental Protocols
Biolayer Interferometry for Binding Affinity
Biolayer interferometry is employed to determine the binding kinetics of ApoA5 to the ANGPTL3/8 complex.
Protocol:
-
Immobilization: Flag-tagged ANGPTL3/8 complex is immobilized on streptavidin biosensors coated with an anti-Flag antibody.[6]
-
Association: The biosensors are then exposed to solutions containing increasing concentrations of ApoA5 (e.g., 6.25-100 nM) to monitor the association phase.[6]
-
Dissociation: Subsequently, the biosensors are transferred to a buffer-only solution to monitor the dissociation of the ApoA5-ANGPTL3/8 complex.[6]
-
Data Analysis: The resulting binding and dissociation curves are fitted globally using a 1:1 binding model to determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D).[6]
LPL Activity Assay
The functional impact of ApoA5 on the inhibitory activity of the ANGPTL3/8 complex is assessed using an LPL activity assay.
Protocol:
-
Pre-incubation: The ANGPTL3/8 complex is pre-incubated with various concentrations of ApoA5 (e.g., 0, 25, 100, 300 nM).[1]
-
LPL Addition: The pre-incubated mixture is then added to either LPL-stable expression cells or a solution containing purified LPL.[1]
-
Substrate Addition: A lipase substrate is introduced to initiate the reaction. This can be a fluorescent substrate like EnzChek or a natural substrate such as very-low-density lipoprotein (VLDL).[1]
-
Activity Measurement: LPL activity is quantified by measuring the increase in fluorescence or the release of non-esterified fatty acids (NEFA) over time.[1] The results are used to determine the IC50 of the ANGPTL3/8 complex in the presence and absence of ApoA5.
Conclusion
The collective evidence strongly supports the role of ApoA5 as a specific and potent modulator of the ANGPTL3/8 complex. By binding to the complex and suppressing its LPL-inhibitory function, ApoA5 plays a pivotal role in promoting the clearance of triglyceride-rich lipoproteins. This mechanism distinguishes ApoA5 from other apolipoproteins and highlights the ApoA5-ANGPTL3/8 interaction as a key regulatory node in lipid metabolism and a potential therapeutic target for hypertriglyceridemia.
References
- 1. ApoA5 lowers triglyceride levels via suppression of ANGPTL3/8-mediated LPL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoA5 lowers triglyceride levels via suppression of ANGPTL3/8-mediated LPL inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APOA5 deficiency causes hypertriglyceridemia by reducing amounts of lipoprotein lipase in capillaries. [escholarship.org]
- 9. pnas.org [pnas.org]
A Researcher's Guide to Commercial ANGPTL8 Antibodies: A Comparative Analysis
For researchers and professionals in drug development, selecting the right antibody is a critical step for accurate and reproducible results. This guide provides a comparative overview of commercially available antibodies for Angiopoietin-like protein 8 (ANGPTL8), also known as Betatrophin. ANGPTL8 is a key regulator of lipid and glucose metabolism, making it a protein of significant interest in metabolic disease research. This guide aims to assist in the selection of the most suitable ANGPTL8 antibody by presenting product specifications and available performance data from various suppliers.
ANGPTL8 Signaling Pathway
ANGPTL8 plays a crucial role in regulating triglyceride (TG) metabolism by interacting with other angiopoietin-like proteins, primarily ANGPTL3. In the fed state, elevated insulin (B600854) levels stimulate the expression of ANGPTL8 in the liver and adipose tissue. ANGPTL8 then forms a complex with ANGPTL3, and this complex inhibits lipoprotein lipase (B570770) (LPL) activity in oxidative tissues like skeletal and cardiac muscle. This inhibition prevents the uptake of fatty acids by these tissues and directs triglycerides towards adipose tissue for storage. The pathway is also influenced by other factors such as glucose levels and is a key component of the broader metabolic regulation network.
Figure 1: Simplified ANGPTL8 signaling pathway in lipid metabolism.
Comparison of Commercial ANGPTL8 Antibodies
The following table summarizes the key specifications of several commercially available ANGPTL8 antibodies. This information has been compiled from the manufacturers' datasheets and should be used as a guide for initial selection.
| Supplier | Catalog Number | Antibody Type | Host | Reactivity | Validated Applications | Immunogen |
| Proteintech | 23792-1-AP[1][2] | Polyclonal | Rabbit | Human, Mouse[1][2] | WB, IHC, ELISA[1] | ANGPTL8/Betatrophin Fusion Protein[2] |
| Proteintech | 66641-1-Ig[3][4] | Monoclonal (2H9F9)[3][4] | Mouse | Human[3][4] | WB, IHC, IF-P, ELISA[3] | Not specified |
| R&D Systems | MAB8548 | Monoclonal (910248) | Mouse | Human | WB, IHC, ICC, Direct ELISA | Synthetic peptide (N-terminus) |
| Boster Bio | A02471-1[5] | Polyclonal | Rabbit | Human, Mouse, Rat[5] | ELISA, WB, IHC-P, IF[5] | Synthetic peptide (N-terminus)[5] |
| Novus Bio | NBP2-41247 | Polyclonal | Rabbit | Human, Mouse, Rat | WB, ELISA, IHC, ICC/IF | Synthetic peptide (N-terminus) |
| Abnova | H00055908-B01P[6] | Polyclonal | Mouse | Human[6] | WB[6] | Full-length recombinant protein |
Performance Data Overview
This section provides a summary of the performance data as presented on the manufacturers' datasheets. The images and recommended dilutions offer insights into the antibodies' performance in specific applications.
| Supplier | Catalog Number | Application | Sample Type | Recommended Dilution |
| Proteintech | 23792-1-AP | IHC | Human liver cancer tissue[2] | 1:200[2] |
| Proteintech | 66641-1-Ig | WB | Human adipose tissue | 1:4000 |
| IHC | Human liver tissue[3] | 1:400[3] | ||
| R&D Systems | MAB8548 | WB | Transfected HEK293 cell lysate | 1 µg/mL |
| IHC | Human liver | 15 µg/mL | ||
| Boster Bio | A02471-1 | WB | Rat liver tissue lysate[5] | 1 - 2 µg/ml[5] |
| IHC | Mouse liver tissue[5] | 5 µg/mL[5] | ||
| Novus Bio | NBP2-41247 | WB | Rat liver tissue lysate | 1 - 2 ug/ml |
| IHC-P | Not specified | 5 ug/ml |
Experimental Protocols
Detailed and optimized protocols are crucial for successful experiments. Below are generalized protocols for Western Blotting and Immunohistochemistry for ANGPTL8 detection, based on common practices and information from supplier datasheets.
Western Blotting (WB) Experimental Workflow
The following diagram illustrates a typical workflow for a Western Blotting experiment.
Figure 2: A generalized workflow for Western Blotting.
Detailed Protocol for Western Blotting:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ANGPTL8 antibody at the recommended dilution (e.g., 1:1000 to 1:4000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. ANGPTL8 has a predicted molecular weight of approximately 22 kDa.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval. For example, use a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat the slides in a pressure cooker or water bath.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary ANGPTL8 antibody at the recommended dilution (e.g., 1:200 to 1:400) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
Disclaimer: This guide is intended for informational purposes only. Researchers should always refer to the manufacturer's datasheet for the most accurate and up-to-date information and protocols. It is also recommended to perform in-house validation of any antibody for your specific application and experimental conditions.
References
- 1. ANGPTL8/Betatrophin antibody (23792-1-AP) | Proteintech [ptglab.com]
- 2. ANGPTL8/Betatrophin Polyclonal Antibody (23792-1-AP) [thermofisher.com]
- 3. ANGPTL8/Betatrophin antibody (66641-1-Ig) | Proteintech [ptglab.com]
- 4. citeab.com [citeab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Anti-ANGPTL8 Antibodies | Invitrogen [thermofisher.com]
A Comparative Guide to the Cross-Species Regulation of the ANGPTL8 Gene
For Researchers, Scientists, and Drug Development Professionals
Angiopoietin-like protein 8 (ANGPTL8), also known as betatrophin, is a crucial regulator of lipid metabolism, primarily by modulating the activity of lipoprotein lipase (B570770) (LPL). Its expression is tightly controlled by nutritional and hormonal signals, with significant variations observed across different species. This guide provides a comprehensive cross-species analysis of the regulatory mechanisms governing the ANGPTL8 gene, presenting key experimental data and detailed protocols to facilitate further research and drug development efforts targeting this important metabolic player.
Cross-Species Comparison of ANGPTL8 Gene Expression and Genomic Locus
The tissue-specific expression and genomic location of the ANGPTL8 gene exhibit notable differences between species, highlighting divergent regulatory landscapes.
Table 1: Comparison of ANGPTL8 Gene Locus and Tissue Expression
| Feature | Human | Mouse | Pig | Bovine |
| Gene Symbol | C19orf80[1] | Gm6484[1] | ANGPTL8 | ANGPTL8 |
| Chromosomal Location | Chromosome 19[2] | Chromosome 9 | Chromosome 2[3] | Chromosome 7[3] |
| Primary Tissues of Expression | Liver[1][4] | Liver, White Adipose Tissue (WAT), Brown Adipose Tissue (BAT)[1] | Liver[3] | Adipose Tissue, Liver |
| Nutritional Regulation (Fed State) | Increased expression | Increased expression in liver and adipose tissue[1] | Increased expression | Increased expression |
| Nutritional Regulation (Fasted State) | Decreased expression | Decreased expression in liver and adipose tissue[1] | Decreased expression | Decreased expression |
Homologs of the mammalian ANGPTL8 gene are notably absent in the sequenced genomes of fish and other non-mammalian vertebrates, suggesting a more recent evolutionary origin for this gene[3].
Transcriptional Regulation: A Multi-Species Perspective
The regulation of ANGPTL8 transcription is orchestrated by a complex interplay of transcription factors that respond to hormonal and nutritional cues. While some regulatory mechanisms are conserved, species-specific differences are evident.
Table 2: Key Transcription Factors Regulating ANGPTL8 Expression Across Species
| Transcription Factor | Human | Mouse | Bovine | Experimental Evidence |
| SREBP-1c | Implicated | Yes | Yes[5] | ChIP-seq, Luciferase Assays[5] |
| LXRα | Implicated | Yes | - | ChIP-seq, Luciferase Assays |
| C/EBPβ | Implicated | Yes[6] | Implicated | Luciferase Assays, siRNA knockdown[6] |
| HNF-1α | - | Yes[7] | - | ChIP-seq, EMSA, Luciferase Assays, siRNA knockdown[7] |
| PPARγ | - | - | Yes[5] | Promoter Analysis[5] |
| Znf423 | - | - | Yes[5] | Promoter Analysis[5] |
Signaling Pathways Governing ANGPTL8 Expression
Insulin and AMPK signaling pathways are central to the regulation of ANGPTL8 expression in response to changes in nutritional status.
Insulin Signaling Pathway
Insulin is a potent inducer of ANGPTL8 expression in both liver and adipose tissue[6]. This regulation is crucial for promoting energy storage during the fed state.
AMPK Signaling Pathway
In contrast to insulin, the activation of AMP-activated protein kinase (AMPK), a sensor of low cellular energy, antagonizes the insulin-mediated induction of ANGPTL8 expression[6][8].
Experimental Protocols
Detailed methodologies are essential for the reproducible study of gene regulation. Below are summaries of key experimental protocols.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest[9].
Objective: To identify the specific DNA sequences to which a transcription factor binds in the context of the ANGPTL8 gene.
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the reference genome to identify enriched regions, which represent the binding sites of the transcription factor.
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of a promoter region.
Objective: To determine if a specific transcription factor or signaling pathway activates or represses the ANGPTL8 promoter.
Methodology:
-
Vector Construction: The promoter region of the ANGPTL8 gene is cloned into a reporter vector upstream of a luciferase gene.
-
Transfection: The reporter vector is transfected into cultured cells. A co-transfection with a vector expressing a transcription factor of interest can be performed.
-
Cell Treatment: Cells are treated with specific stimuli (e.g., hormones, drugs) to activate or inhibit signaling pathways.
-
Cell Lysis and Luciferase Assay: After a defined period, cells are lysed, and the luciferase substrate is added.
-
Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer. The intensity of the light is proportional to the promoter activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study protein-DNA interactions in vitro.
Objective: To confirm the direct binding of a purified transcription factor to a specific DNA sequence within the ANGPTL8 promoter.
Methodology:
-
Probe Labeling: A short DNA probe containing the putative transcription factor binding site is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled probe is incubated with a purified transcription factor or a nuclear extract containing the factor.
-
Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.
-
Detection: The gel is exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
References
- 1. ANGPTL8: An Important Regulator in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Phylogenetic and expression analysis of the angiopoietin-like gene family and their role in lipid metabolism in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histology and molecular biology studies on the expression and localization of angiopoietin-like protein 8 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of ANGPTL8 promoter activity and screening of related transcription factors in bovine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. biorxiv.org [biorxiv.org]
- 9. erepo.uef.fi [erepo.uef.fi]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PHYLPA-8
Disclaimer: The following procedures are based on safety data sheets for a two-part epoxy resin system, presumed to be "PHYLPA-8" for the purpose of this guidance. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact product you are using and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, a two-part epoxy resin system. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to ensure safe handling and environmental compliance.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound components (resin and hardener), it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary if splashing is a risk. | Protects against accidental splashes of resin or hardener, which can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile rubber gloves are recommended. Gloves should comply with European Standard EN374 and have a breakthrough time of at least 8 hours. | Prevents skin contact, which can cause irritation, sensitization, or allergic reactions.[1][2] |
| Body Protection | A chemically resistant apron or lab coat. For larger spills, a chemical protective suit is advised. | Protects against contamination of personal clothing and skin.[1] |
| Respiratory Protection | Not typically required in well-ventilated areas. If vapors are present or ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used. | Avoids inhalation of vapors which may cause respiratory irritation.[1] |
General Safety Precautions:
-
Work in a well-ventilated area to minimize inhalation of fumes.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
An eyewash station and safety shower should be readily accessible.[1]
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel not involved in the cleanup. Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like sawdust.
-
Absorb and Collect: Carefully absorb the spilled material with the absorbent.
-
Package for Disposal: Scoop the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated cleaning materials, including gloves and absorbent, must be disposed of as hazardous waste.
III. Disposal Procedures for Unused this compound
Proper disposal of unused this compound is critical to prevent environmental harm. Uncured resin and hardener are considered hazardous waste.
Step 1: Prepare for Disposal
-
Do not dispose of liquid resin or hardener in the regular trash or down the drain.[1][2]
-
Keep the original containers for waste collection.
Step 2: Mixing for Curing (Small Quantities)
-
For small amounts, the resin and hardener can be mixed together in their recommended ratio to cure into a solid, non-hazardous material.
-
The reaction is exothermic and can generate heat. Mix in a well-ventilated area and in a container that can withstand the heat.
-
Allow the mixture to cool and fully cure.
Step 3: Disposal of Cured and Uncured Waste
-
Cured this compound: Once fully cured, the solid material is generally considered non-hazardous and can be disposed of in the regular trash, though it is best to confirm with local regulations.
-
Uncured this compound and Contaminated Materials: Unused liquid resin, hardener, and any materials contaminated with them (e.g., gloves, wipes, absorbent) must be disposed of as hazardous waste.[3]
-
Place these materials in a clearly labeled, sealed container.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Essential Safety and Operational Protocols for Handling PHILLYCLAD 8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PHILLYCLAD 8. The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling PHILLYCLAD 8 resin and hardener, it is imperative to use appropriate personal protective equipment to minimize exposure and prevent injury.[1][2][3] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes and Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a higher risk of splashes. | Must meet ANSI Z87.1 standards.[2] |
| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or punctures before use. |
| Body | Laboratory coat or chemical-resistant apron. | Should be worn over personal clothing to protect against spills and splashes. |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | |
| Feet | Closed-toe shoes. | Shoes should be made of a material that offers protection from spills. |
Health Hazard Summary
Both components of PHILLYCLAD 8 present health hazards that necessitate careful handling.
| Component | Health Hazards |
| PHILLYCLAD 8 RESIN | Skin and eye irritant. May cause skin sensitization or allergic reactions.[4] |
| PHILLYCLAD 8 HARDENER | Causes serious eye and tissue damage with prolonged contact. Corrosive.[5] |
Handling and First Aid Procedures
Proper handling and immediate first aid are critical to mitigating the risks associated with PHILLYCLAD 8.
Standard Handling Protocol:
Caption: A stepwise workflow for the safe handling of PHILLYCLAD 8.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response Workflow:
Caption: A procedural flowchart for responding to a PHILLYCLAD 8 spill.
Disposal:
-
Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in drains or sewers.
-
Empty Containers: Containers that have held PHILLYCLAD 8 should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or contaminated clothing, must also be disposed of as hazardous waste.[6]
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. itwperformancepolymers.com [itwperformancepolymers.com]
- 5. emhabv.com [emhabv.com]
- 6. Potentially Infectious Medical Waste (PIMW) [epa.illinois.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
